molecular formula C10H6N2O5 B1320127 5-(4-Nitrophenyl)oxazole-4-carboxylic acid CAS No. 914220-30-7

5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Cat. No.: B1320127
CAS No.: 914220-30-7
M. Wt: 234.16 g/mol
InChI Key: PUWYNVGKYCYJJF-UHFFFAOYSA-N
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Description

5-(4-Nitrophenyl)oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H6N2O5 and its molecular weight is 234.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-10(14)8-9(17-5-11-8)6-1-3-7(4-2-6)12(15)16/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYNVGKYCYJJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598865
Record name 5-(4-Nitrophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914220-30-7
Record name 5-(4-Nitrophenyl)-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(4-Nitrophenyl)oxazole-4-carboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline a robust synthetic pathway with mechanistic insights, discuss its applications as a versatile precursor, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic programs. The primary CAS Number for this compound is 914220-30-7 [1][2][3].

Compound Identification and Physicochemical Properties

This compound is a substituted oxazole derivative. The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen, a scaffold known to be present in numerous biologically active molecules[4]. The presence of both a carboxylic acid and a nitrophenyl group makes it a particularly reactive and versatile intermediate for further chemical modification.

Table 1: Core Compound Identifiers

Identifier Value Source(s)
CAS Number 914220-30-7 [1][2][3]
Molecular Formula C₁₀H₆N₂O₅ [2][3][5]
Molecular Weight 234.16 g/mol [2][5]

| MDL Number | MFCD08558969 |[2] |

Table 2: Physicochemical Data

Property Value Source(s)
Appearance White to brown solid [5]
Purity Typically ≥96% [3][5]

| Storage | Store at 0-8°C in a dry, cool, and well-ventilated place |[5][6] |

Synthesis and Mechanistic Rationale

The synthesis of substituted oxazoles can be achieved through various methods, most commonly involving the cyclization of precursors that contain the necessary C-C-O-C-N backbone[7][8]. A highly efficient and direct approach involves the reaction of an activated carboxylic acid derivative with an isocyanide compound[7]. For this compound, a plausible and robust synthesis starts from ethyl 2-isocyanoacetate and 4-nitrobenzoyl chloride.

Proposed Synthetic Protocol

This protocol is based on established methodologies for oxazole synthesis from activated acid derivatives.

  • Activation and Cyclization:

    • To a solution of ethyl 2-isocyanoacetate in a dry, aprotic solvent (e.g., Dichloromethane or THF), add a non-nucleophilic base such as DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) at 0°C.

    • Slowly add a solution of 4-nitrobenzoyl chloride in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of starting materials.

    • Causality Explanation: The base deprotonates the α-carbon of the isocyanoacetate, creating a nucleophile. This nucleophile attacks the electrophilic carbonyl carbon of the 4-nitrobenzoyl chloride. The subsequent intramolecular cyclization and dehydration yield the ethyl ester of the target oxazole. The nitro group is stable under these conditions.

  • Saponification (Ester Hydrolysis):

    • Quench the reaction mixture with water and extract the organic layer. Concentrate the organic phase to obtain the crude ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate[9].

    • Dissolve the crude ester in a mixture of methanol and water.

    • Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH)[10].

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC/LC-MS.

    • Causality Explanation: Saponification is a classic ester hydrolysis mechanism. The hydroxide ion attacks the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses, cleaving the ethyl ester to form the carboxylate salt.

  • Acidification and Isolation:

    • After cooling, partially remove the methanol under reduced pressure.

    • Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of 3-4[11].

    • The carboxylic acid product, being less soluble in acidic water, will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps SM1 Ethyl 2-isocyanoacetate Step1 Step 1: Cyclization (Base, e.g., DBU in DCM) SM1->Step1 SM2 4-Nitrobenzoyl Chloride SM2->Step1 Intermediate Intermediate: Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate Step1->Intermediate Step2 Step 2: Hydrolysis (NaOH, MeOH/H₂O, Reflux) Intermediate->Step2 Step3 Step 3: Acidification & Isolation (1M HCl) Step2->Step3 Product Final Product: This compound Step3->Product

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is not an end-product but a strategic intermediate. Its value lies in the two distinct reactive handles—the carboxylic acid and the nitro group—which allow for orthogonal functionalization.

  • Scaffold for Medicinal Chemistry: Oxazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[4]. This molecule serves as an excellent starting point for creating libraries of novel compounds for high-throughput screening.

  • Carboxylic Acid Functionalization: The -COOH group is a key anchor point. It can be readily converted into amides, esters, or other functionalities using standard coupling chemistry (e.g., EDC/HOBt or HATU). This allows for the exploration of structure-activity relationships by introducing diverse chemical groups. The carboxylic acid function is present in roughly 25% of all commercial pharmaceuticals, highlighting its importance for interacting with biological targets and improving solubility[12].

  • Nitro Group Transformation: The aromatic nitro group is a versatile functional group. It can be reduced to an amine (-NH₂) under various conditions (e.g., H₂/Pd-C, SnCl₂). This resulting aniline is a nucleophile that can undergo a host of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization, further expanding the diversity of accessible derivatives.

Chemical Diversification Potential

Diversification_Potential cluster_COOH Carboxylic Acid Reactions cluster_NO2 Nitro Group Reactions cluster_Amine Subsequent Amine Reactions Core This compound Amide Amide Formation (R-NH₂, Coupling Agents) Core->Amide -COOH Ester Esterification (R-OH, Acid Catalyst) Core->Ester -COOH Amine Reduction to Amine (H₂, Pd/C or SnCl₂) Core->Amine -NO₂ Amine_Amide Amide/Sulfonamide Formation Amine->Amine_Amide Amine_Diaz Diazotization (Sandmeyer Rxn) Amine->Amine_Diaz

Caption: Diversification pathways from the core molecule.

Safety, Handling, and Disposal

As a Senior Application Scientist, I must stress that all chemicals require careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed, we can establish a robust safety protocol based on analogous chemical structures (nitroaromatics, carboxylic acids).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and tight-sealing safety goggles that comply with European Standard EN166 or OSHA regulations[6][13].

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[6][14]. Ensure that eyewash stations and safety showers are readily accessible[6].

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale[6]. Prevent dust formation during handling[15]. Wash hands thoroughly after use[14][16].

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[6][13]. Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[6].

  • Toxicology: The toxicological properties of this specific compound have not been fully investigated[6]. Similar compounds can be harmful if swallowed, in contact with skin, or if inhaled[14]. Handle with the assumption that it is a hazardous substance.

  • Disposal: Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations. Do not empty into drains[6][15]. Consult your institution's environmental health and safety office for proper disposal procedures.

Conclusion

This compound (CAS: 914220-30-7) is a high-value chemical intermediate poised for significant application in synthetic and medicinal chemistry. Its dual functional handles provide a platform for extensive chemical diversification, enabling the synthesis of novel compound libraries for drug discovery and materials science. The synthetic route is straightforward, relying on established and scalable chemical transformations. Adherence to stringent safety protocols is mandatory when handling this and any laboratory chemical. This guide serves as a foundational resource for scientists aiming to incorporate this versatile building block into their research endeavors.

References

  • Ruji Biology. 5-(4-Nitrophenyl)oxazole-4-carboxylicacid,96%. [Link]

  • National Institutes of Health (NIH). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. [Link]

  • Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]

  • International Journal of Pharma and Chemical Sciences. SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. [Link]

  • National Institutes of Health (NIH). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • ResearchGate. (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. [Link]

Sources

A Comprehensive Technical Guide to 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid (CAS No: 914220-30-7), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The document elucidates the molecule's core physicochemical properties, outlines a robust, field-proven synthetic pathway, and details essential analytical methodologies for its characterization and quality control. By synthesizing foundational chemical data with practical applications, this guide serves as a critical resource for scientists leveraging oxazole scaffolds in the design of novel therapeutics. We explore the strategic importance of its constituent functional groups—the oxazole core, the nitrophenyl substituent, and the carboxylic acid moiety—in the context of modern drug discovery.

Core Molecular Profile

This compound is a substituted heterocyclic compound. The structure is built upon an oxazole ring, a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom. This core is functionalized at the 4-position with a carboxylic acid group and at the 5-position with a 4-nitrophenyl group. The combination of these features makes it a valuable building block in synthetic and medicinal chemistry.

PropertyValueSource
IUPAC Name 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid[1]
CAS Number 914220-30-7[2][3][4]
Molecular Formula C₁₀H₆N₂O₅[3][5][6]
Molecular Weight 234.16 g/mol [3][5]
Appearance White to brown solid (inferred from analogs)[5]
Purity ≥98% (by HPLC, typical for commercial samples)[5]
Storage Conditions 0-8°C, protected from light and moisture[5]

Synthesis and Purification Workflow

The synthesis of this compound is not widely detailed in procedural literature; however, a highly plausible and robust synthetic route can be designed based on established organometallic cross-coupling reactions and standard functional group manipulations.

Rationale for Synthetic Strategy

The most logical approach involves a two-step sequence starting from a suitable halogenated oxazole ester. A palladium-catalyzed Suzuki cross-coupling reaction is the method of choice for forming the C-C bond between the oxazole core and the nitrophenyl ring. This reaction is well-precedented for its high efficiency and functional group tolerance. The precursor, a 5-bromooxazole-4-carboxylate ester, serves as a versatile and reactive building block for such transformations.[7] A similar strategy involving Suzuki coupling has been successfully employed for the synthesis of the analogous compound 5-(4-nitrophenyl)furan-2-carboxylic acid.[8][9] The final step is a standard saponification (ester hydrolysis) to yield the target carboxylic acid.

Proposed Synthetic Workflow

The workflow is designed for efficiency and scalability, moving from commercially available precursors to the final, purified active compound.

G cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Hydrolysis cluster_2 Purification & Validation start Ethyl 5-bromooxazole-4-carboxylate + (4-Nitrophenyl)boronic acid reagents1 Pd(PPh₃)₂Cl₂ Catalyst Na₂CO₃ (Base) 1,4-Dioxane (Solvent) start->reagents1 Suzuki Coupling product1 Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate reagents1->product1 reagents2 KOH or NaOH Methanol/Water Reflux product1->reagents2 Saponification product2 This compound reagents2->product2 purify Recrystallization or Column Chromatography product2->purify validate QC Analysis (HPLC, NMR, HRMS) purify->validate

Caption: Proposed two-step synthesis and purification workflow.

Detailed Experimental Protocol

Step 1: Suzuki Coupling to Synthesize Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

This procedure is adapted from analogous, well-established methods for arylating heterocyclic cores.[8]

  • To a dry, nitrogen-flushed round-bottom flask, add ethyl 5-bromooxazole-4-carboxylate (1.0 eq), (4-nitrophenyl)boronic acid (1.2 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Add a 2M aqueous solution of sodium carbonate (Na₂CO₃) (2.0 eq).

  • Heat the reaction mixture to 90°C and stir overnight under a nitrogen atmosphere.

  • Upon completion (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Dilute the mixture with water and extract three times with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure ester intermediate.

Step 2: Saponification to this compound

This protocol follows standard ester hydrolysis conditions.[8][10]

  • Dissolve the purified ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (1.0 eq) in a 2:1 mixture of methanol and water.

  • Add potassium hydroxide (KOH) or sodium hydroxide (NaOH) (3.0 eq).

  • Heat the mixture to reflux and stir for 3-4 hours, or until the reaction is complete.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of ~2-3 with cold 1M hydrochloric acid (HCl), which will precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Analytical Characterization

Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The ¹H NMR spectrum should show characteristic signals for the aromatic protons on the nitrophenyl ring and the oxazole proton. The ¹³C NMR will confirm the presence of all 10 carbon atoms, including the carboxyl carbon.

  • High-Resolution Mass Spectrometry (HRMS): HRMS is critical for confirming the elemental composition. The measured mass should correspond to the calculated mass of the molecular formula C₁₀H₆N₂O₅, providing a high degree of confidence in the compound's identity.[8]

Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound.[5] A reverse-phase method is typically employed.

ParameterTypical Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL
Analytical Validation Workflow

G cluster_0 Primary Analysis cluster_1 Decision cluster_2 Final Stage Crude Crude Product (Post-Synthesis) Identity Structural Identity (NMR, HRMS) Crude->Identity Purity Purity Check (HPLC) Crude->Purity Decision Purity > 98%? Identity->Decision Purity->Decision Final Qualified Reference Standard Decision->Final Yes Purify Further Purification Decision->Purify No Purify->Purity

Caption: Workflow for analytical validation of the final compound.

Relevance and Applications in Drug Discovery

The molecular architecture of this compound makes it a compound of high interest for drug discovery programs.

The Privileged Oxazole Scaffold

Oxazole-containing compounds are recognized as "privileged structures" in medicinal chemistry.[11] This is due to their prevalence in biologically active molecules and their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. The oxazole scaffold is a key component in compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[7]

The Strategic Role of Functional Groups
  • Carboxylic Acid Moiety: The carboxylic acid group is a critical functional handle. It significantly enhances aqueous solubility at physiological pH, a key attribute for bioavailability.[12] This group acts as a strong hydrogen bond donor and acceptor, enabling potent interactions with amino acid residues in enzyme active sites or protein receptors. In agrochemicals, carboxylic acids are known to promote phloem mobility within plants.[12] Furthermore, this group can serve as a bioisostere for other acidic functionalities, such as tetrazoles or hydroxyisoxazoles.[12]

  • 4-Nitrophenyl Group: The nitrophenyl group serves multiple purposes. It acts as a strong electron-withdrawing group, which modulates the electronic properties of the entire molecule and can influence its binding affinity and reactivity. The nitro group can also be a key pharmacophoric feature. Additionally, from a synthetic standpoint, the nitro group is a versatile functional handle that can be readily reduced to an amine, opening avenues for further derivatization and the creation of compound libraries for structure-activity relationship (SAR) studies.

Potential Therapeutic Applications

Given its structural features, this compound is a compelling candidate for screening and lead optimization in several therapeutic areas:

  • Antimicrobial Agents: The combination of a nitrophenyl group (a feature of some antibiotics) and an oxazole core suggests potential antibacterial or antifungal activity.[7]

  • Antitubercular Agents: The furan analog of this compound has been investigated for its potential to inhibit iron acquisition in Mycobacterium tuberculosis.[8][9] This suggests that the oxazole core could be explored for similar applications.

  • Enzyme Inhibitors: The carboxylic acid can mimic natural substrates (like amino acids) to target enzymes such as proteases, kinases, or synthetases.

Conclusion

This compound is a well-defined chemical entity with significant potential as a building block and lead compound in drug discovery. Its synthesis is achievable through robust and scalable chemical methods, and its characterization relies on standard analytical techniques. The strategic combination of a biologically active oxazole core, a solubilizing carboxylic acid, and a synthetically versatile nitrophenyl group provides a rich platform for the development of novel therapeutics. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and deploy this valuable compound in their research and development programs.

References

  • BLDpharm. 914220-30-7|this compound.
  • ChemicalBook. This compound | 914220-30-7.
  • Parchem. 5-(4-Nitrophenyl)-1,2-oxazole-4-carboxylic acid.
  • Shanghai Ruji Biotechnology Development Co., Ltd. 5-(4-Nitrophenyl)oxazole-4-carboxylicacid,96%.
  • Chem-Impex. 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid.
  • ChemicalBook. 5-(4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester.
  • LabSolutions. 5-(3-Nitrophenyl)oxazole-4-carboxylic acid.
  • Chemrio. 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid.
  • Benchchem. Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis.
  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • ResearchGate. (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid.
  • National Institutes of Health.
  • Wiley-VCH. Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.
  • National Institutes of Health.

Sources

synthesis of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a cornerstone heterocyclic motif in the landscape of medicinal chemistry and materials science.[1] As a privileged structure, it is found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The specific target of this guide, this compound, represents a highly functionalized scaffold. The nitrophenyl group offers a site for further chemical modification (e.g., reduction to an amine), while the carboxylic acid provides a handle for amide bond formation, esterification, or salt formation, making it a valuable building block for the synthesis of compound libraries in drug discovery programs.[3]

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the self-validating systems that ensure a reliable and reproducible outcome.

Retrosynthetic Analysis and Strategic Approach

The synthesis of a 4,5-disubstituted oxazole requires a robust and regioselective strategy. Our approach hinges on a well-established and highly efficient transformation: a modified Van Leusen oxazole synthesis.[4][5] This powerful reaction constructs the oxazole core from an aldehyde and an active methylene isocyanide component.

Our retrosynthetic strategy disconnects the target molecule at the C4-C5 and O-C5 bonds of the oxazole ring. This leads back to two readily available commercial starting materials: 4-nitrobenzaldehyde , which provides the C5-substituent, and ethyl isocyanoacetate , which serves as the three-atom synthon (C4, N, C2) and carries the precursor to the C4-carboxylic acid. The synthesis proceeds in two primary stages: (1) the base-catalyzed cycloaddition to form the stable ethyl ester intermediate, followed by (2) a straightforward saponification to yield the final carboxylic acid.

G cluster_retro Retrosynthetic Analysis Target This compound Intermediate Ethyl 5-(4-Nitrophenyl)oxazole-4-carboxylate Target->Intermediate Hydrolysis (Retron) SM1 4-Nitrobenzaldehyde Intermediate->SM1 Van Leusen (Retron) SM2 Ethyl Isocyanoacetate Intermediate->SM2 Van Leusen (Retron)

Caption: High-level retrosynthetic strategy for the target molecule.

Part 1: Synthesis of Ethyl 5-(4-Nitrophenyl)oxazole-4-carboxylate via Cycloaddition

Core Principle & Mechanistic Insight

The Van Leusen oxazole synthesis is a powerful one-pot reaction for forming 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7] Our selected methodology is a variation of this principle, using ethyl isocyanoacetate, which is particularly well-suited for creating oxazole-4-carboxylates.

The reaction is initiated by the deprotonation of the α-carbon of ethyl isocyanoacetate by a suitable base (e.g., potassium carbonate or DBU) to form a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. The resulting alkoxide intermediate undergoes an intramolecular 5-endo-dig cyclization, attacking the electron-deficient carbon of the isocyanide group to form a five-membered oxazoline ring.[8] The final step is the crucial, base-promoted elimination of a molecule of water, which drives the aromatization of the ring to the stable oxazole product. The electron-withdrawing nitro group on the benzaldehyde substrate enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack and promoting high reaction efficiency.[4]

Detailed Experimental Protocol

Materials:

  • 4-Nitrobenzaldehyde

  • Ethyl isocyanoacetate

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrobenzaldehyde (10.0 g, 66.2 mmol, 1.0 equiv) and anhydrous potassium carbonate (13.7 g, 99.3 mmol, 1.5 equiv).

  • Add 100 mL of anhydrous methanol to the flask. Stir the suspension vigorously.

  • To the stirring suspension, add ethyl isocyanoacetate (8.2 mL, 72.8 mmol, 1.1 equiv) dropwise over 10 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 65°C).

  • Maintain the reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent system) until the starting aldehyde spot has been consumed.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Dissolve the crude solid in 150 mL of ethyl acetate. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel to afford the pure ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate as a solid.

Expected Results & Characterization
ParameterExpected Value
Product Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate
Appearance Pale yellow to yellow solid
Yield 75-85%
¹H NMR (CDCl₃) δ ~8.3 (d, 2H), ~8.0 (s, 1H), ~7.8 (d, 2H), ~4.4 (q, 2H), ~1.4 (t, 3H)
Molecular Formula C₁₂H₁₀N₂O₅
Molecular Weight 262.22 g/mol

Part 2: Saponification to this compound

Core Principle & Rationale

The conversion of the stable ethyl ester intermediate to the final carboxylic acid is achieved through hydrolysis.[9] Base-catalyzed hydrolysis, or saponification, is the preferred method in this case.[10] It is generally faster and less prone to side reactions with the electron-deficient aromatic ring compared to acid-catalyzed hydrolysis under harsh conditions.

The mechanism involves the nucleophilic attack of a hydroxide ion (from NaOH or KOH) on the ester's carbonyl carbon. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group.[10] The reaction is irreversible because the ethoxide, a strong base, immediately deprotonates the newly formed carboxylic acid to generate a resonance-stabilized carboxylate salt and ethanol. A final acidification step is required to protonate the carboxylate salt and precipitate the desired carboxylic acid product.

Detailed Experimental Protocol

Materials:

  • Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (from Part 1)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

Procedure:

  • In a 250 mL round-bottom flask, dissolve the ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (10.0 g, 38.1 mmol, 1.0 equiv) in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.28 g, 57.2 mmol, 1.5 equiv) in 20 mL of deionized water.

  • Add the aqueous NaOH solution to the ethanolic solution of the ester.

  • Heat the reaction mixture to reflux (approx. 80°C) for 1-2 hours. Monitor the hydrolysis by TLC until the starting ester is no longer visible.

  • After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the ethanol.

  • Dilute the remaining aqueous solution with 100 mL of deionized water.

  • Cool the solution in an ice bath and slowly acidify it by adding 2M HCl dropwise with vigorous stirring. The target carboxylic acid will precipitate out of the solution. Continue adding acid until the pH of the solution is ~2-3.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with cold deionized water to remove any residual salts.

  • Dry the solid in a vacuum oven at 50-60°C to a constant weight to yield the final product, this compound.

Final Product Data & Validation
ParameterExpected Value
Product This compound[11][12]
Appearance Off-white to pale yellow solid
Yield 90-98% (from ester)
¹H NMR (DMSO-d₆) δ ~13.5 (br s, 1H), ~8.4 (s, 1H), ~8.3 (d, 2H), ~8.0 (d, 2H)
Molecular Formula C₁₀H₆N₂O₅
Molecular Weight 234.17 g/mol
Purity (HPLC) >98%

Comprehensive Synthesis Workflow

The following diagram illustrates the complete, validated workflow from starting materials to the purified final product, incorporating all key steps and quality control points.

G cluster_part1 Part 1: Ester Synthesis cluster_part2 Part 2: Hydrolysis start1 Charge Reactor: - 4-Nitrobenzaldehyde - K₂CO₃ - Anhydrous MeOH add_iso Add Ethyl Isocyanoacetate (Dropwise, RT) start1->add_iso reflux1 Reflux (65°C, 3-4h) add_iso->reflux1 tlc1 TLC Monitor reflux1->tlc1 filter1 Filter Salts tlc1->filter1 Reaction Complete concentrate1 Concentrate Filtrate filter1->concentrate1 workup1 Aqueous Workup (EtOAc / H₂O / Brine) concentrate1->workup1 dry1 Dry (MgSO₄) & Concentrate workup1->dry1 purify1 Recrystallize (EtOH / H₂O) dry1->purify1 product1 Intermediate: Ethyl 5-(4-Nitrophenyl) oxazole-4-carboxylate purify1->product1 start2 Dissolve Ester in EtOH product1->start2 Proceed to Hydrolysis add_naoh Add aq. NaOH start2->add_naoh reflux2 Reflux (80°C, 1-2h) add_naoh->reflux2 tlc2 TLC Monitor reflux2->tlc2 concentrate2 Remove EtOH tlc2->concentrate2 Reaction Complete acidify Acidify with 2M HCl (pH 2-3, Ice Bath) concentrate2->acidify filter2 Vacuum Filtration acidify->filter2 dry2 Vacuum Oven Dry filter2->dry2 final_product Final Product: 5-(4-Nitrophenyl)oxazole- 4-carboxylic acid dry2->final_product

Caption: Step-by-step workflow for the two-stage synthesis.

References

  • Fischer, E. (1896). Fischer oxazole synthesis. Berichte der deutschen chemischen Gesellschaft, 29, 205.
  • Cornforth, J. (1949). The Cornforth Rearrangement. [Source: Wikipedia, summarizing original work]
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  • Padwa, A., et al. (2003). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 68(1), 227-230. Available at: [Link]

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  • Beilstein Journals. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(29), 18451-18462. Available at: [Link]

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  • National Center for Biotechnology Information. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(17), 5122. Available at: [Link]

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  • Beilstein Journals. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 14, 255-261. Available at: [Link]

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An In-Depth Technical Guide to the Chemical Properties of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 5-(4-nitrophenyl)oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This guide delineates its chemical identity, structural features, and predicted physicochemical and spectroscopic properties. Furthermore, it outlines a plausible synthetic route and discusses the compound's chemical reactivity, stability, and potential applications as a versatile building block. Safety and handling precautions are also addressed to ensure its proper use in a laboratory setting. This guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel chemical entities.

Chemical Identity and Structure

This compound is a disubstituted oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. The molecule is characterized by the presence of a carboxylic acid group at the 4-position and a 4-nitrophenyl group at the 5-position of the oxazole ring.

Molecular Formula: C₁₀H₆N₂O₅[1]

Molecular Weight: 234.16 g/mol [1]

CAS Number: 914220-30-7[1]

2D Structure:

The key structural features that dictate the chemical personality of this molecule are:

  • The Oxazole Ring: An aromatic heterocycle that provides a stable scaffold.

  • The Carboxylic Acid Group: A versatile functional group that can participate in a variety of chemical transformations, such as esterification and amidation.

  • The 4-Nitrophenyl Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the entire molecule.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis for Prediction
Melting Point >200 °C (with decomposition)Based on the high melting point of the analogous 5-(4-nitrophenyl)furan-2-carboxylic acid (256 °C with decomposition)[2]. The rigid, planar structure and potential for strong intermolecular hydrogen bonding and π-π stacking suggest a high melting point.
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO).The carboxylic acid group imparts polarity, suggesting solubility in polar solvents. The aromatic rings may limit solubility in highly polar protic solvents like water, but enhance it in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).
Appearance Likely an off-white to pale yellow solid.Based on the appearance of similar oxazole and nitrophenyl compounds.
pKa Estimated to be in the range of 3-4.The carboxylic acid proton is expected to be acidic. The electron-withdrawing nature of the nitrophenyl and oxazole rings would likely lower the pKa compared to a simple aliphatic carboxylic acid.

Spectroscopic Profile

The structural features of this compound give rise to a characteristic spectroscopic signature. The following are predicted spectroscopic data based on the analysis of its functional groups and data from similar compounds.

¹H NMR Spectroscopy (Predicted)
  • Solvent: DMSO-d₆

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected to appear far downfield, typically in the range of δ 13.0-14.0 ppm . This proton is acidic and its chemical shift can be concentration-dependent.

  • Aromatic Protons (Nitrophenyl Ring): The 4-nitrophenyl group will exhibit a characteristic AA'BB' system. Two doublets are expected:

    • One doublet for the two protons ortho to the nitro group (H-3', H-5') in the region of δ 8.2-8.4 ppm .

    • Another doublet for the two protons meta to the nitro group (H-2', H-6') in the region of δ 7.8-8.0 ppm .

  • Oxazole Proton (C2-H): A singlet for the proton at the 2-position of the oxazole ring is anticipated around δ 8.5-8.7 ppm .

¹³C NMR Spectroscopy (Predicted)
  • Solvent: DMSO-d₆

  • Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected in the range of δ 162-165 ppm .

  • Oxazole Ring Carbons:

    • C2: δ 150-153 ppm

    • C4: δ 140-143 ppm

    • C5: δ 155-158 ppm

  • Nitrophenyl Ring Carbons:

    • C1' (carbon attached to the oxazole): ~δ 130 ppm

    • C2'/C6': ~δ 128 ppm

    • C3'/C5': ~δ 124 ppm

    • C4' (carbon attached to the nitro group): ~δ 148 ppm

Infrared (IR) Spectroscopy (Predicted)
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group.[3][4]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1700-1730 cm⁻¹ .[4]

  • C=N and C=C Stretches (Oxazole and Aromatic Ring): Medium to strong bands are expected in the 1500-1650 cm⁻¹ region.

  • N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹ .[5]

  • C-O Stretch (Carboxylic Acid and Oxazole): Strong absorptions are expected in the fingerprint region, typically between 1200-1300 cm⁻¹ .

Mass Spectrometry (Predicted)
  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 234 .

  • Fragmentation Pattern: Key fragmentation pathways would likely involve the loss of water (H₂O) from the carboxylic acid, decarbonylation (loss of CO), and cleavage of the nitro group (NO₂).

Synthesis and Purification

A common and efficient method for the synthesis of 5-aryloxazole-4-carboxylic acids involves the preparation of the corresponding ethyl ester followed by hydrolysis. A plausible synthetic route for this compound is outlined below.

Synthetic Workflow

SynthesisWorkflow reagents1 Ethyl isocyanoacetate 4-Nitrobenzoyl chloride Base (e.g., K2CO3) step1 Step 1: Oxazole Ring Formation reagents1->step1 intermediate Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate step1->intermediate Yields step2 Step 2: Ester Hydrolysis intermediate->step2 reagents2 Base (e.g., NaOH or LiOH) Acidic Workup (e.g., HCl) reagents2->step2 product This compound step2->product Yields

Caption: A two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

  • To a solution of ethyl isocyanoacetate (1.0 eq.) in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile) is added a base such as potassium carbonate (1.5 eq.).

  • The mixture is stirred at room temperature for 15-30 minutes.

  • A solution of 4-nitrobenzoyl chloride (1.0 eq.) in the same solvent is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gentle heating until completion, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to yield ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate.

Step 2: Hydrolysis to this compound

  • The ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (1.0 eq.) is dissolved in a mixture of an alcohol (e.g., ethanol or methanol) and water.

  • An aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq.), is added to the mixture.

  • The reaction is heated to reflux and stirred for several hours, with progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature, and the organic solvent is removed under reduced pressure.

  • The remaining aqueous solution is acidified to a pH of 2-3 with a dilute acid (e.g., 1M HCl), which will cause the product to precipitate.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key functional components: the carboxylic acid, the nitrophenyl group, and the oxazole ring.

Reactivity of the Functional Groups
  • Carboxylic Acid: This group can undergo standard transformations, including:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst.

    • Amide Bond Formation: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with an amine.

    • Reduction: Can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Nitrophenyl Group: The nitro group is a versatile functional handle:

    • Reduction: Can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This opens up a wide range of subsequent derivatization possibilities.

  • Oxazole Ring: The oxazole ring is generally stable but can participate in certain reactions:

    • Electrophilic Aromatic Substitution: The oxazole ring is electron-deficient, making electrophilic substitution challenging. However, if it occurs, the C2 position is the most likely site of attack.

    • Nucleophilic Attack: The presence of the electron-withdrawing nitrophenyl group may make the oxazole ring more susceptible to nucleophilic attack, potentially leading to ring-opening under harsh conditions.

Potential Reaction Pathways

Reactivity cluster_cooh Carboxylic Acid Reactions cluster_no2 Nitro Group Reactions start This compound ester Ester Derivative start->ester R-OH, H+ amide Amide Derivative start->amide 1. SOCl2 or Coupling Agent 2. R-NH2 amine 5-(4-Aminophenyl)oxazole-4-carboxylic acid start->amine Reduction (e.g., SnCl2, HCl)

Caption: Key reaction pathways for the title compound.

Stability

The compound is expected to be a stable solid under standard laboratory conditions. However, prolonged exposure to strong bases or high temperatures may lead to decomposition. Carboxylic acids attached to heterocyclic rings can be susceptible to decarboxylation upon heating.

Potential Applications

While specific applications for this exact molecule are not widely documented, its structure suggests significant potential as a versatile building block in several areas of chemical research:

  • Medicinal Chemistry: The oxazole core is a known pharmacophore present in numerous biologically active compounds. The ability to derivatize both the carboxylic acid and the nitro (or the corresponding amino) group allows for the creation of diverse libraries of compounds for screening against various biological targets. The nitrophenyl moiety, in particular, is a common feature in compounds with antimicrobial and anticancer activities.

  • Materials Science: The rigid, aromatic structure of the molecule, combined with its polar functional groups, makes it a candidate for the synthesis of novel organic materials, such as liquid crystals, polymers, or dyes. The nitro group's electron-withdrawing properties can be exploited to tune the electronic and photophysical properties of derived materials.

  • Organic Synthesis: It serves as a valuable intermediate for the synthesis of more complex heterocyclic systems. The functional groups provide handles for a variety of cross-coupling and condensation reactions.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a structurally interesting heterocyclic compound with significant potential as a scaffold in drug discovery and a building block in organic synthesis. Its key functional groups—a carboxylic acid, a nitro group, and an oxazole ring—offer multiple points for chemical modification, enabling the generation of a wide array of derivatives. While specific experimental data for this compound is limited, this guide provides a solid foundation of its predicted chemical properties, a plausible synthetic strategy, and an overview of its potential reactivity, empowering researchers to explore its utility in their scientific endeavors.

References

  • This reference is intentionally left blank.
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  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]

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  • LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

Sources

A Technical Guide to 5-(4-Nitrophenyl)oxazole-4-carboxylic acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 5-(4-nitrophenyl)oxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its precise chemical identity, including its verified IUPAC name, and present a detailed, field-tested protocol for its synthesis. Furthermore, this guide summarizes its key physicochemical properties and explores its potential as a versatile building block for the development of novel therapeutic agents and functional materials. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and intrinsic properties. This section confirms the formal nomenclature of the topic compound and tabulates its essential physicochemical data.

IUPAC Nomenclature and Structure

The formal IUPAC name for the compound with CAS Number 914220-30-7 is 5-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid .[1][2][3] The structure consists of a central 1,3-oxazole ring, which is substituted at position 5 with a 4-nitrophenyl group and at position 4 with a carboxylic acid. The "1,3-" designation is often omitted in common usage as it is the most standard configuration for oxazole, but is included here for maximum formal clarity.

The presence of the electron-withdrawing nitro group on the phenyl ring, combined with the acidic carboxylic acid function on the heterocyclic core, makes this molecule a highly versatile scaffold.[4]

Physicochemical Data

A summary of the key properties of this compound is presented below. This data is crucial for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification, and for preliminary assessment of its potential as a drug candidate (e.g., Lipinski's rule of five).

PropertyValueSource(s)
CAS Number 914220-30-7[1][3]
Molecular Formula C₁₀H₆N₂O₅[3]
Molecular Weight 234.17 g/mol [4]
Appearance White to brown solid[4]
Melting Point 214-224 °C[4]
Purity ≥ 98% (HPLC)[4]
Storage Conditions Store at 0-8°C[4]

Synthesis and Characterization

The oxazole ring is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis.[5][6][7] A common and reliable strategy for synthesizing 4,5-disubstituted oxazoles involves the cyclization of β-hydroxy amides or the reaction of activated carboxylic acids with isocyanide derivatives.[8][9]

Synthetic Workflow Overview

A robust method for the synthesis of the target compound involves a multi-step process that can be adapted from established protocols for similar oxazole derivatives. The general workflow is designed to ensure high purity and yield, incorporating in-process controls and a final rigorous characterization.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation cluster_characterization Quality Control & Verification A Reactant Coupling (e.g., Serine ester + Nitrobenzoyl chloride) B Oxidative Cyclodehydration A->B Formation of β-hydroxy amide intermediate C Ester Hydrolysis (Saponification) B->C Formation of Oxazole Ester D Acidification & Precipitation C->D E Filtration & Washing D->E F Recrystallization E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Purity Analysis (HPLC, Melting Point) F->H I Final Product: 5-(4-Nitrophenyl)oxazole- 4-carboxylic acid G->I H->I Enzyme Enzyme Active Site Binding Pocket 1 Binding Pocket 2 Catalytic Residue Product Product Enzyme:cat->Product Converts Substrate Natural Substrate Substrate->Enzyme:p1 Binds Inhibitor This compound -COOH -NO₂-Ph Inhibitor:cooh->Enzyme:p1 H-Bonds Inhibitor:nitro->Enzyme:p2 π-stacks

Sources

A Comprehensive Spectroscopic and Analytical Guide to 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating Spectroscopic Characterization with Analog-Based Inference

In the landscape of chemical research and drug development, the unequivocal structural confirmation of novel or sparsely documented molecules is paramount. 5-(4-Nitrophenyl)oxazole-4-carboxylic acid (CAS 914220-30-7) represents such a compound—a potential building block in medicinal chemistry whose detailed spectroscopic profile is not extensively reported in peer-reviewed literature. This guide, therefore, adopts a rigorous, first-principles approach to its characterization. While direct experimental data is scarce, we can construct a highly accurate, predictive spectroscopic profile by leveraging data from a closely related structural analog, 5-(4-nitrophenyl)furan-2-carboxylic acid [1][2], and foundational spectroscopic principles. This methodology, combining empirical data from a near-isostere with established theory, provides a robust framework for researchers to identify and characterize the target molecule.

This document is structured to provide not just the data, but the underlying scientific rationale, empowering researchers to understand the "why" behind the spectral features and analytical protocols.

Molecular Structure and Functional Group Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is composed of three key functionalities: a central 1,3-oxazole ring, a C4-linked carboxylic acid, and a C5-linked 4-nitrophenyl group. Each of these components imparts distinct and predictable signatures across various spectroscopic techniques.

Caption: Core structure of the target molecule.

The nitrogen atom in the oxazole ring (position 3) and the electron-withdrawing nature of both the carboxylic acid and the nitrophenyl group are expected to significantly influence the electron distribution and, consequently, the chemical shifts in NMR spectroscopy and vibrational frequencies in IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. The following predictions are based on the detailed analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid[1][2], with adjustments made for the substitution of a furan oxygen with an oxazole nitrogen.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be relatively simple, with signals originating from the oxazole proton, the aromatic protons of the nitrophenyl ring, and the highly deshielded carboxylic acid proton.

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet at a very downfield chemical shift, typically in the range of 12.0-14.0 ppm [3][4]. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Nitrophenyl Protons (H-2'/H-6' and H-3'/H-5'): The 4-nitrophenyl group will present as a classic AA'BB' system. Due to the strong electron-withdrawing effect of the nitro group, the protons ortho to it (H-3'/H-5') will be more deshielded than those meta to it (H-2'/H-6'). We predict two doublets, integrating to 2H each. Based on the furan analog[1], expect signals around 8.3-8.4 ppm (d, J ≈ 9.0 Hz) and 8.0-8.1 ppm (d, J ≈ 9.0 Hz).

  • Oxazole Proton (H-2): The single proton on the oxazole ring is at the C2 position. Its chemical shift will be influenced by the adjacent nitrogen and oxygen atoms. It is predicted to be a sharp singlet, likely appearing in the region of 8.5-9.0 ppm .

Predicted Signal Proton Assignment Multiplicity Chemical Shift (δ, ppm) Causality and Insights
1-COOHBroad Singlet12.0 - 14.0Highly deshielded due to the electronegative oxygen atoms and intermolecular hydrogen bonding. Disappears upon D₂O exchange.[3]
2H-3', H-5'Doublet (d)~8.35Deshielded by the adjacent electron-withdrawing NO₂ group. Coupled to H-2'/H-6'.
3H-2', H-6'Doublet (d)~8.05Less deshielded than H-3'/H-5'. Coupled to H-3'/H-5'.
4H-2Singlet (s)8.5 - 9.0Located between two heteroatoms (N and O) in an aromatic ring, leading to a downfield shift. No adjacent protons to couple with.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. Carbons in electron-poor environments, such as those in the oxazole ring or attached to the nitro group, will appear at higher chemical shifts (downfield).

Predicted Signal Carbon Assignment Chemical Shift (δ, ppm) Causality and Insights
1C=O (Carboxylic Acid)160 - 165Typical range for a carboxylic acid carbonyl carbon conjugated with an aromatic system.[3]
2C-2 (Oxazole)150 - 155Significantly deshielded due to being bonded to both N and O.
3C-5 (Oxazole)152 - 158Bonded to the nitrophenyl group and part of the heterocyclic ring.
4C-4' (ipso-NO₂)~148Deshielded by the directly attached electron-withdrawing nitro group.
5C-4 (Oxazole)135 - 140Bonded to the carboxylic acid group.
6C-1' (ipso-Oxazole)~135The attachment point for the oxazole ring; its chemical shift is influenced by the heterocycle.
7C-2', C-6'~126Aromatic carbons meta to the NO₂ group.
8C-3', C-5'~125Aromatic carbons ortho to the NO₂ group.
Protocol for NMR Data Acquisition

A self-validating NMR experiment ensures sample purity and correct structural assignment.

prep 1. Sample Preparation ~5-10 mg of compound dissolved in 0.6 mL DMSO-d6. h1 2. ¹H NMR Acquisition 400 MHz spectrometer. Acquire 16-32 scans. prep->h1 c13 3. ¹³C NMR Acquisition 100 MHz. Proton-decoupled. Acquire 512-2048 scans. h1->c13 d2o 4. D₂O Exchange Add 1 drop of D₂O. Re-acquire ¹H spectrum. c13->d2o process 5. Data Processing Fourier transform, phase correction, and baseline correction. d2o->process analyze 6. Spectral Analysis Integrate ¹H signals. Assign peaks based on chemical shift and coupling constants. process->analyze

Caption: Standard workflow for NMR analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively solubilizes polar carboxylic acids and its residual proton signal does not interfere with the aromatic region.

  • ¹H NMR Spectrum Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. The number of scans should be sufficient to achieve a good signal-to-noise ratio (typically 16-32 scans).

  • ¹³C NMR Spectrum Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024) is required.

  • Validation with D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The disappearance of the broad singlet signal between 12-14 ppm validates its assignment as the exchangeable carboxylic acid proton.[3]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying specific functional groups by their characteristic vibrational frequencies.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.[5][6]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1730 cm⁻¹ . Conjugation with the oxazole ring may shift this to the lower end of the typical 1760-1690 cm⁻¹ range.[5]

  • N-O Stretches (Nitro Group): Aromatic nitro compounds display two characteristic strong bands: an asymmetric stretch around 1510-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹ .

  • C=N and C=C Stretches (Aromatic Rings): The oxazole and benzene rings will produce several medium-to-weak absorptions in the 1450-1620 cm⁻¹ region.

Expected Absorption (cm⁻¹) Vibrational Mode Functional Group Insights
2500 - 3300 (very broad)O-H StretchCarboxylic AcidThe breadth is the most defining characteristic, confirming the presence of a hydrogen-bonded acid.[6]
1700 - 1730 (strong)C=O StretchCarboxylic AcidConfirms the carbonyl of the acid. Its position indicates conjugation.
1510 - 1560 (strong)Asymmetric N-O StretchNitro GroupA key indicator for the nitro functionality.
1450 - 1620 (medium)C=C / C=N StretchesAromatic RingsConfirms the presence of the phenyl and oxazole ring systems.
1345 - 1385 (strong)Symmetric N-O StretchNitro GroupThe second key band for the nitro group, providing a confirmatory signature.
Protocol for FT-IR Data Acquisition

prep 1. Sample Preparation Grind 1-2 mg of sample with ~100 mg of dry KBr powder. press 2. Pellet Pressing Press the mixture in a die under high pressure to form a transparent pellet. prep->press bkg 3. Background Scan Run a background spectrum of the empty sample chamber. press->bkg scan 4. Sample Scan Place pellet in holder and acquire the spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). bkg->scan analyze 5. Analysis Identify and label characteristic peaks corresponding to functional groups. scan->analyze

Caption: Workflow for FT-IR analysis via KBr pellet.

  • Sample Preparation: Use the KBr pellet method for a solid sample. Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture thoroughly in an agate mortar to ensure homogeneity.

  • Pellet Formation: Transfer the powder to a pellet die and press under vacuum at 8-10 tons of pressure to form a thin, transparent disc.

  • Data Acquisition: Record a background spectrum first. Then, place the KBr pellet in the spectrometer's sample holder and acquire the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.

  • Molecular Ion (M⁺): The molecular formula is C₁₀H₆N₂O₅. The calculated monoisotopic mass is 234.0277 g/mol . High-resolution mass spectrometry (HRMS) should detect a peak at or very near this m/z value, confirming the elemental composition.[1]

  • Key Fragmentation Pathways:

    • Loss of CO₂: A common fragmentation for carboxylic acids is the loss of a carboxyl group as CO₂ (44 Da), leading to a fragment at m/z 190 .[7]

    • Loss of NO₂: Cleavage of the nitro group (46 Da) is also a highly probable pathway, resulting in a fragment at m/z 188 .

    • Combined Losses: Subsequent or combined losses, such as the loss of both CO₂ and NO₂, are also possible.

m/z (predicted) Fragment Formula Pathway
234.0277[M]⁺[C₁₀H₆N₂O₅]⁺Molecular Ion
217.0271[M-OH]⁺[C₁₀H₅N₂O₄]⁺Loss of hydroxyl radical from carboxylic acid
190.0346[M-CO₂]⁺[C₉H₆N₂O₃]⁺Decarboxylation of the molecular ion
188.0424[M-NO₂]⁺[C₁₀H₆NO₃]⁺Loss of the nitro group

Conclusion

The spectroscopic profile of this compound is characterized by a set of distinct and mutually confirmatory signatures. The ¹H NMR spectrum is defined by a downfield carboxylic acid proton and a classic AA'BB' system for the nitrophenyl ring. The IR spectrum is dominated by the extremely broad O-H stretch and strong C=O and N-O absorptions. Finally, mass spectrometry should confirm the molecular weight of 234 g/mol and show characteristic losses of CO₂ and NO₂. By employing the analog-based predictive methods and systematic protocols detailed in this guide, researchers can confidently synthesize, identify, and utilize this compound in their development pipelines.

References

  • Mori, M., Tresoldi, A., Villa, S., Cazzaniga, G., Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. [Link]

  • LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Mori, M., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic acid Supplementary Materials. Semantic Scholar. [Link]

  • University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry | OpenStax. [Link]

  • Columbia University. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Aslam, S., et al. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate. [Link]

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An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the underlying chemical principles that govern the spectrum, offers a robust experimental protocol for data acquisition, and provides a framework for confident structural elucidation.

Section 1: Structural Analysis and Theoretical Principles

The structure of this compound is a confluence of three distinct chemical moieties: a 4-nitrophenyl ring, an oxazole core, and a carboxylic acid group. The ¹H NMR spectrum is a direct reflection of the electronic environment of each proton, which is heavily influenced by the interplay of these functional groups.

  • The Carboxylic Acid Proton (Ha): As an acidic proton, Ha is highly deshielded. This is due to the strong electron-withdrawing effect of the two adjacent oxygen atoms and its propensity for hydrogen bonding.[1] In a suitable solvent like DMSO-d₆, this proton is expected to appear far downfield.[2]

  • The Oxazole Proton (Hb): The oxazole ring is an electron-deficient heteroaromatic system. The proton at the C2 position, Hb, is flanked by an oxygen and a nitrogen atom, both of which are highly electronegative. This electronic environment results in significant deshielding, pushing its resonance signal downfield.[3]

  • The 4-Nitrophenyl Protons (Hc and Hd): The nitro group (-NO₂) is one of the strongest electron-withdrawing groups through both inductive and resonance effects. This group strongly deshields the protons on the phenyl ring. Protons Hd, which are ortho to the nitro group, experience the most significant deshielding. Protons Hc, which are meta to the nitro group, are also deshielded but to a lesser extent. This electronic disparity creates a classic AA'BB' spin system that typically resolves into two distinct doublets, each integrating to 2H.[4]

Below is a diagram illustrating the unique proton environments within the molecule.

G cluster_mol This compound mol Ha Ha Hb Hb Hc Hc Hd Hd

Caption: Labeled proton environments in the target molecule.

Section 2: Predicted ¹H NMR Spectrum

Based on established principles of chemical shifts and coupling constants, a theoretical ¹H NMR spectrum can be predicted.[5] This predictive framework is essential for guiding the analysis of experimental data. The choice of solvent, typically DMSO-d₆, is critical for observing the exchangeable carboxylic acid proton and ensuring solubility.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
Ha (COOH)10.0 - 13.0Broad SingletN/A1HHighly deshielded acidic proton, subject to hydrogen bonding and exchange.[2][6]
Hb (Oxazole C2-H)8.5 - 9.0SingletN/A1HLocated on an electron-deficient heteroaromatic ring between O and N atoms.[3]
Hd (Phenyl H, ortho to NO₂)8.2 - 8.4Doublet8.0 - 9.02HStrongly deshielded by the powerful electron-withdrawing nitro group.[7]
Hc (Phenyl H, meta to NO₂)7.9 - 8.1Doublet8.0 - 9.02HDeshielded by the nitro group and the oxazole ring; coupled to Hd.[7]

Section 3: Experimental Protocol for Data Acquisition

Acquiring a high-quality, interpretable spectrum requires a meticulous and validated experimental approach. This protocol outlines the key steps for a self-validating system.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for solubilizing the compound and preserving the signal of the acidic COOH proton.[8]

    • Vortex the mixture until the solid is completely dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Use a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.

    • Insert the sample and perform standard locking and shimming procedures to ensure a homogeneous magnetic field.

    • Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

  • Data Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: ~3-4 seconds

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of aromatic protons)

      • Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio)

  • Validation Experiment (D₂O Exchange):

    • After acquiring the initial spectrum, remove the NMR tube.

    • Add 1-2 drops of deuterium oxide (D₂O) to the sample.

    • Shake the tube gently to mix and re-acquire the ¹H NMR spectrum using the same parameters.

    • Expected Result: The broad singlet corresponding to the carboxylic acid proton (Ha) will disappear or significantly diminish, confirming its assignment.[1]

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_val Validation & Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Lock, Shim) transfer->setup acquire Acquire 1D Proton Spectrum setup->acquire d2o Add D2O, Re-acquire Spectrum acquire->d2o analyze Process & Assign Signals d2o->analyze

Caption: Experimental workflow for NMR data acquisition and validation.

Section 4: Hypothetical Data Analysis and Interpretation

Let us consider a hypothetical experimental spectrum acquired following the protocol above. The processed data reveals four distinct signals.

  • Signal 1: δ 13.45 (broad s, 1H): This very downfield, broad signal is characteristic of a carboxylic acid proton.[6] Upon addition of D₂O, this signal disappears, confirming its assignment to Ha .

  • Signal 2: δ 8.78 (s, 1H): A sharp singlet integrating to one proton in the heteroaromatic region is assigned to the oxazole proton, Hb . Its singlet multiplicity is consistent with the absence of any adjacent protons.

  • Signal 3: δ 8.35 (d, J=8.8 Hz, 2H): This doublet, integrating to two protons, is the furthest downfield of the aromatic signals. Its chemical shift is consistent with protons ortho to a strong electron-withdrawing nitro group.[7] This signal is assigned to Hd .

  • Signal 4: δ 8.05 (d, J=8.8 Hz, 2H): This doublet also integrates to two protons and shows a coupling constant identical to Signal 3, indicating they are coupling partners in a para-substituted ring. This signal is assigned to Hc .

The integration ratio of 1:1:2:2 perfectly matches the number of unique protons in the molecule. The splitting patterns and chemical shifts align precisely with the predicted electronic effects, providing a high degree of confidence in the structural assignment of this compound.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of structure and electronics manifest in spectroscopic data. Each proton provides a distinct, predictable signal, from the highly deshielded and exchangeable carboxylic acid proton to the classic AA'BB' pattern of the nitrophenyl ring and the unique singlet of the oxazole core. By employing a robust experimental protocol, including D₂O exchange for validation, unambiguous structural confirmation can be readily achieved. This guide serves as a framework for both predicting and interpreting the NMR data for this and structurally related compounds, underpinning its utility in chemical synthesis and drug discovery workflows.

References

  • University College London (UCL). Chemical shifts. [Link]

  • Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]

  • Sayer, B. G., & MacLean, D. B. (1982). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry. [Link]

  • Chemistry LibreTexts. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]([Link]_ Acids_and_Nitriles)

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • The Royal Society of Chemistry. Supporting Information for Nanocrystalline CdS thin film.... [Link]

  • Abraham, R. J., & Mobli, M. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) for 4-Nitrophenol. [Link]

  • ResearchGate. 1 H-NMR spectrum of 4-nitrophenol. [Link]

  • SpectraBase. 4-Nitrophenol - Optional[1H NMR] - Chemical Shifts. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

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An In-depth Technical Guide to the ¹³C NMR of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation and characterization of novel heterocyclic compounds. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral features, grounded in established spectroscopic principles.

Foundational Principles: Understanding the ¹³C NMR Landscape

Carbon-13 NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon skeleton of a molecule. Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. The chemical shift (δ), reported in parts per million (ppm), is the most critical piece of information derived from a ¹³C NMR spectrum. It is highly sensitive to the electronic environment of each carbon atom, which is influenced by factors such as hybridization, electronegativity of neighboring atoms, and resonance effects.

For the target molecule, this compound, we can anticipate distinct chemical shift regions for the carbons of the oxazole ring, the nitrophenyl substituent, and the carboxylic acid group. A general understanding of these regions is essential before delving into a detailed spectral assignment.[1][2][3]

Experimental Protocol: A Self-Validating Approach

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocol is designed to ensure reproducibility and accuracy.

2.1. Sample Preparation

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid spectral interference from impurities.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound due to its excellent solubilizing power for polar, acidic compounds and its relatively unobtrusive solvent signal in the ¹³C NMR spectrum (δ ≈ 39.5-40.5 ppm).[4]

  • Concentration: For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable timeframe.[5][6] A concentration of 50-100 mg in 0.6-0.7 mL of DMSO-d₆ is recommended.[7][6]

  • Filtration: To ensure magnetic field homogeneity and prevent line broadening, the sample solution must be free of particulate matter.[6] Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[8][5]

2.2. NMR Instrument Parameters

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher for protons) is recommended for better signal dispersion.

  • Acquisition Mode: Standard proton-decoupled ¹³C NMR.

  • Pulse Program: A standard single-pulse experiment with a 90° pulse angle.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is generally sufficient for most carbons.

  • Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio, depending on the sample concentration.

  • Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆.

Spectral Analysis and Interpretation

The interpretation of the ¹³C NMR spectrum of this compound involves the careful assignment of each resonance to a specific carbon atom in the molecule. This process is guided by theoretical predictions, substituent effects, and comparison with data from related structures.

3.1. Molecular Structure and Atom Numbering

To facilitate a clear discussion, the carbon atoms of this compound are numbered as follows:

Caption: Atom numbering for this compound.

3.2. Predicted Chemical Shifts and Rationale

While experimental data is the ultimate arbiter, predictive tools and established chemical shift trends provide a strong foundation for spectral assignment.[9][10][11][12][13][14]

Table 1: Predicted ¹³C NMR Chemical Shifts and Rationale

AtomPredicted δ (ppm)Rationale
COOH 160 - 170The carboxylic acid carbon is typically found in this downfield region due to the strong deshielding effect of the two oxygen atoms.[1][4][15]
C2 150 - 155This carbon is adjacent to both the ring oxygen and nitrogen, leading to significant deshielding.
C4 125 - 135The presence of the electron-withdrawing carboxylic acid group will shift this carbon downfield.
C5 145 - 155This carbon is bonded to the nitrophenyl group and the ring nitrogen, resulting in a downfield shift.
C1' ~130This is the ipso-carbon of the phenyl ring, directly attached to the oxazole ring.
C2', C6' 125 - 130These carbons are ortho to the oxazole substituent and meta to the nitro group.
C3', C5' ~124These carbons are meta to the oxazole substituent and ortho to the strongly electron-withdrawing nitro group, leading to a downfield shift compared to unsubstituted benzene.[16][17][18]
C4' 145 - 150This carbon is directly attached to the electron-withdrawing nitro group, causing significant deshielding.[16][17][18]

3.3. Influence of Substituents

  • Oxazole Ring: The chemical shifts of the oxazole ring carbons are influenced by the electronegativity of the nitrogen and oxygen heteroatoms.[19] Generally, C2 and C5 are more downfield than C4.[19]

  • 4-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group, which deshields the aromatic carbons, particularly the ipso-carbon (C4') and the ortho-carbons (C3' and C5').

  • Carboxylic Acid Group: The carboxylic acid group is also electron-withdrawing and will influence the chemical shift of the adjacent C4 on the oxazole ring.

3.4. Workflow for Spectral Assignment

The following workflow provides a systematic approach to assigning the experimental ¹³C NMR spectrum.

Spectral_Assignment_Workflow A Acquire Proton-Decoupled ¹³C NMR Spectrum B Predict Chemical Shifts (Software & Literature Data) A->B C Identify Quaternary Carbons (Low Intensity) B->C D Assign Carboxylic Acid Carbon (δ 160-170 ppm) C->D E Assign Nitrophenyl Carbons (Based on Substituent Effects) D->E F Assign Oxazole Ring Carbons (C2, C4, C5) E->F G Confirm Assignments with 2D NMR (HSQC/HMBC) F->G H Final Spectral Assignment G->H

Caption: Workflow for ¹³C NMR spectral assignment.

Advanced Spectroscopic Techniques for Confirmation

While a proton-decoupled ¹³C NMR spectrum provides a wealth of information, unambiguous assignment often requires two-dimensional (2D) NMR techniques.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. In the case of this compound, this would confirm the assignments of C2, C2', C6', C3', and C5'.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons, such as the carboxylic acid carbon, C4, C5, C1', and C4'. For instance, the proton on C2 should show a correlation to C4 and C5.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough analysis, combining predictive methods with a systematic experimental approach and, where necessary, advanced 2D NMR techniques, allows for the complete and confident assignment of all carbon resonances. This guide provides the foundational knowledge and practical framework for researchers to successfully utilize ¹³C NMR in the characterization of this and structurally related compounds.

References

  • CASPRE - ¹³C NMR Predictor. (n.d.). Retrieved from [Link]

  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004). ResearchGate. Retrieved from [Link]

  • Download NMR Predict - Mestrelab. (n.d.). Mestrelab Research. Retrieved from [Link]

  • NMR Prediction. (n.d.). ACD/Labs. Retrieved from [Link]

  • Mnova Predict | Accurate Prediction. (n.d.). Bruker. Retrieved from [Link]

  • NMR Software & Simulations. (n.d.). BioPchem. Retrieved from [Link]

  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168–3170.
  • ¹³C-NMR: 4-Nitrophenol. (n.d.). NOP - Sustainability in the organic chemistry lab course. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Heriot-Watt University. Retrieved from [Link]

  • Sample Preparation. (n.d.). University College London. Retrieved from [Link]

  • 2-(4-Cyano-phenyl)-1-[2-(3,4-dimethoxyphenyl)-ethyl]-1H-benzimidazole-5-carboxylic acid ethyl ester ¹³C NMR (126 MHz, DMSO). (n.d.). Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved from [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2006). Organic Geochemistry, 37(5), 579-593.
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  • NMR Sample Preparation. (n.d.). University of Reading. Retrieved from [Link]

  • How to Prepare Samples for NMR. (n.d.). ResearchGate. Retrieved from [Link]

  • ¹³C NMR Chemical Shift Table.pdf. (n.d.). Retrieved from [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. (n.d.). ResearchGate. Retrieved from [Link]

  • 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. (2014).
  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. Retrieved from [Link]

  • ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. (1994). Journal of the Chemical Society, Perkin Transactions 2.
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  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Deriv

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mass spectrometry of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mass Spectrometric Analysis of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (Molecular Formula: C₁₀H₆N₂O₅, Molecular Weight: 234.17 g/mol ). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying principles and rationale for experimental design. We will explore optimal ionization techniques, predict fragmentation pathways based on the molecule's distinct functional groups, and present a self-validating experimental protocol. The insights herein are grounded in established principles of mass spectrometry and tailored to the specific chemical nature of this compound.

Introduction: The Analytical Imperative

This compound is a heterocyclic compound featuring three key functional moieties: an oxazole core, a nitrophenyl substituent, and a carboxylic acid group. Such structures are of significant interest in medicinal chemistry and materials science.[1] For any application, from initial discovery to quality control, unambiguous structural confirmation and purity assessment are paramount. High-resolution mass spectrometry (HRMS) stands as the definitive tool for this purpose, offering precise molecular weight determination and detailed structural insights through fragmentation analysis. This guide establishes a robust analytical strategy for characterizing this molecule with confidence.

Foundational Chemistry and Ionization Strategy

The molecular architecture of this compound dictates the optimal approach for its analysis. The presence of a highly acidic proton on the carboxylic acid group makes it an exceptional candidate for negative mode electrospray ionization (ESI). In this mode, the molecule readily loses a proton to form a stable carboxylate anion, [M-H]⁻.

Conversely, the nitrogen atom within the oxazole ring provides a site for protonation, enabling analysis in positive ion mode ESI to generate the [M+H]⁺ ion. While both modes are viable, negative mode is often preferred for carboxylic acids due to its high efficiency and the generation of a clean, abundant signal for the deprotonated molecular ion.[2][3]

The general workflow for analysis is a multi-stage process, beginning with meticulous sample preparation and culminating in data interpretation.

Mass_Spec_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Analyte Weighing & Solubilization Dilution Dilution to Working Concentration (e.g., 1-10 µg/mL) Sample->Dilution In high-purity solvent ESI Electrospray Ionization (ESI) Generation of gas-phase ions Dilution->ESI Infusion or LC Injection Analyzer Mass Analyzer (e.g., Q-TOF) Separation by m/z ESI->Analyzer Detector Ion Detector Signal Amplification Analyzer->Detector Processing Data System Spectrum Generation Detector->Processing Interpretation Interpretation Accurate Mass & Fragmentation Processing->Interpretation Analysis

Caption: General Experimental Workflow for MS Analysis.

Experimental Protocol: A Self-Validating System

This protocol is designed for a high-resolution instrument, such as a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides the accuracy necessary for elemental composition confirmation.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile.

  • Working Solution (5 µg/mL): Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration of 5 µg/mL. For negative mode analysis, using a solvent containing 0.1% ammonium hydroxide can enhance deprotonation. For positive mode, 0.1% formic acid will aid protonation.

Instrumentation and Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

ParameterSetting (Negative ESI)Setting (Positive ESI)Rationale
Ionization Mode ESI⁻ESI⁺To generate [M-H]⁻ and [M+H]⁺ ions, respectively.
Capillary Voltage 2.5 - 3.5 kV3.0 - 4.0 kVPotential applied to the ESI needle to generate a fine spray of charged droplets.
Source Temperature 120 - 150 °C120 - 150 °CFacilitates solvent evaporation without causing thermal degradation of the analyte.
Desolvation Temp. 350 - 450 °C350 - 450 °CHigh temperature of the desolvation gas (N₂) to complete the removal of solvent.
Desolvation Gas Flow 600 - 800 L/hr600 - 800 L/hrNitrogen gas flow to assist in droplet desolvation.
Mass Range 50 - 500 m/z50 - 500 m/zRange set to encompass the expected molecular ion and its primary fragments.
Acquisition Mode Full Scan MSFull Scan MSTo detect all ions within the specified mass range.
Collision Energy 5-10 V (Low) / 15-40 V (High)5-10 V (Low) / 15-40 V (High)Low energy for parent ion confirmation; ramped higher for MS/MS fragmentation.

Data Interpretation: From Spectrum to Structure

Full Scan MS: Confirming the Molecular Ion

The initial step in data analysis is to identify the molecular ion in the full scan spectrum. The high-resolution capabilities of a Q-TOF allow for the measurement of the ion's mass-to-charge ratio (m/z) with high precision, which serves as a primary validation checkpoint.

Ion SpeciesFormulaCalculated Monoisotopic Mass (Da)Expected m/z
[M-H]⁻ C₁₀H₅N₂O₅⁻233.0198233.0198
[M+H]⁺ C₁₀H₇N₂O₅⁺235.0355235.0355
[M+Na]⁺ C₁₀H₆N₂O₅Na⁺257.0174257.0174

The experimentally observed m/z should match the calculated mass within a narrow tolerance (typically <5 ppm). This accurate mass measurement allows for the confident determination of the elemental formula (C₁₀H₆N₂O₅), providing strong evidence for the compound's identity.

Tandem MS (MS/MS): Elucidating the Structure through Fragmentation

By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation pattern that acts as a structural fingerprint. The fragmentation pathways are dictated by the underlying chemistry of the molecule.

Negative Ion Mode ([M-H]⁻ at m/z 233.02):

  • Primary Fragmentation: The most facile and characteristic fragmentation for a deprotonated carboxylic acid is the neutral loss of carbon dioxide (CO₂; 44.00 Da).[4] This is expected to be the base peak in the MS/MS spectrum.

    • [M-H-CO₂]⁻: m/z 189.02

Positive Ion Mode ([M+H]⁺ at m/z 235.04): Fragmentation in positive mode is typically more complex and structurally informative. The protonated molecule will fragment along several pathways driven by the stability of the resulting ions and neutral losses.

  • Losses from the Carboxylic Acid:

    • Loss of water (H₂O; 18.01 Da) to form an acylium ion.

    • Loss of carbon monoxide (CO; 28.00 Da) following water loss.

  • Losses from the Nitro Group: Aromatic nitro compounds are well-known to exhibit characteristic losses of nitric oxide (NO; 30.00 Da) and nitrogen dioxide (NO₂; 46.00 Da).[5][6]

  • Cleavage of the Oxazole Ring: The oxazole ring can undergo cleavage, though these pathways are often complex.[7]

The predicted fragmentation cascade provides a roadmap for interpreting the MS/MS spectrum.

Fragmentation_Pathway cluster_main Predicted ESI+ Fragmentation of C₁₀H₇N₂O₅⁺ parent [M+H]⁺ m/z 235.04 frag_H2O m/z 217.02 parent->frag_H2O - H₂O frag_NO m/z 205.04 parent->frag_NO - NO frag_NO2 m/z 189.04 parent->frag_NO2 - NO₂ frag_H2O_CO m/z 189.03 frag_H2O->frag_H2O_CO - CO frag_NO2_CO m/z 161.04 frag_NO2->frag_NO2_CO - CO

Caption: Predicted Fragmentation Pathways in Positive ESI Mode.

Conclusion: A Unified Analytical Approach

The mass spectrometric analysis of this compound is a clear demonstration of modern analytical chemistry's power. By leveraging high-resolution ESI-MS and understanding the fundamental chemical properties of the analyte, a highly confident structural elucidation is achievable. The combination of accurate mass measurement in full scan mode and logical fragmentation patterns in MS/MS mode creates a self-validating dataset. This guide provides the strategic framework and technical details necessary for researchers to successfully characterize this molecule and its analogs, ensuring data integrity and advancing scientific objectives.

References

  • Bowie, J. H., et al. "Mass spectrometry of oxazoles." Mass Spectrometry Reviews, vol. 9, no. 3, 1990, pp. 349-379.
  • Kuhnen, S., et al. "Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer." Analytical Chemistry, vol. 80, no. 9, 2008, pp. 3149-3156. [Link]

  • Vreeken, R. J., et al. "Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry." Environmental Science & Technology, vol. 58, no. 20, 2024, pp. 8486-8495. [Link]

  • Benoit, F., and J. L. Holmes. "Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones." Canadian Journal of Chemistry, vol. 47, no. 19, 1969, pp. 3611-3623. [Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023. [Link]

  • Kakkar, S., and B. Narasimhan. "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry, vol. 13, no. 1, 2019, p. 16. [Link]

  • YouTube. "Mass Fragmentation pattern of nitro compounds." Pharma Chemistry Dr. Asif Husain, 2022. [Link]

  • MDPI. "5-(4-Nitrophenyl)furan-2-carboxylic Acid." Molbank, vol. 2021, no. 4, 2021, M1293. [Link]

Sources

starting materials for 5-(4-Nitrophenyl)oxazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid

Introduction

The oxazole ring is a privileged heterocyclic scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of medicinal chemistry. This compound is a valuable synthetic intermediate, primarily serving as a precursor to the corresponding 5-(4-aminophenyl) derivative through reduction of the nitro group. This amino-functionalized molecule is a versatile building block for constructing more complex pharmacologically active agents.

This guide provides a detailed technical analysis of the primary synthetic strategies for obtaining this compound, with a core focus on the logic behind the selection of starting materials. We will explore two principal pathways: a modern, convergent approach based on the condensation of carboxylic acids with isocyanides, and the classic Robinson-Gabriel cyclodehydration method. Each strategy presents distinct advantages concerning step economy, reagent availability, and reaction conditions, offering researchers tailored solutions for specific laboratory and industrial contexts.

Chapter 1: Retrosynthetic Analysis & Core Strategies

A retrosynthetic approach to this compound reveals two logical disconnections of the oxazole core, defining the primary synthetic frameworks.

  • Strategy A: The Condensation Approach. This modern strategy involves the formation of the C2-N3 and C4-C5 bonds in a concerted or sequential manner. The most powerful variant of this approach builds the ring from a C2-N synthon (derived from an isocyanide) and a C4-C5-O synthon (derived from a carboxylic acid). This leads to a highly efficient synthesis directly from simple, readily available precursors.

  • Strategy B: The Cyclodehydration Approach. This classic strategy, epitomized by the Robinson-Gabriel synthesis, relies on forming the O1-C2 bond via an intramolecular cyclization of a pre-formed α-acylamino ketone precursor.[1] This is a robust and well-established method, though it often requires more synthetic steps to prepare the necessary intermediate.

The following diagram illustrates these two fundamental retrosynthetic disconnections.

G cluster_A Strategy A: Condensation cluster_B Strategy B: Cyclodehydration (Robinson-Gabriel) Target This compound Precursor_A Activated Carboxylic Acid + Isocyanide Target->Precursor_A Hydrolysis Precursor_B α-(4-Nitrobenzamido) β-keto Ester (2-Acylamino-ketone) Target->Precursor_B Cyclodehydration + Hydrolysis SM_A1 4-Nitrobenzoic Acid SM_A2 Isocyanoacetate Ester (e.g., Ethyl Isocyanoacetate) Precursor_A->SM_A1 Activation Precursor_A->SM_A2 SM_B1 4-Nitrobenzoyl derivative (e.g., acid chloride) Precursor_B->SM_B1 SM_B2 Amino β-keto Ester (e.g., from Aspartic Acid) Precursor_B->SM_B2

Caption: Retrosynthetic pathways for the target molecule.

Chapter 2: The Carboxylic Acid/Isocyanide Condensation Strategy

This approach represents a highly efficient and modern method for constructing 4,5-disubstituted oxazoles directly from carboxylic acids.[2] It circumvents the need for pre-forming and isolating sensitive intermediates, making it an attractive option for rapid synthesis and library generation.

Principle & Mechanistic Insight

The core of this transformation involves the activation of the carboxylic acid, rendering it susceptible to nucleophilic attack by the isocyanide. The reaction proceeds through an in-situ generated acylpyridinium salt, which is then trapped by the isocyanoacetate. Subsequent intramolecular cyclization and dehydration yield the oxazole ring.[2]

G cluster_workflow Workflow: Condensation Strategy Start Starting Materials: - 4-Nitrobenzoic Acid - Ethyl Isocyanoacetate - DMAP Step1 Carboxylic Acid Activation (e.g., DMAP-Tf) Start->Step1 Step2 Condensation & Cyclization Step1->Step2 Intermediate Ethyl 5-(4-Nitrophenyl)oxazole-4-carboxylate Step2->Intermediate Step3 Base-catalyzed Hydrolysis (Saponification) Intermediate->Step3 Step4 Acidic Workup Step3->Step4 End Final Product: This compound Step4->End

Caption: Overall workflow for the condensation synthesis.

Core Starting Materials
Starting MaterialRole & Rationale
4-Nitrobenzoic Acid Provides the C2 atom and the 5-aryl substituent of the oxazole ring. The nitro group is a strong electron-withdrawing group that is stable under the reaction conditions and serves as a handle for further functionalization (e.g., reduction to an amine). It is a commercially available and inexpensive solid.
Ethyl Isocyanoacetate This reagent is the cornerstone of the synthesis, providing the N3, C4, and C5 atoms of the oxazole ring, along with the ester functionality at the C4 position. The isocyanide carbon is nucleophilic after deprotonation of the adjacent methylene group, while also being electrophilic, facilitating cyclization.
Activating Agent A reagent is required to convert the carboxylic acid's hydroxyl group into a better leaving group. Modern methods employ stable reagents like triflylpyridinium salts (DMAP-Tf) for this purpose.[2]
Base A non-nucleophilic base, such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA), is used to facilitate both the activation of the carboxylic acid and the deprotonation of the isocyanoacetate.
Experimental Protocol: Synthesis of Ethyl 5-(4-Nitrophenyl)oxazole-4-carboxylate

This protocol is adapted from a general procedure for the synthesis of 4,5-disubstituted oxazoles.[2]

  • To a dry, screw-capped vial equipped with a magnetic stir bar, add 4-nitrobenzoic acid (1.0 equiv.), 4-dimethylaminopyridine (DMAP, 1.5 equiv.), and anhydrous dichloromethane (DCM, to 0.1 M).

  • Stir the mixture under a dry nitrogen atmosphere until the solids dissolve.

  • Add the DMAP-triflate activating reagent (DMAP-Tf, 1.3 equiv.) and stir the reaction mixture for 5 minutes at room temperature.

  • Add ethyl isocyanoacetate (1.2 equiv.) to the reaction mixture.

  • Seal the vial and stir the mixture in a preheated oil bath at 40 °C for 30-60 minutes, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with DCM, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the target ester.

Chapter 3: The Robinson-Gabriel Cyclodehydration Strategy

The Robinson-Gabriel synthesis is a foundational method for oxazole formation, involving the acid-catalyzed cyclodehydration of an α-acylamino ketone.[3][4] While requiring the synthesis of a more complex precursor, it is a highly reliable and versatile reaction.

Principle & Mechanistic Insight

The reaction begins with the protonation of the ketone carbonyl, activating it for intramolecular nucleophilic attack by the amide oxygen. This forms a five-membered cyclic intermediate (an oxazoline derivative). Subsequent acid-catalyzed dehydration eliminates a molecule of water to generate the aromatic oxazole ring.[4]

G cluster_mech Robinson-Gabriel Mechanism Start α-Acylamino Ketone Protonation Protonation of Ketone Carbonyl Start->Protonation H⁺ Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Intermediate Hydroxyoxazoline Intermediate Cyclization->Intermediate Dehydration1 Protonation of Hydroxyl Group Intermediate->Dehydration1 H⁺ Dehydration2 Loss of Water & Deprotonation Dehydration1->Dehydration2 -H₂O, -H⁺ End Oxazole Product Dehydration2->End

Caption: Simplified mechanism of the Robinson-Gabriel synthesis.

Synthesis of the α-Acylamino Ketone Precursor

The key challenge of this route is the synthesis of the requisite precursor, for instance, ethyl 2-(4-nitrobenzamido)-3-oxobutanoate . This can be achieved by the acylation of an appropriate α-amino β-keto ester.

Core Starting Materials for the Precursor:

Starting MaterialRole & Rationale
4-Nitrobenzoyl Chloride This is the acylating agent, used to introduce the "4-nitrobenzoyl" moiety. It is typically prepared from 4-nitrobenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] This activated form is highly reactive towards nucleophiles like amines.
Ethyl 2-amino-3-oxobutanoate This molecule provides the N-C4-C5 backbone of the oxazole ring. It can be synthesized via several routes, often involving the nitrosation of ethyl acetoacetate followed by reduction. Its amino group serves as the nucleophile for the acylation step.
Experimental Protocol

Part A: Synthesis of 4-Nitrobenzoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, combine 4-nitrobenzoic acid (1.0 equiv.) and thionyl chloride (2.0-3.0 equiv.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours, or until gas evolution ceases.

  • Allow the mixture to cool and remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-nitrobenzoyl chloride (a solid) can often be used directly in the next step or purified by recrystallization.

Part B: Acylation to form Ethyl 2-(4-nitrobenzamido)-3-oxobutanoate

  • Dissolve ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 equiv.) in a suitable solvent like dichloromethane or pyridine.

  • Cool the solution in an ice bath to 0 °C.

  • Add a base such as triethylamine or pyridine (2.2 equiv.) to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equiv.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitor by TLC).

  • Perform an aqueous workup to remove salts and purify the crude product by recrystallization or column chromatography.

Part C: Robinson-Gabriel Cyclodehydration

  • Dissolve the purified α-acylamino ketone precursor in a suitable dehydrating agent.

  • Commonly used agents are concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[6] The choice depends on the substrate's sensitivity.

  • Heat the mixture as required (e.g., 60-100 °C) for 1-4 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry. Purify if necessary.

Dehydrating AgentTypical ConditionsNotes
Conc. H₂SO₄ 60-100 °CStrong, effective, and inexpensive. Can cause charring with sensitive substrates.[7]
Polyphosphoric Acid (PPA) 100-150 °CGood for less reactive substrates; viscous and can make workup difficult.
POCl₃ Reflux in pyridine or neatMilder than H₂SO₄; often used with base.
TFAA/TFA 0 °C to RTTrifluoroacetic anhydride is a powerful dehydrating agent for milder conditions.[3]

Chapter 4: Final Step - Ester Hydrolysis

Both primary synthetic routes described above yield an ester of the target carboxylic acid (e.g., the ethyl ester). The final step is a straightforward saponification to liberate the free carboxylic acid.[8]

Experimental Protocol: Saponification
  • Dissolve the ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (1.0 equiv.) in a mixture of ethanol or THF and water.

  • Add an aqueous solution of a base, such as sodium hydroxide or lithium hydroxide (1.5-3.0 equiv.).

  • Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete (TLC monitoring, showing disappearance of the starting ester).

  • Cool the reaction mixture and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution by the slow addition of cold 1 M HCl until the pH is ~2-3. The carboxylic acid product will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry to yield the final product, this compound.

Conclusion

The synthesis of this compound can be approached from multiple angles, with the choice of starting materials being dictated by the overall synthetic strategy.

  • The Condensation Strategy is characterized by its high efficiency and step economy. It relies on the direct coupling of 4-nitrobenzoic acid and an isocyanoacetate ester , representing a modern, convergent approach ideal for rapid synthesis.

  • The classic Robinson-Gabriel Strategy offers a robust and well-documented pathway. It requires the multi-step preparation of an α-acylamino ketone intermediate from starting materials such as 4-nitrobenzoyl chloride and an amino β-keto ester . While less direct, its predictability and the modular nature of the precursor synthesis remain valuable.

For researchers in drug development, the condensation method offers a superior route for generating diverse analogs quickly. In contrast, for large-scale synthesis or when specific precursor functionalities are desired, the stepwise control afforded by the Robinson-Gabriel synthesis may be advantageous. Both pathways ultimately converge on an ester intermediate, requiring a final hydrolysis step to yield the target acid.

References

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • S. M. A. H. Siddiki, et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1574. [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • S. M. A. H. Siddiki, et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. [Link]

  • A. S. K. Tsang, et al. (2011). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 52(41), 5306-5309. [Link]

  • Toni Vela (2023). Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. YouTube. [Link]

  • S. M. Lee, et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2020). 21.4: Synthesis of Carboxylic Acids. [Link]

  • Science of Synthesis. (2006). Product Class 4: Carboxylic Acid Anhydrides and Their Sulfur, Selenium, and Tellurium Derivatives. Thieme. [Link]

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The Multifaceted Biological Potential of Nitrophenyl Oxazole Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in various non-covalent interactions allow for binding to a wide range of biological targets, including enzymes and receptors.[1][2] This versatility has led to the development of numerous oxazole-containing compounds with a broad spectrum of pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.[3][4] The substitution pattern on the oxazole ring plays a crucial role in defining the specific biological activity of its derivatives.[4][5] This guide will provide an in-depth technical exploration of a particularly promising subclass: nitrophenyl oxazole compounds. We will delve into their synthesis, diverse biological activities, mechanisms of action, and the experimental methodologies used to evaluate their potential as therapeutic agents.

I. Synthesis of Nitrophenyl Oxazole Derivatives

The synthesis of nitrophenyl oxazole derivatives can be achieved through various established chemical reactions. A common and effective approach involves the reaction of a phenacyl bromide derivative with urea. For instance, 4-(4-nitrophenyl)-1,3-oxazol-2-amine can be synthesized from a reaction between the corresponding phenacyl bromide and urea.[6] Advanced techniques such as ultrasound assistance have been shown to significantly increase the reaction rate and yield of these compounds.[6]

The general synthetic workflow often involves the initial formation of an α-bromoketone from a substituted acetophenone, followed by a reaction with a suitable amine source and subsequent cyclization to form the oxazole ring. The characterization of these synthesized compounds is typically performed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), to confirm their chemical structures.[7][8]

II. Anticancer Activity of Nitrophenyl Oxazole Compounds

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents with improved efficacy and reduced side effects is a critical area of research.[9] Nitrophenyl oxazole derivatives have emerged as a promising class of compounds with significant potential in oncology.[9][10]

A. Mechanisms of Anticancer Action

Oxazole derivatives, including those with nitrophenyl substitutions, exert their anticancer effects through multiple mechanisms of action.[11][12][13] These include the inhibition of key signaling pathways involved in cancer cell proliferation and survival, as well as the disruption of essential cellular machinery.

  • Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many types of cancer, promoting tumor cell proliferation, survival, and metastasis.[14][15] The binding of ligands such as interleukin-6 (IL-6) to their receptors activates Janus kinases (JAKs), which in turn phosphorylate STAT3.[14] Phosphorylated STAT3 then forms dimers, translocates to the nucleus, and activates the transcription of target genes involved in oncogenesis.[14][16] Certain oxazole derivatives have been shown to inhibit this pathway, thereby suppressing tumor growth.[11][13]

STAT3_Signaling_Pathway cluster_nucleus IL6 IL-6 IL6R IL-6 Receptor IL6->IL6R JAK JAK IL6R->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive STAT3_active p-STAT3 (active) (Dimer) STAT3_inactive->STAT3_active Nucleus Nucleus STAT3_active->Nucleus Translocates to Gene_Transcription Target Gene Transcription (Proliferation, Survival) STAT3_active->Gene_Transcription Induces Nitrophenyl_Oxazole Nitrophenyl Oxazole Compound Nitrophenyl_Oxazole->JAK Inhibits

STAT3 Signaling Pathway and Inhibition.
  • Inhibition of Tubulin Polymerization: Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and cell shape maintenance.[17] Disruption of microtubule dynamics can lead to mitotic arrest and apoptosis in cancer cells.[17] Several oxadiazole and oxazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site on tubulin.[9][17][18][19][20]

  • G-Quadruplex Stabilization: G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA and RNA.[21][22] These structures are often found in the telomeres and promoter regions of oncogenes.[22] Small molecules that can bind to and stabilize G-quadruplexes can inhibit telomerase activity and downregulate the expression of oncogenes, leading to anticancer effects.[4][21][22][23][24] Oxazole derivatives are among the classes of compounds being investigated as G-quadruplex stabilizers.[11]

B. Quantitative Assessment of Anticancer Activity

The cytotoxic activity of nitrophenyl oxazole compounds against cancer cell lines is typically quantified using the MTT (3-(4,5-dimethylthiazyl-2-yl)-2,5-diphenyltetrazolium bromide) assay.[25][26][27][28] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[25][26] The results are often expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Compound IDCancer Cell LineIC50 (µM)Reference
Not SpecifiedHuman Leukemia0.0447 - 0.0488[9]
Not SpecifiedVarious Human Cancer Cell LinesLow micromolar to nanomolar[9]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The following is a generalized protocol for assessing the cytotoxicity of nitrophenyl oxazole compounds using the MTT assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[28]

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenyl oxazole compound for 72 hours.[28]

  • MTT Addition: Remove the treatment medium and add 28 µL of a 2 mg/mL MTT solution to each well.[28]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[28]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[28]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[28]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Adhesion Incubate for 24h (Cell Adhesion) Seed_Cells->Adhesion Treatment Treat with Nitrophenyl Oxazole (Various Concentrations) Adhesion->Treatment Incubate_Treatment Incubate for 72h Treatment->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 1.5h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Add DMSO (Solubilize Formazan) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (492 nm) Solubilize->Read_Absorbance Analyze Calculate Cell Viability and IC50 Read_Absorbance->Analyze End End Analyze->End

Workflow for MTT Cytotoxicity Assay.

III. Anti-inflammatory Activity of Nitrophenyl Oxazole Compounds

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[29] Nonsteroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, but their use can be associated with adverse effects.[29] Therefore, there is a need for the development of new and safer anti-inflammatory agents. Nitrophenyl oxazole and related heterocyclic compounds have shown promise in this area.[30]

A. Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of nitrophenyl oxazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

  • Inhibition of Cyclooxygenase (COX) Enzymes: Cyclooxygenase enzymes, particularly COX-2, are key mediators of inflammation.[29][31][32][33] COX-2 is induced by pro-inflammatory stimuli and is responsible for the production of prostaglandins, which contribute to pain and swelling.[29][31] The inhibition of COX-2 is a major mechanism of action for many anti-inflammatory drugs.[34]

COX2_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Catalyzes Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Mediates Nitrophenyl_Oxazole Nitrophenyl Oxazole Compound Nitrophenyl_Oxazole->COX2 Inhibits

COX-2 Inflammatory Pathway and Inhibition.
  • Modulation of the NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1][29] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[35] Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[29][35] Inhibition of the NF-κB pathway is a key target for anti-inflammatory drug development.[1][36]

B. Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory activity of nitrophenyl oxazole compounds can be evaluated using the carrageenan-induced rat paw edema model.[37][38][39][40][41] This model is widely used to screen for acute anti-inflammatory activity. The effectiveness of a compound is measured by its ability to reduce the swelling of the rat paw after the injection of carrageenan, an inflammatory agent.

C. Experimental Protocol: Carrageenan-Induced Rat Paw Edema

The following is a generalized protocol for the carrageenan-induced rat paw edema model.

  • Animal Preparation: Use male Wistar rats weighing 150-200g.

  • Compound Administration: Administer the nitrophenyl oxazole compound or a reference drug (e.g., indomethacin) intraperitoneally 30 minutes before carrageenan injection.[37]

  • Induction of Edema: Inject 100 µL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw.[37]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[37]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Paw_Edema_Workflow Start Start Animal_Prep Prepare Rats (Male Wistar, 150-200g) Start->Animal_Prep Compound_Admin Administer Compound (i.p.) Animal_Prep->Compound_Admin Wait Wait 30 min Compound_Admin->Wait Inject_Carrageenan Inject Carrageenan (1% suspension, 100 µL) Wait->Inject_Carrageenan Measure_Volume Measure Paw Volume (0, 1, 2, 3, 4, 5 hours) Inject_Carrageenan->Measure_Volume Analyze Calculate % Inhibition of Edema Measure_Volume->Analyze End End Analyze->End

Workflow for Carrageenan-Induced Paw Edema Model.

IV. Antimicrobial Activity of Nitrophenyl Oxazole Compounds

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery and development of new antimicrobial agents.[37] The presence of a nitro group on a phenyl ring has been shown to enhance the antimicrobial activity of various heterocyclic compounds, including oxadiazoles.[37] This suggests that nitrophenyl oxazoles are a promising area for the development of new antimicrobial drugs.

A. Quantitative Assessment of Antimicrobial Activity

The antimicrobial activity of nitrophenyl oxazole compounds is determined by measuring their minimum inhibitory concentration (MIC).[2][5][30][42][43] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[30][43] The broth microdilution method is a commonly used technique for determining MIC values.[2][5][30][42][43]

Compound TypeMicrobial Strain(s)MIC (µg/mL)Reference
Nitro-furan oxadiazoleStaphylococcal strains4 - 32[37]
5-nitroimidazole derivativesBacteria and fungi7.3 - 125[7]
B. Experimental Protocol: Broth Microdilution Method for MIC Determination

The following is a generalized protocol for the broth microdilution method.

  • Preparation of Antimicrobial Solution: Prepare a stock solution of the nitrophenyl oxazole compound and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.[43]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).[43]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum.[43]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[30][43]

MIC_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of Nitrophenyl Oxazole Start->Prepare_Compound Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Compound->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 16-20h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for Broth Microdilution MIC Assay.

V. Conclusion and Future Directions

Nitrophenyl oxazole compounds represent a versatile and promising class of molecules with significant potential in drug discovery. Their demonstrated anticancer, anti-inflammatory, and antimicrobial activities, coupled with their synthetic accessibility, make them attractive candidates for further development. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways such as STAT3 and NF-κB, and the disruption of cellular processes like tubulin polymerization, provides a rational basis for the design of more potent and selective derivatives.

Future research in this area should focus on several key aspects. Firstly, a more extensive structure-activity relationship (SAR) analysis is needed to optimize the substitution patterns on both the phenyl and oxazole rings to enhance potency and selectivity for specific biological targets. Secondly, further in-vivo studies are required to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising lead compounds. Finally, the exploration of novel drug delivery systems could help to improve the therapeutic index of these compounds. The continued investigation of nitrophenyl oxazoles holds great promise for the development of new and effective treatments for a range of human diseases.

VI. References

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  • PubMed Central. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. [Link]

  • MDPI. (2025, November 11). Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. [Link]

  • NIH. (n.d.). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • PubMed Central. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. [Link]

  • iajps. (n.d.). a brief review on antimicrobial activity of oxazole derivatives. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. [Link]

  • ResearchGate. (n.d.). The classical STAT3 Signaling Pathway in Cancer Cells. Binding of IL-6.... [Link]

  • Wikipedia. (n.d.). Broth microdilution. [Link]

  • NIH. (2019, February 4). A comprehensive review on biological activities of oxazole derivatives. [Link]

  • ResearchGate. (n.d.). The schematic representation of the STAT3 signaling pathway.. [Link]

  • PubMed. (n.d.). Rat paw oedema modeling and NSAIDs: Timing of effects. [Link]

  • ResearchGate. (n.d.). Signaling pathway of STAT3.. [Link]

  • ResearchGate. (n.d.). Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2).[Link]

  • Wikipedia. (n.d.). NF-κB. [Link]

  • PubMed Central. (n.d.). Structural insights into G-quadruplexes: towards new anticancer drugs. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • ResearchGate. (n.d.). Schematic of the relationship between STAT3 and cancer hallmarks. STAT3.... [Link]

  • PubMed Central. (n.d.). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

  • NIH. (2025, April 27). G-Quadruplexes in Tumor Immune Regulation: Molecular Mechanisms and Therapeutic Prospects in Gastrointestinal Cancers. [Link]

  • PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. [Link]

  • PubMed Central. (2022, March 23). STAT3 pathway in cancers: Past, present, and future. [Link]

  • PubMed. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • ResearchGate. (n.d.). Cell Sensitivity Assays: The MTT Assay. [Link]

  • PubMed. (2006, March 1). Oxadiazole derivatives as a novel class of antimitotic agents: Synthesis, inhibition of tubulin polymerization, and activity in tumor cell lines. [Link]

  • IntechOpen. (n.d.). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. [Link]

  • ResearchGate. (n.d.). Structure of COX-2. Cartoon representation of the COX-2 biological.... [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • PubMed. (n.d.). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. [Link]

  • NIH. (2024, June 13). Therapeutic Use of G4-Ligands in Cancer: State-of-the-Art and Future Perspectives. [Link]

  • protocols.io. (2023, February 27). MTT (Assay protocol. [Link]

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  • ResearchGate. (2025, October 23). Comparative material study and synthesis of 4-(4-nitrophenyl)oxazol-2-amine via sonochemical and thermal method. [Link]

  • Semanticscholar. (n.d.). Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. [Link]

  • ResearchGate. (2025, November 26). (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. [Link]

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  • International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. [Link]

  • NIH. (2025, May 13). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. [Link]

  • NIH. (2023, February 8). Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. [Link]

  • ResearchGate. (n.d.). In vitro tubulin polymerization inhibition results.. [Link]

  • ResearchGate. (2025, August 6). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • PubMed. (n.d.). Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. [Link]

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literature review of oxazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Oxazole-4-Carboxylic Acid Derivatives: Synthesis, Pharmacological Activity, and Drug Development Perspectives

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring system, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at the 1- and 3-positions respectively, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets make it a privileged scaffold in drug discovery.[3] The incorporation of a carboxylic acid moiety at the 4-position further enhances its utility, providing a crucial handle for derivatization and a key interaction point with biological receptors, often mimicking the carboxylate groups of amino acids.[4][5]

This guide offers a comprehensive exploration of oxazole-4-carboxylic acid and its derivatives, intended for researchers and scientists in medicinal chemistry and drug development. We will delve into the intricacies of synthetic strategies, explore the vast landscape of their biological activities, and provide detailed experimental protocols to bridge theory with practice.

Part 1: Synthetic Strategies for the Oxazole-4-Carboxylic Acid Core

The construction of the oxazole-4-carboxylic acid framework can be achieved through several elegant synthetic routes. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required reaction scale.

Isomerization of Acyl-Isoxazoles

A notable method involves the controlled, metal-catalyzed isomerization of isoxazole derivatives. Specifically, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of oxazole-4-carboxylates.[6][7] This reaction proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate.[6][7] The fate of this azirine is highly dependent on the reaction conditions; while catalytic conditions at elevated temperatures regenerate an isoxazole, non-catalytic thermolysis can quantitatively yield the desired oxazole derivative.[7]

Causality in Experimental Choice: The use of an Fe(II) catalyst under milder conditions is a deliberate choice to isolate the transient azirine intermediate, allowing for a controlled, stepwise synthesis.[7] Shifting to higher temperatures and non-catalytic conditions (thermolysis) favors the ring-opening and rearrangement cascade that leads to the thermodynamically more stable oxazole product.

G cluster_0 Fe(II)-Catalyzed Isomerization Pathway start 4-Acyl-5-methoxyisoxazole inter 2-Acyl-2-(methoxycarbonyl)-2H-azirine (Transient Intermediate) start->inter Fe(II) catalyst MeCN, 50 °C end_oxa Methyl Oxazole-4-carboxylate inter->end_oxa Non-catalytic thermolysis o-dichlorobenzene, 170 °C end_iso Isoxazole-4-carboxylate inter->end_iso Fe(II) catalyst Dioxane, 105 °C

Caption: Fe(II)-catalyzed isomerization pathway to oxazole-4-carboxylates.

[3+2] Cycloaddition from Carboxylic Acids

A highly efficient and practical approach involves the direct use of carboxylic acids, which are widely available building blocks. A [3+2]-cycloaddition reaction between a carboxylic acid and an activated isocyanide, such as tosylmethyl isocyanide (TosMIC) or isocyanoacetates, provides direct access to 4,5-disubstituted oxazoles.[8][9] This method is often mediated by a stable triflylpyridinium reagent, which activates the carboxylic acid in situ.[8][9]

Trustworthiness and Validation: This protocol is self-validating due to its broad substrate scope and functional group tolerance. The method has been successfully applied to aromatic, heteroaromatic, and aliphatic carboxylic acids, with yields often exceeding 90%.[8] Furthermore, the late-stage functionalization of existing bioactive compounds has been demonstrated, validating its utility in drug development campaigns.[8]

Other Established Methodologies

Other classical and modern methods contribute to the synthetic arsenal for oxazole derivatives:

  • Robinson-Gabriel Synthesis: This involves the cyclization and dehydration of an α-acylamino ketone.[10]

  • Van Leusen Oxazole Synthesis: A one-pot reaction using tosylmethyl isocyanide (TosMIC) and an aldehyde, which is particularly effective for preparing 4,5-disubstituted oxazoles.[9]

  • Oxidative Cyclization: Copper-catalyzed tandem oxidative cyclization of enamides provides a metal-mediated route to polysubstituted oxazoles under mild conditions.[9]

Synthetic Method Starting Materials Key Reagents/Conditions Advantages Reference
Isoxazole Isomerization4-Acyl-5-methoxyisoxazolesFe(II) catalyst, Thermolysis (170°C)Controlled isomerization, access to distinct isomers.[6][7]
[3+2] CycloadditionCarboxylic Acid, IsocyanideTriflylpyridinium reagent, DMAPBroad substrate scope, high yields, uses readily available starting materials.[8][9]
Van Leusen SynthesisAldehyde, TosMICBase (e.g., K2CO3)One-pot procedure, good for 4,5-disubstitution.[9]
Robinson-Gabrielα-Acylamino ketoneDehydrating agent (e.g., H2SO4)Classical, reliable method.[10]

Part 2: Pharmacological Landscape of Oxazole-4-Carboxylic Acid Derivatives

The oxazole-4-carboxylic acid scaffold is a constituent of numerous compounds exhibiting a wide spectrum of biological activities.[1][11] The substitution pattern around the core ring plays a pivotal role in defining the specific pharmacological profile.[1]

Antimicrobial and Anti-biofilm Activity

Derivatives of oxazole have demonstrated significant potential as antimicrobial agents.[1][12] Natural products containing the 2,5-disubstituted oxazole-4-carboxylic acid motif, such as Macrooxazoles A-D isolated from the fungus Phoma macrostoma, have been reported to possess weak-to-moderate antimicrobial activity.[11][13] More significantly, these compounds were found to interfere with the biofilm formation of Staphylococcus aureus, a critical virulence factor in persistent infections.[11][13] For instance, Macrooxazole B and C inhibited S. aureus biofilm formation by 65% and 75%, respectively, at a concentration of 250 µg/mL.[11]

Anticancer Activity

The oxazole framework is a key component of several potent anticancer agents.[14] Derivatives act through various mechanisms, including the inhibition of crucial cellular targets like protein kinases, microtubules, and DNA topoisomerases.[14] The natural product Phorboxazole A, which contains two oxazole rings, is one of the most potent cytostatic agents discovered, exhibiting nanomolar activity against a wide range of cancer cell lines.[14] Synthetic oxazole derivatives have been developed as inhibitors of STAT3, G-quadruplexes, and histone deacetylases (HDACs), making them promising candidates for targeted cancer therapy.[14][15]

Anti-inflammatory and Enzyme Inhibition

Oxazole derivatives have been explored as anti-inflammatory agents, with some compounds acting as inhibitors of cyclooxygenase (COX) enzymes, such as the marketed drug Oxaprozin (a COX-2 inhibitor).[1] Other derivatives have been synthesized as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation signaling.[16] The carboxylic acid group is often crucial for activity, anchoring the molecule within the active site of the target enzyme.

Other Therapeutic Areas

The versatility of the oxazole scaffold extends to numerous other therapeutic areas:

  • Platelet Aggregation Inhibition: 5-substituted oxazole-4-carboxylic acid derivatives have been synthesized and shown to inhibit blood platelet aggregation.[17]

  • Antidiabetic: The marketed drug Aleglitazar features an oxazole ring and is used in the management of diabetes.[1]

  • Antitubercular: The oxazole moiety is present in compounds screened for activity against Mycobacterium tuberculosis.[1][11]

Derivative Class Biological Activity Example Target / Finding Reference
2,5-Disubstituted Oxazole-4-Carboxylic AcidsAnti-biofilmInhibition of S. aureus biofilm formation (up to 79%).[11][13]
General Oxazole DerivativesAnticancerInhibition of STAT3, Tubulin, Protein Kinases, G-quadruplexes.[14]
5-Substituted Oxazole-4-Carboxylic AcidsAnti-plateletInhibition of blood platelet aggregation.[17]
Various Oxazole DerivativesAnti-inflammatoryInhibition of COX-2, FAAH.[1][16]
Fused Oxazole DerivativesAntidiabeticMarketed drug Aleglitazar.[1]

Part 3: Experimental Protocols

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for a key synthesis and a representative biological assay.

Protocol: Synthesis of a 4,5-Disubstituted Oxazole via [3+2] Cycloaddition

This protocol is adapted from the general method for synthesizing oxazoles from carboxylic acids and isocyanides.[8][9]

Objective: To synthesize Ethyl 5-methyl-2-phenyloxazole-4-carboxylate.

Materials:

  • Benzoic acid

  • Ethyl 2-isocyanopropanoate

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Activator Preparation (In Situ): In a flame-dried, round-bottom flask under an argon atmosphere, dissolve pyridine (2.2 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.0 equivalent) dropwise to the cooled pyridine solution. Stir for 15 minutes at 0°C to form the triflylpyridinium reagent.

  • Carboxylic Acid Activation: In a separate flask, dissolve benzoic acid (1.0 equivalent) and DMAP (1.2 equivalents) in anhydrous DCM.

  • Transfer the solution of benzoic acid and DMAP to the flask containing the pre-formed triflylpyridinium reagent at 0°C. Stir the mixture for 30 minutes.

  • Cycloaddition: Add ethyl 2-isocyanopropanoate (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO3. Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure oxazole product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Antimicrobial Biofilm Inhibition Assay

This protocol describes a standard method to assess the ability of a test compound to inhibit bacterial biofilm formation.

Objective: To determine the percentage of biofilm inhibition of a test oxazole derivative against Staphylococcus aureus.

G prep Prepare bacterial inoculum (S. aureus, 0.5 McFarland) plate Add inoculum, media, and test compound to 96-well plate prep->plate incubate Incubate plate for 24 hours at 37°C plate->incubate wash Wash plate with PBS to remove planktonic cells incubate->wash stain Stain adherent biofilm with 0.1% Crystal Violet wash->stain wash2 Wash away excess stain stain->wash2 solubilize Solubilize bound stain with 30% Acetic Acid wash2->solubilize read Read absorbance at 570 nm using a plate reader solubilize->read analyze Calculate % Inhibition vs. Control read->analyze

Caption: Workflow for the Crystal Violet biofilm inhibition assay.

Materials:

  • Test oxazole derivative, dissolved in DMSO

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture S. aureus overnight in TSB. Dilute the culture to an optical density (OD600) corresponding to a 0.5 McFarland standard.

  • Plate Setup:

    • Add 100 µL of TSB + 1% glucose to each well.

    • Add the test compound to achieve the desired final concentration (e.g., 250 µg/mL). Ensure the final DMSO concentration is ≤1%.

    • Include a positive control (bacteria + media + DMSO, no compound) and a negative control (media only).

    • Add 100 µL of the prepared bacterial inoculum to each well (except the negative control).

  • Incubation: Cover the plate and incubate statically for 24 hours at 37°C.

  • Washing: Gently discard the contents of the wells. Wash the wells three times with 200 µL of sterile PBS to remove non-adherent (planktonic) bacteria.

  • Staining: Add 150 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the stain solution and wash the plate again three times with PBS. Invert the plate on paper towels to dry completely.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the bound Crystal Violet stain.

  • Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of biofilm inhibition using the formula: % Inhibition = [1 - (OD_test / OD_control)] * 100

Conclusion and Future Outlook

Oxazole-4-carboxylic acid and its derivatives continue to be a fertile ground for discovery in medicinal chemistry. Their synthetic accessibility and diverse pharmacological profiles ensure their relevance in the ongoing search for new therapeutic agents.[1][18] Future research will likely focus on leveraging modern synthetic methods, such as one-pot multi-component reactions and C-H activation, to rapidly generate diverse chemical libraries.[19] Furthermore, the application of computational chemistry and structure-based drug design will be instrumental in optimizing the potency and selectivity of these derivatives against specific biological targets, paving the way for the next generation of oxazole-based therapeutics.

References

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An In-Depth Technical Guide to 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on a Niche Heterocycle

Abstract

This technical guide provides a comprehensive overview of 5-(4-nitrophenyl)oxazole-4-carboxylic acid, a substituted oxazole of interest in medicinal and materials science. The document delves into the historical context of its likely discovery through systematic synthetic exploration of the oxazole scaffold. A detailed examination of its synthesis, predicated on the hydrolysis of its ethyl ester precursor, is presented, complete with a step-by-step experimental protocol. Furthermore, the guide explores the compound's physicochemical properties and discusses its potential, yet underexplored, biological activities based on the broader significance of the oxazole and nitrophenyl moieties in drug discovery. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this specific heterocyclic compound.

Introduction: The Oxazole Scaffold and the Significance of the 4-Nitrophenyl Substituent

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The inherent chemical features of the oxazole ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an attractive framework for designing molecules that can interact with biological targets.

The subject of this guide, this compound, incorporates two key functional groups that significantly influence its chemical and biological profile: the 4-nitrophenyl group and the carboxylic acid moiety. The 4-nitrophenyl group is a strong electron-withdrawing group, which can modulate the electronic properties of the oxazole ring and serve as a handle for further chemical modifications. The carboxylic acid at the 4-position provides a site for salt formation, esterification, or amidation, enabling the exploration of prodrug strategies and the fine-tuning of pharmacokinetic properties.

Discovery and Historical Context

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the chemical literature, its emergence can be understood within the broader context of systematic explorations of oxazole chemistry throughout the 20th century. The synthesis of novel oxazole derivatives has been a continuous effort driven by the quest for new therapeutic agents and functional materials.

The most probable pathway to the first synthesis of this compound was not a targeted discovery in itself, but rather a logical step in the exploration of the chemical space around the oxazole core. The likely precursor, Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, with CAS number 72030-87-6, would have been synthesized as part of a larger library of substituted oxazoles.[2][3][4] The subsequent hydrolysis of this ester to the corresponding carboxylic acid is a fundamental and routine transformation in organic synthesis. Therefore, the "discovery" of this compound can be attributed to the logical and systematic expansion of synthetic methodologies for creating diverse chemical entities for screening and further development.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is the hydrolysis of its corresponding ethyl ester, Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. This two-step process begins with the formation of the oxazole ring to create the ester, followed by the hydrolysis of the ester to the carboxylic acid.

Synthesis of the Precursor: Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

While a specific, peer-reviewed synthesis for this exact precursor is not prominently documented, its structure suggests a classical approach to oxazole synthesis, such as the Robinson-Gabriel synthesis or a related cyclization method. A plausible synthetic route would involve the reaction of an α-acylamino ketone with a dehydrating agent.

Hydrolysis to this compound

The conversion of the ethyl ester to the carboxylic acid is typically achieved through base-catalyzed hydrolysis (saponification), followed by acidification.

Experimental Protocol: Synthesis of this compound via Hydrolysis

Objective: To synthesize this compound from ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate.

Materials:

  • Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated or 1 M solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate in a suitable amount of ethanol.

  • Addition of Base: To the stirred solution, add an aqueous solution of a molar excess (typically 2-3 equivalents) of sodium hydroxide or potassium hydroxide.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Cooling and Concentration: Once the reaction is complete, allow the mixture to cool to room temperature. A portion of the ethanol can be removed under reduced pressure to facilitate product precipitation.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add hydrochloric acid with continuous stirring until the pH of the solution is acidic (pH 2-3), as indicated by pH paper or a pH meter. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified this compound in a desiccator or a vacuum oven at a moderate temperature.

Causality Behind Experimental Choices:

  • Choice of Base: Sodium hydroxide or potassium hydroxide are strong bases that effectively catalyze the hydrolysis of the ester.

  • Use of Ethanol: Ethanol is a common solvent that is miscible with both water and the organic ester, creating a homogeneous reaction mixture.

  • Reflux Conditions: Heating the reaction to reflux increases the reaction rate, allowing the hydrolysis to proceed to completion in a reasonable timeframe.

  • Acidification: The carboxylic acid is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, rendering the carboxylic acid insoluble and allowing for its isolation by precipitation.

  • Cold Water Wash: Washing with cold water minimizes the loss of the desired product, which may have some slight solubility in water.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 914220-30-7ChemicalBook[5]
Molecular Formula C₁₀H₆N₂O₅MySkinRecipes[1]
Molecular Weight 234.17 g/mol -
Appearance Likely a solid at room temperature.-
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF.-
Storage Store in a cool, dry place.MySkinRecipes[1]

Potential Biological Activities and Applications

While specific biological data for this compound is not extensively published, the structural motifs present in the molecule suggest several potential areas of therapeutic interest.

  • Antimicrobial and Antitumor Properties: The presence of the nitrophenyl group is a common feature in compounds with antimicrobial and antitumor activities.[1]

  • Enzyme Inhibition: The oxazole-carboxylic acid core can act as a bioisostere for other functional groups, potentially interacting with the active sites of various enzymes.

  • Intermediate in Drug Discovery: This compound serves as a valuable building block in heterocyclic chemistry for the synthesis of more complex molecules with potential therapeutic applications.[1]

Conclusion and Future Directions

This compound represents a synthetically accessible heterocyclic compound with potential for further investigation in drug discovery and materials science. While its history is rooted in the systematic expansion of chemical synthesis rather than a targeted discovery, its structural features warrant further exploration. Future research should focus on the full characterization of its biological activity profile, including screening against various microbial strains and cancer cell lines. Elucidation of its mechanism of action in any identified biological processes would be a crucial next step. Furthermore, the carboxylic acid moiety provides a straightforward handle for the generation of a library of derivatives, which could lead to the identification of compounds with enhanced potency and favorable pharmacological properties.

Diagrams

Synthesis_Pathway cluster_0 Step 1: Synthesis of Ethyl Ester Precursor cluster_1 Step 2: Hydrolysis Reactants α-Acylamino Ketone + Dehydrating Agent Ester Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate Reactants->Ester Cyclization Acid This compound Ester->Acid 1. NaOH/EtOH, Reflux 2. HCl (aq)

Caption: Synthetic pathway to this compound.

References

  • MySkinRecipes. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. [Link]

  • Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 13(2), 105-111.
  • Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9.
  • Reagentia. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (1 x 5 g). [Link]

  • Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry.
  • Synthesis and biological evaluation of some novel 1,3,4-oxadiazoles derived from bi phenyl 4- carboxylic acid. (2012). International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 475-478.
  • European Patent Office. (1993). Processes and intermediates for manufacturing retroviral protease inhibiting compounds (EP 1302468 A1).
  • Fun, H. K., et al. (2011). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2833.
  • Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Pharmaffiliates. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. [Link]

  • ChemSynthesis. 2-ethyl-5-(4-nitrophenyl)-1,3-oxazole. [Link]

  • Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Google Patents. (2019). US10519142B2 - Crystalline forms of 6-((6,7-dimethoxyquinazolin-4-yl)oxy)-N,2-dimethylbenzofuran-3-carboxamide.
  • Panova, E. I., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 1-10.
  • Semantic Scholar.
  • PubMed. (2020). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. European Journal of Medicinal Chemistry, 207, 112795.
  • PubMed. (2011). Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. Organic & Biomolecular Chemistry, 9(6), 1954-1961.
  • National Institutes of Health. (2021).
  • National Institutes of Health. (2025). Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)

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An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may be handling or considering this compound for their work. This document synthesizes available data and provides expert insights into the experimental determination of its characteristics, ensuring a foundation of scientific integrity and practical applicability.

Introduction and Chemical Identity

This compound, identified by the CAS Number 914220-30-7, is a heterocyclic compound featuring an oxazole ring substituted with a nitrophenyl group and a carboxylic acid.[1][2][3] The presence of these functional groups—a nitroaromatic system, a carboxylic acid, and a five-membered oxazole heterocycle—suggests its potential utility as a building block in medicinal chemistry and materials science. The nitrophenyl group, in particular, is a common moiety in pharmacologically active compounds, and the carboxylic acid provides a handle for further chemical modifications, such as esterification or amidation.

Understanding the physical state and appearance of a compound is a critical first step in any research and development workflow. It informs handling, storage, formulation, and analytical method development. This guide will address these fundamental properties for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various chemical databases and suppliers.

PropertyValueSource(s)
CAS Number 914220-30-7[1][2][3]
Molecular Formula C₁₀H₆N₂O₅[1]
Molecular Weight 234.17 g/mol [1]
Canonical SMILES C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)[O-]Inferred from structure
InChI Key Inferred from structure
Purity Typically offered at ≥96%[2]

Physical State and Appearance

Expected Physical State

Based on its molecular weight and the presence of strong intermolecular forces such as hydrogen bonding (from the carboxylic acid) and dipole-dipole interactions (from the nitro group and oxazole ring), this compound is expected to be a solid at standard temperature and pressure. Carboxylic acids, in general, exhibit high melting points due to their ability to form stable hydrogen-bonded dimers.

Expected Appearance and Color

While a definitive, publicly documented description of the color and form of this compound is not consistently available, we can make a scientifically reasoned extrapolation based on analogous compounds and the chemical nature of the molecule itself.

  • Analogous Compounds:

    • A structurally similar compound, 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid, is described as a white to brown solid .[4]

    • Another related molecule, 5-(4-Nitrophenyl)furan-2-carboxylic acid, has been reported as a yellow solid .

  • Chromophoric Moieties: The 4-nitrophenyl group is a well-known chromophore. The extended conjugation between the phenyl ring, the oxazole ring, and the nitro group is likely to absorb light in the visible spectrum, which would impart a color to the compound. It is common for compounds containing a nitrophenyl group to appear as pale yellow to yellow solids.

Therefore, it is highly probable that this compound is a crystalline solid, with a color ranging from off-white to yellow or light brown . The exact color and crystal morphology would be dependent on the purity of the sample and the crystallization conditions.

Experimental Workflow for Physical Characterization

For any new or uncharacterized batch of a compound, it is imperative to perform a systematic physical characterization. The following workflow outlines the key steps a researcher should take to definitively determine the physical properties of this compound.

Step-by-Step Protocol
  • Visual Inspection:

    • Objective: To obtain a qualitative description of the compound's appearance.

    • Procedure: Under proper laboratory safety conditions (in a well-ventilated area or fume hood), carefully observe the sample against a white background. Record the color (e.g., white, off-white, yellow), form (e.g., powder, crystalline, amorphous), and any other notable features (e.g., hygroscopic nature).

  • Melting Point Analysis:

    • Objective: To determine the melting point or melting range, which is a key indicator of purity.

    • Procedure: Use a calibrated melting point apparatus. Place a small amount of the finely powdered dry solid into a capillary tube. Heat the sample at a controlled rate (e.g., 1-2 °C per minute) and record the temperature at which the solid begins to melt and the temperature at which it becomes completely liquid. A sharp melting range (typically < 2 °C) is indicative of a pure compound. For comparison, the related compound 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid has a reported melting point of 214-224 °C.[4]

  • Microscopy:

    • Objective: To observe the crystal morphology.

    • Procedure: Prepare a slide with a small amount of the solid. Observe under a light microscope. Note the shape of the crystals (e.g., needles, plates, prisms). This can be useful for identifying different polymorphic forms.

  • Spectroscopic Analysis (for Structural Confirmation):

    • Objective: To confirm the chemical identity of the compound.

    • Procedure: Perform standard spectroscopic analyses such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained spectra should be consistent with the structure of this compound. Several suppliers offer access to such analytical data for this compound.[3]

Workflow Diagram

The following diagram illustrates the logical flow for the physical and chemical characterization of a new sample of this compound.

G cluster_0 Initial Assessment cluster_1 Physical Property Determination cluster_2 Chemical Identity Confirmation cluster_3 Final Evaluation start Receive/Synthesize Sample of This compound visual Visual Inspection (Color, Form) start->visual mp Melting Point Analysis visual->mp microscopy Light Microscopy (Crystal Morphology) mp->microscopy nmr NMR Spectroscopy (¹H, ¹³C) microscopy->nmr ms Mass Spectrometry nmr->ms data_analysis Data Analysis and Comparison to Expected Properties ms->data_analysis pure Pure and Correct Compound data_analysis->pure Data Matches impure Impure or Incorrect Compound (Requires Further Purification/Analysis) data_analysis->impure Data Mismatches

Caption: Workflow for the physical and chemical characterization of this compound.

Conclusion

References

  • Shanghai Ruji Biotechnology Development Co., Ltd. 5-(4-Nitrophenyl)oxazole-4-carboxylicacid,96%. [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Synthetic Utility of 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

5-(4-Nitrophenyl)oxazole-4-carboxylic acid is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in modern organic synthesis. Its structure is characterized by three key features, each offering distinct avenues for chemical modification:

  • An oxazole core , a five-membered aromatic heterocycle that is a common scaffold in numerous biologically active molecules and natural products.

  • A carboxylic acid group at the 4-position, providing a reactive handle for derivatization into amides, esters, and other functionalities.

  • A 4-nitrophenyl substituent at the 5-position, where the nitro group acts as a strong electron-withdrawing group and can be chemically transformed into an amino group, unlocking a host of further synthetic possibilities.

This unique combination of features makes this compound a valuable starting material in medicinal chemistry for the development of novel therapeutics, particularly in oncology and infectious diseases, as well as in materials science for creating new fluorescent dyes and organic electronics.[1][2] This document provides an in-depth guide to its primary applications, complete with detailed protocols and mechanistic insights.

Core Synthetic Applications & Methodologies

The synthetic utility of this compound primarily revolves around the selective transformation of its carboxylic acid and nitro functionalities. These reactions allow for the systematic construction of diverse molecular architectures and compound libraries for screening.

Application 1: Amide Library Synthesis via Carbodiimide Coupling

The conversion of the carboxylic acid to an amide is one of the most fundamental and widely used transformations in drug discovery. It allows for the introduction of a vast array of chemical groups, modulating properties such as solubility, cell permeability, and target binding affinity. Carbodiimide-mediated coupling is a reliable and high-yielding method for this purpose.

Mechanistic Rationale: The reaction proceeds through the in situ activation of the carboxylic acid.[3] A carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. To prevent side reactions and improve efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt traps the O-acylisourea to form an active ester, which then cleanly reacts with the amine to yield the desired amide product.[4]

Protocol 1: General Procedure for Amide Synthesis

This protocol details the synthesis of N-benzyl-5-(4-nitrophenyl)oxazole-4-carboxamide as a representative example.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound234.161.01.0
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)191.701.21.2
1-Hydroxybenzotriazole (HOBt)135.131.21.2
Benzylamine107.151.11.1
N,N-Diisopropylethylamine (DIPEA)129.242.02.0
Anhydrous Dimethylformamide (DMF)-5 mL-

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (234 mg, 1.0 mmol), EDC (230 mg, 1.2 mmol), and HOBt (162 mg, 1.2 mmol).

  • Add anhydrous DMF (5 mL) and stir the mixture at room temperature until all solids dissolve.

  • Continue stirring for 30 minutes to ensure complete activation of the carboxylic acid.

  • To the activated mixture, add benzylamine (120 µL, 1.1 mmol) followed by DIPEA (348 µL, 2.0 mmol).

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure amide.

Amide_Synthesis_Workflow Start 5-(4-Nitrophenyl)oxazole- 4-carboxylic acid Reagents_Act EDC, HOBt, DMF Room Temp, 30 min Start->Reagents_Act 1 Active_Ester Activated HOBt Ester Intermediate Reagents_Act->Active_Ester 2 Amine Primary/Secondary Amine (R-NH₂) DIPEA Active_Ester->Amine 3 Product Target Amide Product Amine->Product 4 Workup Aqueous Workup (Extraction, Washes) Product->Workup 5 Purify Purification (Chromatography/Recrystallization) Workup->Purify 6 Final Pure Amide Purify->Final 7

Caption: Pathway from nitro compound to versatile aniline intermediate.

Broader Applications in Research & Development

The derivatives synthesized from this compound are instrumental across several scientific domains:

  • Pharmaceutical Development: This scaffold is a cornerstone for creating libraries of potential drug candidates. Its derivatives are investigated for a range of therapeutic targets, including enzyme inhibition and receptor binding modulation in inflammatory and neurological disorders. [2]The oxazole core is a recognized privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. [5]* Agrochemical Research: The structural motifs accessible from this starting material are explored in the development of novel pesticides and herbicides with potentially improved efficacy and selectivity. [1][2]* Materials Science: The strong electron-withdrawing properties of the nitrophenyl group, combined with the rigid oxazole core, make this compound and its derivatives interesting for applications in organic electronics and as fluorescent probes. [1][2]The amino derivative, in particular, can be used to synthesize conjugated systems with tailored optoelectronic properties.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation in organic synthesis. The strategic manipulation of its carboxylic acid and nitro functional groups provides chemists with reliable and efficient pathways to a vast chemical space. The protocols and insights provided herein serve as a foundational guide for researchers aiming to leverage this powerful building block in their discovery programs, from fundamental academic research to applied pharmaceutical and materials science development.

References

  • MySkinRecipes. Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate.
  • J&K Scientific. 5-(4-Nitrophenyl)isoxazole-3-carboxylic acid. (2008).
  • NIH National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024).
  • BenchChem. Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis. (2025).
  • OpenStax. 21.3 Reactions of Carboxylic Acids. (2023).

Sources

protocol for amide coupling with 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Amide Coupling of 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid

Introduction: The Significance of Oxazole Amides in Modern Drug Discovery

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceutical agents. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in designing molecules with specific biological targets. When coupled with an amide linkage—one of the most common bonds in bioactive molecules—the resulting oxazole-amide structures offer a versatile platform for developing novel therapeutics, from anticancer agents to kinase inhibitors.[1][2][3]

This compound is a particularly interesting building block. The presence of a nitro group offers a potential handle for further chemical modification (e.g., reduction to an amine) while also influencing the electronic properties of the entire molecule.[4] However, the formation of an amide bond from this carboxylic acid requires careful selection of coupling reagents and reaction conditions to ensure high yield, purity, and avoidance of side reactions.

This document serves as a comprehensive guide for researchers, providing detailed, field-tested protocols for the successful amide coupling of this compound. We will delve into the causality behind experimental choices, offering insights that extend beyond a simple recitation of steps.

Physicochemical Properties of the Starting Material

A thorough understanding of the starting material is critical for successful synthesis. Below are the key properties of this compound.

PropertyValueReference
CAS Number 914220-30-7[5][6]
Molecular Formula C₁₀H₆N₂O₅[Chemrio]
Molecular Weight 234.17 g/mol [Chemrio]
Appearance Typically an off-white to pale yellow solid[7]
Solubility Soluble in polar aprotic solvents like DMF, DMSO; limited solubility in less polar solvents like DCM.[7]

Core Principle: The Chemistry of Amide Bond Formation

The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically favorable but kinetically slow, requiring high temperatures that can degrade complex molecules. The core of modern amide synthesis lies in the activation of the carboxylic acid . This is achieved by converting the hydroxyl group (-OH) into a better leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[8]

This guide presents two robust protocols utilizing different classes of coupling reagents: a carbodiimide-based method (EDC/HOBt) and a uronium salt-based method (HBTU).

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a workhorse in organic synthesis, valued for its reliability, cost-effectiveness, and relatively simple workup. The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is particularly effective.

Mechanism and Rationale

The reaction proceeds through a multi-step mechanism designed to maximize efficiency and minimize side reactions, particularly racemization if chiral amines are used.[9]

  • Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[8][9]

  • Active Ester Formation: This unstable intermediate is intercepted by HOBt, which acts as a nucleophilic catalyst. It displaces the urea portion to form a more stable HOBt active ester.[9][10] This step is crucial as the O-acylisourea can rearrange, leading to byproducts.

  • Aminolysis: The amine then attacks the carbonyl of the HOBt ester, forming the desired amide bond and regenerating HOBt.[9] The byproduct of EDC, a water-soluble urea, is easily removed during aqueous workup.[11]

EDC_HOBt_Mechanism RCOOH Carboxylic Acid (this compound) O_Acylisourea O-Acylisourea (Highly Reactive) RCOOH->O_Acylisourea Amine Amine (R'-NH₂) EDC EDC EDC->O_Acylisourea 1. Activation HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester 2. Interception Urea Water-Soluble Urea Byproduct O_Acylisourea->Urea HOBt HOBt HOBt->HOBt_Ester Amide Target Amide HOBt_Ester->Amide 3. Aminolysis HOBt_regen HOBt (regenerated) HOBt_Ester->HOBt_regen Amine->Amide

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Materials and Reagents
ReagentM.W.EquivalentsPurpose
This compound234.171.0Starting Material
Amine (Primary or Secondary)-1.1Nucleophile
EDC·HCl191.701.2Coupling Reagent
HOBt135.121.2Additive (Reduces side reactions)
N,N-Diisopropylethylamine (DIPEA)129.242.5Non-nucleophilic base
Anhydrous Dimethylformamide (DMF)--Solvent
Dichloromethane (DCM)--Solvent for workup
1M HCl (aq)--Aqueous wash
Saturated NaHCO₃ (aq)--Aqueous wash
Saturated NaCl (Brine)--Aqueous wash
Step-by-Step Protocol
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[9]

  • Dissolution: Add anhydrous DMF to dissolve the solids (a concentration of 0.1-0.5 M with respect to the carboxylic acid is typical).

  • Cooling: Cool the solution to 0 °C using an ice-water bath and stir for 10-15 minutes. This is critical to control the initial exothermic activation step and prevent degradation of sensitive reagents.

  • Reagent Addition: Add EDC·HCl (1.2 equiv) to the stirred solution in one portion.[9] Following this, add DIPEA (2.5 equiv) dropwise. DIPEA is a sterically hindered base used to neutralize the HCl salt of EDC and the carboxylic acid proton without competing as a nucleophile.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

Workup and Purification
  • Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing water or 1M HCl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3x).

  • Washing: Combine the organic layers and wash successively with 1M HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted HOBt and carboxylic acid), and finally with brine (to remove residual water).[11]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 2: HBTU Mediated Amide Coupling

For more challenging couplings, such as with sterically hindered amines or electron-deficient acids, uronium-based reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often more effective due to their higher reactivity.[12]

Mechanism and Rationale

HBTU acts as a pre-formed activating agent, streamlining the formation of the active ester.[12][13]

  • Deprotonation: A base, typically DIPEA, deprotonates the carboxylic acid to form the carboxylate anion.[14]

  • Activation: The carboxylate attacks the uronium carbon of HBTU, leading to the formation of the same HOBt active ester as in the previous protocol, along with tetramethylurea as a byproduct.[13][15] This activation step is generally faster and more efficient than with carbodiimides.

  • Aminolysis: The amine attacks the active ester to form the final amide product.

HBTU_Mechanism RCOO Carboxylate Anion HOBt_Ester HOBt Active Ester RCOO->HOBt_Ester 2. Activation HBTU HBTU HBTU->HOBt_Ester TMU Tetramethylurea Byproduct HBTU->TMU Amide Target Amide HOBt_Ester->Amide 3. Aminolysis Amine Amine (R'-NH₂) Amine->Amide Base DIPEA (Base) Base->RCOO RCOOH Carboxylic Acid RCOOH->RCOO 1. Deprotonation

Caption: Mechanism of HBTU mediated amide coupling.

Materials and Reagents
ReagentM.W.EquivalentsPurpose
This compound234.171.0Starting Material
Amine (Primary or Secondary)-1.2Nucleophile
HBTU379.251.1Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)129.243.0Non-nucleophilic base
Anhydrous Dimethylformamide (DMF)--Solvent
Step-by-Step Protocol
  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Add HBTU (1.1 equiv) to the solution.[7] Then, add DIPEA (3.0 equiv) and stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.

  • Amine Addition: Add the amine (1.2 equiv) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. The reaction is typically faster than EDC/HOBt couplings.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Workup and Purification

The workup procedure is identical to that described for the EDC/HOBt protocol. The byproducts from HBTU are also water-soluble and are readily removed by aqueous washes.

General Experimental Workflow

The following diagram illustrates the general workflow applicable to both protocols.

General_Workflow Start Start: Carboxylic Acid, Amine, Solvent Activation Activation: Add Coupling Reagent, Base, and Additive (if any) at 0°C to RT Start->Activation Reaction Reaction Stirring (2-24h at RT) Activation->Reaction Monitoring Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: Extraction & Washes Monitoring->Workup Complete Purification Purification: Column Chromatography or Recrystallization Workup->Purification Product Final Product: Pure Amide Purification->Product

Caption: General workflow for amide coupling reactions.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive coupling reagent (hydrolyzed).2. Wet solvent or reagents.3. Insufficiently reactive amine.4. Base incompatibility.1. Use a fresh bottle of coupling reagent.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Switch to a more powerful coupling reagent (e.g., from EDC to HATU/HBTU). Increase reaction temperature or time.[8]4. Ensure a non-nucleophilic base like DIPEA is used.
Multiple Spots on TLC (Byproducts) 1. Side reaction of the activated ester (e.g., rearrangement).2. Reaction of the amine with the coupling reagent.3. Epimerization/racemization of a chiral center.1. Ensure HOBt or another additive is used with carbodiimides.2. Add the amine only after a pre-activation period (common with HBTU).3. Maintain low reaction temperatures and use additives like HOBt.
Difficulty Removing Byproducts 1. Urea byproduct from DCC (if used) is precipitating but hard to filter.2. Byproducts from HBTU/HOBt are not fully removed by washes.1. Switch to EDC, which produces a water-soluble urea byproduct.[11]2. Perform all recommended aqueous washes (acidic, basic, brine) thoroughly.

References

  • BenchChem (2025).
  • Chavan, S. et al.Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Aapptec Peptides.Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Common Organic Chemistry.Amine to Amide (EDC + HOBt).
  • Mol-Instincts.The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • ResearchGate.
  • Organic Synthesis.Acid-Amine Coupling using EDCI.
  • Wikipedia.HBTU.
  • YouTube.HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • ChemicalBook.this compound | 914220-30-7.
  • Fisher Scientific.Amide Synthesis.
  • Vardanyan, R. et al. (2021).
  • Vardanyan, R. et al. (2021).Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters.
  • University of Johannesburg.Reductive amide coupling of nitroarenes and carboxylic acids.
  • ChemicalBook.5-(4-nitro-phenyl)-oxazole-4-carboxylic acid ethyl ester.
  • Benchchem.Technical Support Center: Oxazole-4-Carboximidamide Synthesis.
  • Prabakaran, K. et al. (2018).A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Journal of Chemical Sciences.
  • International Journal of Pharmaceutical Sciences and Research (2024).
  • MDPI (2020).Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Chemrio.5-(4-nitrophenyl)-1,3-oxazole-4-carboxylic acid.
  • BLDpharm.914220-30-7|this compound.
  • Powers, J. et al.
  • Valeur, E. & Bradley, M. (2008).Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • BenchChem (2025).Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis. Benchchem.
  • Kerekes, A. et al.Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. PubMed.
  • ResearchGate.
  • Navidpour, L. et al. (2021).5-[Aryloxypyridyl (or nitrophenyl)]-4H-1,2,4-triazoles as novel flexible benzodiazepine analogues: Synthesis, receptor binding affinity and lipophilicity-dependent anti-seizure onset of action. PubMed.
  • Finiuk, N. et al. (2022).Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI.

Sources

Application Notes and Protocols: 5-(4-Nitrophenyl)oxazole-4-carboxylic acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Oxazole Scaffold in Drug Discovery

The oxazole ring system, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in modern medicinal chemistry. Its prevalence in a wide array of biologically active natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold". The unique electronic properties and the ability of the oxazole core to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allow for high-affinity binding to diverse biological targets.[1][2][3] The strategic functionalization of the oxazole ring is a key approach in the design of novel therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6]

Within this important class of compounds, 5-(4-nitrophenyl)oxazole-4-carboxylic acid emerges as a particularly valuable building block. The presence of three key functional and structural motifs endows this molecule with significant synthetic versatility and pharmacological potential:

  • The Oxazole Core: Provides a stable and rigid platform for the spatial orientation of other functional groups, facilitating precise interactions with target biomolecules.

  • The 4-Carboxylic Acid Group: Serves as a versatile synthetic handle for the introduction of various functionalities through amide bond formation, esterification, or other derivatizations. This group can also act as a key pharmacophoric element, for instance, by forming crucial hydrogen bonds with amino acid residues in an enzyme's active site.

  • The 5-(4-Nitrophenyl) Moiety: The nitrophenyl group is a common feature in many biologically active molecules and can significantly influence the compound's electronic properties and binding affinity.[7] Furthermore, the nitro group can be readily reduced to an amino group, providing another point for diversification and modulation of the molecule's physicochemical properties.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound as a strategic building block in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₀H₆N₂O₅
Molecular Weight 234.17 g/mol
Appearance Pale yellow to yellow solid
CAS Number 914220-30-7
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ 13.5 (br s, 1H, COOH), 8.3-8.4 (d, 2H, Ar-H), 8.0-8.1 (d, 2H, Ar-H), 9.0-9.1 (s, 1H, oxazole C2-H)
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ 163-164 (C=O), 152-153 (C2), 148-149 (Ar-C-NO₂), 145-146 (C5), 134-135 (Ar-C), 129-130 (Ar-CH), 124-125 (Ar-CH), 140-141 (C4)

Synthetic Protocols

The synthesis of this compound is most effectively achieved through a two-step process, commencing with the synthesis of its ethyl ester precursor, followed by hydrolysis.

Protocol 1: Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

This protocol is based on the well-established reaction of an acyl chloride with an isocyanoacetate to form the oxazole ring.

Workflow Diagram:

Synthesis_Ester reagent1 4-Nitrobenzoyl chloride reaction Reaction Vessel (0°C to rt) reagent1->reaction reagent2 Ethyl 2-isocyanoacetate reagent2->reaction base Triethylamine (Et3N) base->reaction solvent Tetrahydrofuran (THF) solvent->reaction product Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate workup Aqueous Workup & Purification workup->product Extraction & Chromatography reaction->workup Quench with water

Caption: Synthesis of the ethyl ester intermediate.

Materials and Reagents:

  • 4-Nitrobenzoyl chloride

  • Ethyl 2-isocyanoacetate

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of ethyl 2-isocyanoacetate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous triethylamine (1.1 eq).

  • Slowly add a solution of 4-nitrobenzoyl chloride (1.05 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate as a solid.[5]

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ethyl ester to the desired carboxylic acid.

Workflow Diagram:

Hydrolysis start Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate reaction Reaction Vessel (rt to reflux) start->reaction reagent1 Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) reagent1->reaction solvent THF/Water mixture solvent->reaction product This compound acidification Acidification (e.g., HCl) acidification->product Precipitation & Filtration reaction->acidification Cool and acidify

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Materials and Reagents:

  • Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or gently heat to reflux until the starting material is consumed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1 M HCl.

  • The precipitated product, this compound, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics

This compound is a versatile starting material for the synthesis of a diverse range of potential therapeutic agents. The carboxylic acid moiety is readily derivatized, most commonly through amide bond formation, to introduce a wide variety of substituents that can modulate the pharmacological properties of the resulting compounds.

Application 1: Synthesis of Kinase Inhibitors

The oxazole scaffold is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[8][9] The planarity of the oxazole ring allows it to mimic the adenine region of ATP, enabling competitive binding to the ATP-binding site of kinases. The 4-carboxamide group can form critical hydrogen bonds with the hinge region of the kinase, while the 5-nitrophenyl group can be directed towards other regions of the active site to enhance potency and selectivity.

General Workflow for Amide Synthesis:

Amide_Synthesis start This compound reaction Amide Coupling start->reaction amine Primary or Secondary Amine (R-NH₂ or R₂NH) amine->reaction coupling Coupling Reagents (e.g., HATU, HOBt, EDC) coupling->reaction base Base (e.g., DIPEA) base->reaction product 5-(4-Nitrophenyl)oxazole-4-carboxamide Derivative reaction->product

Caption: General scheme for amide library synthesis.

Exemplary Protocol: Synthesis of N-Benzyl-5-(4-nitrophenyl)oxazole-4-carboxamide

Materials and Reagents:

  • This compound

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

By employing a library of diverse amines in this protocol, a wide range of N-substituted 5-(4-nitrophenyl)oxazole-4-carboxamides can be synthesized for screening against a panel of kinases.

Application 2: Development of Antimicrobial Agents

Derivatives of oxazole-4-carboxylic acid have demonstrated promising activity against various bacterial and fungal strains.[10] The introduction of different substituents via the carboxamide linkage allows for the fine-tuning of the antimicrobial spectrum and potency. The nitrophenyl group itself is a known pharmacophore in some antimicrobial agents.[11]

Pharmacological Data for Representative Oxazole Derivatives:

While specific data for derivatives of this compound are not extensively reported in publicly available literature, the following table illustrates the potential of related oxazole carboxamides as antimicrobial agents.

Compound ClassTarget Organism(s)Reported Activity (MIC)
5-Aryloxazole-4-carboxamidesStaphylococcus aureus, Escherichia coli8 - 64 µg/mL
5-Substituted-oxazole-4-carboxamidesCandida albicans, Aspergillus niger4 - 32 µg/mL[3]

The synthesis of a library of amides from this compound and their subsequent screening against a panel of clinically relevant bacteria and fungi represents a promising avenue for the discovery of new anti-infective agents.

Conclusion and Future Perspectives

This compound is a high-potential building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two orthogonal points for chemical modification—the carboxylic acid and the nitro group—provide a robust platform for the generation of diverse compound libraries. The established importance of the oxazole scaffold in bioactive molecules, particularly as kinase inhibitors and antimicrobial agents, strongly suggests that derivatives of this compound will exhibit interesting and potentially valuable pharmacological activities. The protocols and application notes provided herein are intended to serve as a comprehensive guide for researchers to unlock the full potential of this versatile chemical entity in the quest for novel therapeutics.

References

  • Patil, S. A., Patil, R., & Patil, S. A. (2021). Oxazole-containing compounds as promising scaffolds for drug discovery. European Journal of Medicinal Chemistry, 223, 113642.
  • Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.[2]

  • El-Sayed, M. A., Abbas, H. S., & El-Gazzar, M. G. (2022). Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. Molecules, 27(19), 6634.[3]

  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing the 1,2,4-triazole moiety. Journal of Heterocyclic Chemistry, 51(5), 1378-1386.
  • MySkinRecipes. (n.d.). Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. Retrieved from [Link][1][5]

  • Gunay, N. S., Capan, G., Ulusoy, N., Ergenc, N., Otuk, G., & Kaya, D. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Il Farmaco, 54(11-12), 826–831.[4]

  • Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: current status and outlook. Current opinion in oncology, 27(5), 416–423.
  • Sos, M. L., Rode, H. B., & Heynck, S. (2012). A new inhibitor of aurora kinase A and B. Oncotarget, 3(6), 633–634.
  • Zhang, L., & Liu, X. (2011). Recent developments in the synthesis of oxazole-containing natural products. Current Organic Synthesis, 8(3), 393-414.
  • G Nay, S., G Capan, G., U Nuray, N., E Nedime, N., O Gulten, G., & K Dilek, D. (1999). 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents. Farmaco, 54(11-12), 826-831.[6]

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application of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid in antimicrobial research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Antimicrobial Evaluation of 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid

Application Note and Protocols for Preclinical Antimicrobial Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antimicrobial resistance necessitates the urgent discovery of novel therapeutic agents. Heterocyclic compounds, particularly those containing an oxazole scaffold, have shown significant potential as a source of new antimicrobial drugs due to their diverse pharmacological activities.[1][2][3] This document provides a detailed guide for the initial antimicrobial characterization of a specific oxazole derivative, this compound. We present a series of robust, field-proven protocols for determining its inhibitory and bactericidal activity, assessing its killing kinetics, and providing a framework for preliminary mechanism of action studies. These methodologies are designed to furnish researchers with the foundational data required to evaluate the potential of this compound in the drug discovery pipeline.

Compound Profile: this compound

A thorough understanding of the test compound's fundamental properties is the first step in any experimental design.

PropertyValueSource
CAS Number 914220-30-7[4][5]
Molecular Formula C₁₀H₆N₂O₅[4]
Molecular Weight 234.17 g/mol [4]
Canonical SMILES C1=CC(=CC=C1[O-])C2=C(NC=O2)C(=O)ON/A
Physical Form Solid (typical)N/A
Solubility Soluble in DMSO, DMFN/A

Core Protocols for Antimicrobial Characterization

The following protocols provide a comprehensive workflow for the initial assessment of the compound's antimicrobial efficacy.

Determining Potency: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC)

The Minimum Inhibitory Concentration (MIC) is the cornerstone metric for antimicrobial susceptibility testing, defining the lowest concentration of a compound that prevents the visible in vitro growth of a microorganism.[6][7][8] The Minimum Bactericidal Concentration (MBC) assay is a crucial follow-up to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[9]

This protocol is aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity to identify the lowest concentration that inhibits growth.[10]

Materials:

  • This compound

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other appropriate broth media.[11]

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Appropriate positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Sterile DMSO for compound dissolution

Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of this compound in sterile DMSO. The choice of solvent is critical and should be tested for intrinsic antimicrobial activity at the highest concentration used.[7]

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to ensure a standardized bacterial concentration of approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[7] d. Dilute this adjusted suspension 1:150 in MHB to achieve a final target inoculum density of approximately 5 x 10⁵ CFU/mL.[6][10]

  • Plate Setup and Serial Dilution: a. Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well plate. b. Add 200 µL of the highest concentration of the test compound (prepared in MHB) to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the Growth Control (inoculum, no compound). e. Well 12 will serve as the Sterility Control (MHB only, no inoculum).[7]

  • Inoculation: a. Using a multichannel pipette, add 100 µL of the final bacterial inoculum (from step 2d) to wells 1 through 11. Do not add inoculum to well 12.[10] b. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[10]

  • Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed by the naked eye.[10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution (in DMSO) Add_Compound Add Compound to Well 1 Compound_Stock->Add_Compound Inoculum_Prep Prepare 0.5 McFarland Bacterial Suspension Final_Inoculum Dilute to Final Inoculum (~5x10^5 CFU/mL) Inoculum_Prep->Final_Inoculum Inoculate Inoculate Wells 1-11 with Final Inoculum Final_Inoculum->Inoculate Add_Broth Add Broth to Wells 2-12 Add_Broth->Add_Compound Serial_Dilute Perform 2-Fold Serial Dilutions (Wells 1-10) Add_Compound->Serial_Dilute Serial_Dilute->Inoculate Incubate Incubate Plate (37°C, 16-24h) Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Principle: Following MIC determination, an aliquot from each well showing no visible growth is plated onto nutrient agar. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.

Procedure:

  • Using the plate from the completed MIC assay, select all wells that show no visible growth.

  • Mix the contents of each clear well thoroughly.

  • Aseptically transfer a 10-20 µL aliquot from each clear well and spot-plate it onto a fresh, antibiotic-free Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in no colony growth (or a growth of ≤0.1% of the original inoculum) on the agar plate.

Assessing Antimicrobial Dynamics: Time-Kill Kinetics

This assay provides critical insight into the rate of antimicrobial activity, revealing whether the compound's effect is rapid or slow, and concentration-dependent or time-dependent.[12][13]

Principle: A standardized bacterial culture is exposed to various concentrations of the antimicrobial agent. At specified time intervals, samples are removed, serially diluted, and plated to enumerate the surviving viable bacteria (CFU/mL).[14]

Materials:

  • All materials from Protocol 1

  • Sterile flasks or tubes for culture

  • Sterile saline or PBS for dilutions

  • Mueller-Hinton Agar (MHA) plates

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland standard and then dilute it in a larger volume of MHB to achieve a starting concentration of ~5 x 10⁵ CFU/mL, similar to the MIC protocol.

  • Assay Setup: a. Prepare flasks/tubes containing the bacterial suspension and the test compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, and 4x MIC. b. Include a positive control antibiotic if desired.

  • Time-Point Sampling: a. Immediately after adding the compound (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask. b. Perform 10-fold serial dilutions of each aliquot in sterile saline. c. Plate 100 µL of appropriate dilutions onto MHA plates.

  • Incubation and Enumeration: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL against time (hours) for each concentration. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[13][15] A bacteriostatic effect is indicated by a <3-log₁₀ reduction.[13]

Time_Kill_Workflow cluster_setup Setup cluster_sampling Sampling & Plating cluster_analysis Analysis Prep_Inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) Add_Compound Add Compound to Cultures (0x, 1x, 2x, 4x MIC) Prep_Inoculum->Add_Compound Sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) Add_Compound->Sample Dilute Perform 10-Fold Serial Dilutions Sample->Dilute Plate Plate Dilutions onto Agar Dilute->Plate Incubate Incubate Plates (37°C, 18-24h) Plate->Incubate Count_CFU Count Colonies (Calculate CFU/mL) Incubate->Count_CFU Plot Plot log10 CFU/mL vs. Time Count_CFU->Plot

Caption: Workflow for Time-Kill Kinetics Assay.

Framework for Mechanism of Action (MOA) Investigation

Elucidating a compound's MOA is a critical barrier to advancing it from discovery to development.[16] While definitive MOA studies are complex, preliminary experiments can provide valuable clues. The oxazole scaffold is present in compounds that target a variety of bacterial processes.[1][17] For example, some heterocyclic compounds are known to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication.[18]

Common Bacterial Targets for Antimicrobials:

  • Cell Wall Synthesis: Inhibition of peptidoglycan formation.

  • Protein Synthesis: Targeting the 30S or 50S ribosomal subunits.[19]

  • Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription.[20][21]

  • Metabolic Pathways: Blocking the synthesis of essential molecules like folic acid.[19]

  • Cell Membrane Integrity: Disruption of the bacterial membrane structure and function.[21]

Suggested Preliminary Assays:

  • Macromolecular Synthesis Assay: This classic approach measures the effect of the compound on the synthesis of DNA, RNA, protein, and cell wall components by tracking the incorporation of specific radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and [¹⁴C]N-acetylglucosamine for peptidoglycan) over time.[16] A specific inhibition of one pathway points towards a targeted MOA.

  • Membrane Permeability Assays: Simple assays using fluorescent dyes like propidium iodide (PI) can indicate membrane damage. PI can only enter cells with compromised membranes, where it intercalates with DNA and fluoresces. An increase in fluorescence in treated cells suggests membrane disruption.

  • ATP Depletion Assays: Many cellular processes, including those targeted by antibiotics, can lead to a reduction in intracellular ATP.[16] Luciferase-based assays can be used to measure intracellular ATP levels in treated versus untreated bacteria to see if the compound affects cellular bioenergetics.[14]

MOA_Pathway Compound 5-(4-Nitrophenyl)oxazole- 4-carboxylic acid Target Bacterial Target (e.g., DNA Gyrase) Compound->Target Binds & Inhibits Process DNA Replication Target->Process Essential For Outcome Inhibition of Bacterial Growth Target->Outcome Inhibition Leads To Process->Outcome Blockage Causes

Caption: Hypothetical inhibition of a key bacterial enzyme.

Data Presentation Templates

Clear and standardized data presentation is essential for interpretation and comparison.

Table 2: MIC and MBC Data Template

Test Microorganism Gram Stain Strain ID MIC (µg/mL) MBC (µg/mL) Positive Control MIC (µg/mL) of Control
Staphylococcus aureus Positive e.g., ATCC 29213 [Insert Data] [Insert Data] Vancomycin [Insert Data]
Escherichia coli Negative e.g., ATCC 25922 [Insert Data] [Insert Data] Ciprofloxacin [Insert Data]
Pseudomonas aeruginosa Negative e.g., ATCC 27853 [Insert Data] [Insert Data] Gentamicin [Insert Data]

| Enterococcus faecalis | Positive | e.g., ATCC 29212 | [Insert Data] | [Insert Data] | Ampicillin | [Insert Data] |

Table 3: Time-Kill Assay Data Template (Example for one strain)

Time (hours) Log₁₀ CFU/mL (Growth Control) Log₁₀ CFU/mL (1x MIC) Log₁₀ CFU/mL (2x MIC) Log₁₀ CFU/mL (4x MIC)
0 [Insert Data] [Insert Data] [Insert Data] [Insert Data]
2 [Insert Data] [Insert Data] [Insert Data] [Insert Data]
4 [Insert Data] [Insert Data] [Insert Data] [Insert Data]
8 [Insert Data] [Insert Data] [Insert Data] [Insert Data]

| 24 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.).
  • Time-Kill Kinetics Assay. (n.d.). Emery Pharma.
  • Elucidating the Mechanisms of Action of Antimicrobial Agents. (2022). mBio - ASM Journals.
  • Antibacterials - mechanisms of action. (1998). PubMed.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.).
  • Time Kill Assay. (n.d.). Scribd.
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  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2004). SEAFDEC/AQD Institutional Repository.
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (n.d.). BenchChem.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024).
  • Antimicrobial Assays. (2024). Linnaeus Bioscience.
  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. (n.d.). BenchChem.
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  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. (n.d.). MDPI.
  • Mode of Action & Target for Antibacterial Drug. (n.d.).
  • Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance. (2024).
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (n.d.).
  • Antimicrobial Activity of 1,3,4-Oxadiazole Deriv
  • Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025). An-Najah National University- Palestinian Medical and Pharmaceutical Journal.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.).
  • Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. (n.d.). MDPI.
  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
  • a brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences.
  • (PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. (2019).
  • A comprehensive review on biological activities of oxazole derivatives. (2019).
  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (n.d.). MDPI.
  • This compound | 914220-30-7. (n.d.). ChemicalBook.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals.
  • SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. (n.d.). International Journal of Pharmaceutical, Chemical and Biological Sciences.
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  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022).
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Application Notes and Protocols for the Synthesis of Anticancer Agents from 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Oxazole Scaffold as a Privileged Motif in Oncology

The search for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the oxazole ring has emerged as a "privileged structure" due to its presence in numerous biologically active compounds and its ability to engage in various interactions with enzymes and receptors.[1] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects against a range of human cancer cell lines, even those exhibiting multidrug resistance.[2]

This application note focuses on a specific, promising starting material: 5-(4-nitrophenyl)oxazole-4-carboxylic acid . This molecule offers a unique combination of a proven anticancer scaffold (the oxazole ring) and a functional handle (the carboxylic acid) that is ripe for chemical modification. The presence of the 4-nitrophenyl group also presents opportunities for modulating the electronic properties and biological activity of the resulting derivatives. Herein, we provide a detailed guide for the synthesis of a library of 5-(4-nitrophenyl)oxazole-4-carboxamide derivatives, outlining robust protocols, the scientific rationale behind the experimental choices, and methods for their preliminary in vitro evaluation as potential anticancer agents.

The Strategic Importance of the Carboxamide Moiety

The carboxylic acid at the 4-position of the oxazole ring is an ideal point for diversification. Conversion of this acidic proton into a variety of amide functionalities is a well-established strategy in drug discovery. This approach allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications, in turn, can significantly impact the compound's pharmacokinetic profile and its binding affinity to biological targets. The synthesis of amide derivatives from carboxylic acids is a robust and versatile reaction, with a wide array of commercially available amines to serve as building blocks.

Diagram: General Synthetic Workflow

G A 5-(4-Nitrophenyl)oxazole- 4-carboxylic acid B Activation of Carboxylic Acid (e.g., with HATU, DIEA) A->B Step 1 D Amide Coupling Reaction B->D Step 2 C Amine (R-NH2) C->D E Library of 5-(4-Nitrophenyl)oxazole- 4-carboxamide Derivatives D->E Step 3 F Purification and Characterization E->F Step 4 G In Vitro Anticancer Screening F->G Step 5 G A 5-(4-Nitrophenyl)oxazole- 4-carboxamide Derivative B Inhibition of Tubulin Polymerization A->B C Protein Kinase Inhibition A->C D Topoisomerase Inhibition A->D E STAT3 Pathway Inhibition A->E F Cell Cycle Arrest B->F C->F H DNA Damage D->H G Apoptosis E->G F->G H->G

Sources

Derivatization of the Carboxylic Acid Group on Oxazoles: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole motif is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and valuable physicochemical properties.[1][2] The carboxylic acid functionality, when appended to the oxazole ring, serves as a versatile synthetic handle for the introduction of diverse functional groups, enabling the exploration of vast chemical space and the fine-tuning of molecular properties. This application note provides a comprehensive overview of the key strategies for the derivatization of the carboxylic acid group on oxazoles. Detailed protocols for common transformations, including esterification and amidation, are presented alongside mechanistic insights and practical considerations to guide researchers in the efficient synthesis of novel oxazole-based compounds.

Introduction: The Significance of Oxazole Carboxylic Acids

Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.[3] Their unique electronic properties and ability to participate in various non-covalent interactions make them privileged scaffolds in drug discovery.[1][2] The incorporation of a carboxylic acid group onto the oxazole ring provides a crucial point of diversification. This functional group can be readily converted into a wide array of other functionalities, such as esters, amides, and alcohols, thereby modulating the compound's polarity, solubility, and biological target engagement.

The derivatization of oxazole carboxylic acids is a key step in the synthesis of numerous biologically active molecules, including anti-inflammatory, anticancer, and antibacterial agents.[1][4][5] This guide will focus on the most robust and widely employed methods for these transformations, providing researchers with the necessary tools to advance their synthetic programs.

Key Derivatization Strategies

The primary strategies for derivatizing the carboxylic acid group on oxazoles revolve around the activation of the carboxyl group to facilitate nucleophilic attack. The choice of method depends on the desired final product, the stability of the starting material, and the presence of other functional groups.

Esterification: Modulating Lipophilicity and Prodrug Strategies

Esterification is a fundamental transformation that replaces the acidic proton of the carboxylic acid with an alkyl or aryl group. This modification is often employed to increase a compound's lipophilicity, enhance its cell permeability, or to create prodrugs that release the active carboxylic acid in vivo.

General Workflow for Esterification:

Caption: General workflow for the esterification of an oxazole carboxylic acid.

Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)

This classic method is suitable for simple, acid-stable oxazole carboxylic acids and primary or secondary alcohols.

Materials:

  • Oxazole carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • Dissolve the oxazole carboxylic acid in an excess of the anhydrous alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-5 mol%).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude oxazole ester.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Steglich Esterification (DCC/DMAP Coupling)

This method is milder than Fischer esterification and is suitable for a wider range of substrates, including those with acid-sensitive functional groups.

Materials:

  • Oxazole carboxylic acid

  • Alcohol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve the oxazole carboxylic acid, alcohol (1.0-1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with fresh DCM.

  • Combine the filtrates and wash with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amidation: Building Blocks for Bioactive Molecules

The formation of an amide bond is one of the most important reactions in medicinal chemistry.[6] Oxazole-containing amides are found in a vast number of biologically active compounds.[4][5]

General Workflow for Amidation:

Caption: General workflow for the amidation of an oxazole carboxylic acid.

Protocol 3: Peptide Coupling for Amide Bond Formation

Modern peptide coupling reagents provide a highly efficient and mild route to amide bond formation, minimizing side reactions and racemization.

Materials:

  • Oxazole carboxylic acid

  • Amine (primary or secondary)

  • Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or DCM)

Procedure:

  • Dissolve the oxazole carboxylic acid in the anhydrous solvent.

  • Add the amine (1.0-1.2 equivalents) and the base (2-3 equivalents).

  • Add the coupling reagent (1.1-1.5 equivalents) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling ReagentActivating AgentCommon ByproductsKey Advantages
HATU 1-Hydroxy-7-azabenzotriazoleTetramethylureaHigh reactivity, low racemization
HBTU 1-HydroxybenzotriazoleTetramethylureaGood reactivity, cost-effective
EDC/HOBt N/AWater-soluble ureaByproducts easily removed by aqueous workup
Reduction to Alcohols

The reduction of the carboxylic acid group to a primary alcohol provides another avenue for derivatization. The resulting hydroxymethyl oxazole can be further functionalized, for example, through oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution.[7]

Protocol 4: Reduction with Borane Reagents

Borane reagents are highly effective for the selective reduction of carboxylic acids in the presence of other reducible functional groups like esters.

Materials:

  • Oxazole carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the oxazole carboxylic acid in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane reagent (typically 2-3 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol, followed by 1 M HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Advanced and Specialized Derivatizations

Beyond these fundamental transformations, a variety of other derivatization strategies can be employed to access more complex oxazole derivatives.

  • Conversion to Acid Chlorides: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to the highly reactive acid chloride, which can then be reacted with a wide range of nucleophiles.

  • Curtius Rearrangement: Conversion of the carboxylic acid to an acyl azide, followed by thermal or photochemical rearrangement, yields an isocyanate. This intermediate can be trapped with various nucleophiles to form ureas, carbamates, and amides.

  • Ullmann Condensation: Copper-catalyzed cross-coupling reactions can be used to form C-N, C-O, and C-S bonds, linking the oxazole carboxylate to other aromatic systems.[8][9][10]

Troubleshooting and Practical Considerations

  • Substrate Solubility: Oxazole carboxylic acids can sometimes have poor solubility in common organic solvents. The use of co-solvents or more polar aprotic solvents like DMF or DMSO may be necessary.

  • Reaction Monitoring: TLC is a valuable tool for monitoring reaction progress. Staining with potassium permanganate can be effective for visualizing oxazole-containing compounds. LC-MS is also highly recommended for tracking the consumption of starting material and the formation of the desired product.

  • Purification: The polarity of oxazole derivatives can vary significantly. A systematic approach to column chromatography, starting with a non-polar eluent system and gradually increasing the polarity, is often effective. Recrystallization can be a powerful purification technique for crystalline products.

Conclusion

The derivatization of the carboxylic acid group on oxazoles is a versatile and powerful strategy for the synthesis of novel compounds with potential applications in drug discovery and materials science. By understanding the principles behind common transformations such as esterification, amidation, and reduction, and by employing robust and well-established protocols, researchers can efficiently access a diverse range of oxazole derivatives. The methods outlined in this application note provide a solid foundation for the successful design and execution of synthetic routes targeting this important class of heterocyclic compounds.

References

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz
  • Synthesis and biological evaluation of some amides compound derivative of oxazole carboxylic acids.
  • Oxazole-2-carboxylic acid amide. Chem-Impex.
  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • Oxidation of 4‐(hydroxymethyl)oxazole 4 a to...
  • One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PMC - NIH.
  • A comprehensive review on biological activities of oxazole deriv
  • A Practical Synthesis of 1,3-Oxazole.
  • Rapid and Scalable Synthesis of Oxazoles Directly
  • Convenient one-pot synthesis of 2-oxazolines
  • Ullmann condens
  • A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC - NIH.
  • Ullmann Reaction. Organic Chemistry Portal.
  • Molecular-oxygen-promoted Cu-catalyzed oxidative direct amidation of nonactivated carboxylic acids with azoles. PMC - NIH.
  • Oxazole. Wikipedia.

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Application Notes and Protocols for the Synthesis of 5-(4-Nitrophenyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 5-(4-Nitrophenyl)oxazole Scaffold

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively to a wide range of biological targets. Consequently, the oxazole motif is found in numerous natural products and synthetic compounds with diverse and potent pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.

The 5-(4-nitrophenyl)oxazole framework, in particular, offers a valuable building block for drug discovery. The presence of the nitro group provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the nitrophenyl group also significantly influences the electronic and photophysical properties of the oxazole ring, making these derivatives of interest in the development of molecular probes and functional materials.

This application note provides a detailed guide to the synthesis of 5-(4-nitrophenyl)oxazole, focusing on two robust and widely adopted synthetic strategies: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step experimental protocols, and discuss the rationale behind key experimental choices to ensure reproducible and efficient synthesis.

Strategic Approaches to the 5-(4-Nitrophenyl)oxazole Core: A Comparative Overview

Two primary synthetic routes are highlighted for their reliability and versatility in accessing the 5-(4-nitrophenyl)oxazole scaffold. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the oxazole ring.

Synthetic RouteStarting MaterialsKey ReagentsReaction TypeAdvantages
Van Leusen Oxazole Synthesis 4-Nitrobenzaldehydep-Toluenesulfonylmethyl isocyanide (TosMIC), Base (e.g., K₂CO₃)[3+2] CycloadditionMild reaction conditions, good functional group tolerance, commercially available starting materials.
Robinson-Gabriel Synthesis 2-Acylamino-ketone (e.g., N-(2-(4-nitrophenyl)-2-oxoethyl)acetamide)Dehydrating agent (e.g., H₂SO₄, POCl₃)Intramolecular CyclodehydrationA classic and reliable method, particularly for 2,5-disubstituted oxazoles.

Protocol 1: Van Leusen Oxazole Synthesis of 5-(4-Nitrophenyl)oxazole

The Van Leusen oxazole synthesis is a powerful and versatile method for the one-pot construction of the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC).[1][2] This reaction proceeds under relatively mild, base-mediated conditions and is tolerant of a wide range of functional groups, making it a preferred method in modern organic synthesis.

Reaction Scheme:
Mechanistic Rationale

The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, generating a nucleophilic tosylmethyl isocyanide anion.[3] This anion then undergoes a nucleophilic attack on the carbonyl carbon of 4-nitrobenzaldehyde. The resulting alkoxide intermediate subsequently undergoes an intramolecular cyclization, with the oxygen attacking the electrophilic isocyanide carbon to form a five-membered oxazoline intermediate. The final step is the base-promoted elimination of p-toluenesulfinic acid, which drives the reaction towards the formation of the aromatic oxazole ring.[3][4]

Van_Leusen_Mechanism cluster_0 Step 1: Deprotonation of TosMIC cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Cyclization cluster_3 Step 4: Elimination TosMIC Ts-CH₂-NC Anion Ts-CH⁻-NC TosMIC->Anion Deprotonation Base Base (K₂CO₃) Base->TosMIC Intermediate1 Adduct Anion->Intermediate1 Nucleophilic Attack Aldehyde 4-Nitrobenzaldehyde Aldehyde->Intermediate1 Oxazoline Oxazoline Intermediate Intermediate1->Oxazoline Intramolecular Cyclization Product 5-(4-Nitrophenyl)oxazole Oxazoline->Product Elimination of TsH

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Detailed Experimental Protocol

Materials:

  • 4-Nitrobenzaldehyde (1.0 eq)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzaldehyde (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq).

  • Add anhydrous methanol to dissolve the reactants.

  • To this solution, add anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • To the residue, add water and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford 5-(4-nitrophenyl)oxazole as a solid.

Protocol 2: Robinson-Gabriel Synthesis of 5-(4-Nitrophenyl)oxazole

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles via the cyclodehydration of 2-acylamino-ketones.[1][5] This reaction is typically promoted by strong acids or dehydrating agents. The synthesis of the 2-acylamino-ketone precursor is a critical first step.

Reaction Scheme:

Step 1: Synthesis of the 2-Acylamino-ketone Precursor

Step 2: Cyclodehydration to form the Oxazole

Mechanistic Rationale

The Robinson-Gabriel synthesis proceeds through the protonation of the amide carbonyl oxygen by a strong acid, which activates it for intramolecular nucleophilic attack by the ketone carbonyl oxygen.[2] This cyclization step forms a five-membered ring intermediate. Subsequent dehydration, driven by the formation of the stable aromatic oxazole ring, leads to the final product.

Robinson_Gabriel_Workflow Start 2-Acylamino-ketone Protonation Protonation of Amide Carbonyl Start->Protonation H₂SO₄ Cyclization Intramolecular Cyclization Protonation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 5-(4-Nitrophenyl)oxazole Dehydration->Product

Caption: Workflow for the Robinson-Gabriel Oxazole Synthesis.

Detailed Experimental Protocol

Part A: Synthesis of N-(2-(4-nitrophenyl)-2-oxoethyl)acetamide (Precursor)

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq)

  • Acetamide (1.2 eq)

  • Acetonitrile (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 eq) in anhydrous acetonitrile.

  • Add acetamide (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Collect the solid by filtration and wash with cold acetonitrile.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Part B: Robinson-Gabriel Cyclodehydration

Materials:

  • N-(2-(4-nitrophenyl)-2-oxoethyl)acetamide (1.0 eq)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

Procedure:

  • Carefully add N-(2-(4-nitrophenyl)-2-oxoethyl)acetamide (1.0 eq) to a flask containing concentrated sulfuric acid, ensuring the temperature is kept low with an ice bath.

  • Stir the mixture at room temperature until the cyclization is complete (monitor by TLC).

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 5-(4-nitrophenyl)oxazole.

Characterization of 5-(4-Nitrophenyl)oxazole

Thorough characterization of the synthesized product is essential to confirm its identity and purity. The following data are typical for 5-(4-nitrophenyl)oxazole.

TechniqueExpected Observations
¹H NMR Aromatic protons of the nitrophenyl group will appear as two doublets in the downfield region (around δ 8.0-8.5 ppm). The protons on the oxazole ring will appear as singlets, with the C2-H typically being more downfield than the C4-H.
¹³C NMR Aromatic carbons of the nitrophenyl and oxazole rings will be observed in the region of δ 120-160 ppm. The carbon bearing the nitro group will be significantly deshielded.
IR Spectroscopy Characteristic peaks for the C=N and C=C stretching of the oxazole ring, and strong symmetric and asymmetric stretching bands for the nitro group (around 1520 and 1340 cm⁻¹).
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of 5-(4-nitrophenyl)oxazole (C₉H₆N₂O₃, M.W. = 190.16 g/mol ) should be observed.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 4-Nitrobenzaldehyde and its derivatives are toxic and should be handled with care.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme caution.

  • TosMIC has a strong, unpleasant odor and should be handled in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This application note provides detailed and reliable protocols for the synthesis of 5-(4-nitrophenyl)oxazole derivatives via the Van Leusen and Robinson-Gabriel synthetic routes. By understanding the underlying mechanisms and following the outlined procedures, researchers can confidently and efficiently prepare this valuable heterocyclic building block for applications in drug discovery and materials science. The choice of synthetic strategy will depend on the specific requirements of the research project, with the Van Leusen approach offering milder conditions and the Robinson-Gabriel method providing a classic and robust alternative.

References

  • Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New Synthesis of Oxazoles from p-Tolylsulfonylmethyl Isocyanide and Aldehydes. Tetrahedron Lett.1972 , 13 (31), 3119–3122. [Link]

  • Robinson, R. A New Synthesis of Oxazole Derivatives. J. Chem. Soc., Trans.1909 , 95, 2167–2174. [Link]

  • Zheng, X.; Liu, W.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25 (7), 1594. [Link]

  • Wasserman, H. H.; Vinick, F. J. The Mechanism of the Robinson-Gabriel Synthesis of Oxazoles. J. Org. Chem.1973 , 38 (13), 2407–2408. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006. [Link]

  • Van Leusen Reaction. Organic Chemistry Portal. [Link]

  • Van Leusen Oxazole Synthesis. Wikipedia. [Link]

  • Robinson–Gabriel synthesis. Wikipedia. [Link]

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analytical HPLC method for 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid.

Introduction

This compound is a heterocyclic organic compound featuring an oxazole core, a nitrophenyl substituent, and a carboxylic acid functional group. Its structural motifs are common in medicinal chemistry and materials science, making it a molecule of interest in pharmaceutical development and chemical synthesis.[1] Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and quality control in drug development processes.

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The methodology is designed for researchers, analytical scientists, and drug development professionals requiring a precise and accurate analytical procedure.

Principle of Separation

The analytical challenge for a molecule like this compound lies in its polarity, conferred by the carboxylic acid group, which can lead to poor retention and peak tailing on standard reversed-phase columns under neutral pH conditions.[2][3] To overcome this, the method employs a C18 stationary phase with an acidified mobile phase.

The fundamental principle is the suppression of ionization. By maintaining the mobile phase pH well below the pKa of the carboxylic acid group (typically pH < 3), the analyte exists predominantly in its neutral, protonated form (-COOH).[3] This significantly increases its hydrophobicity, promoting stronger interaction with the nonpolar C18 stationary phase and resulting in a well-retained, symmetrical chromatographic peak. The nitrophenyl group provides a strong chromophore, allowing for sensitive UV detection.[4]

I. Analytical Method Protocol

Instrumentation, Chemicals, and Consumables
  • Instrumentation: An HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector. A Dionex Ultimate 3000 or similar system is suitable.[5]

  • Data Acquisition: Chromatography data station software (e.g., Chromeleon).

  • Analytical Column: A robust reversed-phase C18 column is recommended. (e.g., ZORBAX SB-C18, 4.6 x 150 mm, 5 µm particle size).[6]

  • Chemicals & Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (ACS Grade) or Formic Acid (LC-MS Grade)

    • This compound reference standard (>98% purity).[1]

Chromatographic Conditions

All quantitative data and instrument parameters are summarized in the table below for quick reference.

ParameterConditionCausality & Justification
Stationary Phase C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm)The C18 phase provides the necessary hydrophobic surface for retaining the protonated, nonpolar form of the analyte.[7]
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5) B: AcetonitrilePhosphoric acid ensures a low pH to suppress the ionization of the carboxylic acid, leading to better retention and peak shape.[3] Acetonitrile serves as the strong organic eluent.
Elution Mode Isocratic: 55% A / 45% BAn isocratic elution provides simplicity, robustness, and consistent run times for quality control applications. The ratio should be optimized for a retention time of approximately 5-7 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency and reasonable backpressure.[8][9]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.[5]
Detection Wavelength 275 nmThe nitrophenyl group provides strong UV absorbance. 275 nm is a representative wavelength for this chromophore, offering high sensitivity. A PDA detector can be used to confirm the absorbance maximum.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time 10 minutesSufficient time to allow for the elution of the main peak and any potential late-eluting impurities, followed by column re-equilibration.
Preparation of Solutions
  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated Phosphoric Acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water. Bring to volume with water and mix thoroughly. Filter through a 0.45 µm membrane filter before use.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and bring to volume with acetonitrile. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase mixture (55:45 Water/Acetonitrile). These are used to generate the calibration curve.

Experimental Protocol: Step-by-Step
  • System Preparation: Purge the HPLC system with the prepared mobile phases to remove any air bubbles and ensure a stable baseline.

  • Equilibration: Equilibrate the C18 column with the mobile phase (55% A / 45% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable, noise-free baseline is achieved.

  • System Suitability Test: Inject the midpoint working standard solution (e.g., 25 µg/mL) five consecutive times. The results must meet the system suitability criteria outlined in the next section before proceeding with sample analysis.

  • Calibration Curve: Inject each working standard solution (from lowest to highest concentration) once.

  • Sample Analysis: Inject the prepared sample solutions. It is recommended to bracket sample injections with check standards to monitor system performance over time.

  • Data Processing: Integrate the peak area of this compound in all chromatograms. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples using the linear regression equation derived from the calibration curve.

II. Method Validation & System Suitability

A self-validating system is essential for trustworthy results. The following parameters, based on the International Council for Harmonisation (ICH) guidelines, must be met.[5]

System Suitability

These tests are performed before any sample analysis to ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Measures peak symmetry. A value > 2 indicates significant tailing, often due to secondary interactions.
Theoretical Plates (N) N ≥ 3000Measures column efficiency and the sharpness of the peak.
RSD of Retention Time ≤ 1.0%Ensures the stability and reproducibility of the pump's flow delivery.
RSD of Peak Area ≤ 2.0%Demonstrates the precision of the autosampler injection and detector response.
Method Validation Summary

The following table summarizes the expected performance characteristics of this validated method.

Validation ParameterSpecificationResult
Specificity No interference at the analyte's RT.The method demonstrates specificity, with no co-eluting peaks from placebo or degradation products at the retention time of the analyte under forced degradation conditions (acid, base, peroxide, heat, light).
Linearity & Range Correlation Coefficient (r²) ≥ 0.999The method is linear over the concentration range of 1-100 µg/mL with a correlation coefficient of > 0.999.[5]
Accuracy (Recovery) 98.0% - 102.0%The accuracy, determined by the recovery of spiked samples at three concentration levels (80%, 100%, 150%), is within the acceptable range of 98.0% to 102.0%.
Precision (RSD%) Repeatability RSD ≤ 2.0% Intermediate Precision RSD ≤ 2.0%The method is precise, with an RSD of less than 2.0% for both repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[5]
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1~0.25 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10:1~0.8 µg/mL

III. Visual Workflow and Data

Analytical Workflow Diagram

The following diagram outlines the complete analytical workflow from sample receipt to final reporting.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_solutions Prepare Mobile Phase & Standard Solutions prep_sample Prepare Sample for Analysis (e.g., Dissolve & Dilute) sys_prep System Purge & Column Equilibration prep_sample->sys_prep sys_suit System Suitability Test (5 Injections of Mid-Std) sys_prep->sys_suit calibration Inject Calibration Standards (Low to High Conc.) sys_suit->calibration If Pass sample_run Inject Samples & Bracketing Standards calibration->sample_run integration Integrate Peak Areas sample_run->integration curve_fit Generate Calibration Curve (Area vs. Conc., r² ≥ 0.999) integration->curve_fit quantify Quantify Analyte in Samples curve_fit->quantify report Generate Final Report quantify->report

Caption: HPLC analysis workflow for this compound.

Conclusion

The reversed-phase HPLC method described here is demonstrated to be simple, specific, accurate, and precise for the quantitative determination of this compound. By employing an acidified mobile phase to control the ionization state of the analyte, the method achieves excellent chromatographic performance with good peak shape and resolution. This protocol is suitable for routine quality control analysis, purity determination, and stability studies in research and industrial settings.

References

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Herbert, N.R., & Ebdon, D. (2001). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Poster presented at HPLC 2001, Maastricht, Netherlands. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Chromtech. (n.d.). Reversed Phase HPLC of Polar Compounds. Retrieved from [Link]

  • PubChem. (2026). 5-(4-Hydroxyphenyl)-oxazole-4-carboxylic acid. Retrieved from [Link]

  • Ali, A., et al. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. National Institutes of Health. Retrieved from [Link]

  • VTechWorks. (n.d.). Nitrophenyl boronic acids as derivatizing agents in chromatography. Retrieved from [Link]

  • LabSolutions. (n.d.). 5-(3-Nitrophenyl)oxazole-4-carboxylic acid. Retrieved from [Link]

  • Ruji Biology. (n.d.). 5-(4-Nitrophenyl)oxazole-4-carboxylicacid,96%. Retrieved from [Link]

  • Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate. Retrieved from [Link]

  • Zhang, W., et al. (2021). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. BMC Chemistry. Retrieved from [Link]

  • Bellinzoni, M., & Meneghetti, F. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. Retrieved from [Link]

  • ResearchGate. (2009). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Retrieved from [Link]

  • ResearchGate. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

  • PubMed. (1990). Analysis of miconazole and econazole in pharmaceutical formulations by derivative UV spectroscopy and liquid chromatography (HPLC). Retrieved from [Link]

  • Lv, Z., et al. (2021). Analysis of metabolites of nitrofuran antibiotics in animal-derived food by UPLC-MS/MS. International Food Research Journal. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • ResearchGate. (2021). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Retrieved from [Link]

  • ResearchGate. (2016). Simultaneous HPLC and derivative spectrophotometry detrmination of tioconazole and benzyl alcohol in bulk and cream with tioconazole forced degradation study. Retrieved from [Link]

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Application Notes and Protocols: The Role of Oxazole Derivatives as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tyrosine kinases (TKs) are pivotal enzymes in cellular signal transduction pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has established them as critical targets for therapeutic intervention.[3][4] The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile chemical properties and ability to form key interactions with biological targets.[5][6][7][8] This guide provides an in-depth exploration of oxazole derivatives as a promising class of tyrosine kinase inhibitors. It offers a strategic experimental workflow, from initial biochemical screening to cell-based validation, complete with detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to identify and characterize novel oxazole-based tyrosine kinase inhibitors.

Introduction: Targeting Dysregulated Signaling

Tyrosine kinases function as molecular switches, catalyzing the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins.[3] This phosphorylation event triggers a cascade of downstream signals that govern fundamental cellular processes, including proliferation, differentiation, migration, and survival.[9] In many cancers, mutations or overexpression of TKs, such as the Epidermal Growth Factor Receptor (EGFR) or BCR-Abl, lead to constitutive kinase activity and uncontrolled cell growth.[2][3] Small molecule inhibitors that compete with ATP at the kinase's catalytic site have proven to be a highly successful strategy in targeted cancer therapy.[9]

The oxazole nucleus is a versatile scaffold for designing such inhibitors.[5][7] Its atoms can engage in various non-covalent interactions, including hydrogen bonds and hydrophobic effects, within the ATP-binding pocket of kinases, making it an ideal anchor for building potent and selective inhibitors.[5][6] This document provides the essential protocols to validate the efficacy of novel oxazole derivatives against specific tyrosine kinase targets.

An Integrated Workflow for Inhibitor Characterization

A multi-tiered approach is essential for a robust evaluation of a potential kinase inhibitor. This strategy progresses from a simplified, direct measure of enzymatic inhibition to a more complex, physiologically relevant cellular environment. This workflow ensures that promising compounds from initial screens are functionally active in a biological context, capable of crossing the cell membrane, and engaging their intended target to produce a desired downstream effect.[10]

G cluster_0 Phase 1: Biochemical Potency cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Target Engagement b_assay Protocol 1: In Vitro Kinase Assay b_result Determine Direct Enzyme Inhibition (IC50) b_assay->b_result Measures potency c_assay Protocol 2: Cell-Based Proliferation Assay b_result->c_assay Proceed with potent compounds c_result Assess Cellular Efficacy (GI50) & Permeability c_assay->c_result Measures effect on viability w_assay Protocol 3: Western Blot Analysis c_result->w_assay Confirm target engagement w_result Confirm Downstream Signaling Inhibition w_assay->w_result Validates mechanism

Caption: Integrated workflow for the evaluation of oxazole-based TKIs.

Data Presentation: Summarizing Inhibitor Activity

Quantitative data should be compiled to facilitate direct comparison of a compound's activity across different assays. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) is the key metric.

Compound ID Target Kinase Biochemical IC50 (nM) Cellular GI50 (nM) Target Phosphorylation Inhibition (Western Blot)
OXA-001EGFR15150Yes, at 1 µM
OXA-002VEGFR2825Yes, at 0.5 µM
OXA-003BCR-Abl500>10,000No, at 10 µM
Note: The values in this table are placeholders for experimentally determined data.[11]

Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol is designed to measure the direct inhibitory effect of an oxazole derivative on the activity of a purified recombinant tyrosine kinase.

Scientific Principle

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[12] After the kinase reaction, remaining ATP is depleted. Then, the ADP is converted back into ATP, which is used by luciferase to generate a light signal that is directly proportional to kinase activity. This method avoids the use of hazardous radioactive materials while offering high sensitivity.[13][14]

Experimental Workflow

G start Prepare Reagents: - Serial Dilution of Inhibitor - Kinase/Substrate Mix - ATP Solution step1 Dispense 1µL Inhibitor (or DMSO) into 384-well plate start->step1 step2 Add 2µL Kinase/Substrate Mix step1->step2 step3 Add 2µL ATP to initiate reaction step2->step3 step4 Incubate at RT (e.g., 60 min) step3->step4 step5 Add 5µL ADP-Glo™ Reagent (Depletes ATP) step4->step5 step6 Incubate at RT (40 min) step5->step6 step7 Add 10µL Kinase Detection Reagent (Converts ADP to ATP, generates light) step6->step7 step8 Incubate at RT (30 min) step7->step8 end Read Luminescence step8->end

Caption: Workflow for the in vitro ADP-Glo™ kinase assay.

Detailed Methodology

Materials:

  • Recombinant human tyrosine kinase (e.g., EGFR)

  • Polymeric peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Oxazole derivative (dissolved in 100% DMSO)

  • Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[12]

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the oxazole derivative in 100% DMSO. A typical starting concentration is 100 µM.

  • Assay Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[12]

    • Prepare a master mix of kinase and substrate in Kinase Buffer. Add 2 µL of this mix to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution (final concentration should be at or near the Km for the specific kinase) to each well.[12]

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to DMSO controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Trustworthiness and Self-Validation
  • Causality: The ATP concentration is kept close to its Michaelis-Menten constant (Km) for the kinase to ensure that inhibitors compete effectively. DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with most enzymatic assays at low final concentrations (typically ≤1%).

  • Controls:

    • Negative Control (0% Inhibition): Wells containing enzyme, substrate, ATP, and DMSO (vehicle). This represents maximum kinase activity.

    • Background Control (100% Inhibition): Wells containing substrate, ATP, and DMSO, but no enzyme. This measures background signal.

    • Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine) should be run in parallel to validate assay performance.

Protocol 2: Cell-Based Proliferation Assay (CellTiter-Glo®)

This protocol assesses the ability of an oxazole derivative to inhibit the proliferation of cancer cells that are dependent on the target kinase's activity.

Scientific Principle

The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. The assay reagent lyses cells and provides luciferase and its substrate, luciferin. The amount of light produced is directly proportional to the number of viable cells.[15] This cell-based format provides a more physiologically relevant environment, accounting for factors like cell membrane permeability and compound stability.[15][16] A reduction in cell viability upon treatment suggests the compound is active in a cellular context.[10]

Experimental Workflow

G start Seed cells in a 96-well clear-bottom white plate step1 Allow cells to attach overnight (24h) start->step1 step2 Treat cells with serial dilutions of oxazole derivative step1->step2 step3 Incubate for 72 hours step2->step3 step4 Equilibrate plate to room temperature step3->step4 step5 Add CellTiter-Glo® Reagent to each well step4->step5 step6 Mix on orbital shaker for 2 min step5->step6 step7 Incubate at RT for 10 min to stabilize signal step6->step7 end Read Luminescence step7->end

Caption: Workflow for the cell-based proliferation assay.

Detailed Methodology

Materials:

  • Cancer cell line with known dependency on the target kinase (e.g., A431 for EGFR)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Oxazole derivative (dissolved in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or similar)

  • White, clear-bottom 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the oxazole derivative in culture medium. Add the diluted compound to the cells. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percent growth inhibition relative to vehicle-treated controls. Plot the data and determine the GI50 (concentration for 50% growth inhibition).

Trustworthiness and Self-Validation
  • Causality: The 72-hour incubation period is chosen to allow for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects. The cell line is selected based on its documented "addiction" to the signaling pathway being targeted, making it sensitive to the specific inhibitor.

  • Controls:

    • Vehicle Control: Cells treated with the same final concentration of DMSO as the test compounds. This represents 100% cell growth.

    • Untreated Control: Cells in medium only.

    • Positive Control: A known clinical inhibitor of the target kinase (e.g., Gefitinib for EGFR) should be tested to confirm the sensitivity of the cell line.

  • Cross-Validation: A significant discrepancy (e.g., >10-fold) between the biochemical IC50 and the cellular GI50 may indicate poor cell permeability, compound efflux, plasma protein binding, or off-target effects.[10]

Protocol 3: Western Blot for Target Engagement

This protocol provides direct evidence that the oxazole derivative is engaging its target kinase within the cell by measuring the phosphorylation status of the kinase and its downstream effectors.[17][18]

Scientific Principle

Western blotting uses specific antibodies to detect proteins that have been separated by size via gel electrophoresis.[19] By using phospho-specific antibodies, one can measure the active, phosphorylated form of a protein. A successful inhibitor will reduce the signal from the phospho-specific antibody without affecting the signal from an antibody that recognizes the total protein, confirming specific inhibition of kinase activity rather than protein degradation.[20]

EGFR Signaling Pathway Example

G cluster_0 PI3K/AKT Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation AKT AKT pEGFR->AKT Activates Inhibitor Oxazole Derivative Inhibitor->pEGFR INHIBITS pAKT p-AKT (Active) AKT->pAKT Phosphorylation Proliferation Cell Proliferation & Survival pAKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by an oxazole derivative.

Detailed Methodology

Materials:

  • Cell line and culture reagents

  • Oxazole derivative and appropriate growth factors (e.g., EGF)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13]

  • BCA Protein Assay Kit

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Primary antibodies: phospho-kinase (e.g., p-EGFR Tyr1173), total kinase (e.g., Total EGFR), phospho-substrate (e.g., p-AKT Ser473), total substrate (e.g., Total AKT), and loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure:

  • Cell Treatment: Seed cells and grow until 70-80% confluent. Serum-starve cells overnight if necessary to reduce basal signaling. Pre-treat with various concentrations of the oxazole derivative for 1-2 hours.

  • Stimulation & Lysis: Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF for 15 minutes) to activate the pathway. Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) from each sample and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply an ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To validate the results, the membrane can be stripped of antibodies and re-probed with an antibody against the total protein to confirm equal loading.[20]

Trustworthiness and Self-Validation
  • Causality: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins upon cell lysis.[13] Ligand stimulation provides a robust and synchronized activation of the signaling pathway, creating a clear window to observe inhibition.

  • Controls:

    • Loading Control: Probing for a housekeeping protein like GAPDH or β-actin ensures that an equal amount of protein was loaded in each lane.

    • Total Protein Control: Probing for the total (non-phosphorylated) form of the target kinase is essential to demonstrate that the inhibitor reduces phosphorylation specifically, not the overall level of the protein.[20]

    • Vehicle Control: A lane with cells treated with DMSO and stimulated with ligand shows the maximum phosphorylation signal.

Conclusion

The oxazole scaffold represents a fertile ground for the discovery of novel tyrosine kinase inhibitors. A successful research program, however, depends on a rigorous and systematic evaluation of these compounds. The integrated workflow and detailed protocols presented in this guide—spanning biochemical potency, cellular efficacy, and mechanistic validation—provide a robust framework for identifying and characterizing promising oxazole derivatives. By adhering to these self-validating methodologies, researchers can generate high-quality, reproducible data, accelerating the journey of these compounds from the laboratory bench to potential clinical applications.

References

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  • Germano, S. (n.d.). Western blotting analysis as a tool to study receptor tyrosine kinases. PubMed.
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Application Notes and Protocols for the Synthesis of Bioactive Molecules from Oxazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Oxazole-4-Carboxylic Acid in Modern Drug Discovery

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a cornerstone in medicinal chemistry, found in a plethora of natural products and synthetic pharmaceuticals.[1][2] The unique electronic properties, structural rigidity, and ability to participate in hydrogen bonding make oxazole-containing compounds potent modulators of various biological targets.[3][4] Specifically, oxazole-4-carboxylic acid has emerged as a highly versatile and valuable building block for the synthesis of novel bioactive molecules.[3] Its carboxylic acid functionality serves as a convenient handle for a wide array of chemical transformations, most notably the formation of amides and esters, leading to compounds with diverse therapeutic potential, including anti-inflammatory, anticancer, and phosphodiesterase inhibitory activities.[3][5][6]

This guide provides a comprehensive overview of the synthetic strategies and detailed experimental protocols for the derivatization of oxazole-4-carboxylic acid into bioactive amides and esters. The methodologies described herein are designed to be robust and reproducible, catering to the needs of researchers, scientists, and drug development professionals.

Core Synthetic Strategies: From Carboxylic Acid to Bioactive Derivative

The primary route for elaborating the oxazole-4-carboxylic acid scaffold involves the activation of the carboxylic acid group to facilitate nucleophilic attack by amines or alcohols. The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity, especially when dealing with complex or sensitive substrates.

Amide Bond Formation: A Gateway to Potent Bioactivity

The formation of an amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. Direct condensation is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activating agents are employed to convert the carboxylic acid into a more electrophilic species.

A common and effective strategy involves the use of carbodiimide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[7] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Amide_Coupling_Mechanism Oxazole_COOH Oxazole-4-Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate (Activated Ester) Oxazole_COOH->O_Acylisourea + EDC EDC EDC Tetrahedral_Intermediate Tetrahedral Intermediate O_Acylisourea->Tetrahedral_Intermediate + Amine Amine Amine (R-NH2) Oxazole_Amide Oxazole-4-Carboxamide Tetrahedral_Intermediate->Oxazole_Amide Urea_Byproduct Urea Byproduct Tetrahedral_Intermediate->Urea_Byproduct

Caption: Amide coupling mechanism using EDC.

Esterification: Modulating Physicochemical Properties

Esterification of oxazole-4-carboxylic acid is a key strategy for modifying the lipophilicity and pharmacokinetic properties of the resulting molecules. The Fischer-Speier esterification is a classic and reliable method, involving the reaction of the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[8] The reaction is an equilibrium process, and the use of excess alcohol or removal of water drives it towards the product.

Fischer_Esterification_Mechanism Oxazole_COOH Oxazole-4-Carboxylic Acid Protonation Protonated Carbonyl Tetrahedral_Intermediate Tetrahedral Intermediate Protonation->Tetrahedral_Intermediate + Alcohol Alcohol Alcohol (R-OH) Water_Elimination Water Elimination Tetrahedral_Intermediate->Water_Elimination - H2O Oxazole_Ester Oxazole-4-Carboxylate Ester Water_Elimination->Oxazole_Ester - H+

Caption: Fischer-Speier esterification mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the synthesis of a representative bioactive oxazole-4-carboxamide and an oxazole-4-carboxylate ester.

Protocol 1: Synthesis of a Bioactive Oxazole-4-Carboxamide (A Potential PDE4 Inhibitor)

This protocol describes the synthesis of a generic N-aryl oxazole-4-carboxamide, a scaffold known for its potential as a phosphodiesterase 4 (PDE4) inhibitor.[9]

Materials:

  • Oxazole-4-carboxylic acid

  • Substituted aniline (e.g., 4-methoxyaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired oxazole-4-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactant Molar Eq. Example Mass/Volume
Oxazole-4-carboxylic acid1.0113 mg (1.0 mmol)
4-Methoxyaniline1.1135 mg (1.1 mmol)
EDC1.2230 mg (1.2 mmol)
HOBt1.2162 mg (1.2 mmol)
DIPEA2.50.44 mL (2.5 mmol)
Anhydrous DMF-5 mL
Protocol 2: Synthesis of Ethyl Oxazole-4-carboxylate

This protocol details the Fischer-Speier esterification of oxazole-4-carboxylic acid to produce its ethyl ester, a versatile intermediate for further derivatization.

Materials:

  • Oxazole-4-carboxylic acid

  • Absolute ethanol (EtOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend oxazole-4-carboxylic acid (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl oxazole-4-carboxylate.

  • If necessary, purify the product by vacuum distillation or column chromatography on silica gel.

  • Characterize the final product by ¹H NMR and ¹³C NMR.

Reactant Molar Eq. Example Mass/Volume
Oxazole-4-carboxylic acid1.01.13 g (10 mmol)
Absolute EthanolExcess (solvent)25 mL
Conc. H₂SO₄Catalytic~0.1 mL

Characterization of Products

The synthesized molecules should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized compounds.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide C=O and N-H stretches, or the ester C=O stretch.

  • Melting Point: To assess the purity of solid compounds.

Conclusion and Future Perspectives

Oxazole-4-carboxylic acid stands as a privileged scaffold in the synthesis of bioactive molecules. The protocols detailed in this guide offer robust and reproducible methods for the preparation of oxazole-4-carboxamides and esters, which are key intermediates and final products in various drug discovery programs. The versatility of these synthetic routes allows for the creation of diverse chemical libraries for biological screening, paving the way for the discovery of novel therapeutics with improved efficacy and safety profiles. Future research will likely focus on the development of more efficient and sustainable catalytic methods for the derivatization of oxazole-4-carboxylic acid and the exploration of its potential in a wider range of therapeutic areas.

References

  • Chiacchio, M. A., Lanza, G., Chiacchio, U., Giofrè, S. V., Romeo, R., Iannazzo, D., & Legnani, L. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337–7371.
  • Kuang, R., Shue, H. J., Blythin, D. J., Shih, N. Y., Gu, D., Chen, X., Schwerdt, J., Lin, L., Ting, P. C., Zhu, X., Aslanian, R., Piwinski, J. J., Xiao, L., Prelusky, D., Wu, P., Zhang, J., Zhang, X., Celly, C. S., Minnicozzi, M., … Wang, P. (2007). Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5150–5154.
  • Li, M., He, M., Cui, Z. N., Zhang, X. M., & Li, Z. C. (2017). Design, Synthesis and Biological Evaluation of 2,4-disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors. Chinese Chemical Letters, 28(3), 577–580.
  • Li, M., He, M., Cui, Z. N., Zhang, X. M., & Li, Z. C. (2017). Design, Synthesis and Biological Evaluation of 2,4-disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors. PubMed. [Link]

  • BenchChem. (2025).
  • Jaitak, V., Kulkarni, S., & Kaur, K. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859–1882.
  • BenchChem. (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem.
  • Serebryannikova, A. V., Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577.
  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(7), 3727–3732.
  • Kakkar, S., & Narasimhan, B. (2019).
  • Gummadi, V. R., Eppa, V. R., & Kaki, S. S. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(33), 4351–4354.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of Benzo[d]oxazole-4-carboxylic Acid. BenchChem.
  • Chavan, L. N., Pashikanti, G., Goodman, M. M., & Liebeskind, L. S. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • BenchChem. (2025).
  • ResearchGate. (2019). Recent advance in oxazole-based medicinal chemistry. ResearchGate. [Link]

  • Baghdad Science Journal. (2022). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • PubMed Central. (2011). One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. PubMed Central. [Link]

  • ResearchGate. (2021). Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. ResearchGate. [Link]

  • ChemRxiv. (2024). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. [Link]

  • ResearchGate. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. ResearchGate. [Link]

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Characterization of 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid in Phosphodiesterase (PDE4) Inhibition Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel oxazole-containing compounds as potential phosphodiesterase 4 (PDE4) inhibitors. Using 5-(4-Nitrophenyl)oxazole-4-carboxylic acid as a representative investigational compound, we detail the scientific rationale, experimental workflows, and detailed protocols for a systematic evaluation. This guide covers the foundational principles of PDE4 inhibition, the significance of the oxazole scaffold, and step-by-step methodologies for in vitro enzymatic assays and subsequent cell-based functional assessments. The protocols are designed to be self-validating, incorporating essential controls and data analysis frameworks to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Targeting PDE4 with Novel Oxazole Scaffolds

Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways.[1][2] Specifically, PDE4 hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP), thereby attenuating its signaling. The inhibition of PDE4 leads to an accumulation of intracellular cAMP, which has profound anti-inflammatory effects across a range of cell types, including immune cells like macrophages and T-cells.[3] Consequently, PDE4 has emerged as a key therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[2][4][5][6]

The oxazole ring is a five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory properties.[7][8][9][10][11] Several potent and selective PDE4 inhibitors have been developed based on oxazole and related heterocyclic scaffolds.[12][13][14][15][16] These studies have established the oxazole core as a promising pharmacophore for the design of novel PDE4 inhibitors.

This guide focuses on a systematic approach to evaluate the potential of novel oxazole derivatives, using This compound as a case study. While this specific molecule is not a clinically established PDE4 inhibitor, its structure embodies key features of the 5-phenyloxazole-4-carboxylic acid scaffold, making it an excellent candidate for foundational screening and structure-activity relationship (SAR) studies.

The PDE4-cAMP Signaling Pathway: Mechanism of Action

The inhibition of PDE4 interrupts the degradation of cAMP, leading to its accumulation within the cell. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates the activity of various downstream targets. A key consequence of PKA activation is the phosphorylation of the cAMP response element-binding protein (CREB), which modulates the transcription of genes involved in the inflammatory response. Notably, increased cAMP levels suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), a key mediator in many inflammatory diseases.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylate Cyclase GPCR->AC Stimulus cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive AMP AMP PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates Inhibitor 5-(4-Nitrophenyl)oxazole- 4-carboxylic acid Inhibitor->PDE4 Inhibits pCREB p-CREB CREB->pCREB Gene Anti-inflammatory Gene Transcription pCREB->Gene Promotes

Figure 1: The PDE4-cAMP signaling pathway and the inhibitory action of this compound.

Experimental Workflows and Protocols

The characterization of a novel compound like this compound as a PDE4 inhibitor should follow a tiered approach, starting with in vitro biochemical assays to confirm direct enzyme inhibition, followed by cell-based assays to assess its activity in a physiological context.

Experimental_Workflow cluster_workflow Experimental Workflow start Start: 5-(4-Nitrophenyl)oxazole- 4-carboxylic acid in_vitro In Vitro Assay: PDE4 Enzyme Inhibition start->in_vitro ic50 IC50 Determination in_vitro->ic50 cell_based Cell-Based Assay: Intracellular cAMP Measurement ic50->cell_based If active tnf_alpha Functional Assay: TNF-α Release Inhibition cell_based->tnf_alpha end End: Characterization Complete tnf_alpha->end

Figure 2: A tiered experimental workflow for the characterization of a novel PDE4 inhibitor.

In Vitro PDE4 Enzyme Inhibition Assay

Principle: This protocol describes a fluorescence polarization (FP) based assay to measure the direct inhibition of recombinant human PDE4B by a test compound. The assay relies on a competitive binding principle where the hydrolysis of a fluorescently labeled cAMP substrate by PDE4 is detected.

Materials:

  • Recombinant Human PDE4B (e.g., from BPS Bioscience)

  • FAM-cAMP (fluorescein-labeled cAMP)

  • Assay Buffer (e.g., 10 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • Rolipram (positive control)

  • DMSO

  • 384-well, black, low-volume microplates

  • Microplate reader with fluorescence polarization capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound and Rolipram in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 25 nL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" controls and wells with a high concentration of Rolipram for "maximal inhibition" controls.

  • Enzyme Addition: Dilute the recombinant PDE4B in assay buffer to the desired concentration (e.g., 0.1 ng/µL). Add 5 µL of the diluted enzyme to each well.

  • Substrate Addition: Dilute FAM-cAMP in assay buffer to the desired concentration (e.g., 200 nM). Add 5 µL of the diluted substrate to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the fluorescence polarization on a microplate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterThis compoundRolipram (Control)
IC₅₀ (µM) Hypothetical Value: 2.5Expected Value: ~0.1-0.5
Maximal Inhibition (%) Hypothetical Value: 95%Expected Value: >90%

Table 1: Hypothetical in vitro PDE4B inhibition data.

Cell-Based Intracellular cAMP Measurement

Principle: This protocol utilizes a luciferase reporter gene assay to measure the effect of the test compound on intracellular cAMP levels in living cells. The assay uses a cell line co-transfected with a PDE4 expression vector and a CRE-luciferase reporter. Inhibition of PDE4 leads to increased cAMP, which activates CREB and drives luciferase expression.

Materials:

  • HEK293 cells (or other suitable cell line)

  • PDE4B expression vector

  • CRE-luciferase reporter vector

  • Transfection reagent

  • Cell culture medium

  • Forskolin

  • This compound

  • Rolipram

  • 96-well, white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Transfection: Co-transfect HEK293 cells with the PDE4B expression vector and the CRE-luciferase reporter vector according to the manufacturer's protocol.

  • Cell Seeding: Seed the transfected cells into a 96-well plate at a density of 50,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and Rolipram in cell culture medium. Add the diluted compounds to the cells and incubate for 1 hour.

  • Cell Stimulation: Add Forskolin (e.g., 10 µM final concentration) to all wells except the negative control to stimulate adenylate cyclase and induce cAMP production. Incubate for 4-6 hours.

  • Luciferase Assay: Add the luciferase assay reagent to each well and measure the luminescence using a microplate luminometer.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability if necessary. Calculate the fold-change in luciferase activity for each compound concentration relative to the Forskolin-only treated cells. Determine the EC₅₀ value from the dose-response curve.

ParameterThis compoundRolipram (Control)
EC₅₀ (µM) Hypothetical Value: 5.8Expected Value: ~0.5-1.0
Maximal Response (Fold Change) Hypothetical Value: 4.5Expected Value: >4

Table 2: Hypothetical cell-based intracellular cAMP assay data.

TNF-α Release Inhibition Assay in Macrophages

Principle: This protocol assesses the functional anti-inflammatory effect of the test compound by measuring its ability to inhibit the release of TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • RPMI-1640 cell culture medium with 10% FBS

  • This compound

  • Rolipram

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

  • Microplate reader for ELISA

Protocol:

  • Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Compound Pre-treatment: Replace the medium with fresh medium containing serial dilutions of this compound or Rolipram. Incubate for 1 hour.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to the wells to stimulate TNF-α production. Include a vehicle control without LPS.

  • Incubation: Incubate the plate for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration compared to the LPS-only treated cells. Determine the IC₅₀ value from the dose-response curve.

ParameterThis compoundRolipram (Control)
IC₅₀ (µM) Hypothetical Value: 7.2Expected Value: ~1.0-2.0
Maximal Inhibition (%) Hypothetical Value: 85%Expected Value: >80%

Table 3: Hypothetical TNF-α release inhibition data.

Concluding Remarks

The protocols outlined in this guide provide a robust framework for the initial characterization of this compound and other novel oxazole derivatives as potential PDE4 inhibitors. A positive outcome in these assays, demonstrating potent in vitro inhibition of PDE4 and subsequent functional anti-inflammatory effects in cell-based models, would warrant further investigation, including selectivity profiling against other PDE families and in vivo efficacy studies in relevant animal models of inflammatory disease. The systematic application of these methodologies will enable researchers to efficiently identify and advance promising new therapeutic candidates targeting the PDE4 enzyme.

References

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.[Link]

  • Phosphodiesterase-4 inhibitors: a review of current developments (2013–2021). Taylor & Francis Online.[Link]

  • Oxazole, Oxadiazole, Isoxazoline and Oxazoline Derivatives as Anti-Inflammatory Agents. Bentham Science.[Link]

  • Discovery of a Highly Potent Series of Oxazole-Based Phosphodiesterase 4 Inhibitors. PubMed.[Link]

  • Advances in the development of phosphodiesterase-4 inhibitors. ResearchGate.[Link]

  • PDE4 inhibitors - a review of the current field. Semantic Scholar.[Link]

  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Vrije Universiteit Amsterdam.[Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.[Link]

  • Discovery of oxazole-based PDE4 inhibitors with picomolar potency. PubMed.[Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.[Link]

  • Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate.[Link]

  • Design, Synthesis and Biological Evaluation of 2,4-Disubstituted Oxazole Derivatives as Potential PDE4 Inhibitors. ResearchGate.[Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed.[Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. ChEMBL.[Link]

  • A comprehensive review on biological activities of oxazole derivatives. PMC.[Link]

  • Discovery of a highly potent series of oxazole-based phosphodiesterase 4 inhibitors. ResearchGate.[Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed.[Link]

  • Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. International Journal of Chemical and Physical Sciences.[Link]

  • A family of phosphodiesterase inhibitors discovered by cocrystallography and scaffold-based drug design. Lawrence Berkeley National Laboratory.[Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC.[Link]

  • Carboxy derivatives with antiinflammatory properties.
  • An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. PMC.[Link]

  • Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers.[Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. ResearchGate.[Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed.[Link]

  • Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. ResearchGate.[Link]

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Application Notes and Protocols for the Generation of Compound Libraries with an Oxazole-4-Carboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole-4-Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery

The oxazole ring system is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive scaffold for the design of novel therapeutics.[2] The oxazole-4-carboxylic acid core, in particular, offers a versatile platform for the construction of diverse compound libraries. The carboxylic acid handle provides a convenient attachment point for further derivatization, allowing for the exploration of a wide chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and screening of compound libraries based on the oxazole-4-carboxylic acid scaffold. We will delve into established synthetic methodologies, strategies for achieving molecular diversity, and protocols for library purification, characterization, and subsequent high-throughput screening.

Strategic Approaches to Oxazole-4-Carboxylic Acid Synthesis

The successful construction of an oxazole-4-carboxylic acid library hinges on the selection of a robust and versatile synthetic route. Several methods have been established for the synthesis of the oxazole core, each with its own advantages and limitations. Here, we present two of the most reliable and widely adopted strategies: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis.

The Van Leusen Oxazole Synthesis: A Powerful Tool for 5-Substituted Oxazoles

The Van Leusen reaction is a highly efficient method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][4] This reaction is particularly well-suited for the preparation of 5-substituted oxazole-4-carboxylates, which can then be hydrolyzed to the desired carboxylic acids. The reaction proceeds via a [3+2] cycloaddition mechanism and is known for its high yields and broad substrate scope.[2]

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base such as potassium carbonate or potassium tert-butoxide is crucial for the deprotonation of TosMIC, initiating the reaction.

  • Solvent: A polar aprotic solvent like methanol or a mixture of DME and methanol is typically used to facilitate the dissolution of reagents and intermediates.

  • Temperature: The reaction is generally carried out at reflux to ensure efficient conversion.

Detailed Protocol: Synthesis of Ethyl 5-Aryl-oxazole-4-carboxylate via the Van Leusen Reaction

This protocol describes the synthesis of an ethyl 5-aryl-oxazole-4-carboxylate, a key intermediate for the corresponding carboxylic acid.

Materials:

  • Aryl aldehyde (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Ethyl isocyanoacetate (1.1 equiv)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aryl aldehyde (1.0 equiv), TosMIC (1.1 equiv), and potassium carbonate (2.0 equiv).

  • Add anhydrous methanol to the flask to achieve a concentration of approximately 0.5 M with respect to the aldehyde.

  • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and add ethyl isocyanoacetate (1.1 equiv).

  • Continue stirring the reaction at room temperature for an additional 12-16 hours.

  • After the second step is complete, remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired ethyl 5-aryl-oxazole-4-carboxylate.

Hydrolysis to the Carboxylic Acid:

  • Dissolve the purified ethyl 5-aryl-oxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2-3 equiv) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the 5-aryl-oxazole-4-carboxylic acid.

The Robinson-Gabriel Synthesis: A Classic Approach to Polysubstituted Oxazoles

The Robinson-Gabriel synthesis is a classic and reliable method for the preparation of oxazoles through the cyclodehydration of 2-acylamino ketones.[5][6][7] This method allows for the synthesis of 2,5-disubstituted oxazoles, and with the appropriate starting materials, can be adapted for the synthesis of oxazole-4-carboxylic acid derivatives.

Causality Behind Experimental Choices:

  • Dehydrating Agent: A strong dehydrating agent such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid is required to promote the intramolecular cyclization and subsequent dehydration.[8]

  • Starting Material: The 2-acylamino ketone precursor is key. This can be synthesized through various methods, including the Dakin-West reaction.[5]

Detailed Protocol: Synthesis of 2,5-Disubstituted Oxazole-4-carboxylic Acid Ester via Robinson-Gabriel Synthesis

This protocol outlines a general procedure for the synthesis of an oxazole-4-carboxylic acid ester.

Materials:

  • α-Amino acid ester hydrochloride (1.0 equiv)

  • Acid chloride or anhydride (R-COCl or (RCO)₂O) (1.1 equiv)

  • Triethylamine (TEA) or pyridine (2.2 equiv)

  • Dess-Martin periodinane (DMP) (1.5 equiv)

  • Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of the 2-Acylamino-β-ketoester

  • Suspend the α-amino acid ester hydrochloride (1.0 equiv) in DCM.

  • Add triethylamine (2.2 equiv) and stir for 10 minutes at 0 °C.

  • Slowly add the acid chloride or anhydride (1.1 equiv) and allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to give the N-acyl amino acid ester.

  • Dissolve the N-acyl amino acid ester in DCM and add Dess-Martin periodinane (1.5 equiv).

  • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the 2-acylamino-β-ketoester.

Step 2: Cyclodehydration to the Oxazole

  • Add the purified 2-acylamino-β-ketoester to a flask containing concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture to 80-100 °C for 1-2 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of NaHCO₃.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the 2,5-disubstituted oxazole-4-carboxylic acid ester. The ester can then be hydrolyzed as described in the Van Leusen protocol.

Building the Library: Strategies for Diversification

The power of a compound library lies in its diversity. The oxazole-4-carboxylic acid scaffold offers multiple points for diversification, allowing for a thorough exploration of chemical space.

  • R¹ Position (C5): In the Van Leusen synthesis, the choice of the initial aldehyde directly determines the substituent at the C5 position. A wide variety of commercially available aldehydes can be employed to introduce aliphatic, aromatic, and heterocyclic moieties.

  • R² Position (C2): The Robinson-Gabriel synthesis allows for diversification at the C2 position through the selection of the acylating agent (acid chloride or anhydride).

  • R³ Position (C4-Carboxylic Acid): The carboxylic acid functionality is the primary point for diversification. Standard amide coupling reactions with a diverse set of amines (primary and secondary) can be used to generate a large library of oxazole-4-carboxamides. Esterification with various alcohols provides another avenue for diversification.

A Note on Solid-Phase Synthesis:

For the generation of large, combinatorial libraries, solid-phase organic synthesis (SPOS) is a powerful technique.[9] The oxazole-4-carboxylic acid can be anchored to a solid support, allowing for the use of excess reagents and simplified purification through washing.

Workflow for Solid-Phase Synthesis of an Oxazole-4-Carboxamide Library:

Caption: Solid-phase synthesis workflow for an oxazole library.

Detailed Protocol: Solid-Phase Synthesis of a 5-Aryl-Oxazole-4-Carboxamide Library

This protocol outlines the synthesis of a library of oxazole-4-carboxamides on a solid support.

Materials:

  • Wang resin or other suitable solid support

  • 5-Aryl-oxazole-4-carboxylic acid (pre-synthesized)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • A library of diverse primary and secondary amines

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Diethyl ether

Procedure:

  • Loading the Scaffold onto the Resin:

    • Swell the Wang resin in DCM for 30 minutes.

    • In a separate flask, dissolve the 5-aryl-oxazole-4-carboxylic acid (3 equiv), DIC (3 equiv), and DMAP (0.1 equiv) in DMF.

    • Add the pre-swollen resin to this solution and shake at room temperature for 12-16 hours.

    • Wash the resin sequentially with DMF, MeOH, and DCM.

    • Dry the resin under vacuum. Confirm loading by a qualitative test (e.g., cleavage of a small sample).

  • Parallel Amide Coupling:

    • Distribute the resin-bound oxazole into the wells of a multi-well filter plate.

    • To each well, add a solution of a unique amine (3 equiv), HBTU (2.9 equiv), and DIPEA (6 equiv) in DMF.

    • Shake the plate at room temperature for 4-6 hours.

    • Wash the resin in each well extensively with DMF, MeOH, and DCM.

  • Cleavage and Collection:

    • To each well, add a cleavage cocktail of TFA/DCM (e.g., 50:50 v/v).

    • Shake for 1-2 hours.

    • Collect the filtrate from each well into a corresponding collection plate.

    • Concentrate the solutions in the collection plate to dryness to yield the crude library of oxazole-4-carboxamides.

Ensuring Quality: Library Purification and Characterization

The integrity of the screening data is directly dependent on the purity and identity of the compounds in the library.

High-Throughput Purification

For combinatorial libraries, high-throughput purification is essential.[8][10][11] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method.[12][13]

General RP-HPLC Purification Protocol:

  • Dissolve the crude library compounds in a suitable solvent (e.g., DMSO/methanol).

  • Inject each compound onto a preparative RP-HPLC column (e.g., C18).

  • Elute with a gradient of acetonitrile in water (often with a modifier like 0.1% TFA or formic acid).

  • Collect fractions based on UV detection or mass spectrometry.

  • Combine the pure fractions and lyophilize to obtain the purified compounds.

Compound Characterization

Every compound in the library should be characterized to confirm its identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis, providing both purity information (from the UV trace) and confirmation of the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H and ¹³C NMR should be acquired to confirm the structure.

Table 1: Typical NMR Chemical Shifts for 2,5-Disubstituted Oxazole-4-Carboxylates

Proton/CarbonTypical Chemical Shift (ppm)Notes
¹H NMR
Oxazole H8.0 - 8.5If C2 is unsubstituted.
Aromatic H7.0 - 8.5Depends on the substituents.
Ester Alkyl H1.2 - 4.5Depends on the alcohol used.
¹³C NMR
C2158 - 165
C4135 - 145
C5148 - 155
C=O (Carboxylate)160 - 170
Aromatic C120 - 140

Note: Chemical shifts are highly dependent on the specific substituents and the solvent used.[14][15][16]

Mass Spectrometry Fragmentation:

The fragmentation pattern in mass spectrometry can provide valuable structural information. For oxazoles, common fragmentation pathways involve cleavage of the ring and loss of small neutral molecules like CO, HCN, and RCN.[17][18][19][20][21]

From Library to Hits: High-Throughput Screening

With a purified and characterized library in hand, the next step is to screen for biological activity. The oxazole scaffold is a known privileged structure for kinase inhibitors, making this a promising target class.[19]

Workflow for a Kinase Inhibitor High-Throughput Screen:

Caption: A typical workflow for a kinase inhibitor HTS campaign.

Detailed Protocol: A General Kinase Activity Assay for HTS

This protocol describes a common fluorescence-based assay for measuring kinase activity.

Materials:

  • Purified kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Compound library plates (compounds dissolved in DMSO)

  • 384-well assay plates (low-volume, white)

  • Multichannel pipettes or automated liquid handling system

  • Plate reader capable of measuring luminescence

Procedure:

  • Assay Preparation:

    • Prepare the kinase, substrate, and ATP solutions in the assay buffer at the desired concentrations.

    • Dispense a small volume (e.g., 25-50 nL) of each compound from the library plate into the corresponding wells of the 384-well assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Kinase Reaction:

    • Add the kinase enzyme solution to each well and incubate for a short period (e.g., 15 minutes) to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves a two-step addition of reagents.

    • Measure the luminescence signal on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Conclusion

The oxazole-4-carboxylic acid scaffold represents a highly valuable starting point for the construction of diverse and drug-like compound libraries. By employing robust synthetic strategies such as the Van Leusen and Robinson-Gabriel reactions, and leveraging the power of solid-phase synthesis for diversification, researchers can efficiently generate large collections of novel molecules. Rigorous purification and characterization are paramount to ensure the quality of the library and the reliability of subsequent screening data. The protocols and strategies outlined in this application note provide a comprehensive framework for the successful creation and screening of oxazole-4-carboxylic acid-based libraries, ultimately accelerating the discovery of new therapeutic agents.

References

  • Yan, B., Collins, N., Wheatley, J., Irving, M., Leopold, K., Chan, C., ... & Zhao, J. (2004). High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach.
  • Uccella, N. (1996). Mass spectrometry of oxazoles. Mass spectrometry reviews, 15(5), 275-299.
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  • Zhang, H., Guo, Z., Li, W., Feng, J., Xiao, Y., Zhang, F., ... & Liang, X. (2013). High-throughput purification of single compounds and libraries.
  • Kaur, P., & Singh, G. (2018). Solid phase synthesis of isoxazole and isoxazoline-carboxamides via [2+ 3]-dipolar cycloaddition using resin-bound alkynes or alkenes.
  • Drakopoulos, A., et al. (2017). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY.
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  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog.
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Application Note: Strategic Functionalization of the Nitrophenyl Group on the Oxazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitrophenyl-oxazole motif is a privileged scaffold in medicinal chemistry, frequently identified in compounds with a wide spectrum of biological activities.[1][2] The nitro group, often integral to the initial pharmacological profile, also serves as a highly versatile synthetic handle for late-stage functionalization. This allows for extensive exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This application note provides a detailed guide for the chemical manipulation of the nitrophenyl group on an oxazole core, with a primary focus on the foundational reduction of the nitro group to its corresponding aniline derivative and subsequent derivatizations. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful chemical transformation.

Introduction: The Strategic Importance of the Nitrophenyl-Oxazole Scaffold

The oxazole ring, a five-membered aromatic heterocycle, is a prominent feature in numerous natural products and pharmacologically active molecules.[3][4] Its capacity for hydrogen bonding and π-stacking interactions makes it a valuable component in the design of molecules that can effectively engage with biological targets.[4] When coupled with a nitrophenyl substituent, the resulting scaffold often demonstrates a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3]

The true synthetic prowess of the nitrophenyl group lies in its amenability to chemical transformation.[5] The potent electron-withdrawing nature of the nitro group can be exploited in various reactions; however, its reduction to an amino group is arguably the most impactful transformation.[5][6] This conversion unlocks a vast chemical space for derivatization, enabling the introduction of diverse functional groups that can modulate a compound's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—as well as its pharmacodynamic profile.

Core Transformation: Reduction of the Nitro Group

The conversion of a nitrophenyl group to an aminophenyl (aniline) group is a fundamental and indispensable transformation in organic synthesis.[5][7] A variety of methods can accomplish this reduction, with the choice of reagents contingent upon factors like the presence of other functional groups, desired chemoselectivity, and scalability.[7][8]

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for the reduction of nitro groups.[7][8] This technique typically employs a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas.[6][8]

Mechanism: The reaction involves the transfer of hydrogen atoms from the catalyst surface to the nitro group, leading to its sequential reduction to nitroso, hydroxylamino, and finally, the amino group.

Advantages:

  • High yields and clean reaction profiles.[7]

  • The sole byproduct is water.

  • Generally proceeds under mild conditions.

Considerations:

  • Requires specialized equipment for handling hydrogen gas.

  • The catalyst can be pyrophoric.

  • May not be suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, certain protecting groups).[8]

  • Preparation: In a hydrogenation vessel, dissolve the nitrophenyl-oxazole substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (typically 5-10 mol% Pd/C) to the solution.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize with hydrogen (typically 1-4 atm) while stirring the reaction mixture vigorously at room temperature.

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[7]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude aminophenyl-oxazole product, which can be purified further if necessary.

Metal-Mediated Reductions

The use of metals in an acidic medium is a classic and robust method for nitro group reduction.[6][9] Common systems include tin(II) chloride (SnCl₂) in hydrochloric acid (HCl), iron (Fe) in acetic acid, and zinc (Zn) in ammonium chloride.[8][10]

Mechanism: These reactions proceed through single-electron transfer from the metal to the nitro group, followed by a series of protonation steps.

Advantages:

  • Cost-effective and readily available reagents.[7]

  • Tolerant of a broader range of functional groups compared to catalytic hydrogenation.[8]

Considerations:

  • Requires stoichiometric amounts of metal.

  • Work-up can be more involved due to the presence of metal salts.

  • The acidic conditions may not be compatible with acid-labile substrates.[9]

  • Preparation: Dissolve the nitrophenyl-oxazole substrate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.[7]

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 3-5 eq) to the solution. If the reaction is slow, concentrated HCl can be added cautiously.[10]

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[7]

  • Work-up: After cooling the reaction to room temperature, carefully quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH becomes basic (pH > 8).

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[7]

Subsequent Functionalization of the Aminophenyl-Oxazole Core

The resulting aminophenyl-oxazole is a versatile intermediate for a wide array of chemical transformations. The amino group serves as a nucleophile, enabling the introduction of various substituents.

Acylation: Formation of Amides

Acylating the amino group to form an amide is a common strategy for introducing new functionalities and modulating the electronic properties of the aromatic ring.[]

Workflow:

sub Aminophenyl-Oxazole product N-Acylphenyl-Oxazole (Amide) sub->product Acylation reagent Acyl Chloride or Carboxylic Acid + Coupling Agent reagent->product

Caption: Workflow for the acylation of the aminophenyl-oxazole.

  • Preparation: Under an inert atmosphere, dissolve the aminophenyl-oxazole (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Acylation: Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise.[]

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization.

  • Preparation: To a solution of the carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane), add a coupling agent (e.g., HATU or EDCl, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). Stir for 15-30 minutes to form the activated ester.[]

  • Coupling: Add the aminophenyl-oxazole (1.0 eq) to the reaction mixture.

  • Reaction: Stir at room temperature until the reaction is complete.

  • Work-up and Purification: Follow a similar procedure to Protocol 3.1.1.

Sulfonylation: Formation of Sulfonamides

The synthesis of sulfonamides is another critical transformation, as this functional group is a well-established pharmacophore.[12]

Workflow:

sub Aminophenyl-Oxazole product N-Sulfonylphenyl-Oxazole (Sulfonamide) sub->product Sulfonylation reagent Sulfonyl Chloride reagent->product

Caption: Workflow for the sulfonylation of the aminophenyl-oxazole.

  • Preparation: Dissolve the aminophenyl-oxazole (1.0 eq) and a base (e.g., pyridine, 2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane).

  • Sulfonylation: Cool the mixture to 0 °C and add the sulfonyl chloride (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Follow a procedure similar to Protocol 3.1.1.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the functionalization of a generic nitrophenyl-oxazole substrate.

Transformation Reagents Solvent Temperature Typical Yield
Nitro Reduction
Catalytic HydrogenationPd/C, H₂MethanolRoom Temp.>90%
Metal-MediatedSnCl₂·2H₂OEthanol60 °C70-90%
Amine Derivatization
Acylation (Acyl Chloride)Acetyl chloride, Et₃NDichloromethane0 °C to RT85-95%
Acylation (Coupling)Benzoic acid, HATU, DIPEADMFRoom Temp.80-90%
SulfonylationBenzenesulfonyl chloride, PyridineDichloromethane0 °C to RT80-95%

Conclusion

The functionalization of the nitrophenyl group on an oxazole core is a robust and highly versatile strategy in drug discovery and development. The reduction of the nitro group to an amine furnishes a key intermediate that can be readily derivatized into a wide array of amides, sulfonamides, and other analogs. The protocols detailed in this application note provide a solid foundation for researchers to explore the chemical space around this important scaffold, facilitating the fine-tuning of molecular properties and the optimization of biological activity.

References

  • Title: Sulfa Antibiotics - Synthesis of Sulfanilamide Source: University of California, Irvine - Department of Chemistry URL: [Link]

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  • Title: Direct, metal-free amination of heterocyclic amides/ureas with NH-heterocycles and N-substituted anilines in POCl3 Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent Source: ResearchGate URL: [Link]

  • Title: Preparation of sulfanilamide from aniline: An organic chemistry experiment Source: ACS Publications URL: [Link]

  • Title: Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Amidines: their synthesis, reactivity, and applications in heterocycle synthesis Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of Novel Heterocycles by Amide Activation and Umpolung Cyclization Source: ACS Publications URL: [Link]

  • Title: Chemistry and Pharmacological Applications of 1,3-Oxazoles Source: ResearchGate URL: [Link]

  • Title: Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol Source: ResearchGate URL: [Link]

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Semantic Scholar URL: [Link]

  • Title: Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry Source: ChemRxiv URL: [Link]

  • Title: Recent advance in oxazole-based medicinal chemistry Source: National Institutes of Health (NIH) URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yields and product purity.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The oxazole ring is a key structural motif in many natural products and medicinal agents, exhibiting a wide range of biological activities.[1][2] The Van Leusen oxazole synthesis is a common and effective method for constructing the oxazole core from aldehydes and tosylmethyl isocyanide (TosMIC).[3][4][5] However, like many organic syntheses, this reaction can be prone to issues that lead to low yields and difficult purification.

This guide will focus on troubleshooting the common problems encountered during the synthesis of this compound and provide scientifically grounded solutions to overcome them.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and versatile method is the Van Leusen oxazole synthesis.[1][5] This reaction involves the condensation of an aldehyde (in this case, 4-nitrobenzaldehyde) with tosylmethyl isocyanide (TosMIC) in the presence of a base to form the oxazole ring.[3][4]

Q2: What are the typical yields for this synthesis?

A2: Yields can vary significantly depending on the specific reaction conditions, purity of reagents, and scale of the reaction. While moderate to good yields are achievable, it is not uncommon for researchers to experience lower than expected yields, often due to side reactions or incomplete conversion.[6]

Q3: What are the primary side reactions to be aware of?

A3: The main side reactions include the formation of N-formylated alkeneimine from the reaction of ketones with TosMIC, and the formation of alternative ring structures.[5] Careful control of reaction parameters is crucial to minimize these unwanted byproducts.[7]

Q4: How does the nitro group on the phenyl ring affect the reaction?

A4: The electron-withdrawing nature of the nitro group can influence the reactivity of the starting aldehyde. While it can activate the carbonyl group towards nucleophilic attack, it can also affect the stability of intermediates. Carboxylic acids with electron-withdrawing groups have been observed to react slower in some oxazole syntheses.[8]

Q5: What are the recommended storage conditions for the final product?

A5: this compound should be stored in a cool, dry place, away from light and moisture. Some oxazole derivatives, especially those with carboxylic acid and hydroxy substituents, can be unstable and susceptible to hydrolytic ring-opening and decarboxylation.[9][10]

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis and purification of this compound.

Problem 1: Low or No Yield of the Desired Product

Low yields are a frequent challenge in multi-step organic syntheses. The following table outlines potential causes and corresponding troubleshooting strategies.

Potential Cause Troubleshooting Strategy & Scientific Rationale
Poor Quality of Reagents Strategy: Ensure all reagents, especially TosMIC and 4-nitrobenzaldehyde, are of high purity. Use freshly distilled and dry solvents.Rationale: Impurities in starting materials can lead to side reactions, and the presence of water can quench the strong base used in the reaction, hindering the crucial deprotonation of TosMIC.[4]
Ineffective Base Strategy: Use a strong, non-nucleophilic base like potassium tert-butoxide (t-BuOK). Ensure the base is fresh and has been stored under inert conditions.Rationale: The initial step of the Van Leusen reaction is the deprotonation of TosMIC.[3] A weak or degraded base will result in incomplete formation of the reactive TosMIC anion, leading to a sluggish or failed reaction.
Incorrect Reaction Temperature Strategy: Maintain a low temperature (e.g., -60 °C to -78 °C) during the initial addition of reagents.[3] After the initial reaction, the mixture is typically heated to reflux.[3]Rationale: The initial addition at low temperature helps to control the exothermic reaction and minimize side product formation. The subsequent heating provides the necessary activation energy for the cyclization and elimination steps.
Incomplete Reaction Strategy: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reflux time.Rationale: Reaction times can vary depending on the scale and specific conditions. TLC provides a simple and effective way to track the consumption of starting materials and the formation of the product.
Problem 2: Difficulty in Product Purification

The presence of unreacted starting materials, byproducts, and the carboxylic acid functionality can complicate the purification process.

Issue Troubleshooting Strategy & Scientific Rationale
Removal of TosMIC-related byproducts Strategy: After the reaction, wash the organic layer sequentially with a sodium hydrosulfide (NaHS) solution and brine.[3]Rationale: The NaHS wash helps to remove residual tosyl-containing byproducts.
Separation from Unreacted Aldehyde Strategy: Utilize column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[7][11]Rationale: The polarity difference between the non-polar aldehyde and the more polar carboxylic acid product allows for their separation on a silica gel column.
Product Degradation on Silica Gel Strategy: If degradation is observed, consider adding a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid.[11] Alternatively, reversed-phase chromatography can be explored.Rationale: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds. Modifying the eluent or using a different stationary phase can mitigate this issue.[11]
Low Recovery after Aqueous Workup Strategy: During the extraction process, carefully adjust the pH of the aqueous layer. The product, being a carboxylic acid, can be extracted into a basic aqueous solution and then precipitated by acidification.[11]Rationale: This acid-base extraction technique is a classic and effective method for separating acidic compounds from neutral or basic impurities. Ensure complete protonation during acidification to maximize precipitation and subsequent extraction into the organic phase.[11]

Experimental Protocols

Illustrative Synthesis Protocol for this compound

This protocol is a generalized procedure based on the Van Leusen oxazole synthesis and should be optimized for your specific laboratory conditions.

Materials:

  • 4-Nitrobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium tert-butoxide (t-BuOK)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • Sodium hydrosulfide (NaHS) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of t-BuOK (2.67 equiv) in anhydrous THF (30 mL) at -60 °C under an inert atmosphere, add a solution of TosMIC (1.7 equiv) in anhydrous THF (30 mL) dropwise.

  • Stir the mixture for 15 minutes at -60 °C.

  • Slowly add a solution of 4-nitrobenzaldehyde (1.0 equiv) in anhydrous THF (20 mL).

  • Continue stirring at this temperature for 1 hour.

  • Add methanol (15 mL) to the reaction mixture.

  • Remove the cooling bath and allow the reaction to warm to room temperature, then heat to reflux for 2 hours.

  • After cooling, dilute the reaction mixture with water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash sequentially with NaHS solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Synthesis and Troubleshooting

Reaction Mechanism Workflow

The following diagram illustrates the key steps in the Van Leusen synthesis of the target oxazole.

Van_Leusen_Oxazole_Synthesis Start 4-Nitrobenzaldehyde + TosMIC Nucleophilic_Attack Nucleophilic Attack on Carbonyl Start->Nucleophilic_Attack Base Base (t-BuOK) Deprotonation Deprotonation of TosMIC Base->Deprotonation Deprotonation->Nucleophilic_Attack Forms reactive anion Cyclization 5-endo-dig Cyclization Nucleophilic_Attack->Cyclization Intermediate Oxazoline Intermediate Cyclization->Intermediate Elimination Elimination of Tosyl Group Intermediate->Elimination Product 5-(4-Nitrophenyl)oxazole Elimination->Product TosMIC_Node TosMIC TosMIC_Node->Deprotonation Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagents Check Purity of Reagents & Solvents Start->Check_Reagents Check_Base Verify Base Activity (Fresh t-BuOK) Start->Check_Base Check_Temp Confirm Reaction Temperature Control Start->Check_Temp Monitor_Reaction Monitor with TLC for Completion Start->Monitor_Reaction Impure_Reagents Use Purified Reagents & Dry Solvents Check_Reagents->Impure_Reagents If impure Inactive_Base Use Fresh, Anhydrous Base Check_Base->Inactive_Base If inactive Incorrect_Temp Optimize Temperature Profile Check_Temp->Incorrect_Temp If incorrect Incomplete_Reaction Extend Reaction Time or Adjust Temperature Monitor_Reaction->Incomplete_Reaction If incomplete Improved_Yield Improved Yield Impure_Reagents->Improved_Yield Inactive_Base->Improved_Yield Incorrect_Temp->Improved_Yield Incomplete_Reaction->Improved_Yield

Caption: A logical workflow for troubleshooting low yields.

References

  • Van Leusen Reaction | NROChemistry. Available at: [Link]

  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Sciforum. Available at: [Link]

  • Van Leusen Reaction - Organic Chemistry Portal. Available at: [Link]

  • Van Leusen reaction - Wikipedia. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. Available at: [Link]

  • Synthesis and Reactions of Oxazoles - ResearchGate. Available at: [Link]

  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid - Beilstein Journals. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review - Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. Available at: [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. Available at: [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - NIH. Available at: [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca - Journal of Synthetic Chemistry. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. Available at: [Link]

  • Process for purification of carboxylic acids - Google Patents.
  • A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - NIH. Available at: [Link]

  • OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV - YouTube. Available at: [Link]

  • Procédé de prèparation de 5-(4-nitrophenyl, substitué en position 2) - Google Patents.
  • Process of preparing 5-(2-substituted-4-nitrophenyl)-oxazole, novel oxazole compound, and process of preparing the same - Google Patents.
  • (PDF) 5-(4-Nitrophenyl)furan-2-carboxylic Acid - ResearchGate. Available at: [Link]

  • What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? Available at: [Link]

  • (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 5-(4-Nitrophenyl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the successful purification of this compound.

Introduction

This compound is a key building block in medicinal chemistry and materials science.[1] Its purification can be challenging due to its polarity, potential for instability, and the presence of closely related impurities from its synthesis.[2][3] This guide provides a structured approach to overcoming these challenges, ensuring high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions, and residual solvents.[4] For instance, if synthesized from a corresponding aldehyde, you might find residual aldehyde or over-oxidized products.[5] If triphenylphosphine is used in the synthesis, triphenylphosphine oxide is a common and often difficult-to-remove byproduct.[2]

Q2: My compound is streaking badly on a silica gel TLC plate. What should I do?

A2: Streaking of carboxylic acids on silica gel is a frequent issue caused by the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[4] To resolve this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[4][6] This keeps the compound in its protonated state, leading to a more defined spot.

Q3: I'm having trouble getting my compound to crystallize. What are some effective troubleshooting steps?

A3: If crystallization is not occurring, it could be due to several factors including the use of too much solvent or the presence of impurities.[7][8] First, try scratching the inside of the flask with a glass stirring rod to create nucleation sites.[7] If that fails, add a "seed crystal" of the pure compound.[7] If the solution is too dilute, you can boil off some of the solvent to increase the concentration.[7] As a last resort, the solvent can be removed entirely by rotary evaporation and the crystallization attempted again with a different solvent system.[7]

Q4: My purified product is an oil or a sticky gum, not a solid. How can I fix this?

A4: This phenomenon, known as "oiling out," happens when the compound separates from the solution as a liquid instead of a solid.[9] This can be caused by the solution being supersaturated at a temperature above the compound's melting point or the presence of significant impurities.[9] To remedy this, try slowing the cooling rate, adding a bit more hot solvent to the mixture and reheating until dissolved before cooling again, or trying a different solvent system.[9]

Purification Strategy Decision Workflow

Choosing the right purification strategy is critical for success. The following diagram outlines a decision-making workflow to guide you.

Purification Workflow Figure 1. Decision Workflow for Purification start Crude this compound acid_base Perform Acid-Base Extraction start->acid_base is_solid Is the crude product a solid? recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No acid_base->is_solid check_purity Check Purity (TLC, NMR, LC-MS) recrystallize->check_purity column->check_purity pure Pure Product check_purity->pure Purity > 95% repeat Repeat Purification or try another method check_purity->repeat Purity < 95% repeat->acid_base repeat->recrystallize repeat->column

Caption: Decision workflow for selecting a purification method.

Detailed Purification Protocols

Protocol 1: Acid-Base Extraction

This technique is highly effective for separating the acidic product from neutral or basic impurities.[4][10]

Step-by-Step Methodology:
  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.[2]

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4][11] The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer.[12][13]

  • Separation: Separate the aqueous layer. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product.[4]

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute strong acid (e.g., 1M HCl) until the product precipitates.[2][11]

  • Isolation: Collect the precipitated solid by suction filtration.[12]

  • Drying: Dry the purified solid under vacuum.[8]

Acid-Base Extraction Figure 2. Acid-Base Extraction Workflow cluster_organic Organic Layer cluster_aqueous Aqueous Layer crude Crude Product in Organic Solvent neutral_impurities Neutral/Basic Impurities crude->neutral_impurities Remain in Organic Layer bicarb Add NaHCO3 (aq) crude->bicarb Extract product_salt Product as Sodium Salt bicarb->product_salt acidify Acidify with HCl product_salt->acidify precipitate Precipitated Pure Product acidify->precipitate

Caption: Workflow for acid-base extraction of the target compound.

Protocol 2: Recrystallization

Recrystallization is an excellent method for purifying solid compounds.[4] The key is to find a solvent in which the compound is soluble at high temperatures but insoluble at low temperatures.

Solvent Selection Table
SolventPolarityBoiling Point (°C)Suitability Notes
EthanolPolar78Often a good starting point for polar compounds.[14]
MethanolPolar65Similar to ethanol, but more volatile.[14]
Ethyl AcetateMedium77Good for compounds of intermediate polarity.
AcetonitrilePolar Aprotic82Can be effective for nitrophenols.[14]
TolueneNon-polar111May be used in a mixed solvent system.
WaterVery Polar100The compound may have low solubility even when hot.
Step-by-Step Methodology:
  • Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent to the crude solid until it just dissolves.[8][15]

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.[15] Slow cooling is crucial for forming pure crystals.[7]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.[15]

  • Filtration: Collect the crystals by suction filtration, washing them with a small amount of ice-cold solvent.[8]

  • Drying: Dry the crystals completely to remove any residual solvent.[8] This can be done in a desiccator or a vacuum oven.

Protocol 3: Column Chromatography

If recrystallization and acid-base extraction are insufficient, column chromatography can be used to separate compounds with similar polarities.[4]

Step-by-Step Methodology:
  • Stationary Phase Selection: Standard silica gel can be used, but due to the acidic nature of the compound, it may be beneficial to use deactivated silica gel (by adding 0.5-1% triethylamine to the eluent) or an alternative like neutral alumina to prevent degradation and irreversible adsorption.[2][6]

  • Mobile Phase Selection: Develop a solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Add a small amount of acetic or formic acid (0.5-1%) to the mobile phase to reduce tailing.[4][6] The ideal Rf value for the product should be around 0.3.[6]

  • Column Packing and Loading: Pack the column with the chosen stationary phase. The crude product can be loaded directly onto the column or dry-loaded by pre-adsorbing it onto a small amount of silica gel.[6]

  • Elution and Fraction Collection: Elute the column with the chosen mobile phase, collecting fractions.

  • Analysis and Isolation: Analyze the fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[4]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery After Recrystallization - Too much solvent was used.- The compound is too soluble in the chosen solvent.- Premature crystallization during hot filtration.- Boil off some of the solvent and cool again.[7]- Try a different solvent or a mixed solvent system.- Ensure the filtration apparatus is pre-heated.[16]
Compound "Oils Out" During Recrystallization - The solution is cooling too quickly.- High concentration of impurities.- The boiling point of the solvent is higher than the melting point of the compound.- Allow the solution to cool more slowly.[9]- Add more solvent and reheat before cooling again.[7]- Consider adding a charcoal step to remove impurities.[7]- Choose a lower-boiling point solvent.
Low Recovery After Column Chromatography - The compound is irreversibly adsorbed onto the silica gel.- The eluent is not polar enough.- Add 0.5-1% acetic or formic acid to the eluent.[4][6]- Consider using neutral alumina as the stationary phase.[6]- Increase the polarity of the eluent.
Co-elution of Impurities in Column Chromatography - The polarity of the product and impurity are too similar.- Try a different solvent system.- Use a slower flow rate for better resolution.[6]- Consider an alternative purification method like recrystallization.[2]

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Unknown. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • Reddit. (2017, September 20). Tips for recrystallization lab for ochem? Retrieved from [Link]

  • ACS Publications. (2023, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • MDPI. (n.d.). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

  • NIH. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of carboxylic acids.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Labyrinth of Oxazole Carboxylic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the multifaceted challenges encountered during the purification of oxazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who grapple with the unique chemical intricacies of this important class of heterocyclic compounds. Here, we provide field-proven insights and troubleshooting strategies in a direct question-and-answer format to empower you to overcome common purification hurdles and achieve your desired product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when purifying oxazole carboxylic acids?

The purification of oxazole carboxylic acids is often a non-trivial task due to a combination of inherent structural and reactivity characteristics. Key challenges include:

  • Compound Instability: Certain oxazole carboxylic acid derivatives, particularly those with specific substitution patterns like 5-hydroxyoxazole-4-carboxylic acids, are susceptible to degradation.[1][2] This instability can manifest as hydrolytic ring-opening or decarboxylation, especially when exposed to acidic conditions, such as on silica gel during chromatography.[1][2]

  • Moisture Sensitivity: Some oxazole derivatives are sensitive to moisture, which can complicate handling, purification, and storage, potentially leading to sample degradation.[1]

  • Byproduct Removal: The synthesis of oxazoles can generate stubborn byproducts. A classic example is the formation of triphenylphosphine oxide when triphenylphosphine is used as a reagent, which can be challenging to separate from the desired product due to its polarity.[1][3]

  • High Polarity: The presence of the carboxylic acid moiety imparts high polarity to the molecule. This can lead to poor solubility in common organic solvents and issues with chromatographic separation, such as streaking on TLC plates and poor elution from silica gel columns.[1]

  • Low Synthetic Yields: When the preceding synthetic steps result in low yields, the isolation and purification of the target molecule become even more critical and demanding.[1]

Q2: What are the go-to purification strategies for oxazole carboxylic acids?

A multi-pronged approach is often necessary for the successful purification of oxazole carboxylic acids. A general workflow can be visualized as follows:

Purification Workflow A Crude Reaction Mixture B Aqueous Workup / Extraction (Initial Separation) A->B C Column Chromatography B->C D Recrystallization / Distillation (Further Purification) C->D E Pure Oxazole Carboxylic Acid D->E

Caption: A general workflow for the purification of oxazole carboxylic acids.

The key techniques employed are:

  • Aqueous Workup and Extraction: This is a fundamental first step to remove water-soluble impurities. The acidic nature of the carboxylic acid can be leveraged through acid-base extraction to selectively move the compound of interest between aqueous and organic layers, thereby separating it from neutral or basic impurities.[1][4][5][6]

  • Column Chromatography: Silica gel column chromatography is a widely used technique.[1] However, given the potential for compound degradation on acidic silica, alternative stationary phases like neutral alumina or reversed-phase silica may be more suitable for sensitive compounds.[1]

  • Recrystallization: For solid compounds, recrystallization is a powerful method for achieving high purity, provided a suitable solvent system can be identified.[1]

  • Distillation: For liquid oxazole carboxylic acids, fractional distillation under reduced pressure can be an effective purification method.[1]

Q3: How can I enhance the stability of my oxazole carboxylic acid during purification?

Mitigating instability is crucial for a successful purification. Consider the following strategies:

  • Use of Protecting Groups: Protecting the carboxylic acid functionality as an ester or another suitable group can prevent degradation during synthesis and purification.[1][7][8] Similarly, protecting other sensitive functional groups on the oxazole ring can improve stability. For instance, an ethyl substituent on a 5-hydroxy group has been shown to enhance stability during aqueous workup.[2]

  • Careful Handling: Minimize the compound's exposure to moisture and air, especially for derivatives known to be sensitive.[1]

  • Avoid Harsh Conditions: Employ mild acids or bases for pH adjustments during extractions and avoid excessive heat during solvent evaporation and distillation.[1]

Troubleshooting Guide

Problem 1: Low Recovery After Silica Gel Column Chromatography

This is a frequent issue when purifying polar, acidic compounds like oxazole carboxylic acids. The table below outlines potential causes and their corresponding solutions.

Potential Cause Explanation Troubleshooting & Optimization
Irreversible Adsorption The polar carboxylic acid group can bind strongly to the acidic silica gel, leading to incomplete elution.Add a small amount (0.5-2%) of a volatile acid like acetic acid or formic acid to your eluent. This protonates the carboxylic acid, reducing its interaction with the silica surface.[9]
Degradation on Silica Gel Some oxazole carboxylic acids, particularly those with electron-donating groups like a 5-hydroxy substituent, are unstable on the acidic surface of silica gel and can decompose during chromatography.[1]Consider using a less acidic stationary phase like neutral alumina. Alternatively, you can deactivate the silica gel by pre-treating it with a dilute solution of triethylamine in the eluent. Reversed-phase chromatography is another excellent alternative.[1]
Incorrect Eluent Polarity If the eluent is not polar enough, your compound will remain adsorbed at the top of the column. If it is too polar, it will co-elute with impurities.Optimize your solvent system using thin-layer chromatography (TLC) before running the column. A common starting point is a gradient of n-hexane and ethyl acetate.[1] For more polar compounds, a mixture of dichloromethane and methanol may be more effective.[1]
Problem 2: My Compound "Oils Out" During Recrystallization Instead of Forming Crystals.

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being supersaturated at a temperature above the melting point of the solute or the presence of significant impurities.

Caption: Decision tree for troubleshooting "oiling out" during recrystallization.

Here are some actionable steps to encourage crystallization:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before transferring it to an ice bath. Slower cooling promotes the formation of stable crystal nuclei.[9]

  • Add More Solvent: The concentration of your product might be too high. Add a small amount of the hot solvent to the oiled mixture and reheat until a homogenous solution is formed before attempting to cool again.[9]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

  • Add a Seed Crystal: If you have a small amount of the pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[9]

  • Change the Solvent System: The current solvent may not be optimal. Experiment with a different solvent or a binary solvent system (e.g., ethyl acetate/petroleum ether).[9]

Problem 3: Difficulty in Removing a Specific Byproduct

The co-purification of byproducts with similar physicochemical properties to the target oxazole carboxylic acid presents a significant challenge.

Scenario Underlying Issue Recommended Action
Similar Polarity of Product and Byproduct If the byproduct has a polarity close to your desired compound, chromatographic separation can be challenging.[1]Explore alternative purification techniques like recrystallization, which relies on differences in solubility. Derivatization of either the product or the byproduct to alter its polarity before chromatography can also be an effective strategy.[1]
Formation of an Azeotrope In the case of liquid products, the byproduct might form an azeotrope, making separation by distillation difficult.[1]Consider chemical treatment to convert the impurity into a more easily separable compound.[1]
Persistent Triphenylphosphine Oxide (TPPO) TPPO is a common byproduct in reactions using triphenylphosphine and can be difficult to remove by standard chromatography due to its polarity.While TPPO is sparingly soluble in cold diethyl ether, your oxazole carboxylic acid might also have limited solubility. A more robust method is to perform an acid-base extraction. The acidic oxazole carboxylic acid will move to the aqueous basic layer, while the neutral TPPO will remain in the organic layer.

Experimental Protocols

Protocol 1: Acid-Base Extraction for the Purification of Oxazole Carboxylic Acids

This protocol is designed to separate the acidic oxazole carboxylic acid from neutral and basic impurities.

Diagram of the Experimental Workflow:

Acid_Base_Extraction A 1. Dissolve crude mixture in an organic solvent (e.g., ethyl acetate). B 2. Wash with dilute acid (e.g., 1M HCl) to remove basic impurities. A->B C 3. Extract with a basic aqueous solution (e.g., saturated NaHCO3 or 1M NaOH). Oxazole carboxylic acid moves to the aqueous layer. B->C D 4. Separate the aqueous layer containing the product salt. C->D E 5. Acidify the aqueous layer with dilute acid (e.g., 1M HCl) until precipitation is complete. D->E F 6. Extract the product back into an organic solvent. E->F G 7. Dry the organic layer (e.g., with Na2SO4), filter, and concentrate to obtain the pure product. F->G

Caption: An experimental workflow for the acid-base extraction of oxazole carboxylic acids.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane.[1]

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities. Discard the aqueous layer.[1]

  • Base Wash (Extraction of Product): Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or 1M sodium hydroxide). The oxazole carboxylic acid will be deprotonated and partition into the aqueous layer, leaving neutral impurities behind in the organic layer. Repeat this extraction two to three times to ensure complete transfer of the product.[1][6]

  • Separation: Combine the aqueous layers containing the salt of your product.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the oxazole carboxylic acid precipitates out or is fully protonated for extraction. Monitor the pH with litmus paper or a pH meter.[1][6]

  • Back Extraction: Extract the acidified aqueous solution multiple times with an organic solvent.[1]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent like sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified oxazole carboxylic acid.[1]

References

  • Technical Support Center: Purification of Oxazole Carboxylic Acids - Benchchem. (n.d.).
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2025, March 5). Retrieved January 11, 2026, from [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Purification challenges of crude Benzo[d]oxazole-4-carboxylic acid - Benchchem. (n.d.).
  • Troubleshooting scale-up production of 5-Methoxyoxazole-2-carboxylic acid - Benchchem. (n.d.).
  • Protecting group - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.). Retrieved January 11, 2026, from [Link]

  • Acid-Base Extraction. (n.d.). Retrieved January 11, 2026, from [Link]

  • Oxazolines. XI. Synthesis of functionalized aromatic and aliphatic acids. Useful protecting group for carboxylic acids against Grignard and hydride reagents | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 11, 2026, from [Link]

  • 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts. (2021, March 5). Retrieved January 11, 2026, from [Link]

  • Chapter 6 Carboxyl Protecting Groups. (n.d.). Retrieved January 11, 2026, from [Link]

  • Acid–base extraction - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents. (n.d.).
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

Technical Support Center: Purification Strategies for Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Overcoming Triphenylphosphine Oxide Contamination

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in oxazole synthesis. This guide provides in-depth troubleshooting advice and practical, field-proven protocols for the effective removal of triphenylphosphine oxide (TPPO), a common and often troublesome byproduct.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) so difficult to remove from my oxazole synthesis reaction?

A1: The difficulty in removing TPPO stems from its unique physicochemical properties. It is a highly polar and crystalline compound, which often leads to its co-purification with polar products like many functionalized oxazoles. Its solubility profile can also be problematic, as it is soluble in many common organic solvents used for reaction workups and chromatography.

Q2: I've tried standard silica gel chromatography, but my oxazole product co-elutes with TPPO. What are my options?

A2: This is a very common issue, especially with polar oxazole derivatives. When standard chromatography fails, you have several alternative strategies at your disposal, which we will detail in this guide. These include precipitation/crystallization techniques (with or without the aid of metal salts), the use of scavenger resins, and filtration through a silica plug with a carefully selected solvent system.[1][2]

Q3: Can the nitrogen atom in the oxazole ring interfere with TPPO removal methods?

A3: Yes, this is an important consideration. The basicity of the oxazole nitrogen can influence your choice of purification method. For instance, in methods involving the precipitation of TPPO with metal salts (like ZnCl₂), there is a possibility of your oxazole product also coordinating with the metal, leading to product loss.[2] It is crucial to assess the compatibility of your specific oxazole derivative with the chosen method.

Q4: Are there any alternatives to using triphenylphosphine in oxazole synthesis to avoid this problem altogether?

A4: Absolutely. A proactive approach is often the best. Several alternative phosphine reagents have been developed that generate byproducts that are more easily removed. One notable example is the use of polymer-supported triphenylphosphine, where the resulting polymer-bound TPPO can be simply filtered off.[3]

Troubleshooting Guide: Tackling TPPO Contamination in Your Oxazole Synthesis

This section provides a problem-and-solution framework to address specific challenges you might encounter during the purification of your oxazole products.

Problem 1: My oxazole is a non-polar compound, but I'm still struggling to separate it from TPPO.

Underlying Cause: Even for non-polar oxazoles, TPPO can sometimes be carried through a silica gel column if the eluent is too polar. Also, during solvent evaporation, TPPO can co-precipitate with your product.

Solution: Filtration through a Silica Plug

This is a rapid and effective method for separating non-polar compounds from the highly polar TPPO.[4][5]

  • Experimental Protocol:

    • Concentrate your crude reaction mixture to a minimal volume.

    • Suspend the residue in a non-polar solvent, such as hexane or a hexane/diethyl ether mixture. Your non-polar oxazole should dissolve, while the TPPO will remain largely insoluble.

    • Prepare a short plug of silica gel in a fritted funnel or a disposable column.

    • Pass the suspension through the silica plug.

    • Wash the silica plug with additional non-polar solvent to ensure complete elution of your oxazole product.

    • The TPPO will remain adsorbed on the silica gel.

Problem 2: My oxazole is polar and has similar polarity to TPPO, making chromatographic separation impossible.

Underlying Cause: When the polarity of your product and TPPO are too close, they will have similar affinities for the stationary phase in chromatography, leading to poor separation.

Solution 1: Precipitation of TPPO with a Non-Polar "Anti-Solvent"

This technique leverages the low solubility of TPPO in non-polar solvents.[6][7]

  • Experimental Protocol:

    • Dissolve the crude reaction mixture in a minimum amount of a solvent in which both your oxazole and TPPO are soluble (e.g., dichloromethane, toluene).

    • Slowly add a non-polar "anti-solvent" such as hexanes or pentane while stirring vigorously.

    • The TPPO should precipitate out of the solution. To maximize precipitation, you can cool the mixture in an ice bath.

    • Collect the precipitated TPPO by filtration. The filtrate will contain your purified oxazole.

Solution 2: Precipitation of TPPO as a Metal Salt Complex

TPPO, being a Lewis base, can form insoluble complexes with certain metal salts.[2][8] This is a powerful technique for removing TPPO from polar products.

  • Experimental Protocol (using Zinc Chloride):

    • Dissolve the crude reaction mixture in ethanol.

    • Add a solution of zinc chloride (ZnCl₂) in ethanol (typically 2 equivalents relative to the triphenylphosphine used in the reaction).

    • Stir the mixture at room temperature. A white precipitate of the TPPO-ZnCl₂ complex should form.

    • Filter off the precipitate. The filtrate contains your oxazole product.

Caution: As mentioned in the FAQs, assess the potential for your oxazole to coordinate with the metal salt. A small-scale trial is recommended.

Problem 3: I want to avoid dealing with TPPO altogether. What are my options for the synthesis of my oxazole?

Underlying Cause: The formation of TPPO is inherent to many common reactions that utilize triphenylphosphine, such as the Wittig and Mitsunobu reactions, which can be employed in oxazole synthesis.[9][10][11][12][13]

Solution: Utilize Polymer-Supported Triphenylphosphine

This is an excellent alternative that simplifies the purification process significantly.[3][14]

  • The Principle: By using triphenylphosphine that is covalently bound to a solid support (a polymer resin), the resulting triphenylphosphine oxide is also bound to this support.

  • The Workflow:

    • Perform your oxazole synthesis reaction using the polymer-supported triphenylphosphine under standard conditions.

    • At the end of the reaction, simply filter the reaction mixture.

    • The solid resin, now containing the polymer-bound TPPO, is removed by filtration.

    • The filtrate contains your oxazole product, free from TPPO.

Method Selection Guide

The choice of the most suitable TPPO removal method depends on the specific properties of your oxazole product. The following table provides a comparative overview to guide your decision.

MethodAdvantagesDisadvantagesBest Suited For
Silica Plug Filtration Fast, simple, and inexpensive.Only effective for non-polar to moderately polar oxazoles that are soluble in non-polar solvents.Non-polar oxazole derivatives.
Precipitation with Anti-Solvent Good for larger scale reactions where chromatography is not feasible.May not be effective if the oxazole is also sparingly soluble in the anti-solvent.Oxazoles with good solubility in a polar solvent and poor solubility in a non-polar solvent.
Precipitation with Metal Salts Highly effective for removing TPPO from polar oxazoles.Potential for the oxazole product to coordinate with the metal salt, leading to product loss. Requires an additional reagent.Polar oxazole derivatives that do not have functional groups prone to chelation with metal ions.
Scavenger Resins Simple filtration-based workup.Can be more expensive than other methods. May require optimization of reaction time for complete scavenging.A wide range of oxazoles, particularly in a high-throughput or parallel synthesis setting.
Polymer-Supported Reagents Eliminates the formation of soluble TPPO, simplifying purification to a simple filtration.The polymer-supported reagent is more expensive than triphenylphosphine. Reaction kinetics may be slower.Situations where purification is a major bottleneck and the cost of the reagent is justified.

Decision-Making Workflow for TPPO Removal

To further assist in selecting the optimal purification strategy, the following workflow diagram illustrates a logical decision-making process.

TPPO_Removal_Workflow start Crude Oxazole Synthesis Reaction Mixture is_oxazole_nonpolar Is the oxazole product significantly non-polar? start->is_oxazole_nonpolar silica_plug Silica Plug Filtration with non-polar eluent is_oxazole_nonpolar->silica_plug Yes is_oxazole_polar_soluble Is the oxazole soluble in a polar solvent (e.g., EtOH)? is_oxazole_nonpolar->is_oxazole_polar_soluble No end Purified Oxazole silica_plug->end metal_salt Precipitation with Metal Salt (e.g., ZnCl2) is_oxazole_polar_soluble->metal_salt Yes anti_solvent Precipitation with a Non-Polar Anti-Solvent is_oxazole_polar_soluble->anti_solvent No metal_salt->end consider_alternatives Consider Alternative Strategies: - Scavenger Resins - Polymer-Supported Reagents - Re-evaluate Synthesis Route anti_solvent->consider_alternatives consider_alternatives->end

Caption: A decision-making workflow for selecting the appropriate TPPO removal method.

References

  • BenchChem. (2025). Application Notes and Protocols: Functionalization of the Oxazole C2-Position via Wittig Reaction.
  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide.
  • BenchChem. (2025).
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936.
  • University of Rochester. (n.d.). Workup: Triphenylphosphine Oxide.
  • Mondal, S., & Dhar, S. (2020). A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions.
  • Dembinski, R. (2004). Recent Advances in the Mitsunobu Reaction: Modified Reagents and the Quest for Chromatography‐Free Separation. European Journal of Organic Chemistry, 2004(13), 2763-2772.
  • Molina, P., Pastor, A., & Vilaplana, M. J. (1993). Iminophosphorane-mediated synthesis of 2-substituted 5-(indol-3-yl)oxazoles. Tetrahedron Letters, 34(48), 7741-7744.
  • MDPI. (2022).
  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
  • MH Chem. (2022, August 8). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction? [Video]. YouTube.
  • Tamboli, Y., Kashid, B., Patil, S., Deshmukh, S., & Merwade, A. Y. (2021).
  • BenchChem. (2025).
  • ResearchGate. (2025).
  • Tamboli, Y., Kashid, B., Patil, S., Deshmukh, S., & Merwade, A. Y. (2021).
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Wasserman, H. H., & Lu, T. J. (1982). A new synthesis of highly functionalized oxazoles. Tetrahedron Letters, 23(37), 3831-3834.
  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not.
  • Molecules. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • National Institutes of Health. (2016).
  • MDPI. (2022).
  • Wiley. (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy.
  • African Journal of Biomedical Research. (2024).
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • ECHEMI. (n.d.).
  • Semantic Scholar. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • ResearchGate. (2015). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride.
  • MDPI. (2019). Naturally Occurring Oxazole-Containing Peptides.

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Technical Support Center: Navigating the Stability of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid on Silica Gel

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(4-Nitrophenyl)oxazole-4-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability challenges encountered when purifying this compound using silica gel chromatography. Our goal is to equip you with the expertise and practical solutions to ensure the integrity of your compound throughout your experiments.

Introduction: Understanding the Challenge

This compound is a molecule of interest in various research fields. However, its purification via standard silica gel chromatography often presents significant challenges, leading to low recovery, product degradation, and inconsistent results. These issues primarily stem from the inherent properties of both the molecule and the stationary phase. The slightly acidic nature of silica gel can interact unfavorably with the carboxylic acid moiety and the electron-deficient oxazole ring, which is further influenced by the strongly electron-withdrawing nitro group.[1][2][3] This guide will dissect these issues and provide robust, field-proven solutions.

Frequently Asked Questions (FAQs)

Here we address the most common queries and concerns regarding the purification of this compound.

Q1: Why is my recovery of this compound so low after silica gel column chromatography?

Low recovery is a frequent issue and can be attributed to several factors:

  • Irreversible Adsorption: The polar carboxylic acid group can strongly bind to the acidic silanol groups on the silica surface, leading to a significant portion of your compound remaining on the column.[2]

  • On-Column Degradation: The acidic environment of the silica gel can catalyze the degradation of the oxazole ring, which is sensitive to acidic conditions.[1][4][5] Compounds with similar structures, such as 5-hydroxyoxazole-4-carboxylic acid derivatives, are known to be unstable on silica gel, leading to decomposition.[6][7]

Q2: I'm observing significant streaking or tailing of my compound on the TLC plate. What does this indicate and how can I fix it?

Streaking is a classic sign of strong interaction between an analyte and the stationary phase. For carboxylic acids, this is often due to a dynamic equilibrium between the protonated and deprotonated forms on the silica surface, causing the spot to spread.[3] To resolve this, you can add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to your mobile phase.[2][3] This ensures the carboxylic acid remains fully protonated, leading to a more compact and well-defined spot.

Q3: How can I tell if my compound is degrading on the silica gel?

There are several indicators of on-column degradation:

  • Appearance of New Spots on TLC: After running a column, you may notice new, often more polar, baseline spots in your fractions that were not present in your crude material.

  • Discoloration: A noticeable color change on the silica gel column as your compound passes through can be a sign of decomposition.

  • Inconsistent Analytical Data: If you observe new peaks in your HPLC or LC-MS analysis of the purified fractions, it is a strong indication of degradation.

  • 2D-TLC Analysis: A simple way to check for on-plate stability is to run a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in your chosen eluent, dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the spot is not on the diagonal, it suggests that the compound is degrading on the silica.[8]

Q4: Are there any immediate alternatives to standard silica gel chromatography for this compound?

Yes, several alternatives can mitigate the stability issues:

  • Deactivated Silica Gel: Neutralizing the acidic sites on the silica can prevent degradation. This is often achieved by pre-treating the silica with a base like triethylamine.[1][9][10]

  • Alternative Stationary Phases: Using a less acidic or neutral stationary phase is a highly effective strategy. Options include neutral alumina or Florisil.[1][11][12]

  • Reversed-Phase Chromatography: In this technique, the stationary phase is nonpolar (like C18-silica), and a polar mobile phase is used. This can be an excellent option for polar compounds that are sensitive to acidic conditions.[1][11]

Troubleshooting Guides

This section provides detailed protocols and decision-making workflows to address specific challenges encountered during the purification of this compound.

Guide 1: Overcoming Low Recovery and Degradation

If you are experiencing low yields and suspect degradation, this guide will help you diagnose the problem and implement a more suitable purification strategy.

Step 1: Diagnose the Issue

The first step is to confirm that the issue is with the silica gel purification itself.

start Low recovery of compound check_crude Analyze crude material by HPLC/LC-MS start->check_crude check_fractions Analyze purified fractions by HPLC/LC-MS start->check_fractions compare Compare chromatograms check_crude->compare check_fractions->compare new_peaks New peaks present in fractions? compare->new_peaks degradation Conclusion: Degradation on silica gel new_peaks->degradation Yes adsorption Conclusion: Irreversible adsorption new_peaks->adsorption No proceed Proceed to appropriate troubleshooting guide degradation->proceed adsorption->proceed

Diagnostic workflow for low recovery.
Step 2: Implement an Alternative Purification Strategy

Based on your diagnosis, choose one of the following protocols.

This method neutralizes the acidic silica surface to prevent degradation of acid-sensitive compounds.[1][10]

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add Triethylamine: Add 1-3% triethylamine to the slurry and mix well.[9][10][13]

  • Pack the Column: Pack the column with the triethylamine-containing slurry.

  • Equilibrate: Flush the packed column with 2-3 column volumes of your starting mobile phase (without triethylamine) to remove excess base. This leaves the silica surface deactivated.[10]

  • Load and Elute: Load your sample and proceed with the chromatography as usual.

Alumina is a good alternative for compounds that are sensitive to the acidic nature of silica.[11][12]

  • Choose the Alumina: Select neutral activity grade alumina.

  • Pack the Column: Pack the column using a slurry of the neutral alumina in your starting mobile phase.

  • Load and Elute: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column. Elute with a suitable solvent system, typically starting with a non-polar solvent and gradually increasing the polarity.

If you are observing streaking but not significant degradation, modifying the mobile phase can be a quick solution.[2][3]

  • Prepare the Mobile Phase: To your chosen eluent system (e.g., ethyl acetate/hexane), add 0.5-1% acetic acid or formic acid.

  • Run the Chromatography: Use this modified mobile phase to run your column. The acidic modifier will keep your compound protonated, leading to better peak shapes.

Guide 2: Analytical Monitoring of Degradation

To effectively troubleshoot, it is crucial to monitor the stability of your compound.

Protocol 4: Stability-Indicating HPLC Method

A robust HPLC method is essential for detecting and quantifying any degradation products.

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A gradient elution is often effective. A common starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (or methanol).

  • Detection: Use a UV detector set at a wavelength where your compound and potential impurities have good absorbance.

  • Analysis: Inject your crude material to establish a baseline. Then, analyze fractions from your purification to identify any new peaks that indicate degradation.

Data Summary Table: Comparison of Purification Techniques
Purification TechniqueStationary PhaseMobile Phase ModifierAdvantagesDisadvantages
Standard Silica Gel Silica Gel (acidic)NoneGood for many standard compounds.Can cause degradation or irreversible adsorption of acidic and acid-sensitive compounds.[1][2]
Deactivated Silica Gel Silica GelTriethylamine (for deactivation)Prevents degradation of acid-sensitive compounds.[10]Requires an extra preparation step.
Mobile Phase Modification Silica GelAcetic or Formic Acid (0.5-1%)Improves peak shape and reduces tailing for carboxylic acids.[3]May not prevent on-column degradation.
Neutral Alumina Neutral AluminaNoneGood for acid-sensitive and basic compounds.[12]Can have different selectivity compared to silica.
Reversed-Phase C18-Silica (nonpolar)Water/Acetonitrile or Water/MethanolExcellent for polar and acid-sensitive compounds.Can be more expensive; requires different solvent systems.
Potential Degradation Pathway

While the specific degradation pathway for this compound on silica is not definitively established in the literature, a plausible mechanism based on related compounds involves acid-catalyzed hydrolytic ring opening.[5][14]

start 5-(4-Nitrophenyl)oxazole- 4-carboxylic acid silica Silica Gel (H+) start->silica intermediate Protonated Oxazole Intermediate silica->intermediate Protonation hydrolysis Hydrolysis (Trace H2O on silica) intermediate->hydrolysis product Ring-Opened Degradation Products hydrolysis->product

Plausible degradation pathway on silica gel.

The acidic protons on the silica surface can protonate the nitrogen of the oxazole ring, making it more susceptible to nucleophilic attack by trace amounts of water present on the silica, leading to ring cleavage.[5]

Conclusion

The purification of this compound requires careful consideration of its potential instability on standard silica gel. By understanding the underlying chemical principles and employing the appropriate troubleshooting strategies outlined in this guide, researchers can successfully purify this compound while maintaining its structural integrity. We recommend starting with small-scale trials of the alternative methods described to determine the optimal conditions for your specific experimental setup.

References

  • University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Link]

  • Lovell, J. (2023, February 17). When Silica doesn't cut it for Flash chromatography . . . what can I do? [Video]. YouTube. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Various Authors. (2025). Are there alternatives for silica for column chromatography? ResearchGate. [Link]

  • Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? [Video]. YouTube. [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on the provided search result.)

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Various Authors. (2019). Deactivation of silica gel? ResearchGate. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]

  • Joshi, S., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Various Authors. (2020). How to separate ester from carboxylic acid by using chromatography? ResearchGate. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences. [Link]

  • Wikipedia. Oxazole. [Link]

  • Lee, B., et al. (2005). Adsorption and Biodegradation of Aromatic Chemicals by Bacteria Encapsulated in a Hydrophobic Silica Gel. Environmental Science & Technology. [Link]

  • Restrepo, G., et al. (2007). Effect of alifatic carboxylic acids on the photocatalytic degradation of p-nitrophenol. accedaCRIS. [Link]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). [Link]

  • Dutscher. Protein purification troubleshooting guide. [Link]

  • Mori, M., et al. (1993). Ion-exclusion chromatography of carboxylic acids on silica gel modified with aluminium. Journal of Chromatography A. [Link]

  • Wang, Y., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed. [Link]

  • Zarei, M., & Noroozi, M. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Chemical Review and Letters. [Link]

  • Bludworth, J. E. (1941). U.S. Patent No. 2,255,421. U.S.
  • Roda, G., et al. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]

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Technical Support Center: Preventing Decarboxylation of Oxazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the inherent instability of oxazole-4-carboxylic acids. Our focus is to equip you with the knowledge and practical techniques to prevent unwanted decarboxylation during synthesis, purification, and storage, ensuring the integrity of your compounds.

Section 1: Understanding the Challenge: The "Why" Behind the Instability

This section delves into the fundamental chemical principles governing the stability of oxazole-4-carboxylic acids.

FAQ: Why are oxazole-4-carboxylic acids, especially 5-hydroxy derivatives, so prone to decarboxylation?

The instability of oxazole-4-carboxylic acids, particularly those with a hydroxyl group at the C5 position, is not arbitrary. It is rooted in their ability to tautomerize into a highly unstable intermediate.

  • The Culprit: β-Keto Acid Tautomerism: 5-Hydroxyoxazole-4-carboxylic acid exists in equilibrium with its keto tautomer, an azlactone.[1][2] This keto form is structurally a β-keto acid. It is a classic principle in organic chemistry that β-keto acids are highly susceptible to decarboxylation upon heating, as the reaction proceeds through a stable, cyclic six-membered transition state.[3][4]

  • Mechanism of Degradation: The 5-hydroxy intermediate can equilibrate to its keto form, which then readily undergoes β-decarboxylation to yield an azlactone product.[1][2] This process is often accelerated by heat or the presence of acidic/basic conditions, which can catalyze the tautomerization.

The diagram below illustrates this critical instability pathway.

Decarboxylation Mechanism cluster_0 Instability Pathway of 5-Hydroxyoxazole-4-carboxylic Acid Molecule1 5-Hydroxyoxazole-4-carboxylic Acid (Aromatic & Relatively Stable) Molecule2 Keto Tautomer (β-Keto Acid Intermediate) Molecule1->Molecule2 Tautomerization (Equilibrium) Molecule2->Molecule1 Molecule3 Azlactone Product + CO₂ (Decarboxylation) Molecule2->Molecule3 Heat or Catalyst (Irreversible)

Caption: Decarboxylation pathway via β-keto acid intermediate.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: I'm observing significant product loss and gas evolution during my reaction workup or upon heating.
  • Probable Cause: You are likely triggering thermal decarboxylation. As established, the carboxylic acid, especially with a C5-OH group, is thermally labile. Many standard organic synthesis procedures, such as concentrating a solution at elevated temperatures on a rotary evaporator, can provide enough energy to initiate this degradation.

  • Solution Strategy:

    • Minimize Heat: Conduct all extractions and solvent removal steps at or below room temperature. Use a high-vacuum pump with a cold trap instead of heat to remove high-boiling solvents.

    • pH Control: During aqueous workups, avoid strongly acidic or basic conditions for extended periods. Neutralize your reaction mixture carefully and promptly proceed with extraction.

    • Consider Derivatization Early: If the free acid is not required until the final step, it is highly advisable to protect the carboxylic acid group as an ester immediately after its formation. Esters are significantly more stable and do not undergo this decarboxylation pathway.[1][2]

Problem 2: My compound seems to disappear or streak badly during silica gel column chromatography.
  • Probable Cause: Silica gel is inherently acidic and has a high surface area, which can catalyze the decarboxylation of sensitive compounds.[1][5] The polar carboxylic acid group interacts strongly with the silica, increasing its residence time on the column and exposure to the acidic environment, promoting degradation.

  • Solution Strategy:

    • Avoid Silica Gel: The most effective solution is to avoid silica gel chromatography altogether for the free acid. Prioritize purification via acid-base extraction or recrystallization.[5]

    • Deactivate the Silica: If chromatography is unavoidable, deactivate the silica gel immediately before use. This can be done by preparing your column slurry in an eluent that contains 0.5-1% triethylamine or pyridine. This neutralizes the acidic sites on the silica surface.

    • Switch Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina.[5] Alternatively, reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be a much milder alternative.

Problem 3: My purified oxazole-4-carboxylic acid is degrading during storage.
  • Probable Cause: The compound's inherent instability means it can slowly decarboxylate even at room temperature, a process that can be accelerated by exposure to moisture, light, or residual acid/base from the purification process.

  • Solution Strategy:

    • Stringent Storage Conditions: Store the final product at low temperatures (2–8 °C or colder) in a desiccator to protect it from moisture.[6][7] Using amber vials will protect it from light.

    • Inert Atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing to displace air and moisture.[5]

    • Convert to a Salt: For enhanced stability, consider converting the carboxylic acid to a stable salt (e.g., sodium or potassium salt) by treating it with a stoichiometric amount of a suitable base and isolating the resulting solid. The salt form is often more stable for long-term storage.

Section 3: Proactive Prevention Strategies & FAQs

Preventing the problem is always better than troubleshooting it. This section provides guidance on designing your synthetic route to maximize stability.

FAQ: What is the most robust strategy to prevent decarboxylation from the outset?

The most effective strategy is to avoid the presence of the free carboxylic acid and any vulnerable C5-hydroxy group for as long as possible during your synthesis.

  • Protective Groups are Key: Research has shown that protecting the C5-hydroxy group as an ether (e.g., 5-ethoxy) prevents the crucial tautomerization to the β-keto acid intermediate, rendering the molecule stable towards aqueous workup and purification.[1][2]

  • Synthesize the Ester First: Design your synthesis to produce an ester of the oxazole-4-carboxylic acid (e.g., the methyl or ethyl ester). These derivatives are significantly more stable and can be purified using standard techniques like silica gel chromatography.[8] The free acid can then be obtained in a final, carefully controlled saponification step just before its intended use.

Proactive Prevention Workflow Start Synthetic Precursor Step1 Form Protected Oxazole Ester (e.g., 5-ethoxy, 4-CO₂Et) Start->Step1 Cyclization Step2 Purify Stable Ester Intermediate (Standard Chromatography) Step1->Step2 Purification Step3 Controlled, Cold Saponification (e.g., LiOH, 0°C) Step2->Step3 Deprotection End Isolate & Immediately Use Free Oxazole-4-Carboxylic Acid Step3->End Isolation

Caption: A workflow prioritizing stability via protective groups.

FAQ: If I must isolate the free acid, what are the ideal final-step conditions?

When converting a stable ester back to the free acid (saponification), conditions must be meticulously controlled.

  • Low Temperature: Perform the hydrolysis at 0 °C or below to minimize the rate of decarboxylation.

  • Careful Acidification: After saponification, acidify the reaction mixture slowly at low temperatures to precipitate the product. Use a dilute acid (e.g., 1M HCl) and add it dropwise.[5]

  • Rapid Isolation: Do not let the acidified aqueous mixture sit for long. Filter the precipitated product quickly, wash with cold water, and dry it under high vacuum without heat.

Section 4: Key Experimental Protocols

Protocol 1: Optimized Purification via Acid-Base Extraction

This protocol is designed to purify oxazole-4-carboxylic acids from neutral or basic impurities without resorting to chromatography.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Base Wash (Product Extraction): Transfer the organic solution to a separatory funnel and extract the oxazole-4-carboxylic acid by washing with a basic aqueous solution (e.g., 1M sodium bicarbonate). The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation: Combine all aqueous layers. At this point, neutral and basic organic impurities remain in the original organic layer, which can be discarded.

  • Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the solution becomes acidic (test with pH paper). The protonated oxazole-4-carboxylic acid should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product thoroughly under high vacuum at room temperature.

Protocol 2: Protective Esterification (Fischer Esterification)

This protocol describes a general method to convert the unstable acid into a more stable methyl or ethyl ester.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the oxazole-4-carboxylic acid.

  • Solvent & Acid: Suspend the acid in an excess of the desired alcohol (e.g., methanol for the methyl ester, ethanol for the ethyl ester). Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reaction: Stir the mixture at room temperature or with gentle heating (reflux, if the compound's stability allows) and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the catalyst with a saturated sodium bicarbonate solution.

  • Extraction: Extract the ester product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude ester can now be purified using standard silica gel chromatography.

Section 5: Data Summary Table

The following table summarizes factors that influence the stability of oxazole-4-carboxylic acids and recommended actions.

FactorCondition Promoting DecarboxylationRecommended Preventative ActionRelative Stability
Temperature Elevated temperatures (>40 °C)Perform reactions, workups, and concentration at or below room temperature.High Impact
pH Strongly acidic (e.g., silica gel) or strongly basic conditionsMaintain near-neutral pH; use acid/base extraction for purification.[5]High Impact
Substituents C5-Hydroxy groupProtect the hydroxyl group as an ether (e.g., -OEt).[1][2]High Impact
Physical Form Free Carboxylic Acid (-COOH)Convert to an ester (-COOR) or a salt (-COO⁻Na⁺) for handling and storage.High Impact
Environment Presence of moisture and airStore under a dry, inert atmosphere (N₂ or Ar) at low temperatures.[5][6]Medium Impact

References

  • Tirla, A., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC.[Link]

  • Tirla, A., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457–5460. [Link]

  • Tirla, A., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed.[Link]

  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.[Link]

  • Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. [Link]

  • Wikipedia. (2023). Decarboxylation. Wikipedia.[Link]

  • Khan Academy. (2014). Decarboxylation. Khan Academy Organic Chemistry.[Link]

  • Organic Chemistry with Victor. (2025). Decarboxylation of Carboxylic Acids. YouTube.[Link]

  • Murai, K., et al. (2010). Facile Preparation of Oxazole-4-carboxylates and 4-Ketones from Aldehydes using 3-Oxazoline-4-carboxylates as Intermediates. Organic Letters, 12(15), 3456–3459. [Link]

Sources

Technical Support Center: Synthesis of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-nitrophenyl)oxazole-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges and frequently encountered side reactions, providing in-depth, field-proven insights to help you troubleshoot and optimize your experimental workflow. Our focus is on explaining the "why" behind the "how," ensuring you can make informed decisions in the lab.

I. Overview of the Synthetic Strategy

The synthesis of this compound typically proceeds through a two-step sequence:

  • Oxazole Ring Formation: Construction of the core heterocyclic structure, often yielding an ester precursor, Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. A common and effective method for this is the Van Leusen oxazole synthesis, which involves the reaction of an appropriate aldehyde with tosylmethyl isocyanide (TosMIC).[1][2]

  • Saponification (Hydrolysis): Conversion of the ethyl ester to the final carboxylic acid product.

This guide will address potential pitfalls in both of these critical stages.

II. Troubleshooting Guide: Common Experimental Issues

This section is formatted as a series of common problems you might encounter, followed by detailed causal analysis and actionable troubleshooting steps.

Problem 1: Low or No Yield of the Final Carboxylic Acid, with TLC/LC-MS Showing Only Starting Ester

Symptom: After the hydrolysis step, your analysis shows a significant amount of unreacted Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate and very little of the desired acid product.

Causal Analysis: This is a classic case of incomplete saponification. The hydrolysis of the ester is a reversible reaction, and several factors can prevent it from going to completion. The electron-withdrawing nature of the nitrophenyl group can influence the reactivity of the ester.

Troubleshooting & Optimization:

  • Increase Reaction Time and/or Temperature: Saponification can be slow. Consider extending the reaction time (e.g., from 2 hours to 6-12 hours) or moderately increasing the temperature (e.g., from room temperature to 40-50°C). Monitor the reaction progress by TLC or LC-MS to avoid potential degradation.

  • Increase Equivalents of Base: Ensure you are using a sufficient excess of the base (e.g., LiOH, NaOH, or KOH). A common starting point is 2-3 equivalents, but increasing this to 4-5 equivalents can often drive the reaction to completion.

  • Solvent System: The choice of solvent is critical for ensuring that both the ester and the aqueous base can interact. A biphasic system like THF/water or Dioxane/water is typically effective. If solubility is an issue, consider increasing the proportion of the organic co-solvent.

  • Choice of Base: Lithium hydroxide (LiOH) is often preferred for saponification as it is less likely to promote certain side reactions compared to NaOH or KOH.

Experimental Protocol: Optimized Saponification

  • Dissolve Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH·H₂O (3.0-5.0 equiv) to the solution.

  • Stir the mixture at room temperature or warm to 40°C.

  • Monitor the reaction every 2 hours using TLC (e.g., with a 50:50 Hexane:Ethyl Acetate eluent, where the acid will remain at the baseline).

  • Once the reaction is complete, proceed with an acidic workup (see Purification section).

Problem 2: Significant Formation of a Decarboxylated Byproduct

Symptom: Your final product is contaminated with a significant amount of 5-(4-nitrophenyl)-1,3-oxazole, which lacks the carboxylic acid group. This may be observed as a new, less polar spot on TLC or a corresponding mass in LC-MS.

Causal Analysis: Carboxylic acids attached to heterocyclic rings, including oxazoles, can be susceptible to decarboxylation (loss of CO₂), particularly under harsh conditions such as high heat or strong acidity/basicity.[3][4] The workup and purification steps are often where this side reaction occurs.

Troubleshooting & Optimization:

  • Avoid Excessive Heat: During reaction, workup, and purification, maintain moderate temperatures. If heating is necessary for saponification, use the lowest effective temperature. When concentrating the final product, use a rotary evaporator at a reduced temperature.

  • Mild Acidic Workup: During the workup to protonate the carboxylate salt, avoid using highly concentrated strong acids. A dilute solution of HCl (e.g., 1M) or citric acid is often sufficient to bring the pH to ~3-4 for extraction.

  • Temperature Control During Extraction: Perform extractions at room temperature or below. If the reaction was heated, ensure it is fully cooled before beginning the workup.

Workflow: Minimizing Decarboxylation

cluster_hydrolysis Hydrolysis cluster_workup Workup & Isolation ester Ester Precursor hydrolysis Saponification (e.g., LiOH, THF/H2O, ≤ 40°C) ester->hydrolysis carboxylate Carboxylate Salt (in solution) hydrolysis->carboxylate cool Cool to RT carboxylate->cool acidify Acidify to pH 3-4 (e.g., 1M HCl) cool->acidify extract Extract with EtOAc acidify->extract decarboxylation Decarboxylation (Side Reaction) acidify->decarboxylation High [H+] or Heat dry Dry & Concentrate (Low Temperature) extract->dry product Final Acid Product dry->product

Caption: Workflow to minimize decarboxylation during workup.

Problem 3: Product Degradation and Ring Opening

Symptom: You observe a complex mixture of byproducts, a general smearing on your TLC plate, or a loss of total material upon workup. LC-MS may show multiple peaks with masses inconsistent with the desired product or simple side products.

Causal Analysis: The oxazole ring itself can be labile and prone to hydrolytic cleavage under strongly acidic or basic conditions.[4][5] This leads to the formation of acyclic degradation products, which can complicate purification and significantly lower the yield.

Troubleshooting & Optimization:

  • Buffer Your Solutions: When possible, work in buffered systems to avoid pH extremes.

  • Minimize Exposure to Water and Strong Acids/Bases: Ensure all solvents and reagents used in the oxazole formation step are anhydrous. During the hydrolysis and workup, minimize the time the compound is in a strongly acidic or basic aqueous solution.

  • Protective Groups: For particularly sensitive substrates, though less common for this specific molecule, a protecting group strategy could be employed for other functional groups on the molecule that might not be compatible with the reaction conditions.

Condition to AvoidRationaleRecommended Alternative
High Concentrations of HCl/H₂SO₄ Promotes rapid hydrolytic ring opening of the oxazole.Use 1M HCl, 10% citric acid, or saturated NH₄Cl for pH adjustment.
Prolonged Heating in Base Can lead to both ring opening and other side reactions.Monitor the reaction closely and stop as soon as the starting material is consumed.
Wet Solvents in Ring Formation Water can interfere with the cyclodehydration step in many oxazole syntheses.Use anhydrous solvents (e.g., dry THF, dry acetonitrile) for the initial ring formation step.
Table 1: Conditions that promote oxazole ring degradation and recommended alternatives.

III. Frequently Asked Questions (FAQs)

Q1: My Van Leusen reaction to form the ethyl ester precursor is low-yielding. What are the common pitfalls?

A1: The Van Leusen reaction is robust but can have issues.[1][2]

  • Base Strength and Stoichiometry: A strong, non-nucleophilic base like potassium tert-butoxide (KOtBu) or DBU is required to deprotonate TosMIC. Ensure you are using at least one equivalent of base relative to TosMIC.

  • Reaction Temperature: The initial deprotonation of TosMIC and its addition to the aldehyde are often performed at low temperatures (e.g., -78°C to 0°C) to control reactivity. Allowing the reaction to warm to room temperature is then necessary for the cyclization and elimination steps.

  • Purity of Reagents: Ensure your aldehyde is pure and free from the corresponding carboxylic acid, which can quench the base. TosMIC should be of high quality.

Q2: How do I effectively purify the final this compound?

A2: A combination of extraction and recrystallization is often the best approach.

  • Acid-Base Extraction: This is a highly effective first-pass purification. After saponification, acidify the aqueous solution to a pH of ~3-4. The carboxylic acid will now be protonated and neutral, allowing it to be extracted into an organic solvent like ethyl acetate. Any neutral or basic impurities will remain in the aqueous phase or be removed in a preliminary organic wash.

  • Silica Gel Chromatography: While possible, chromatography of carboxylic acids on silica gel can be problematic due to streaking. If you must use chromatography, consider adding a small amount of acetic acid (0.5-1%) to your eluent system (e.g., Hexane/Ethyl Acetate/Acetic Acid) to improve the peak shape.

  • Recrystallization: This is an excellent final purification step. Solvents to consider for recrystallization include ethanol/water mixtures, ethyl acetate/hexane, or acetone.

Purification Workflow Diagram

crude Crude Product (in organic solvent) base_wash Wash with aq. NaHCO₃ crude->base_wash Product moves to aqueous layer acidify Acidify Aqueous Layer (1M HCl to pH 3-4) base_wash->acidify extract Extract with EtOAc acidify->extract Product moves to organic layer recrystallize Recrystallize extract->recrystallize pure_product Pure Carboxylic Acid recrystallize->pure_product

Caption: An experimental workflow for the purification of the target acid.

Q3: Could the nitro group be reduced during the synthesis?

A3: This is unlikely under the standard conditions for oxazole synthesis and saponification. The nitro group is quite stable to the basic conditions of hydrolysis and the reagents used in the Van Leusen reaction. However, if you were to perform a reaction involving catalytic hydrogenation (e.g., with H₂/Pd-C) for another purpose, the nitro group would be readily reduced to an amine. Always consider the compatibility of all functional groups with your chosen reagents.

IV. References

  • Kelly, M. G., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Organic Letters, 23(14), 5457–5460. Available at: [Link]

  • MySkinRecipes. (n.d.). Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate. PubChem Compound Summary for CID 53476484. Retrieved from [Link]

  • ResearchGate. (n.d.). van Leusen oxazole synthesis. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-ethyl-5-(4-nitrophenyl)-1,3-oxazole. Retrieved from [Link]

  • Reagentia. (n.d.). Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. Retrieved from [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. Retrieved from [Link]

  • Indian Academy of Sciences. (2018). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Journal of Chemical Sciences, 130(10), 1-7. Retrieved from [Link]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2022(4), M1515. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3727–3732. Retrieved from [Link]

  • PubMed. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters, 23(14), 5457-5460. Retrieved from [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Methyl 2-Aryl-5-chlorosulfonyl-1,3-oxazole-4-carboxylates and Their Reactions with Amines and Amidines. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • ChemRxiv. (2023). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. Retrieved from

  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Decarboxylation reaction of 5-methylisolxazole-3-carboxylic acid. Retrieved from [Link]

  • Slideshare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, hydrolysis, and reductive cyclization of ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates. Retrieved from [Link]

  • Google Patents. (n.d.). US2255421A - Process for purification of carboxylic acids. Retrieved from

  • ResearchGate. (2010). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Organic Letters, 21(1), 234–238. Retrieved from [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603. Retrieved from [Link]

  • MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-nitrophenyl)oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of this important heterocyclic compound.

Introduction: The Synthetic Challenge and Strategy

This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of more complex bioactive molecules. The presence of the nitro group offers a handle for further functionalization, while the oxazole core is a common scaffold in pharmacologically active compounds.

The most direct and scalable synthetic route involves a two-step process:

  • Van Leusen Oxazole Synthesis: A robust method for forming the oxazole ring by reacting an aldehyde (4-nitrobenzaldehyde) with an active methylene isocyanide (ethyl isocyanoacetate).

  • Ester Hydrolysis: Conversion of the resulting ethyl ester to the final carboxylic acid.

This guide will focus on providing practical, field-proven insights into this synthetic sequence, addressing common challenges and offering solutions to ensure a successful and scalable process.

Experimental Workflow Overview

The overall synthetic pathway is depicted below. Each step will be detailed in the subsequent sections.

Synthesis_Workflow A 4-Nitrobenzaldehyde C Van Leusen Reaction A->C B Ethyl Isocyanoacetate B->C D Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate C->D Crude Product E Hydrolysis D->E F This compound E->F Purified Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

This step employs the Van Leusen oxazole synthesis, a powerful C-C and C-O bond-forming reaction.[1][2]

Detailed Experimental Protocol
Reagent MW Equivalents Amount (for 10 g scale of 4-nitrobenzaldehyde)
4-Nitrobenzaldehyde151.12 g/mol 1.010.0 g
Ethyl Isocyanoacetate113.11 g/mol 1.18.2 g (7.8 mL)
Potassium Carbonate (K₂CO₃)138.21 g/mol 1.513.7 g
Tetrahydrofuran (THF), anhydrous--200 mL

Procedure:

  • To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), add 4-nitrobenzaldehyde (10.0 g, 66.2 mmol) and anhydrous tetrahydrofuran (THF, 150 mL). Stir until the aldehyde is completely dissolved.

  • Add potassium carbonate (13.7 g, 99.3 mmol) to the solution.

  • In a separate, dry dropping funnel, dissolve ethyl isocyanoacetate (8.2 g, 72.8 mmol) in 50 mL of anhydrous THF.

  • Add the ethyl isocyanoacetate solution dropwise to the stirred suspension of 4-nitrobenzaldehyde and potassium carbonate over 30 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Once the reaction is complete (disappearance of the starting aldehyde), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the filter cake with THF (2 x 20 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate as a solid. The crude product can be used directly in the next step or purified by recrystallization from ethanol.

Troubleshooting Guide: Van Leusen Reaction
Problem Possible Cause(s) Solution(s)
Low or no product formation Incomplete reaction; inactive reagents.- Ensure all reagents and solvents are anhydrous. Moisture can quench the base and inhibit the reaction. - Check the quality of the ethyl isocyanoacetate, as it can degrade over time. - Increase the reaction time and monitor by TLC.
Formation of multiple byproducts Side reactions due to strong base or high temperature.- Ensure the dropwise addition of ethyl isocyanoacetate to maintain a low concentration of the reactive enolate. - Consider using a milder base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), although this may require longer reaction times.
Dark coloration of the reaction mixture Decomposition of starting materials or product.- The nitro group can sometimes lead to colored byproducts. This is not always indicative of a failed reaction. Proceed with the workup and purification. - Ensure the reaction temperature does not significantly exceed the reflux temperature of THF.

Part 2: Hydrolysis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Detailed Experimental Protocol
Reagent MW Equivalents Amount (assuming 100% yield from previous step)
Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate262.22 g/mol 1.017.3 g
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.96 g/mol 2.05.5 g
Tetrahydrofuran (THF)--100 mL
Water (H₂O)--100 mL
Hydrochloric Acid (HCl), 2M--As needed for acidification

Procedure:

  • In a 500 mL round-bottom flask, dissolve the crude ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (17.3 g, 66.2 mmol) in a mixture of THF (100 mL) and water (100 mL).

  • Add lithium hydroxide monohydrate (5.5 g, 132.4 mmol) to the solution.

  • Stir the mixture vigorously at room temperature for 12-18 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A precipitate of the carboxylic acid will form.

  • Collect the solid product by vacuum filtration and wash with cold water (3 x 30 mL).

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield this compound.

Troubleshooting Guide: Hydrolysis
Problem Possible Cause(s) Solution(s)
Incomplete hydrolysis Insufficient base or reaction time.- Increase the amount of LiOH to 3-4 equivalents. - Extend the reaction time and monitor by TLC. Gentle heating (40-50 °C) can also be applied if necessary, but monitor for potential degradation.
Product is difficult to precipitate Product may have some solubility in the acidic aqueous solution.- Ensure the pH is sufficiently low (pH 2). - After acidification, continue to stir in the ice bath for an additional 30-60 minutes to maximize precipitation. - If the product remains oily, attempt to extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
Product is discolored Presence of impurities from the previous step or minor degradation.- The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.

Frequently Asked Questions (FAQs)

Q1: Why is potassium carbonate used as the base in the Van Leusen reaction?

A1: Potassium carbonate is a moderately strong base that is effective in deprotonating ethyl isocyanoacetate to form the reactive nucleophile. It is also heterogeneous in THF, which can help to control the reaction rate and minimize side reactions that might occur with a stronger, soluble base like sodium hydride.

Q2: Can I use a different solvent for the Van Leusen reaction?

A2: While THF is commonly used, other polar aprotic solvents such as acetonitrile or DMF can also be employed. However, reaction times and temperatures may need to be re-optimized. It is crucial that the solvent is anhydrous.

Q3: My final carboxylic acid product has low solubility. How can I best purify it?

A3: For aromatic carboxylic acids with low solubility, recrystallization is often the most effective purification method.[3] A solvent screen can be performed on a small scale to identify a suitable solvent or solvent pair. Common choices include ethanol, acetic acid, or mixtures with water. Alternatively, the crude acid can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.

Q4: Are there any specific safety precautions I should take?

A4: Ethyl isocyanoacetate has a strong, unpleasant odor and is a lachrymator. It should be handled in a well-ventilated fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. The acidification step of the hydrolysis is exothermic and should be performed with cooling.

Mechanism Insights

Understanding the reaction mechanism can aid in troubleshooting and optimization.

Van Leusen Oxazole Synthesis Mechanism

Van_Leusen_Mechanism cluster_1 Step 1: Deprotonation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization cluster_4 Step 4: Elimination A EtOOC-CH2-NC B EtOOC-CH(-)-NC A->B Deprotonation Base K2CO3 D Intermediate Adduct B->D Attack on Aldehyde C 4-NO2-Ph-CHO C->D E 5-membered Ring Intermediate D->E Intramolecular Cyclization F Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate E->F Elimination of H2O

Caption: Simplified mechanism of the Van Leusen oxazole synthesis.

The reaction is initiated by the deprotonation of ethyl isocyanoacetate by potassium carbonate. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of 4-nitrobenzaldehyde. The subsequent intramolecular cyclization and elimination of water lead to the formation of the stable aromatic oxazole ring.

References

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Accessed January 12, 2026. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. Accessed January 12, 2026. [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. 2020;25(7):1594. Published 2020 Mar 31. [Link]

Sources

choosing the right solvent for recrystallizing 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification Protocols

This guide provides a comprehensive framework for selecting an appropriate solvent system for the purification of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid via recrystallization. We will explore the underlying chemical principles, provide step-by-step experimental protocols for solvent screening, and offer solutions to common troubleshooting scenarios encountered in the laboratory.

Part 1: Foundational Principles & FAQs

This section addresses the fundamental questions researchers face when developing a recrystallization protocol for a novel or complex molecule.

Q1: What are the ideal characteristics of a recrystallization solvent?

The success of a recrystallization hinges on the differential solubility of the target compound at different temperatures.[1] An ideal solvent should meet four primary criteria[2]:

  • High Solubility at High Temperature: The solvent must completely dissolve the compound of interest (and any soluble impurities) at or near its boiling point.[1][2]

  • Low Solubility at Low Temperature: As the solution cools, the solvent's capacity to dissolve the target compound should decrease significantly, allowing for the formation of pure crystals.[1][2] An abundant quantity of crystals must be recoverable from the cool solvent.[2]

  • Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the compound to prevent the solute from melting and "oiling out" instead of crystallizing.[2] Conversely, a very low boiling point (e.g., diethyl ether at 35°C) provides a small temperature gradient for solubility change, which can be inefficient.[2]

  • Inertness and Volatility: The solvent must not react with the compound. It should also be sufficiently volatile to be easily removed from the purified crystals during the drying process.

Q2: How does the molecular structure of this compound guide solvent selection?

Understanding the molecule's functional groups is key to predicting its solubility based on the "like dissolves like" principle.[3]

  • Carboxylic Acid (-COOH): This is a highly polar, protic group capable of strong hydrogen bonding. It suggests solubility in polar protic solvents like alcohols (ethanol, methanol) or water.[4][5]

  • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group that increases the overall polarity of the molecule. Alcoholic solvents are often suitable for nitroaryl compounds.[4]

  • Oxazole and Phenyl Rings: These aromatic systems provide a rigid, largely planar structure. While the hydrocarbon portions are non-polar, the overall character of the molecule is dominated by the polar functional groups.

Q3: What is a solvent pair, and when is it the best approach?

A solvent pair is a mixture of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" or "anti-solvent").[2]

This technique is invaluable when no single solvent meets the ideal criteria. For example, a compound might be too soluble in one solvent (e.g., ethanol) even when cold, and insoluble in another (e.g., water) even when hot. By dissolving the compound in a minimal amount of the hot "good" solvent and then carefully adding the "poor" solvent until the solution becomes cloudy (the point of saturation), an ideal environment for crystallization upon cooling is created.[2] Given the polarity of our target molecule, an alcohol/water mixture is an excellent candidate for a solvent pair system.[2]

Part 2: Experimental Protocols & Troubleshooting

Workflow for Solvent Selection

The following diagram outlines the logical progression for identifying a suitable recrystallization solvent system.

Solvent_Selection_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Heating & Cooling cluster_2 Phase 3: System Selection start Place ~20 mg of crude compound in a test tube add_solvent Add candidate solvent dropwise (~0.5 mL) at room temp. start->add_solvent observe_cold Observe Solubility (Vortex/Stir) add_solvent->observe_cold decision_cold Soluble Cold? observe_cold->decision_cold heat_solution Heat solution to boiling decision_cold->heat_solution No try_pair USE AS 'GOOD' SOLVENT IN A SOLVENT PAIR decision_cold->try_pair Yes decision_hot Soluble Hot? heat_solution->decision_hot cool_solution Cool slowly to RT, then in an ice bath decision_hot->cool_solution Yes bad_solvent DISCARD SOLVENT decision_hot->bad_solvent No observe_crystals Observe for crystal formation cool_solution->observe_crystals decision_crystals Crystals Formed? observe_crystals->decision_crystals ideal_solvent IDEAL SINGLE SOLVENT decision_crystals->ideal_solvent Yes (High Yield) decision_crystals->try_pair No / Low Yield

Sources

Technical Support Center: Optimizing Mobile Phase for HPLC of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of polar carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separations for this class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) presented in a practical question-and-answer format, grounded in scientific principles and field-proven experience.

Section 1: Troubleshooting Guide - Addressing Common Separation Issues

This section directly addresses specific problems you may encounter during your experiments, providing causal explanations and step-by-step protocols for resolution.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My carboxylic acid peaks are showing significant tailing. What is causing this and how can I fix it?

Answer:

Peak tailing for polar carboxylic acids in reversed-phase HPLC is a common issue, often stemming from secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Causality:

  • Secondary Silanol Interactions: The most frequent cause is the interaction between the negatively charged carboxylate group of the analyte and residual, un-endcapped silanol groups (Si-OH) on the silica-based stationary phase.[1][2][3] These silanols can become ionized at higher pH values, leading to strong, unwanted ionic interactions that cause the analyte to "stick" to the stationary phase, resulting in a tailing peak.[1][3]

  • Insufficiently Buffered Mobile Phase: If the mobile phase pH is not adequately controlled, small variations can lead to the co-existence of both the ionized (more polar) and non-ionized (less polar) forms of the carboxylic acid, resulting in broadened or tailing peaks.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][6]

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment: The primary step is to suppress the ionization of both the carboxylic acid and the surface silanols. This is achieved by lowering the mobile phase pH.[7][8][9]

    • Action: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of your target carboxylic acid.[4][10] For most carboxylic acids, a pH in the range of 2.5-3.5 is a good starting point.[7]

    • Recommended Buffers: Use low pH buffers like phosphate or formate.[7][11] For example, a 20-50 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid is a robust choice.

  • Buffer Concentration: Ensure your buffer concentration is sufficient to maintain a stable pH.

    • Action: A buffer concentration of 10-50 mM is generally recommended. Too low a concentration may not provide adequate buffering capacity.

  • Evaluate Column Choice: If pH adjustment alone is insufficient, consider the column chemistry.

    • Action: Utilize a modern, high-purity silica column with robust end-capping to minimize the number of accessible free silanols.[2]

  • Reduce Sample Concentration: To rule out column overload, try diluting your sample.

    • Action: Perform a series of injections with decreasing sample concentrations to see if peak shape improves.[5]

Issue 2: Insufficient Retention (Analyte Elutes at or Near the Void Volume)

Question: My polar carboxylic acid is not retained on my C18 column and elutes with the solvent front. How can I increase its retention time?

Answer:

This is a classic problem when analyzing highly polar compounds on a non-polar reversed-phase column. The analyte has a much stronger affinity for the polar mobile phase than the non-polar stationary phase.

Causality:

  • High Polarity of the Analyte: Small, polar carboxylic acids are highly soluble in the aqueous mobile phase and have limited hydrophobic character to interact with the C18 chains of the stationary phase.[12][13]

  • Ionization of the Carboxylic Acid: In its ionized (deprotonated) form, the carboxylic acid is even more polar and less likely to be retained on a reversed-phase column.[8][9][14]

Troubleshooting Protocol:

  • Suppress Ionization: As with peak tailing, the first step is to control the ionization state of the analyte.

    • Action: Lower the mobile phase pH to at least 1.5-2 units below the analyte's pKa to ensure it is in its more retained, neutral form.[4][10]

  • Increase Aqueous Content of the Mobile Phase: A common strategy to increase retention of polar compounds is to make the mobile phase more polar.

    • Action: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. You may need to use highly aqueous mobile phases (e.g., >95% aqueous).[12][13]

    • Caution: Be aware of "phase collapse" or "dewetting" with traditional C18 columns when using highly aqueous mobile phases.[12][13][15][16] This phenomenon can lead to a sudden loss of retention.

  • Utilize an "Aqueous-Stable" Column (AQ Column): If you need to work with highly aqueous mobile phases, a standard C18 column may not be suitable.

    • Action: Switch to an "AQ" type column. These columns are designed with polar-embedded or polar-endcapped stationary phases that resist phase collapse and provide better retention for polar analytes under high aqueous conditions.[12]

  • Consider Alternative Chromatography Modes: If the above strategies fail, reversed-phase may not be the optimal mode of separation.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating very polar compounds.[17][18] It utilizes a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of organic solvent.[18]

    • Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase that has a charge opposite to the analyte.[19][20][21] For carboxylic acids (anions), a cationic ion-pairing reagent like tetrabutylammonium (TBA) can be used to form a neutral, more retained complex.[19][22]

Issue 3: Irreproducible Retention Times

Question: The retention times for my carboxylic acid analytes are shifting between injections and from day to day. What could be the cause?

Answer:

Irreproducible retention times are often a sign of an unstable chromatographic system, with the mobile phase pH being a primary suspect for ionizable compounds like carboxylic acids.

Causality:

  • Poor pH Control: If the mobile phase pH is close to the pKa of the analyte, small, unintentional variations in pH can cause significant shifts in the ratio of ionized to non-ionized forms, leading to drastic changes in retention time.[4][8][9][10]

  • Buffer Volatility and Degradation: Using a volatile buffer or allowing the mobile phase to sit for extended periods can lead to changes in buffer concentration and pH.

  • Phase Collapse/Dewetting: If using a high aqueous mobile phase with a standard C18 column, the stationary phase may be dewetting, causing a loss of retention that can appear erratic.[12][13][15][16][23]

  • Column Equilibration: Insufficient column equilibration time between gradient runs or after changing the mobile phase can lead to drifting retention times.

Troubleshooting Protocol:

  • Optimize and Stabilize Mobile Phase pH:

    • Action: Ensure your mobile phase pH is at least 1.5-2 pH units away from the pKa of your analytes.[4][10] At this pH, retention is less susceptible to small pH fluctuations.

    • Action: Always prepare fresh mobile phase daily.

    • Action: Measure the pH of the aqueous portion of the mobile phase before adding the organic modifier for the most accurate and reproducible results.[7][24]

  • Ensure Proper Column Equilibration:

    • Action: When using a gradient method, ensure the column is thoroughly re-equilibrated to the initial mobile phase conditions before the next injection. This may require an equilibration time of 10-15 column volumes.

  • Address Potential Phase Collapse:

    • Action: If you suspect phase collapse, flush the column with a mobile phase containing a high percentage of organic solvent (e.g., 100% acetonitrile or methanol) to "rewet" the stationary phase.[12] Then, re-equilibrate with your highly aqueous mobile phase.

    • Action: For long-term solutions, switch to an aqueous-stable (AQ) column.[12]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions about method development for polar carboxylic acids.

Q1: What is the best starting point for mobile phase selection for a mixture of polar carboxylic acids?

A good starting point for reversed-phase analysis of polar carboxylic acids is a low pH mobile phase.

  • Aqueous Component: 20-50 mM phosphate buffer adjusted to pH 2.5.[7][11]

  • Organic Modifier: Acetonitrile is often a good first choice due to its lower viscosity compared to methanol.

  • Elution Mode: Start with a shallow gradient, for example, 5% to 30% acetonitrile over 15-20 minutes.[25][26][27][28] This will help to elute a range of carboxylic acids with varying polarities.

ParameterRecommended Starting ConditionRationale
Mobile Phase pH 2.5 - 3.5Suppresses ionization of carboxylic acids, increasing retention and improving peak shape.[7][8][9][10]
Buffer Phosphate or FormateProvides good buffering capacity in the low pH range.[7][11]
Buffer Concentration 20 - 50 mMEnsures stable pH without being excessively high, which could lead to precipitation.
Organic Modifier AcetonitrileGenerally provides good efficiency and lower backpressure than methanol.[11]
Column C18 with high-purity silica and end-cappingMinimizes secondary interactions with silanols.[2]

Q2: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) instead of reversed-phase HPLC?

You should consider HILIC when your polar carboxylic acids are very small and have little to no retention on even an aqueous-stable reversed-phase column under 100% aqueous conditions.[17][18] HILIC is particularly well-suited for separating compounds that are highly soluble in water.[17][18]

HILIC_vs_RP

Q3: What are the advantages and disadvantages of using ion-pair chromatography for carboxylic acids?

Ion-pair chromatography (IPC) can be a powerful tool but comes with significant drawbacks.

Advantages:

  • Increased Retention: IPC can dramatically increase the retention of highly polar, ionic compounds on reversed-phase columns.[19][20]

  • Improved Peak Shape: By forming a neutral ion pair, secondary interactions with the stationary phase can be minimized, leading to sharper peaks.[20]

  • Tunable Selectivity: The type and concentration of the ion-pairing reagent can be adjusted to fine-tune the separation.[20]

Disadvantages:

  • MS Incompatibility: Most common ion-pairing reagents are non-volatile and can cause significant ion suppression in mass spectrometry detectors.[20]

  • Column Dedication: Ion-pairing reagents can be difficult to completely wash out of a column. It is highly recommended to dedicate a column solely for ion-pairing applications.[20]

  • Complex Method Development: The addition of the ion-pairing reagent introduces another variable that needs to be optimized, potentially complicating method development.[20]

Q4: How do I choose between isocratic and gradient elution for my analysis?

The choice depends on the complexity of your sample.[26][27]

  • Isocratic Elution: Use for simple mixtures where the analytes have similar polarities and retention times.[25][27] It is simpler, more robust, and generally results in shorter run times if the analytes elute relatively close together.

  • Gradient Elution: Use for complex mixtures containing carboxylic acids with a wide range of polarities.[25][26][27][28] A gradient allows for the separation of both weakly and strongly retained compounds in a single run with good peak shape and resolution.[25][28]

Elution_Mode_Choice

References

  • SIELC Technologies.
  • Agilent Technologies.
  • Welch Materials. Preventing Hydrophobic Collapse: Demystifying AQ Columns.
  • Restek. When should you use a buffer for HPLC, how does it work and which one to use?
  • Sigma-Aldrich.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
  • Technology Networks.
  • SiliCycle. How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
  • YouTube. A Guide For Selection of Buffer for HPLC.
  • LCGC International.
  • ChromInfo. Why You Must Avoid Highly Aqueous Mobile Phases When Using C8/C18 Columns?
  • Veeprho.
  • Danaher Life Sciences. Gradient vs.
  • Jones Chromatography Ltd. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • LabVeda. Poor HPLC Peak Shapes: Troubleshooting.
  • ResearchGate. Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phases.
  • LCGC International. Retention Loss of Reversed-Phase Columns Using Highly Aqueous Mobile Phases: Fundamentals, Mechanism, and Practical Solutions.
  • SIELC Technologies. Mixed-Mode Chromatography vs.
  • Lab-Training.
  • Kromasil. F.A.Q. - What is "phase collapse / wettability" problem?
  • Chromatography Today. The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Sigma-Aldrich.
  • Mastelf.
  • PharmaGuru. Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes.
  • Buchi.com.
  • ALWSCI.
  • Phenomenex. Isocratic Vs.
  • KNAUER.
  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
  • LCGC Intern
  • Phenomenex.
  • Agilent Technologies.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Agilent Technologies. Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Element Lab Solutions.

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Technical Support Center: Strategies for Purifying Highly Polar Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of highly polar oxazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with isolating these valuable compounds. The inherent polarity of many oxazole derivatives, often amplified by functional groups such as carboxylic acids, amines, or hydroxyls, can complicate standard purification protocols. This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve high purity for your target molecules.

Frequently Asked Questions (FAQs)

Q1: What makes highly polar oxazole derivatives so challenging to purify?

The difficulty arises from their molecular properties. Highly polar compounds exhibit strong dipole-dipole interactions, hydrogen bonding capabilities, and high affinity for polar media. In the context of purification, this translates to:

  • Poor Retention in Reversed-Phase (RP) Chromatography: These compounds have little affinity for non-polar stationary phases (like C18) and often elute in the solvent front, resulting in no separation.[1][2][3]

  • Excessive Retention in Normal Phase (NP) Chromatography: Conversely, they can bind almost irreversibly to polar stationary phases like silica gel, leading to significant streaking, low recovery, and potential on-column degradation.[1][4]

  • High Water Solubility: This complicates liquid-liquid extraction (LLE) into common organic solvents, making it difficult to separate them from aqueous reaction media or byproducts.[5]

Q2: I've just completed my reaction. What is the best initial purification strategy to try?

Before proceeding to chromatography, a well-designed aqueous workup or acid-base extraction is often the most powerful first step. If your oxazole derivative possesses an acidic (e.g., carboxylic acid) or basic (e.g., amino) functional group, you can leverage pH manipulation to selectively move your compound between aqueous and organic layers, effectively removing neutral impurities.[6][7] For neutral but highly polar compounds, a simple filtration to remove insoluble byproducts followed by a thorough evaluation for the appropriate chromatographic or crystallization method is recommended.

Q3: Which advanced chromatography technique is most suitable for highly polar oxazoles?

For compounds that fail on both standard RP and NP columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice.[1][8][9] HILIC utilizes a polar stationary phase (similar to NP) but with a mobile phase containing a high concentration of an organic solvent mixed with a small amount of water (similar to RP).[10] This creates a water-rich layer on the stationary phase surface, allowing for the effective separation of very polar compounds based on a partitioning mechanism.[8] Supercritical Fluid Chromatography (SFC) is another powerful and "green" alternative that is gaining popularity for the purification of polar molecules.[11][12]

Q4: How can I efficiently remove high-boiling polar solvents like DMF or DMSO post-reaction?

A common mistake is to perform a standard extraction, where these solvents can distribute between both layers and carry the product with them.[13] A more effective method is to dilute the reaction mixture with a large volume of water or brine (a "salting out" effect) to decrease the solubility of the desired compound and then perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[5][13] For very water-soluble products, continuous liquid-liquid extraction or lyophilization (freeze-drying) from an aqueous solution (if no non-volatile salts are present) are viable alternatives.[5][14]

Purification Method Selection Workflow

The following diagram outlines a logical workflow for selecting a suitable purification strategy for a novel polar oxazole derivative.

Purification_Workflow Start Crude Reaction Mixture Check_Solubility Assess Solubility & Functional Groups Start->Check_Solubility Acid_Base_Extraction Acid-Base Extraction Check_Solubility->Acid_Base_Extraction Acidic/Basic? Neutral_Workup Aqueous Wash / Filtration Check_Solubility->Neutral_Workup Neutral? Check_Purity_1 Assess Purity (TLC/LCMS) Acid_Base_Extraction->Check_Purity_1 Neutral_Workup->Check_Purity_1 Chromatography Chromatography Required Check_Purity_1->Chromatography Mixture? Crystallization_1 Attempt Crystallization Check_Purity_1->Crystallization_1 High Purity & Solid? Select_Chroma Select Chromatography Mode Chromatography->Select_Chroma Pure_Compound Pure Compound Crystallization_1->Pure_Compound HILIC HILIC Select_Chroma->HILIC Very Polar Modified_NP Modified Normal Phase (Silica/Alumina) Select_Chroma->Modified_NP Moderately Polar Modified_RP Modified Reversed-Phase Select_Chroma->Modified_RP Ionizable SFC SFC Select_Chroma->SFC Alternative Check_Purity_2 Assess Purity HILIC->Check_Purity_2 Modified_NP->Check_Purity_2 Modified_RP->Check_Purity_2 SFC->Check_Purity_2 Crystallization_2 Final Crystallization Check_Purity_2->Crystallization_2 Solid? Check_Purity_2->Pure_Compound Sufficiently Pure? Crystallization_2->Pure_Compound

Caption: A decision workflow for purifying polar oxazole derivatives.

Troubleshooting Guides

Chromatography
Technique ComparisonNormal Phase (NP)Reversed-Phase (RP)Hydrophilic Interaction (HILIC)Supercritical Fluid (SFC)
Stationary Phase Polar (e.g., Silica, Alumina)[15]Non-polar (e.g., C18, C8)[16][17]Very Polar (e.g., Silica, Amide, Diol, Zwitterionic)[8][10]Polar (similar to NP and HILIC)[11]
Mobile Phase Non-polar (e.g., Hexane/Ethyl Acetate)[15]Polar (e.g., Water/Acetonitrile)[15][18]Non-polar with aqueous component (e.g., Acetonitrile/Water)[9]Supercritical CO₂ with polar co-solvent (e.g., Methanol)[19][20]
Elution Order Least polar elutes firstMost polar elutes first[15]Least polar elutes first[8]Least polar elutes first
Best for... Moderately polar, non-ionic oxazolesOxazoles with significant hydrophobic characterHighly polar, hydrophilic, and charged oxazoles[1]Chiral separations and as a fast, green alternative to NP/HILIC[12]
Common Issue for Polar Oxazoles Irreversible binding, streaking, degradation[1][21]Elution in the void volume (no retention)[2][3]Method development can be complexRequires specialized equipment[20]

Problem: My compound streaks severely or remains at the baseline on a silica gel column.

  • Causality: Your highly polar oxazole, especially if it's basic (e.g., contains a pyridine or free amine), is interacting too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor elution and recovery.[21]

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a competitive base or acid to your eluent. For basic compounds, adding 0.5-2% triethylamine (TEA) can mask the active silanol sites.[21] For acidic compounds, adding 0.5-2% acetic or formic acid can improve peak shape.[6]

    • Stationary Phase Deactivation: Pre-treat the silica gel. You can do this by flushing the packed column with your starting eluent containing the additive (e.g., TEA) before loading your sample.[21]

    • Switch Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina. Alternatively, bonded phases like Diol or Amino can offer different selectivity.[21] For ultimate performance with highly polar compounds, switch to HILIC.[4]

Problem: My compound elutes with the solvent front on a C18 reversed-phase column.

  • Causality: The compound is too polar and has no hydrophobic character to interact with the non-polar C18 chains. It remains entirely in the polar mobile phase and is washed off the column without being retained.[3]

  • Solutions:

    • Switch to HILIC: This is the most common and effective solution. HILIC is specifically designed to retain and separate such compounds.[1]

    • Use an Aqueous-Stable RP Column: Some modern RP columns (often designated "AQ" or with embedded polar groups) are designed to be stable in highly aqueous mobile phases (95-100% water) and can provide better retention for polar analytes.[3]

    • Ion-Pairing Chromatography: If your oxazole is ionizable, add an ion-pairing reagent (e.g., trifluoroacetic acid for bases, or tetrabutylammonium hydrogen sulfate for acids) to the mobile phase. This forms a neutral, more hydrophobic ion pair with your analyte, increasing its retention on the RP column.[18]

Liquid-Liquid Extraction (LLE)

LLE_Workflow Start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) Add_Base Wash with aq. NaHCO₃ or NaOH Start->Add_Base Separate_1 Separate Layers Add_Base->Separate_1 Organic_Layer_1 Organic Layer: Neutral & Basic Impurities Separate_1->Organic_Layer_1 Aqueous_Layer_1 Aqueous Layer: Deprotonated Oxazole Acid Separate_1->Aqueous_Layer_1 Acidify Acidify with aq. HCl (ice bath) Aqueous_Layer_1->Acidify Back_Extract Back-extract with Organic Solvent Acidify->Back_Extract Separate_2 Separate Layers Back_Extract->Separate_2 Aqueous_Layer_2 Aqueous Layer: Salts Separate_2->Aqueous_Layer_2 Organic_Layer_2 Combined Organic Layers: Protonated Oxazole Acid Separate_2->Organic_Layer_2 Dry_Concentrate Dry (Na₂SO₄), Filter, Concentrate Organic_Layer_2->Dry_Concentrate Product Purified Oxazole Carboxylic Acid Dry_Concentrate->Product

Caption: Workflow for the acid-base extraction of an oxazole carboxylic acid.

Problem: My compound is highly soluble in water, leading to poor recovery during extraction.

  • Causality: The polarity of your oxazole derivative makes it prefer the aqueous phase over common, less polar organic solvents like ethyl acetate or dichloromethane.[22]

  • Solutions:

    • Salting Out: Saturate the aqueous layer with an inorganic salt like sodium chloride (NaCl).[5] This increases the ionic strength of the aqueous phase, making it less favorable for the organic compound to remain dissolved and forcing it into the organic layer.[14]

    • Use a More Polar Solvent: Switch to a more polar, water-immiscible organic solvent for the extraction. n-Butanol is an excellent choice for extracting highly polar, water-soluble compounds.[5]

    • pH Adjustment: If your molecule has an ionizable group, adjust the pH of the aqueous solution to neutralize it. A neutralized molecule is typically less polar and will partition more readily into an organic solvent.[5] For example, acidify a solution containing an amine or basify one containing a carboxylic acid.

Crystallization
Common Solvents & Systems for Polar Oxazoles
Single Solvents: Alcohols (Methanol, Ethanol, Isopropanol) are excellent starting points for polar compounds due to their hydrogen bonding ability.[23][24] Water can be effective for very polar, salt-like oxazoles.[25]
Mixed Solvents (Good/Poor): This is often the most successful approach.[26] A compound is dissolved in a minimal amount of a "good" solvent where it is highly soluble (e.g., Methanol, Acetone, Water), and then a "poor" or "anti-solvent" where it is insoluble (e.g., Diethyl Ether, Hexanes, Ethyl Acetate) is added dropwise until the solution becomes cloudy (the saturation point).[23][27] Common pairs include: Ethanol/Water, Methanol/Diethyl Ether, Acetone/Hexanes.[28]

Problem: My compound separates as an oil instead of forming crystals ("oiling out").

  • Causality: This occurs when the solute becomes supersaturated at a temperature where it is still a liquid or when impurities are present that disrupt crystal lattice formation.[23] It is common when the solution is cooled too quickly or is too concentrated.

  • Solutions:

    • Slow Down Cooling: After dissolving your compound in hot solvent, allow it to cool to room temperature very slowly. Insulating the flask (e.g., in a Dewar flask with warm water) can promote slow crystal growth.[23]

    • Use More Dilute Conditions: Re-heat the oil to dissolve it, add slightly more of the "good" solvent, and then attempt to cool slowly again.

    • Change the Solvent System: Try a solvent system with a lower boiling point. Oiling out often happens when the boiling point of the solvent is higher than the melting point of the compound.[5]

    • Improve Purity: Oiling out is frequently caused by impurities. Re-purify the material using chromatography and then attempt the crystallization again. A purity of at least 80-90% is often recommended before attempting crystallization.[23]

Problem: No crystals are forming from my saturated solution.

  • Causality: Crystal formation requires two steps: nucleation (the initial formation of a small crystal seed) and growth. Your solution may be saturated, but nucleation has not been initiated.

  • Solutions:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation to begin.[23]

    • Add a Seed Crystal: If you have a tiny crystal from a previous batch, add it to the saturated solution. This will act as a template for further crystal growth.[23]

    • Increase Concentration: Slowly evaporate some of the solvent by leaving the container partially open in a fume hood. This will increase the concentration and may induce spontaneous crystallization.[23]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Flash Chromatography
  • Column Packing: Dry pack or prepare a slurry of silica gel in your non-polar starting solvent (e.g., hexane) and pack your flash column as usual.

  • Deactivation Flush: Prepare a mobile phase identical to your initial elution solvent but containing 1-2% triethylamine (for basic compounds) or acetic acid (for acidic compounds).[21]

  • Equilibration: Flush the packed column with 3-5 column volumes of this deactivating solvent mixture. This neutralizes the active sites on the silica.

  • Solvent Wash: Flush the column with 3-5 column volumes of your initial elution solvent without the additive to remove any excess, unbound acid or base.

  • Sample Loading & Elution: Load your sample (preferably as a solid load) and run the chromatography as planned. The improved peak shape and recovery should be immediately noticeable.

Protocol 2: Crystallization from a Mixed-Solvent System (e.g., Ethanol/Water)
  • Dissolution: Place the impure, solid oxazole derivative in a flask. Add the "good" solvent (Ethanol) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of hot solvent required.

  • Anti-Solvent Addition: While keeping the solution hot, add the "poor" solvent (Water) dropwise until the solution becomes persistently cloudy (turbid).[23]

  • Clarification: Add 1-2 more drops of the "good" solvent (Ethanol) until the solution becomes clear again. The solution is now perfectly saturated at that high temperature.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent (Water), and dry them under a high vacuum.

References

  • Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. [Link]

  • Roemling, R., et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. [Link]

  • Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]

  • Lesellier, E. How Good is SFC for Polar Analytes?. Chromatography Today. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • van Zelst, F. H. M., et al. (2019). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions, 218, 473-487. [Link]

  • van Nuijs, A. L. N., et al. (2018). Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC International. [Link]

  • Wikipedia. Reversed-phase chromatography. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Hawach Scientific. Normal Phase HPLC Column and Reverse Phase HPLC Column. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • Chemistry LibreTexts. Reverse Phase Chromatography. [Link]

  • PubMed. Characterising polar compounds using supercritical fluid chromatography-nuclear magnetic resonance spectroscopy (SFC-NMR). [Link]

  • Wikipedia. Supercritical fluid chromatography. [Link]

  • University of California, Irvine. Acid-Base Extraction. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. How can I isolate a highly polar compound from an aqueous solution?. [Link]

  • Nanjing Huaxi Chemical Co.,Ltd. Best Solvent for Recrystallization. [Link]

  • Reddit. What are your tips and tricks for purifying ionic/very polar compounds?. [Link]

  • International Journal of Research in Engineering and Science (IJRES). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. [Link]

  • Arkat USA. Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles. [Link]

  • Beilstein Journal of Organic Chemistry. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. [Link]

  • ResearchGate. Crystallization, structural study and analysis of intermolecular interactions of a 2-aminobenzoxazole–fumaric acid molecular salt. [Link]

  • PubMed. Oxazole Synthesis With Minimal Purification: Synthesis and Application of a ROMPgel Tosmic Reagent. [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. [Link]

  • ResearchGate. Chromatograms of the five oxazole compounds obtained on the MaltoShell.... [Link]

  • National Center for Biotechnology Information. A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same. [Link]

  • LCGC International. Liquid-Liquid Extraction of Polar Organic Compounds. [Link]

  • ResearchGate. Oxazole-based liquid crystals with low temperature nematic phases. [Link]

  • Semantic Scholar. Enantiomeric Separation of New Chiral Azole Compounds. [Link]

  • Google Patents.
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  • Columbia University. solid-liquid extraction. [Link]

  • YouTube. Acid-Base Extractions. [Link]

  • Chemistry LibreTexts. Solvent Partitioning (Liquid-Liquid Extraction). [Link]

  • MDPI. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]

  • Royal Society of Chemistry. Oxazole-based tagging reagents for analysis of secondary amines and thiols by liquid chromatography with fluorescence detection. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

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Validation & Comparative

A Comparative Analysis of Oxazole and Isoxazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Isomeric Distinction with Profound Biological Implications

Oxazole and isoxazole, both five-membered aromatic heterocycles containing nitrogen and oxygen atoms, represent privileged scaffolds in medicinal chemistry.[1][2] Their derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The critical difference between these two isomers lies in the relative positioning of their heteroatoms: a 1,3-arrangement in oxazoles and a 1,2-arrangement in isoxazoles.[3][5] This seemingly minor structural variance significantly influences their electronic properties, dipole moments, and metabolic stability, which in turn dictates their interactions with biological targets and ultimately their therapeutic efficacy.[1][3] This guide provides a comprehensive comparative analysis of the biological activities of oxazole and isoxazole derivatives, supported by experimental data, to inform rational drug design and development.

The Structural Nuances: Oxazole vs. Isoxazole

The distinct arrangement of the nitrogen and oxygen atoms within the five-membered ring of oxazoles and isoxazoles leads to different electronic distributions and chemical reactivities.[2][5]

  • Oxazole (1,3-Oxazole): The nitrogen and oxygen atoms are separated by a carbon atom. This arrangement results in a unique electronic character that can be considered intermediate between that of furan and pyridine.[1][6] Oxazole can act as a bioisostere for other heterocyclic rings like thiazoles, imidazoles, and benzimidazoles in drug design.[1]

  • Isoxazole (1,2-Oxazole): The nitrogen and oxygen atoms are adjacent. This proximity creates a weaker N-O bond, making the isoxazole ring susceptible to cleavage under certain reductive or basic conditions.[7] This property can be exploited in the design of prodrugs or as a synthetic handle for further molecular modifications.[8]

The differing electronic landscapes of these two rings influence their ability to participate in non-covalent interactions such as hydrogen bonding, π–π stacking, and hydrophobic interactions, which are crucial for binding to biological macromolecules.[1]

Comparative Biological Activity: A Head-to-Head Analysis

While both oxazole and isoxazole moieties are found in a plethora of biologically active compounds, direct comparative studies are essential to discern which scaffold may be more advantageous for a specific therapeutic target.[3] The following sections summarize the available experimental data across key therapeutic areas.

Anticancer Activity

Both oxazole and isoxazole derivatives have been extensively investigated as potential anticancer agents.[9][10] They have been shown to target various mechanisms involved in cancer progression, including cell proliferation, apoptosis, and angiogenesis.[11][12]

While a definitive general superiority of one scaffold over the other for anticancer activity cannot be declared, some studies have highlighted the potent activity of isoxazole-containing compounds.[10] For instance, diarylisoxazoles have demonstrated strong growth inhibitory activities against a range of human cancer cell lines.[10] Structure-activity relationship (SAR) studies on isoxazole chalcone derivatives revealed that the presence of electron-donating groups, such as methoxy substituents, on the benzene ring enhanced their cytotoxic effects against prostate cancer cells.[8][13]

On the other hand, numerous oxazole-based compounds have also shown significant anticancer potential by targeting novel mechanisms like STAT3 and G-quadruplexes.[11] The substitution pattern on the oxazole ring is critical in determining the biological activity.[4]

Anti-inflammatory Activity

Derivatives of both oxazole and isoxazole have been reported to possess significant anti-inflammatory properties.[6][14] For example, a series of isoxazole derivatives synthesized from chalcones showed promising in vivo anti-inflammatory activity, with compounds bearing a methoxy group at the para position being the most active.[15] Similarly, isoxazole-oxazole hybrids have demonstrated potent inhibition of inflammatory cytokine production, suggesting their potential in treating autoimmune disorders.[16]

Antimicrobial Activity

The fight against microbial infections has been a fertile ground for the development of both oxazole and isoxazole-based drugs.[4][17]

  • Antibacterial Activity: Isoxazole-oxazole linked hybrids have exhibited good antibacterial potency against various bacterial strains, including E. coli and S. aureus.[16] Certain isoxazole acridone derivatives have shown remarkable activity against E. coli, comparable to the standard drug chloramphenicol.[18] Oxazole derivatives have also been reported to have significant antibacterial potential.[4][19] For instance, 5-(3′-Indolyl)oxazole moieties have demonstrated notable antibacterial activity.[1]

  • Antifungal Activity: Some isoxazole derivatives have shown promising antifungal activity.[8]

  • Antitubercular Activity: The isoxazole ring has been identified as a key pharmacophore for anti-tuberculosis activity, with some derivatives showing potent effects against M. tuberculosis strains.[18]

Quantitative Data Summary

To facilitate a direct comparison, the following tables summarize quantitative data from studies that have directly compared the biological activities of oxazole and isoxazole analogs or have highlighted the potency of specific derivatives.

Table 1: Comparative Enzyme Inhibitory Activity

Compound ClassLead Compound ExampleTarget EnzymeIC50Reference
3-Phenylisoxazole AnalogsCompound 40aDGAT164 nM[3]
5-Phenyloxazole Analogs-DGAT1>1000 nM[3]
Isoxazole-Oxazole HybridCompound 14SCD119 µM[16]
Isoxazole-Oxazole HybridCompound 14SCD510 µM[16]
Isoxazole-Isoxazole HybridsCompounds 12 & 13SCD145 µM[16]
Isoxazole-Isoxazole HybridsCompounds 12 & 13SCD545 µM[16]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL)

Compound ClassLead Compound ExampleE. coliS. pyogenesS. pneumoniaeH. influenzaeReference
Isoxazole-Oxazole HybridsCompound 18a1280.500.13>128[16]
Isoxazole-Oxazole HybridsCompound 18b128>1280.13>128[16]
Isoxazole-Oxazole HybridsCompound 18c128>128>1280.13[16]

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazoles

A widely used and efficient method for synthesizing 3,5-disubstituted isoxazoles is through the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[20][21]

Step-by-Step Methodology:

  • Preparation of the Nitrile Oxide Precursor: An appropriate aldoxime is dissolved in a suitable solvent, such as dichloromethane or tetrahydrofuran.

  • In Situ Generation of Nitrile Oxide: A mild oxidizing agent, like N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl), is added to the solution of the aldoxime.

  • Cycloaddition: The terminal alkyne and a base, such as triethylamine, are then added to the reaction mixture.

  • Reaction Monitoring: The reaction proceeds at room temperature and its progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3,5-disubstituted isoxazole.

van Leusen Oxazole Synthesis

The van Leusen reaction is a versatile one-pot method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[22]

Step-by-Step Methodology:

  • Reaction Setup: An aldehyde and TosMIC are dissolved in a suitable solvent, typically methanol or an ionic liquid.

  • Base Addition: A base, such as potassium carbonate (K2CO3), is added to the reaction mixture.

  • Reaction Conditions: The reaction is often carried out under mild conditions, and microwave irradiation can be used to accelerate the reaction.[22]

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by chromatography.

Visualization of Key Concepts

Logical Relationship: From Structure to Biological Activity

G cluster_0 Isomeric Scaffolds cluster_1 Physicochemical Properties cluster_2 Biological Interactions cluster_3 Pharmacological Outcome Oxazole\n(1,3-arrangement) Oxazole (1,3-arrangement) Electronic Distribution Electronic Distribution Oxazole\n(1,3-arrangement)->Electronic Distribution Isoxazole\n(1,2-arrangement) Isoxazole (1,2-arrangement) Isoxazole\n(1,2-arrangement)->Electronic Distribution Target Binding Affinity Target Binding Affinity Electronic Distribution->Target Binding Affinity Dipole Moment Dipole Moment Dipole Moment->Target Binding Affinity Metabolic Stability Metabolic Stability Pharmacokinetics (ADME) Pharmacokinetics (ADME) Metabolic Stability->Pharmacokinetics (ADME) Biological Activity\n(e.g., Anticancer, Anti-inflammatory) Biological Activity (e.g., Anticancer, Anti-inflammatory) Target Binding Affinity->Biological Activity\n(e.g., Anticancer, Anti-inflammatory) Pharmacokinetics (ADME)->Biological Activity\n(e.g., Anticancer, Anti-inflammatory)

Caption: The influence of isomeric structure on biological activity.

Experimental Workflow: Comparative Biological Evaluation

G Start Start Synthesize Oxazole\nand Isoxazole Analogs Synthesize Oxazole and Isoxazole Analogs Start->Synthesize Oxazole\nand Isoxazole Analogs In Vitro Screening In Vitro Screening Synthesize Oxazole\nand Isoxazole Analogs->In Vitro Screening Enzyme Inhibition Assays Enzyme Inhibition Assays In Vitro Screening->Enzyme Inhibition Assays Cell-based Assays\n(e.g., Cytotoxicity, Anti-inflammatory) Cell-based Assays (e.g., Cytotoxicity, Anti-inflammatory) In Vitro Screening->Cell-based Assays\n(e.g., Cytotoxicity, Anti-inflammatory) Antimicrobial Assays (MIC) Antimicrobial Assays (MIC) In Vitro Screening->Antimicrobial Assays (MIC) Data Analysis & SAR Data Analysis & SAR Enzyme Inhibition Assays->Data Analysis & SAR Cell-based Assays\n(e.g., Cytotoxicity, Anti-inflammatory)->Data Analysis & SAR Antimicrobial Assays (MIC)->Data Analysis & SAR Lead Compound Identification Lead Compound Identification Data Analysis & SAR->Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies End End In Vivo Studies->End

Caption: General workflow for comparative biological evaluation.

Conclusion and Future Perspectives

The choice between an oxazole and an isoxazole scaffold in drug design is not arbitrary but a strategic decision based on the desired physicochemical properties and biological target.[3] While isoxazole derivatives have shown superior potency in some instances, such as in the inhibition of DGAT1, oxazole-containing compounds have demonstrated significant promise in other areas.[3] The biological activity is highly dependent on the specific molecular target and the substitution pattern on the heterocyclic core.[3]

This guide underscores the importance of synthesizing and evaluating both oxazole and isoxazole analogs in parallel during the early stages of drug discovery to identify the optimal scaffold for a given biological target.[3] Future research should continue to focus on direct, head-to-head comparisons of these versatile heterocycles to further elucidate their structure-activity relationships. This will undoubtedly pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. (2025-02-19).
  • A Comparative Analysis of the Biological Activities of Oxazole and Isoxazole Analogs. Benchchem.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. (2023-02-02).
  • Comparative Study: 3-Methyl-5-(oxazol-5-yl)
  • OXAZOLE – ISOXAZOLE: MOLECULE OF DIVERSE BIOLOGICAL ACTIVITIES. (2012-11-08).
  • A comprehensive review on biological activities of oxazole deriv
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Oxazole-Based Compounds As Anticancer Agents. Bentham Science Publishers. (2019-12-01).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. (2020-03-31).
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  • Isoxazole synthesis. Organic Chemistry Portal.
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  • Review of Antimicrobial Activity of Oxazole. IJPPR. (2022-04-30).
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
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A Senior Application Scientist's Guide to the Structural Validation of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Unambiguous Structural Confirmation

In the realm of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 5-(4-Nitrophenyl)oxazole-4-carboxylic acid, a molecule featuring a trifecta of functional motifs—an oxazole ring, a nitrophenyl group, and a carboxylic acid—presents a compelling scaffold for further chemical exploration. Its utility as a synthetic intermediate is significant, potentially leading to new therapeutic agents or functional materials. However, before a molecule can be advanced in any development pipeline, its structural integrity must be unequivocally confirmed. Ambiguity in molecular structure can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and ultimately, the failure of promising research programs.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[1] Its power lies in its ability to probe the chemical environment of individual nuclei—primarily ¹H and ¹³C—providing a detailed atomic-level map of connectivity and spatial relationships. This guide provides an in-depth, practical comparison of theoretically predicted NMR data with hypothetical experimental results for this compound, offering a robust framework for its structural validation. We will delve into the causality behind experimental choices and the logic of spectral interpretation, equipping the reader with the expertise to confidently validate this and other complex heterocyclic systems.

Pillar I: The Causality Behind Experimental Choices

The selection of an appropriate NMR experiment and its parameters is not arbitrary; it is a decision-driven process aimed at maximizing the quality and interpretability of the data.

Experimental Protocol: Acquiring High-Fidelity NMR Data

1. Sample Preparation:

  • Analyte: this compound (Molecular Weight: 234.18 g/mol ).

  • Mass: Weigh approximately 10-15 mg of the dried, purified compound. The higher concentration ensures a good signal-to-noise ratio, particularly for the less sensitive ¹³C and 2D NMR experiments.

  • Solvent: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is the solvent of choice for several key reasons. Firstly, its high polarity effectively solubilizes the carboxylic acid. Secondly, its residual proton signal (at ~2.50 ppm) does not overlap with the key aromatic or oxazole proton signals. Most importantly, its ability to form hydrogen bonds slows down the exchange rate of the acidic carboxylic proton, often allowing it to be observed as a broad singlet at a downfield chemical shift (typically >12 ppm).[2] In contrast, solvents like CDCl₃ might not fully solubilize the compound, and protic solvents like D₂O or CD₃OD would lead to the rapid exchange and disappearance of the carboxylic acid proton signal.[3]

  • Internal Standard: Tetramethylsilane (TMS) is added as the internal standard for referencing the chemical shift scale to 0.00 ppm for both ¹H and ¹³C spectra.

2. NMR Instrument Parameters (Based on a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30).

    • Number of Scans: 16-32. Sufficient to achieve excellent signal-to-noise for the proton signals.

    • Spectral Width: 0-16 ppm. This range comfortably encompasses the highly deshielded carboxylic acid proton and the aromatic region.

    • Relaxation Delay (d1): 2 seconds. Allows for adequate relaxation of the protons between pulses.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30). This removes ¹H-¹³C coupling, resulting in sharp singlet peaks for each unique carbon, simplifying the spectrum.

    • Number of Scans: 1024-2048. A higher number of scans is necessary due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: 0-200 ppm. This covers the expected range for all carbon environments in the molecule.

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs are utilized. The number of increments in the indirect dimension is typically set to 256 or 512, with the number of scans per increment adjusted to achieve adequate signal-to-noise (e.g., 4-8 scans for COSY and HSQC, 16-32 for HMBC).

Pillar II: A Self-Validating System - Predicted vs. Experimental Data

The core of structural validation lies in the meticulous comparison of predicted data against experimentally acquired spectra. Minor deviations are expected due to solvent effects and the inherent approximations in prediction algorithms, but the overall pattern of chemical shifts, multiplicities, and correlations should be in strong agreement.

Molecular Structure and Atom Numbering

For clarity in our spectral analysis, the atoms of this compound are numbered as follows:

Caption: Atom numbering scheme for spectral assignment.

Data Comparison Table

The following table presents a side-by-side comparison of the predicted NMR data (generated using nmrdb.org) and a set of hypothetical, yet realistic, experimental values.

¹H NMR Predicted δ (ppm)Hypothetical Exp. δ (ppm)MultiplicityIntegrationAssignmentRationale for Assignment
H-A8.418.45d (J ≈ 9.0 Hz)2HH2'/H6'Protons ortho to the strongly electron-withdrawing nitro group are highly deshielded. They appear as a doublet due to coupling with H3'/H5'.
H-B8.198.22d (J ≈ 9.0 Hz)2HH3'/H5'Protons meta to the nitro group are less deshielded than H-A. They appear as a doublet due to coupling with H2'/H6'.
H-C8.808.85s1HH2The proton on the oxazole ring at the C2 position is typically found in this downfield region due to the electronegativity of the adjacent nitrogen and oxygen atoms. It is a singlet as there are no adjacent protons.
COOH-~13.5br s1HH11The carboxylic acid proton is highly deshielded and appears as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift is highly concentration and solvent dependent.[4]
¹³C NMR Predicted δ (ppm)Hypothetical Exp. δ (ppm)AssignmentRationale for Assignment
C-carboxyl162.2162.5C10The carbonyl carbon of the carboxylic acid appears in the typical range of 160-185 ppm.[5]
C-oxazole158.1158.4C5Quaternary carbon of the oxazole ring attached to the nitrophenyl group. Deshielded by both the ring heteroatoms and the aromatic substituent.
C-oxazole145.9146.2C2Carbon bearing the only proton on the oxazole ring. Deshielded by adjacent N and O atoms.
C-oxazole134.8135.1C4Quaternary carbon of the oxazole ring attached to the carboxyl group.
C-nitro148.8149.0C4'Aromatic carbon directly attached to the electron-withdrawing nitro group is significantly deshielded.
C-ipso131.7132.0C1'Quaternary carbon of the phenyl ring attached to the oxazole ring.
C-aromatic129.5129.8C2'/C6'Aromatic CH carbons ortho to the nitro group.
C-aromatic124.5124.8C3'/C5'Aromatic CH carbons meta to the nitro group.

Pillar III: Authoritative Grounding & Comprehensive Analysis

A robust structural proof requires more than just matching 1D spectra. It necessitates a multi-dimensional approach, using 2D NMR to build a self-consistent network of correlations that validates the proposed atomic connectivity.

Detailed ¹H NMR Analysis

The proton spectrum is expected to be relatively simple and highly informative.

  • Aromatic Region (8.0-8.5 ppm): The 4-nitrophenyl group presents a classic AA'BB' spin system, which at moderate to high field strengths often simplifies to appear as two distinct doublets.

    • The two protons at positions H2' and H6' (H-A) are chemically equivalent and are ortho to the strongly electron-withdrawing nitro group. This deshielding effect shifts their resonance significantly downfield to an expected value of ~8.45 ppm.

    • The protons at H3' and H5' (H-B) are also equivalent and are meta to the nitro group, experiencing a lesser deshielding effect, and are thus found slightly upfield at ~8.22 ppm.

    • The coupling between these adjacent protons (³J coupling) should result in two doublets, each with a coupling constant (J) of approximately 8-9 Hz, characteristic of ortho coupling on a benzene ring.

  • Heteroaromatic Region (~8.85 ppm): The single proton on the oxazole ring (H-C at C2) is expected to be a sharp singlet at a very downfield position. Its deshielding is a consequence of being attached to a carbon atom situated between two electronegative heteroatoms (N and O) within an aromatic system. The absence of adjacent protons ensures it appears as a singlet.

  • Carboxylic Acid Proton (>12 ppm): The most downfield signal will be a broad singlet corresponding to the carboxylic acid proton. Its lability and involvement in hydrogen bonding with the DMSO-d₆ solvent cause significant peak broadening.[2] A key validation step is the D₂O shake experiment : upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, this peak will disappear due to the exchange of the acidic proton for deuterium.

Detailed ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

  • Carbonyl Carbon (~162.5 ppm): The C10 carboxylic acid carbonyl carbon is readily identified in the 160-180 ppm region.[4]

  • Oxazole Carbons (135-159 ppm): The three carbons of the oxazole ring are all quaternary or part of the aromatic system and are expected in the downfield region. C5, being attached to the electron-withdrawing nitrophenyl group, is predicted to be the most downfield of the oxazole carbons at ~158.4 ppm. C2, bonded to the oxazole proton, is expected around 146.2 ppm, and C4, attached to the carboxyl group, around 135.1 ppm.

  • Aromatic Carbons (124-150 ppm): Four distinct signals are expected for the p-substituted phenyl ring.

    • The carbon directly attached to the nitro group (C4') will be the most deshielded at ~149.0 ppm.

    • The ipso-carbon (C1'), attached to the oxazole ring, is also quaternary and appears downfield at ~132.0 ppm.

    • The two sets of protonated carbons, C2'/C6' and C3'/C5', are found at ~129.8 ppm and ~124.8 ppm, respectively, consistent with the electronic effects of the nitro substituent.

2D NMR: The Definitive Connectivity Map

While 1D NMR provides essential information, 2D NMR experiments like COSY and HMBC provide the definitive proof of connectivity, acting as a self-validating system.

1. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds.

G H_A H-A (~8.45 ppm) H_B H-B (~8.22 ppm) H_A->H_B ³J Coupling H_C H-C (~8.85 ppm)

Caption: Expected COSY correlations.

  • Key Correlation: A single, crucial cross-peak is expected between the doublet at ~8.45 ppm (H-A) and the doublet at ~8.22 ppm (H-B). This correlation definitively establishes the connectivity within the nitrophenyl ring, confirming that these two sets of protons are adjacent to each other.

  • Absence of Correlations: The singlet at ~8.85 ppm (H-C) will show no cross-peaks, confirming its isolation from other protons in the molecule.

2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment identifies which protons are directly attached to which carbons (one-bond ¹H-¹³C correlations). This is invaluable for unambiguously assigning the protonated carbons.

3. HMBC (Heteronuclear Multiple Bond Correlation): The Long-Range View

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away (²J and ³J couplings).[6]

G cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H_A H-A (H2'/H6') C1_prime C1' H_A->C1_prime ³J C3_prime C3'/C5' H_A->C3_prime ²J H_B H-B (H3'/H5') H_B->C1_prime ²J C5 C5 H_B->C5 ³J H_C H-C (H2) C4 C4 H_C->C4 ²J H_C->C5 ³J C2_prime C2'/C6' C4_prime C4' C2 C2 C10 C10

Caption: Key expected HMBC correlations.

  • Connecting the Rings (H-B to C5): A critical correlation is expected from the H-B protons (H3'/H5') to the C5 carbon of the oxazole ring. This ³J correlation bridges the two ring systems and is definitive proof of the 5-(4-nitrophenyl) substitution pattern.

  • Validating the Oxazole Core (H-C): The oxazole proton H-C should show a ²J correlation to the quaternary carbon C4 and a ³J correlation to the quaternary carbon C5. These correlations confirm the position of the proton at C2 and the overall structure of the oxazole ring.

  • Confirming Phenyl Ring Assignments:

    • H-A (H2'/H6') will show a ²J correlation to C3'/C5' and a ³J correlation to the ipso-carbon C1'.

    • H-B (H3'/H5') will show a ²J correlation to C1' and C4'.

  • Linking the Carboxyl Group: While the carboxylic proton itself is often too broad or exchanges too rapidly to give reliable HMBC correlations, the proximity of other protons could be informative. However, in this specific structure, no protons are within three bonds of the carboxyl carbon (C10), so no correlations are expected to this carbon. Its assignment is confidently made from its characteristic ¹³C chemical shift.

Conclusion

The structural validation of a novel compound like this compound is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. By comparing high-quality, experimentally acquired 1D and 2D NMR data with theoretically predicted values, a scientist can build an unassailable case for the proposed structure. The ¹H NMR provides information on the number and environment of protons, the ¹³C NMR reveals the carbon framework, COSY establishes proton-proton connectivity, and HMBC definitively links the entire molecular skeleton together. This multi-faceted, self-validating approach ensures the scientific integrity of the data and provides a solid foundation for all subsequent research and development efforts.

References

  • Journal of Chemical Education. (2022). NMR Spectroscopy. [Link]

  • University of California, Davis. (2023). 2D NMR. [Link]

  • JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • ResearchGate. (2017). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?[Link]

  • Pharmaffiliates. (n.d.). Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate. [Link]

  • nmrdb.org. (n.d.). Predict ¹H and ¹³C NMR spectra. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Mah, W. H., et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Comptes Rendus Chimie. [Link]

  • ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to this in-depth technical guide on determining the purity of synthesized 5-(4-Nitrophenyl)oxazole-4-carboxylic acid. In the landscape of drug discovery and development, the rigorous confirmation of a molecule's identity and purity is not merely a procedural step but the very foundation of reliable downstream data. This guide is designed for researchers, analytical chemists, and drug development professionals who require a robust, validated method for this critical quality attribute.

We will move beyond a simple recitation of steps to explore the scientific rationale underpinning the chosen analytical strategy. Our focus will be on a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method, a cornerstone technique in pharmaceutical analysis for its precision, sensitivity, and resolving power.[1] This document provides a comprehensive framework, from method development principles to detailed experimental protocols and data interpretation, ensuring your purity assessment is both accurate and defensible.

The Analytical Imperative: Why HPLC for Purity Determination?

While techniques like Thin-Layer Chromatography (TLC) offer rapid qualitative checks and Nuclear Magnetic Resonance (NMR) provides structural confirmation, neither can deliver the quantitative precision required to detect and quantify low-level impurities. HPLC, particularly RP-HPLC, has become the preferred method for pharmaceutical analysis due to its high resolution, sensitivity, and reproducible results.[2] For a molecule like this compound, which contains a carboxylic acid moiety and aromatic rings, controlling the mobile phase pH is critical to achieve sharp, symmetrical peaks and reliable retention.[3] An ion-suppression RP-HPLC method, which we will detail, ensures that the analyte is in a single, non-ionized form, preventing peak tailing and improving chromatographic performance.[3]

The goal is to develop a method that is not only precise and accurate but also stability-indicating. This means the method must be able to resolve the active pharmaceutical ingredient (API) from any potential process impurities (from synthesis) and degradation products that may form under stress conditions.[4]

Experimental Design: A Validated RP-HPLC Protocol

The following protocol is a self-validating system, designed for trustworthiness and reproducibility in accordance with International Conference on Harmonisation (ICH) guidelines.[1]

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Chromatography Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is an excellent starting point for its versatility and wide use in separating moderately polar compounds.[4]

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Ammonium Acetate (Analytical Grade)

    • Acetic Acid (Analytical Grade)

    • Synthesized this compound

    • Reference Standard (if available, of known high purity)

Workflow for HPLC Purity Assessment

The overall process from sample preparation to final purity calculation follows a systematic and logical flow to ensure data integrity.

HPLC Purity Assessment Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases (Aqueous Buffer & Organic) prep_sample Prepare Sample & Standard Solutions (e.g., 0.5 mg/mL) equilibrate Equilibrate HPLC System with Initial Conditions prep_sample->equilibrate System Ready inject Inject Samples (Standard, Blank, Sample) equilibrate->inject acquire Acquire Chromatographic Data (UV/PDA Detector) inject->acquire integrate Integrate Peaks (Determine Area) acquire->integrate Data Output identify Identify Main Peak (vs. Reference Standard) integrate->identify calculate Calculate Purity (% Area Normalization) identify->calculate report report calculate->report Generate Report

Caption: Workflow from preparation to final report generation.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 20 mM ammonium acetate buffer. Dissolve 1.54 g of ammonium acetate in 1 L of HPLC-grade water. Adjust the pH to 4.0 using acetic acid. This acidic pH is crucial to keep the carboxylic acid group of the analyte in its protonated, less polar form, ensuring better retention and peak shape on the C18 column.[3][4]

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Solution Preparation:

    • Accurately weigh and dissolve the synthesized this compound (and reference standard, if available) in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 0.5 mg/mL. Sonicate if necessary to ensure complete dissolution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 250 nm (The nitrophenyl and oxazole moieties suggest strong absorbance in this region; a PDA detector can be used to determine the optimal wavelength).[4]

    • Injection Volume: 10 µL

    • Gradient Elution: A gradient is recommended to ensure elution of any potential impurities with different polarities.

Time (minutes)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.09010
20.01090
25.01090
25.19010
30.09010
  • Analysis Sequence:

    • Inject a blank (solvent) to ensure no system contamination.

    • Inject the reference standard solution six times to establish system suitability (precision).

    • Inject the synthesized sample solution in triplicate.

Method Validation: Establishing Trustworthiness

A method is only as reliable as its validation.[2] For purity assessment, key validation parameters according to ICH guidelines include specificity, precision, linearity, and accuracy.[5]

Validation Pillars center Trustworthy Purity Result spec Specificity (Peak Purity) center->spec Resolves from impurities prec Precision (Repeatability) center->prec Consistent results lin Linearity & Range center->lin Proportional response acc Accuracy (Recovery) center->acc Measures true value

Caption: Logical relationship of validation parameters.

Validation Parameter Summary
Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can distinguish the analyte from impurities and degradation products.[6]Peak purity index > 0.995 (using PDA detector). Baseline resolution between analyte and known impurity peaks.
Precision To demonstrate the closeness of agreement between a series of measurements.[1]Repeatability: Relative Standard Deviation (RSD) ≤ 2.0% for peak area of six replicate injections.
Linearity To verify that the detector response is directly proportional to the analyte concentration.[5]Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50% to 150% of the nominal concentration).
Accuracy To determine how close the measured value is to the true value.[1]% Recovery of 98.0% to 102.0% for a spiked sample.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10.

Data Interpretation and Comparison

The primary method for purity assessment in this context is area percent normalization . This method assumes that all compounds in the sample have a similar detector response at the chosen wavelength.

Purity Calculation:



Comparative Data: Synthesized Batch vs. Reference Standard

Here, we present hypothetical data comparing a newly synthesized batch against a certified reference standard (>99.5% purity).

Sample IDRetention Time (min)Peak Area (mAU*s)Calculated Purity (%)
Reference Standard 12.521,542,30099.8
Synthesized Batch 01 12.531,498,75098.6
Impurity 19.8515,1001.0
Impurity 214.206,0500.4

This comparison immediately highlights that Batch 01 meets a hypothetical 98.0% purity specification but contains two detectable impurities that are absent in the reference standard. The identity of these impurities could be investigated further using LC-MS.

Alternative Methodologies: A Brief Comparison
MethodApplicationAdvantagesLimitations
RP-HPLC (This Guide) Quantitative Purity & Impurity ProfilingHigh resolution, sensitivity, and reproducibility.[2]Requires method development; assumes similar response for % area.
Quantitative NMR (qNMR) Absolute Purity (Assay)No need for a specific reference standard of the analyte.Lower sensitivity for trace impurities; requires a certified internal standard.
Thin-Layer Chromatography (TLC) Rapid Qualitative CheckFast, inexpensive, good for reaction monitoring.Not quantitative, poor resolution for complex mixtures.
LC-MS Impurity IdentificationProvides mass information for structural elucidation.[4]Quantitative response can be complex and requires specific tuning.

While qNMR is powerful for determining absolute content (assay), RP-HPLC remains the industry standard for determining the purity profile—that is, the percentage of the main component relative to all other detectable components.

Conclusion

References

  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column.
  • RSC Publishing. Oxazole-based Tagging Reagents for Analysis of Secondary Amines and Thiols by Liquid Chromatography With Fluorescence Detection.
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  • LCGC Europe. HPLC Method Development and Validation for Pharmaceutical Analysis.
  • SciSpace. Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc.
  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet.
  • Technology Networks. Development and Validation of HPLC Methods in Pharmaceutical Analysis.
  • PubMed. Chromatographic separations of aromatic carboxylic acids.

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A Comparative Guide to the Potency of 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic substitution on the oxazole ring plays a pivotal role in modulating the pharmacological profile of these derivatives. This guide provides a comparative analysis of the potential potency of derivatives based on the 5-(4-nitrophenyl)oxazole-4-carboxylic acid core structure. While direct comparative studies on a series of derivatives of this specific parent molecule are not extensively available in the public domain, this guide synthesizes data from structurally related compounds to project structure-activity relationships (SAR) and guide future research.

The Core Scaffold: this compound

The parent compound, this compound, presents several key features for chemical modification to explore and enhance its biological potential. The carboxylic acid group at the 4-position is a prime site for derivatization into esters and amides, which can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and ability to interact with biological targets. The 4-nitrophenyl group at the 5-position is a strong electron-withdrawing group that can influence the electronic properties of the oxazole ring and provide a handle for further modifications, such as reduction to an amino group, to explore different pharmacophoric spaces.

Synthetic Pathways to Derivatization

The synthesis of this compound derivatives, specifically esters and amides, can be achieved through established synthetic methodologies. A general and efficient method for creating the oxazole ring itself involves the reaction of activated carboxylic acid derivatives with activated methyl isocyanides.

General Synthetic Scheme:

Synthetic Pathway A 4-Nitrobenzoyl Chloride C This compound ethyl ester A->C Base (e.g., DBU) B Ethyl Isocyanoacetate B->C D This compound C->D Hydrolysis (e.g., LiOH) F 5-(4-Nitrophenyl)oxazole-4-carboxamide Derivative D->F Coupling Agent (e.g., HATU, EDCI) H This compound ester Derivative D->H Esterification (e.g., DCC, DMAP) E Amine (R-NH2) E->F G Alcohol (R-OH) G->H

Caption: General synthetic routes to this compound amides and esters.

This synthetic flexibility allows for the creation of a diverse library of derivatives for biological screening.

Comparative Potency Analysis: Insights from Structurally Related Oxazoles

In the absence of direct comparative data for a series of this compound derivatives, we can draw valuable insights from studies on analogous oxazole-containing compounds.

Antimicrobial Activity

The oxazole moiety is a common feature in many antimicrobial agents.[2] Studies on various oxazole derivatives have demonstrated that the nature of the substituents at the 2, 4, and 5 positions of the oxazole ring significantly influences their antimicrobial potency. For instance, a study on novel 5(4H)-oxazolone-based sulfonamides revealed that derivatives with a 4-nitrophenyl group exhibited potent, broad-spectrum antibacterial activity.[3] This suggests that the 4-nitrophenyl group in our core scaffold is a favorable feature for potential antimicrobial agents.

Derivatization of the carboxylic acid to various amides can further modulate this activity. The introduction of different amine fragments can alter the lipophilicity and hydrogen bonding capabilities of the molecule, leading to enhanced interactions with bacterial targets.

Table 1: Projected Antimicrobial Activity of 5-(4-Nitrophenyl)oxazole-4-carboxamide Derivatives (Hypothetical Data Based on Related Compounds)

Derivative (R group of Amide)Target OrganismPredicted MIC (µg/mL)Rationale for Potency
PhenylStaphylococcus aureus8 - 16Increased lipophilicity may enhance membrane penetration.
4-ChlorophenylEscherichia coli4 - 8Electron-withdrawing group may enhance target interaction.
4-MethoxyphenylCandida albicans16 - 32Potential for hydrogen bonding with fungal enzymes.
BenzylPseudomonas aeruginosa> 64Increased steric bulk may hinder target binding.

Note: This data is hypothetical and intended to guide experimental design based on structure-activity relationships observed in similar oxazole series.

Anticancer Activity

Oxazole derivatives have also shown significant promise as anticancer agents.[1][4] A study on isoxazole-carboxamide derivatives, a closely related heterocyclic system, demonstrated that specific substitutions on the carboxamide nitrogen led to potent antiproliferative activity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range. In another study, oxazolone carboxamides were identified as potent inhibitors of acid ceramidase, a potential target in cancer therapy.[4]

These findings suggest that converting the carboxylic acid of our core scaffold to a diverse set of amides could yield potent anticancer compounds. The nature of the substituent on the amide nitrogen will be critical in determining the potency and selectivity.

Table 2: Projected Anticancer Activity of 5-(4-Nitrophenyl)oxazole-4-carboxamide Derivatives (Hypothetical Data Based on Related Compounds)

Derivative (R group of Amide)Cancer Cell LinePredicted IC50 (µM)Rationale for Potency
4-PhenylbutylHeLa (Cervical Cancer)5 - 10Optimal linker length for binding to a hydrophobic pocket.
4-FluorophenylB16F1 (Melanoma)1 - 5Fluorine substitution can enhance binding affinity and metabolic stability.
3,4-DimethoxyphenylHepG2 (Liver Cancer)10 - 20Methoxy groups can form key hydrogen bonds with the target protein.
CyclohexylA549 (Lung Cancer)> 50Aliphatic substituent may lack specific interactions required for high potency.

Note: This data is hypothetical and intended to guide experimental design based on structure-activity relationships observed in similar oxazole series.

Enzyme Inhibition

The this compound scaffold is also a promising starting point for the development of enzyme inhibitors. For example, a study on phenyl-substituted oxazole carboxylic acid derivatives identified potent inhibitors of phosphodiesterase type 4 (PDE4), an important target for inflammatory diseases.[5] The carboxylic acid moiety is often crucial for anchoring the inhibitor to the active site of the enzyme.

Modification of the carboxylic acid to esters or amides can fine-tune the binding affinity and selectivity. For instance, esterification can increase cell permeability, which is important for targeting intracellular enzymes.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related oxazole derivatives, several key SAR trends can be projected for the this compound scaffold:

SAR Insights cluster_0 This compound Core cluster_1 Derivatization Impact on Potency Core Oxazole Core Nitro 5-(4-Nitrophenyl) Group - Potentially enhances antimicrobial activity - Electron-withdrawing nature influences ring electronics Carboxyl 4-Carboxylic Acid Group - Key for derivatization (Amides, Esters) - Potential for direct interaction with targets Amides Amide Derivatives (at C4) - Lipophilicity and H-bonding modulation - Substituent nature critical for anticancer & antimicrobial activity Carboxyl->Amides Modifies Potency Esters Ester Derivatives (at C4) - Increased cell permeability - Pro-drug potential Carboxyl->Esters Modifies Properties

Caption: Projected Structure-Activity Relationship (SAR) for this compound derivatives.

  • The 4-Carboxamide Moiety: The nature of the substituent on the amide nitrogen is a critical determinant of biological activity. Aromatic and substituted aromatic rings often lead to higher potency compared to simple alkyl chains. The presence of hydrogen bond donors and acceptors, as well as the overall lipophilicity of the substituent, will need to be optimized for specific targets.

  • The 5-(4-Nitrophenyl) Group: The nitro group is a strong electron-withdrawing group and may be important for the intrinsic activity of the scaffold, particularly in the context of antimicrobial agents. Reduction of the nitro group to an amine would provide a new vector for substitution and could lead to a different pharmacological profile.

  • The Oxazole Core: The oxazole ring serves as a rigid scaffold to orient the key pharmacophoric groups (the 5-phenyl and 4-carboxamide/ester moieties) in the correct spatial arrangement for target binding.

Experimental Protocols

To validate the projected potencies and SAR of these derivatives, the following experimental workflows are recommended:

Synthesis of 5-(4-Nitrophenyl)oxazole-4-carboxamides

Amide Synthesis Workflow Start This compound Step1 Dissolve in anhydrous DMF Start->Step1 Step2 Add coupling agent (e.g., HATU) and base (e.g., DIPEA) Step1->Step2 Step3 Stir at room temperature for 15 min Step2->Step3 Step4 Add desired amine (R-NH2) Step3->Step4 Step5 Stir at room temperature for 4-12 hours Step4->Step5 Step6 Work-up: Aqueous extraction Step5->Step6 Step7 Purification: Column chromatography Step6->Step7 End Pure 5-(4-Nitrophenyl)oxazole-4-carboxamide derivative Step7->End

Caption: A typical experimental workflow for the synthesis of amide derivatives.

In Vitro Antimicrobial Assay (Broth Microdilution)
  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium.

  • Compound Dilution: The synthesized derivatives are serially diluted in a 96-well microtiter plate.

  • Inoculation: The bacterial inoculum is added to each well containing the diluted compounds.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents. By leveraging established synthetic methodologies and guided by the structure-activity relationships observed in analogous oxazole-containing compounds, researchers can efficiently design and synthesize libraries of derivatives with a high probability of discovering potent antimicrobial, anticancer, and enzyme-inhibitory agents. The experimental protocols outlined in this guide provide a clear path for the biological evaluation of these novel compounds, paving the way for the identification of new drug candidates.

References

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 58. [Link]

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A Researcher's Guide to Structure-Activity Relationships of Nitrophenyl Oxazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, with the 1,3-oxazole ring standing out as a "privileged scaffold." Its unique electronic properties and ability to form multiple non-covalent interactions allow it to bind with a wide array of biological targets, including enzymes and receptors.[1][2] This versatility has led to the incorporation of the oxazole motif into numerous therapeutic agents with anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5][6][7]

When coupled with a nitrophenyl moiety, the resulting nitrophenyl oxazole core becomes a particularly compelling starting point for inhibitor design. The nitro group, a strong electron-withdrawing feature, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of nitrophenyl oxazole derivatives, offering a comparative look at how specific structural modifications modulate their biological efficacy. We will dissect the causality behind experimental choices, present comparative data, and provide validated protocols for assessing these compounds in a research setting.

The Core Nitrophenyl Oxazole Scaffold: Points of Modification

The foundational structure for this discussion is the 2,5-disubstituted oxazole, where one substituent is a nitrophenyl group and the other is typically an aryl or other functional group. The SAR exploration hinges on systematic modifications at three key positions:

  • Position 1 (R1): The position of the nitro group on its phenyl ring (ortho, meta, or para).

  • Position 2 (R2): Substituents on the second aryl ring, typically at position 5 of the oxazole.

  • Position 3: Modifications to the oxazole core itself, including bioisosteric replacement.

These positions are the primary levers for tuning a compound's potency, selectivity, and metabolic stability.

SAR_Points cluster_0 Nitrophenyl Oxazole Scaffold scaffold R1 R1: Nitro Group Position (ortho, meta, para) R1->scaffold R2 R2: Aryl Substituents (Halogens, Methoxy, etc.) R2->scaffold Core Position 3: Oxazole Core (Bioisosteric Replacement) Core->scaffold

Caption: Core structure highlighting key modification points for SAR studies.

Comparative Structure-Activity Relationship (SAR) Analysis

Influence of the Nitrophenyl Moiety (R1)

The position and presence of the nitro group are critical determinants of activity. As a potent electron-withdrawing group, it modulates the electronic distribution across the entire heterocyclic system.

  • Antimicrobial Activity: In studies of related scaffolds like oxazolone-based sulfonamides, a para-nitro substitution (4-NO2) on the phenyl ring often confers the most potent antibacterial activity.[8] For instance, compound 9f from one study, featuring a 4-NO2 group, demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[8] This suggests that the strong electron-withdrawing effect at the para position is crucial for the antibacterial mechanism of action.

  • Anticancer Activity: The context of the larger molecule is crucial. While the nitro group is a common feature in potent compounds, some studies show it can be detrimental. For example, in a series of oxazolo[5,4-d]pyrimidines designed as enzyme inhibitors, the nitrophenyl-substituted derivatives were found to be inactive.[9] This highlights a key principle of SAR: a functional group that is beneficial in one scaffold may be unfavorable in another, depending on the target and binding mode.

Impact of Substitutions on the Second Aryl Ring (R2)

Modifications to the second phenyl ring (at C5 of the oxazole) are primarily used to fine-tune lipophilicity, steric interactions, and hydrogen bonding potential within the target's binding pocket.

  • Electron-Donating Groups: The introduction of a methoxy group (-OCH3), particularly at the para position, has been shown to yield potent activity. In a series of 5(4H)-oxazolone-based sulfonamides, the 4-OCH3 derivative (9b ) displayed good anticancer activity against the HepG2 liver cancer cell line and strong antibacterial effects.[8] This can be attributed to the group's ability to donate electron density and potentially form key hydrogen bonds.

  • Electron-Withdrawing Groups (Halogens): Halogens like chlorine (-Cl) and bromine (-Br) are frequently used to increase potency. Their lipophilic nature can enhance membrane permeability, while their ability to form halogen bonds can provide additional binding affinity. In one study, a 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide derivative showed the highest anti-proliferative activity against a non-small cell lung cancer line (HOP-92).[10]

  • Heterocyclic Rings: Replacing the phenyl ring with heterocyclic structures can introduce new interaction points and improve physicochemical properties. Studies on oxadiazoles, a related class, showed that introducing pyrazole rings led to compounds with potent anti-MRSA activity, with MIC values as low as 0.25 µg/mL.[11]

Comparative Efficacy Data Summary

The table below summarizes quantitative data from representative studies on oxazole derivatives, illustrating the impact of specific substitutions on biological activity.

Compound IDCore ScaffoldKey Structural Features (R1 / R2)Biological TargetActivity Metric (IC50 / MIC)Reference
9a Oxazolone-SulfonamideUnsubstituted PhenylP. aeruginosa (Bacteria)8 µg/mL[8]
9b Oxazolone-Sulfonamide4-Methoxy (-OCH3) PhenylHepG2 (Liver Cancer)8.53 µg/mL[8]
9f Oxazolone-Sulfonamide4-Nitro (-NO2) PhenylHepG2 (Liver Cancer)6.39 µg/mL[8]
9f Oxazolone-Sulfonamide4-Nitro (-NO2) PhenylS. aureus (Bacteria)2 µg/mL[8]
9k Oxazolone-Sulfonamide3,4,5-Trimethoxy PhenylPC3 (Prostate Cancer)7.27 µg/mL[8]
Cpd. 14 Oxazole-bridged CombretastatinDiamino substitutedTubulin PolymerizationIC50 = 0.39 µM[4]
Cpd. 66b 1,2,4-OxadiazoleEthynyl-substituted PyrazoleMRSA (Bacteria)0.25 µg/mL[11]

Note: Data is compiled from different studies and assays; direct comparison should be made with caution. The table serves to illustrate the potency range and the effect of specific functional groups.

Key Experimental Protocols for SAR Validation

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below are step-by-step methodologies for assessing the two primary activities of nitrophenyl oxazoles.

Protocol 1: Antimicrobial Susceptibility Testing via Broth Microdilution

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13]

Objective: To quantify the antibacterial potency of synthesized oxazole derivatives.

Methodology:

  • Preparation of Stock Solutions: Dissolve synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Plate Preparation: In a 96-well microtiter plate, add a specific volume of sterile Mueller-Hinton broth to each well.[14]

  • Serial Dilution: Add a small volume of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate to create a range of decreasing concentrations.[14][15]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension (e.g., S. aureus, E. coli) and adjust its concentration to a standardized level (~1.5 × 10⁸ CFU/mL).[14]

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate, including a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[12][14]

  • Result Determination: After incubation, visually inspect the plates for turbidity (cloudiness), which indicates bacterial growth. The MIC is the lowest concentration where no turbidity is observed.[12]

Broth_Microdilution_Workflow start Start: Prepare Compound Stock & Bacterial Culture prep_plate Dispense Sterile Broth into 96-well Plate start->prep_plate serial_dilution Perform 2-Fold Serial Dilution of Compound Across Plate prep_plate->serial_dilution inoculate Add Standardized Bacterial Inoculum to All Wells serial_dilution->inoculate incubate Incubate Plate (37°C, 16-20 hours) inoculate->incubate read_results Visually Assess for Turbidity (Bacterial Growth) incubate->read_results end Determine MIC: Lowest Concentration with No Growth read_results->end

Sources

A Comparative Analysis of the Biological Activities of 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid and Its Ethyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the nuanced interplay between a molecule's structure and its biological function is a central theme. Even minor modifications to a chemical scaffold can lead to significant shifts in efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the potential biological activities of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid and its corresponding ethyl ester, ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate.

The Chemical Foundation: Acid vs. Ester

The fundamental difference between the two molecules lies in the functional group at the 4-position of the oxazole ring. This compound possesses a free carboxylic acid (-COOH) group, a common moiety in many biologically active compounds known for its ability to participate in hydrogen bonding and ionic interactions. In contrast, its ethyl ester derivative has this carboxylic acid group esterified with an ethyl group (-COOCH₂CH₃). This seemingly small change can have a profound impact on the molecule's physicochemical properties, such as lipophilicity, solubility, and ability to cross cellular membranes, which in turn dictates its biological activity.

Caption: Chemical relationship between the acid and its ethyl ester.

Potential Biological Activities: An Evidence-Based Projection

The oxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] The presence of a 4-nitrophenyl group is also a common feature in bioactive molecules, often contributing to their mechanism of action.[2]

Antimicrobial Activity

Oxazole derivatives have been extensively investigated for their potential as antimicrobial agents.[3] The proposed mechanism for some of these compounds involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Expected aAomparison:

  • This compound (The Acid): The free carboxylic acid group might chelate metal ions essential for bacterial enzyme function. Its higher polarity could, however, limit its ability to penetrate bacterial cell walls, potentially reducing its efficacy against certain types of bacteria.

  • Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (The Ethyl Ester): The increased lipophilicity of the ethyl ester could enhance its ability to traverse the lipid-rich bacterial membranes.[4] This improved cellular uptake may lead to higher intracellular concentrations and, consequently, more potent antimicrobial activity. The ester may act as a prodrug, being hydrolyzed to the active carboxylic acid form by intracellular esterases.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]

Materials:

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions in CAMHB in a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compounds inoculation Inoculate 96-well plate prep_compound->inoculation prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation determination Determine MIC (lowest concentration with no visible growth) incubation->determination

Caption: Workflow for the Broth Microdilution Assay.

Anticancer Activity

Numerous oxazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8] The mechanisms of action are diverse and can include inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Expected Comparison:

  • This compound (The Acid): The carboxylic acid moiety could potentially interact with specific targets within cancer cells, such as enzymes or receptors, through hydrogen bonding. However, its polarity might hinder its passive diffusion across the cancer cell membrane.

  • Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate (The Ethyl Ester): As with antimicrobial activity, the increased lipophilicity of the ethyl ester is expected to facilitate its entry into cancer cells.[4] If the carboxylic acid form is the active species, the ester can serve as a prodrug, releasing the active compound intracellularly. This could lead to a higher observed potency for the ethyl ester in cell-based assays.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cancer cells in 96-well plate treat_cells Treat cells with test compounds seed_cells->treat_cells incubation_treatment Incubate for 24-72h treat_cells->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Solubilize formazan incubation_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Data Summary and Interpretation

Due to the absence of direct comparative experimental data in the public domain, a quantitative data table cannot be provided at this time. However, based on the principles of medicinal chemistry and structure-activity relationship studies of similar compounds, we can construct a qualitative comparison table.

FeatureThis compoundEthyl 5-(4-nitrophenyl)oxazole-4-carboxylateRationale
Lipophilicity LowerHigherThe ethyl group increases the nonpolar character of the molecule.
Cell Permeability Potentially LowerPotentially HigherIncreased lipophilicity generally enhances passive diffusion across cell membranes.
Anticipated Antimicrobial Activity ModeratePotentially HigherEnhanced cell permeability could lead to higher intracellular concentrations. May act as a prodrug.
Anticipated Anticancer Activity ModeratePotentially HigherImproved uptake into cancer cells could increase cytotoxic effects. May function as a prodrug.
Potential for Prodrug Strategy Not applicableYesThe ester can be hydrolyzed by intracellular esterases to release the active carboxylic acid.

Conclusion and Future Directions

This guide provides a comprehensive, albeit theoretical, comparison of the potential biological activities of this compound and its ethyl ester. Based on established structure-activity relationships for oxazole derivatives, it is hypothesized that the ethyl ester may exhibit enhanced antimicrobial and anticancer activities in vitro due to its increased lipophilicity and potential to act as a prodrug.

It is imperative that these hypotheses be validated through rigorous experimental testing. The detailed protocols provided herein for the broth microdilution and MTT assays offer a clear roadmap for researchers to undertake such investigations. The direct comparison of the IC50 and MIC values for both compounds against a panel of relevant bacterial strains and cancer cell lines will provide invaluable data to either support or refute the postulations made in this guide.

Furthermore, future studies could explore a wider range of ester derivatives to further probe the impact of the ester chain length and branching on biological activity. Such investigations will undoubtedly contribute to a deeper understanding of the structure-activity relationships within this promising class of compounds and may pave the way for the development of novel therapeutic agents.

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Sources

A Researcher's Comparative Guide to In Vitro Testing of Oxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole scaffold, a five-membered heterocycle containing oxygen and nitrogen, is a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, showing promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] The journey from a novel oxazole-based compound to a potential therapeutic, however, is paved with rigorous preclinical evaluation. This guide provides an in-depth comparison of essential in vitro testing protocols, offering researchers the foundational knowledge to effectively characterize their oxazole-based compounds and understand their therapeutic potential.

Section 1: Foundational In Vitro Assays for Bioactivity Screening

The initial phase of in vitro testing aims to establish the biological activity of newly synthesized oxazole-based compounds. This typically involves assessing their cytotoxic, antimicrobial, and anti-inflammatory properties.

Assessing Anticancer Activity: Cytotoxicity Assays

A primary application of oxazole derivatives is in oncology, where they have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of tubulin polymerization and the inhibition of protein kinases.[1][4] The initial step in evaluating the anticancer potential of an oxazole compound is to determine its cytotoxicity against a panel of relevant human cancer cell lines.

Comparative Analysis of Common Cytotoxicity Assays:

AssayPrincipleAdvantagesDisadvantages
MTT Assay Colorimetric assay measuring the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan by mitochondrial reductases in viable cells.[5][6]Inexpensive, well-established, and suitable for high-throughput screening.Indirect measurement of cell viability, can be affected by metabolic activity, and requires a solubilization step for the formazan crystals.
SRB Assay Colorimetric assay based on the binding of the sulforhodamine B (SRB) dye to basic amino acids of cellular proteins, providing a measure of total protein mass.[7]Less sensitive to metabolic fluctuations than MTT, good for long-term studies, and has a stable endpoint.Can be influenced by changes in cell size and protein content.
CellTiter-Glo® Luminescent Cell Viability Assay Luminescent assay that quantifies ATP, an indicator of metabolically active cells.Highly sensitive, rapid, and has a broad linear range.More expensive than colorimetric assays.

Experimental Workflow: MTT Assay

The MTT assay remains a popular choice for initial cytotoxicity screening due to its simplicity and cost-effectiveness.[5][8]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate compound_prep Prepare serial dilutions of oxazole compounds treatment Treat cells with compounds compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution incubation->mtt_addition formazan_formation Incubate for 2-4 hours (formazan formation) mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization read_absorbance Read absorbance at ~570 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for determining the cytotoxicity of oxazole compounds using the MTT assay.

Detailed Protocol: MTT Assay [5][6][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the oxazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.

Evaluating Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

Oxazole derivatives have shown significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[2][10][[“]] The standard method to quantify the in vitro antimicrobial activity of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis MIC Determination compound_dilution Prepare serial dilutions of oxazole compounds in broth inoculum_prep Prepare standardized microbial inoculum inoculation Inoculate wells with microbial suspension inoculum_prep->inoculation incubation Incubate at optimal temperature and time inoculation->incubation visual_inspection Visually inspect for turbidity incubation->visual_inspection read_absorbance Optionally, read absorbance visual_inspection->read_absorbance Optional determine_mic Determine the lowest concentration with no visible growth visual_inspection->determine_mic read_absorbance->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of oxazole compounds.

Detailed Protocol: Broth Microdilution MIC Assay [12][13][14][15]

  • Compound Preparation: Prepare a stock solution of the oxazole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth to achieve the desired final concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection for turbidity or by measuring the absorbance using a microplate reader.

Assessing Anti-inflammatory Potential: Cyclooxygenase (COX) Inhibition Assay

Chronic inflammation is implicated in numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of the inflammatory response. Several oxazole derivatives have been identified as potent COX inhibitors.[3][8][16] An in vitro COX inhibition assay is crucial for evaluating the anti-inflammatory potential of these compounds.

Experimental Workflow: In Vitro COX-2 Inhibition Assay

COX_Inhibition_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Compound Treatment cluster_assay COX-2 Activity Measurement cluster_analysis Data Analysis cell_seeding Seed RAW 264.7 macrophages stimulation Stimulate with LPS to induce COX-2 expression cell_seeding->stimulation compound_addition Treat cells with oxazole compounds stimulation->compound_addition substrate_addition Add arachidonic acid (substrate) compound_addition->substrate_addition pge2_measurement Measure prostaglandin E2 (PGE2) production (e.g., by ELISA) substrate_addition->pge2_measurement calculate_inhibition Calculate percent inhibition of PGE2 production pge2_measurement->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for assessing COX-2 inhibition by oxazole compounds in RAW 264.7 cells.

Detailed Protocol: In Vitro COX-2 Inhibition Assay using RAW 264.7 cells [17]

  • Cell Culture and Stimulation: Seed RAW 264.7 murine macrophage cells in a 24-well plate and allow them to adhere. To induce COX-2 expression, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 18-24 hours.

  • Compound Treatment: Pre-incubate the LPS-stimulated cells with various concentrations of the oxazole compounds for 1 hour. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Substrate Addition: Initiate the COX-2 reaction by adding arachidonic acid (the substrate for COX enzymes) to a final concentration of 10 µM.

  • Incubation and Sample Collection: Incubate for 15-30 minutes at 37°C. Collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of prostaglandin E2 (PGE2), a major product of the COX-2 reaction, in the supernatant using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Section 2: Delving Deeper: Mechanistic In Vitro Assays

Once the initial bioactivity of an oxazole compound is established, the next crucial step is to elucidate its mechanism of action. This involves identifying its molecular target and understanding how it modulates specific signaling pathways.

Target Identification and Engagement

For many oxazole-based compounds, the therapeutic effect is achieved by binding to a specific protein target, such as a kinase or tubulin. Confirming this interaction within a cellular context is essential.

Comparative Analysis of Target Engagement Assays:

AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature. The amount of soluble protein after a heat shock is quantified.[18][19][20][21][22]Label-free, can be performed in intact cells and tissues, and provides direct evidence of target engagement.Requires a specific antibody for the target protein for Western blot detection, and can be technically demanding.
Probe-Based Assays Utilizes a modified version of the compound (a probe) that can be detected after binding to its target, often through a "click" chemistry reaction.Can be used for target identification and profiling in complex biological samples.Requires the synthesis of a suitable probe, which may alter the compound's binding properties.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heat Shock cluster_lysis Cell Lysis & Protein Extraction cluster_detection Target Protein Detection cluster_analysis Data Analysis cell_treatment Treat cells with oxazole compound or vehicle heat_shock Heat cells at different temperatures cell_treatment->heat_shock lysis Lyse cells and separate soluble and precipitated proteins heat_shock->lysis western_blot Detect soluble target protein by Western blot lysis->western_blot melting_curve Plot melting curves and determine thermal shift western_blot->melting_curve

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA) [18][19][21]

  • Cell Treatment: Culture cells to confluency and treat them with the oxazole compound or vehicle for a specified time.

  • Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Protein Detection: Analyze the amount of the soluble target protein in the supernatant by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Signaling Pathway Analysis

Oxazole-based compounds often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding which pathways are affected is crucial for a complete mechanistic understanding.

Key Signaling Pathways Modulated by Bioactive Compounds:

  • PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.[23][24][25][26][27]

  • MAPK/ERK Pathway: This pathway transduces signals from the cell surface to the nucleus, regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3][16][28][29]

  • NF-κB Pathway: A key regulator of the inflammatory and immune responses. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.[7][[“]][30][31][32]

  • TGF-β Signaling Pathway: This pathway has a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages.[1][33][34][35][36]

Visualization of Key Signaling Pathways:

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK/ERK Pathway cluster_nfkb NF-κB Pathway RTK_PI3K Growth Factor Receptor PI3K PI3K RTK_PI3K->PI3K PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 PDK1 PDK1 PIP2_PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation_Survival Cell Proliferation & Survival mTORC1->Proliferation_Survival RTK_MAPK Growth Factor Receptor Ras Ras RTK_MAPK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression Receptor_NFkB Cytokine Receptor IKK IKK Complex Receptor_NFkB->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression NFkB_nucleus->Inflammatory_Genes HLM_Stability_Workflow cluster_incubation Incubation cluster_quenching Reaction Quenching cluster_analysis Analysis cluster_calculation Calculation incubation_mix Prepare incubation mix (microsomes, buffer, compound) start_reaction Initiate reaction with NADPH incubation_mix->start_reaction time_points Incubate and collect samples at different time points start_reaction->time_points quenching Stop reaction with organic solvent (e.g., acetonitrile) time_points->quenching centrifugation Centrifuge to precipitate proteins quenching->centrifugation lc_ms_analysis Analyze supernatant by LC-MS/MS centrifugation->lc_ms_analysis plot_data Plot compound concentration vs. time lc_ms_analysis->plot_data calculate_clearance Calculate in vitro half-life and intrinsic clearance plot_data->calculate_clearance

Caption: Workflow for assessing the metabolic stability of oxazole compounds using human liver microsomes.

Detailed Protocol: Human Liver Microsome Stability Assay [4][37][38][39]

  • Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes (0.5-1 mg/mL protein), phosphate buffer (pH 7.4), and the oxazole compound (typically at 1 µM).

  • Reaction Initiation: Pre-warm the mixture at 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k, and the intrinsic clearance (Clint) can be determined from the half-life and the protein concentration.

Conclusion

The in vitro testing of oxazole-based compounds is a multi-faceted process that requires a strategic and systematic approach. This guide has provided a comparative overview of key protocols, from initial bioactivity screening to mechanistic studies and early ADME-Tox profiling. By carefully selecting and executing these assays, researchers can gain a comprehensive understanding of their compounds' therapeutic potential and make informed decisions for further development. The provided workflows and detailed protocols serve as a robust starting point for establishing a comprehensive in vitro testing cascade for this promising class of therapeutic agents.

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  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
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Navigating the Cytotoxic Landscape: A Comparative Guide to 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2] Its derivatives have shown a wide spectrum of pharmacological activities, including potent anticancer effects against various cancer cell lines, even those resistant to multiple drugs.[1][3][4] This guide provides a comparative analysis of the cytotoxicity of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid derivatives and their structural analogs, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

Comparative Cytotoxicity: Unveiling Structure-Activity Relationships

The efficacy of oxazole derivatives as anticancer agents is highly dependent on the nature and position of substituents on the heterocyclic core. To illustrate these structure-activity relationships (SAR), the following table summarizes the cytotoxic activity (IC50 values) of several 5-phenyloxazole derivatives against a panel of human cancer cell lines. While direct, comprehensive data for a wide range of this compound derivatives is dispersed, the analysis of closely related analogs provides valuable insights.

Compound/AnalogCancer Cell LineAssay TypeIC50 (µM)Key Structural FeaturesReference
Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate Leukemia (CCRF-CEM)NCI-60 Screen5.37 (Average GI50)Phenyl at C2, Benzylsulfonyl at C5, Methyl ester at C4[5][6]
Colon Cancer (COLO 205)NCI-60 ScreenGrowth InhibitionPhenyl at C2, Benzylsulfonyl at C5, Methyl ester at C4[5][6]
Melanoma (MALME-3M)NCI-60 ScreenGrowth InhibitionPhenyl at C2, Benzylsulfonyl at C5, Methyl ester at C4[5][6]
N,5-diphenyloxazole-2-carboxamide (Compound 9) HeLa (Cervical Cancer)SRB Assay0.78Phenyl at C5, Phenylcarboxamide at C2[7][8]
A549 (Lung Cancer)SRB Assay1.08Phenyl at C5, Phenylcarboxamide at C2[7][8]
HepG2 (Liver Cancer)SRB Assay1.27Phenyl at C5, Phenylcarboxamide at C2[7][8]
Oxazolo[5,4-d]pyrimidine derivative (Compound 3g) HT29 (Colon Cancer)Cytotoxicity Assay58.4Fused pyrimidine ring, isoxazole substituent[9]

*IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. GI50 (Growth Inhibition 50%) is the concentration that causes 50% inhibition of cell growth.

From this comparative data, it is evident that modifications at the C2, C4, and C5 positions of the oxazole ring significantly influence cytotoxic activity. The presence of a sulfonyl group at C5 and an ester at C4, as seen in Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, confers potent and broad-spectrum activity.[5][6] Similarly, an N,5-diphenyloxazole-2-carboxamide derivative demonstrates impressive cytotoxicity in the sub-micromolar range against multiple cell lines.[7][8]

Methodologies for Assessing Cytotoxicity: A Technical Deep Dive

The evaluation of a compound's cytotoxic potential is a critical step in anticancer drug discovery. Two widely used and robust methods are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity.

Method 1: The MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: This assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[10] The insoluble crystals are then solubilized, and the concentration is determined by measuring the absorbance spectrophotometrically.[10]

Detailed Experimental Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only wells as a negative control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[12] Dilute this stock to 0.5 mg/mL in serum-free, phenol red-free medium.[10] Following the treatment incubation, remove the compound-containing medium and add 100 µL of the MTT solution to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12][14] Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[10][12] A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Method 2: The LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is another common method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[15]

Principle: LDH is a stable cytosolic enzyme that is released into the supernatant when the plasma membrane is compromised.[15][16] The assay measures the amount of released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15] The intensity of the color is proportional to the amount of LDH released, which directly correlates with the number of lysed cells.

Detailed Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as steps 1 and 2 of the MTT assay protocol.[15] It is crucial to set up proper controls, including a no-cell control for background, a vehicle-only control for spontaneous LDH release, and a maximum LDH release control (cells treated with a lysis buffer).[15]

  • Supernatant Collection: After the desired incubation period with the test compounds, centrifuge the 96-well plate at a low speed (e.g., 1000 RPM for 5 minutes) to pellet the cells.[17]

  • Sample Transfer: Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new, clean 96-well plate.[17] Be cautious not to disturb the cell pellet.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[15] Add the reaction mixture to each well containing the supernatant.[18]

  • Incubation: Incubate the plate at room temperature for approximately 20-30 minutes, protected from light.[17][18]

  • Absorbance Measurement: Measure the absorbance at 490 nm with a reference wavelength of 680 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cytotoxicity by subtracting the background and spontaneous release values and normalizing to the maximum release control.

Cytotoxicity_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A Seed Cells in 96-Well Plate B Incubate (24h) for Adhesion A->B C Prepare Serial Dilutions of Oxazole Derivatives B->C D Treat Cells with Compounds C->D E Incubate (24-72h) D->E F Add Assay Reagent (e.g., MTT or LDH Substrate) E->F G Incubate (Time varies by assay) F->G H Add Solubilizer (MTT) or Stop Solution (LDH) G->H I Measure Absorbance (Spectrophotometer) H->I J Calculate % Viability / Cytotoxicity I->J K Determine IC50 Value J->K

Caption: A generalized workflow for in vitro cytotoxicity screening.

Potential Mechanisms of Action

Oxazole derivatives exert their anticancer effects through various mechanisms.[3][4][19] Studies on structurally related compounds suggest that they can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[3][8][19] A prominent mechanism for many oxazole-containing compounds is the inhibition of tubulin polymerization.[3][8][19] Tubulin is a crucial protein for the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can halt the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[8]

Apoptosis_Pathway Compound 5-Phenyloxazole Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Microtubule Microtubule Disruption G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Caption: Potential mechanism involving tubulin polymerization inhibition.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health (NIH). Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Available at: [Link]

  • Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. Available at: [Link]

  • LDH cytotoxicity assay. Protocols.io. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH) Bookshelf. Available at: [Link]

  • LDH Assay. Cell Biologics Inc. Available at: [Link]

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  • Oxazole-Based Compounds As Anticancer Agents. PubMed. Available at: [Link]

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  • Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. ResearchGate. Available at: [Link]

  • (PDF) Synthesis and anticancer activity of 4-benzylidene-2- phenyloxazol-5(4H)-one derivatives. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization. PubMed. Available at: [Link]

  • Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship. Available at: [Link]

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A Comparative Guide to the Anticancer Potency of Oxazole-Based Agents: An IC50-Focused Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent anticancer activity.[1][2] These five-membered heterocyclic compounds, containing one oxygen and one nitrogen atom, exhibit a remarkable ability to interact with various biological targets implicated in cancer progression.[3][4][5] This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of prominent oxazole-based anticancer agents, offering a quantitative lens through which to evaluate their therapeutic potential. By synthesizing data from multiple studies, we aim to provide a valuable resource for researchers engaged in the discovery and development of novel cancer therapeutics.

Comparative Anticancer Activity: A Tabular Overview of IC50 Values

The following table summarizes the in vitro cytotoxic activity of a selection of oxazole-based compounds against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth and is a standard measure of a compound's potency. The diversity in chemical structures and the corresponding range of IC50 values highlight the tunable nature of the oxazole core in achieving potent and selective anticancer effects. Many of these derivatives have demonstrated excellent potencies with IC50 values in the nanomolar to low micromolar range.[1][6]

Compound Class/NameCancer Cell LineIC50 (µM)Primary Molecular Target/MechanismReference(s)
Tubulin Polymerization Inhibitors
4,5-Disubstituted[1][6]oxazole (Compound 14)-0.39Tubulin Polymerization Inhibition[7]
4,5-Disubstituted[1][6]oxazole (Compound 15a)Various0.009–0.71Tubulin Polymerization Inhibition[7]
4,5-Disubstituted[1][6]oxazole (Compound 15b)Various0.43–2.78Tubulin Polymerization Inhibition[7]
2,5-Disubstituted[1][6]oxazole (Compound 20e)Various0.0005–0.0202Tubulin Polymerization Inhibition[7]
2-Methyl-4,5-disubstituted oxazole (Compound 22a)HL-60 (Leukemia)0.036Tubulin Polymerization Inhibition[7]
HCT-116 (Colon)0.0045[7]
1,3-Oxazole Sulfonamide (Compound 16)Leukemia< 0.0488Tubulin Polymerization Inhibition[8]
1,3-Oxazole Sulfonamide (Compound 22)Leukemia< 0.08Tubulin Polymerization Inhibition[8]
1,3-Oxazole Sulfonamide (Compound 30)Leukemia< 0.08Tubulin Polymerization Inhibition[8]
1,3-Oxazole Sulfonamide (Compound 32)Leukemia< 0.08Tubulin Polymerization Inhibition[8]
STAT3 Inhibitors
ODZ10117MDA-MB-231 (Breast)7.5STAT3 Inhibition[9]
S3I-M2001--STAT3 Inhibition[10]
Other/Unspecified Mechanisms
Oxazolo[5,4-d]pyrimidine (Compound 3g)HT29 (Colon)58.4Not specified[11]
1,3,4-Oxadiazole Derivative (Compound 5)U87 (Glioblastoma)35.1Not specified[12]
T98G (Glioblastoma)34.4[12]
LN229 (Glioblastoma)37.9[12]
Isoxazole Derivative (TTI-4)MCF-7 (Breast)2.63Not specified[13]

Causality Behind Experimental Choices: The Importance of the IC50 Assay

The determination of IC50 values is a cornerstone of anticancer drug discovery. It provides a quantitative measure of a compound's efficacy, allowing for direct comparison between different molecules and guiding structure-activity relationship (SAR) studies. The choice of cell lines is critical and is often based on the desire to screen against a panel representing diverse cancer types (e.g., leukemia, solid tumors of the breast, colon, lung) or to test for selectivity against cancer cells versus normal, healthy cells.

Two of the most widely used methods for determining IC50 values are the MTT and SRB assays. The MTT assay relies on the metabolic activity of viable cells to reduce a yellow tetrazolium salt to purple formazan crystals.[14] The SRB assay, on the other hand, is based on the ability of the sulforhodamine B dye to bind to cellular proteins, providing a measure of total protein mass.[3][6] Both assays are robust, reproducible, and suitable for high-throughput screening.

Experimental Protocols: A Self-Validating System for IC50 Determination

The following are detailed, step-by-step methodologies for the MTT and SRB assays, designed to ensure data integrity and reproducibility.

MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a standard method for assessing cell viability and proliferation.[15][16]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (solvent only) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Caption: Workflow of the MTT assay for IC50 determination.

SRB (Sulforhodamine B) Assay Protocol

This assay provides a reliable measurement of cell density based on total cellular protein content.[3][4]

Materials:

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • Cell culture medium

  • Test compound

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Cell Fixation: After incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with deionized water to remove the TCA and excess medium.

  • Staining: Add 100 µL of SRB solution to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of oxazole-based compounds stems from their ability to interact with a variety of molecular targets crucial for cancer cell survival and proliferation.[5] Two of the most well-documented mechanisms are the inhibition of tubulin polymerization and the disruption of the STAT3 signaling pathway.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin that play a critical role in cell division, intracellular transport, and maintenance of cell shape. Several oxazole derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization.[7][17] This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death). The potent activity of compounds like the 4,5-disubstituted and 2,5-disubstituted[1][6]oxazoles, with IC50 values in the nanomolar range, underscores the effectiveness of this mechanism.[7]

Tubulin_Inhibition_Pathway cluster_0 Oxazole-based Inhibitor cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences Oxazole Oxazole Derivative Tubulin α/β-Tubulin Dimers Oxazole->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Disruption of Microtubule Formation Microtubule->Tubulin Depolymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by oxazole derivatives.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a wide range of human cancers.[9][18] Activated STAT3 promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Oxazole-based compounds, such as ODZ10117, have been developed as STAT3 inhibitors.[9] These molecules can disrupt the dimerization of activated STAT3, preventing its translocation to the nucleus and subsequent gene transcription.[10] This leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-xL) and the induction of apoptosis in cancer cells.

Conclusion and Future Perspectives

The data presented in this guide unequivocally demonstrate the potent and diverse anticancer activities of oxazole-based compounds. The ability to readily modify the oxazole core allows for the fine-tuning of their pharmacological properties, leading to the development of highly potent and selective inhibitors of key cancer targets. The low nanomolar to micromolar IC50 values observed for many of these derivatives highlight their significant therapeutic potential.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: Designing new oxazole derivatives with enhanced selectivity for cancer cells over normal cells to minimize off-target toxicities.

  • Overcoming Drug Resistance: Developing compounds that are effective against drug-resistant cancer cell lines.[19]

  • In Vivo Efficacy: Translating the promising in vitro results into successful in vivo animal models and eventually into clinical trials.

  • Combination Therapies: Exploring the synergistic effects of oxazole-based agents with existing chemotherapeutic drugs or immunotherapies.

The continued exploration of the oxazole scaffold holds great promise for the future of cancer therapy, with the potential to deliver novel and effective treatments for a wide range of malignancies.

References

  • Kaur, K., Kulkarni, S., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]

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  • Chiacchio, M. A., Lanza, G., Chiacchio, U., Giofrè, S. V., Romeo, R., Iannazzo, D., & Legnani, L. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337–7371. [Link]

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  • Szymański, P., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6543. [Link]

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A Senior Application Scientist's Guide to the Rigorous Validation of 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid as a Xanthine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the IC₅₀—A Case for Self-Validating Protocols

In the landscape of drug discovery, the identification of novel enzyme inhibitors is a critical first step. 5-(4-Nitrophenyl)oxazole-4-carboxylic acid represents a class of heterocyclic compounds that has garnered interest for its potential therapeutic activities.[1][2] However, an initial inhibitory signal, often represented by a half-maximal inhibitory concentration (IC₅₀), is merely a starting point. To elevate a "hit" to a "lead," researchers must embark on a rigorous validation process to confirm its potency, elucidate its mechanism of action (MoA), and benchmark its performance against established standards.

This guide provides an in-depth, technically-grounded framework for validating the enzyme inhibition data of this compound, using Xanthine Oxidase (XO) as the target enzyme. Xanthine oxidase is a pivotal enzyme in purine metabolism, and its inhibition is a key therapeutic strategy for managing hyperuricemia and gout.[3][4] We will move beyond a simple recitation of steps, instead focusing on the causality behind experimental choices and the establishment of self-validating systems. This ensures that the data generated is not only accurate but also robust and mechanistically informative.

Part 1: The Biological Context - Targeting the Purine Catabolism Pathway

Understanding the inhibitor's role requires a firm grasp of the biological pathway it targets. Xanthine oxidase is the rate-limiting enzyme in purine catabolism, responsible for the final two steps that lead to the production of uric acid.[5] It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[6][7] Overproduction of uric acid can lead to its crystallization in joints and tissues, causing the painful inflammatory condition known as gout.[3][8] Therefore, inhibiting XO is a direct and effective method to lower systemic uric acid levels.[6][9]

Purine_Catabolism Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase (XO) Xanthine Xanthine XO2 Xanthine Oxidase (XO) Uric_Acid Uric Acid (Pathological Accumulation) XO1->Xanthine Oxidation XO2->Uric_Acid Oxidation Inhibitor 5-(4-Nitrophenyl)oxazole- 4-carboxylic acid Inhibitor->XO1 Inhibition Inhibitor->XO2

Caption: The purine catabolism pathway showing inhibition by this compound.

Part 2: Establishing the Benchmarks - A Comparative Analysis

To validate a new inhibitor, its performance must be contextualized against well-characterized, clinically relevant alternatives. For Xanthine Oxidase, Allopurinol and Febuxostat serve as the gold standards.

  • Allopurinol: A purine analog that acts as a mechanism-based inhibitor.[10] It is first oxidized by XO to its active metabolite, oxypurinol, which then binds tightly to the enzyme's active site.[7]

  • Febuxostat: A potent, non-purine selective inhibitor of xanthine oxidase.[11][12] It binds non-competitively, blocking the active site channel and inhibiting both the oxidized and reduced forms of the enzyme.[12][13]

These compounds provide crucial reference points for potency and mechanism.

InhibitorTypeTypical IC₅₀Mechanism of Action (MoA)
Allopurinol Purine Analog~0.2–50 µM (variable)[14]Competitive inhibitor, metabolized to a noncompetitive inhibitor (Oxypurinol).[7]
Febuxostat Non-Purine~1.8 nM[12]Potent, mixed-type/non-competitive inhibitor.[12]
This compound Non-Purine (Hypothesized)To Be Determined (TBD)TBD

Part 3: The Experimental Validation Workflow: A Step-by-Step Guide

A robust validation workflow is sequential and logical, with each step building upon the last to create a comprehensive profile of the inhibitor. The goal is to move from a simple measure of potency (IC₅₀) to a nuanced understanding of the inhibitor's kinetic behavior (Kᵢ and MoA).

Validation_Workflow cluster_prep Phase 1: Assay Preparation cluster_ic50 Phase 2: Potency Determination cluster_moa Phase 3: Mechanistic Insight Prep Reagent & Compound Preparation Assay_Dev Assay Condition Optimization (Enzyme/Substrate Conc.) Prep->Assay_Dev Dose_Response Dose-Response Assay (IC₅₀ Determination) Assay_Dev->Dose_Response Data_Analysis Non-linear Regression Analysis (% Inhibition vs. [I]) Dose_Response->Data_Analysis Kinetic_Assay Enzyme Kinetics Assays (Varying [S] and [I]) Data_Analysis->Kinetic_Assay Lineweaver Data Plotting (e.g., Lineweaver-Burk) Kinetic_Assay->Lineweaver MoA_Det Mechanism of Inhibition Determination (e.g., Competitive) Lineweaver->MoA_Det Ki_Calc Inhibitor Constant (Kᵢ) Calculation MoA_Det->Ki_Calc

Caption: A logical workflow for the comprehensive validation of an enzyme inhibitor.

Primary Assay: IC₅₀ Determination Protocol

The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.[15] It is a crucial, albeit context-dependent, measure of potency.[16]

Principle: This protocol utilizes a spectrophotometric method to measure the rate of uric acid formation, which strongly absorbs light at ~290-295 nm.[3] The inhibitor's potency is quantified by its ability to decrease this rate.

Materials & Reagents:

  • Xanthine Oxidase (from bovine milk)[3]

  • Xanthine (Substrate)[3]

  • This compound (Test Compound)

  • Allopurinol (Positive Control)[3]

  • Potassium Phosphate Buffer (50 mM, pH 7.5)[3]

  • Dimethyl Sulfoxide (DMSO)[3]

  • 96-well UV-transparent microplates[3]

  • Microplate reader capable of measuring absorbance at 295 nm[3]

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and Allopurinol in 100% DMSO.

    • Perform a serial dilution in DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM). This is critical for generating a full dose-response curve.[16]

  • Reagent Preparation:

    • Phosphate Buffer: Prepare 50 mM potassium phosphate buffer and adjust the pH to 7.5. The pH is critical for optimal enzyme activity.

    • Xanthine Solution: Prepare a 0.15 mM xanthine solution in the phosphate buffer. Substrate concentration should be kept at or below the Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.[17]

    • Xanthine Oxidase Solution: Prepare a solution of xanthine oxidase (e.g., 0.05 units/mL) in cold phosphate buffer immediately before use. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Assay Setup (96-well plate):

    • Column 1 (Blanks): 198 µL Buffer + 2 µL DMSO. (Measures background absorbance).

    • Column 2 (100% Activity Control): 138 µL Buffer + 60 µL Xanthine Oxidase solution + 2 µL DMSO.

    • Columns 3-7 (Test Compound): 138 µL Buffer + 60 µL Xanthine Oxidase solution + 2 µL of each respective serial dilution of the test compound.

    • Columns 8-12 (Positive Control): 138 µL Buffer + 60 µL Xanthine Oxidase solution + 2 µL of each respective serial dilution of Allopurinol.

  • Reaction & Measurement:

    • Pre-incubate the plate with enzyme and inhibitor/DMSO for 10 minutes at room temperature to allow for binding.

    • Initiate the reaction by adding 100 µL of the 0.15 mM Xanthine substrate solution to all wells except the blanks (add 100 µL of buffer to blanks).

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 295 nm every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))[3]

    • Plot % Inhibition versus the log[Inhibitor Concentration].

    • Fit the data to a four-parameter logistic (sigmoidal) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[15][17]

Mechanism of Action (MoA) Elucidation

The IC₅₀ is dependent on assay conditions, particularly substrate concentration.[16] Determining the kinetic mechanism of inhibition provides a more fundamental understanding of the inhibitor-enzyme interaction.[18] The three primary reversible mechanisms are competitive, non-competitive, and uncompetitive.[19]

Inhibition_Mechanisms cluster_comp Competitive Inhibition cluster_noncomp Non-competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 Enzyme (E) Active Site ES1 ES Complex S1 Substrate (S) S1->E1:f1 I1 Inhibitor (I) I1->E1:f1 E2 Enzyme (E) Active Site Allosteric Site ESI2 ESI Complex S2 Substrate (S) S2->E2:f1 I2 Inhibitor (I) I2->E2:f2 ES3 ES Complex Allosteric Site ESI3 ESI Complex I3 Inhibitor (I) I3->ES3:f1

Caption: Differentiating modes of reversible enzyme inhibition based on inhibitor binding.

Experimental Protocol for MoA:

  • Setup: The experiment involves measuring the initial reaction velocity at several fixed inhibitor concentrations, while varying the substrate concentration for each.

  • Procedure:

    • Set up a matrix in a 96-well plate. Rows will correspond to fixed concentrations of your inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ—use the IC₅₀ as an initial estimate for Kᵢ).

    • Columns will correspond to varying concentrations of the substrate, xanthine (e.g., from 0.25 x Kₘ to 5 x Kₘ).

    • Run the kinetic assay as described in section 3.1, measuring the initial velocity (ΔAbs/min) for each combination of inhibitor and substrate concentration.

  • Data Analysis:

    • Plot the data using a double-reciprocal Lineweaver-Burk plot (1/Velocity vs. 1/[Substrate]).

    • Competitive Inhibition: The lines will intersect on the y-axis. The apparent Kₘ increases with inhibitor concentration, while Vₘₐₓ remains unchanged.

    • Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vₘₐₓ decreases with inhibitor concentration, while Kₘ remains unchanged.

    • Uncompetitive Inhibition: The lines will be parallel. Both apparent Kₘ and Vₘₐₓ decrease.

    • Mixed Inhibition: The lines will intersect in the upper-left quadrant (not on an axis). Both apparent Kₘ and Vₘₐₓ change.

This analysis provides the true inhibitor constant, Kᵢ , a more reliable measure of potency than IC₅₀ because it is independent of substrate concentration.[20]

Part 4: Interpreting and Comparing the Validated Data

After completing the workflow, you can compile a comprehensive, validated profile of your test compound and compare it directly to the established benchmarks.

Illustrative Comparison Table:

ParameterAllopurinolFebuxostatThis compound (Illustrative Data)
IC₅₀ 2.9 µM[12]1.8 nM[12]85 nM
MoA Competitive / Mechanism-Based[7]Mixed-Type / Non-competitive[12]Competitive
Kᵢ ~1.5 µM~0.6 nM[12]42 nM
Reversibility Partially Irreversible (Oxypurinol)ReversibleReversible

Interpretation: Based on this illustrative data, this compound would be a potent, reversible, and competitive inhibitor of Xanthine Oxidase. Its potency (Kᵢ = 42 nM) would be significantly stronger than Allopurinol but less potent than Febuxostat. Its competitive mechanism suggests it binds directly to the active site, competing with the natural substrate, xanthine. This detailed profile is far more valuable for guiding further drug development efforts than a simple IC₅₀ value.

Conclusion

Validating enzyme inhibition data is a multi-faceted process that demands scientific rigor and a deep understanding of enzyme kinetics. By moving beyond a simple IC₅₀ determination to include mechanism of action studies and direct comparison with gold-standard inhibitors, researchers can build a robust and trustworthy data package. This comprehensive approach, grounded in self-validating experimental design, is essential for accurately assessing the therapeutic potential of novel compounds like this compound and making informed decisions in the drug discovery pipeline.

References

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  • Allopurinol.
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  • Xanthine oxidase inhibitor febuxostat as a novel agent postulated to act against vascular inflamm
  • Febuxostat: a non-purine, selective inhibitor of xanthine oxidase for the management of hyperuricaemia in p
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  • Uric Acid Nephropathy Medication: Xanthine oxidase inhibitors. (Medscape Reference)
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A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic candidate is paramount. This guide provides an in-depth, technical comparison of cross-reactivity studies for 5-(4-Nitrophenyl)oxazole-4-carboxylic acid, a key intermediate in the synthesis of biologically active compounds. We will explore the theoretical underpinnings and practical execution of these critical assays, offering a framework for assessing on- and off-target binding profiles.

Introduction to this compound and the Imperative of Selectivity

This compound is a heterocyclic compound featuring an oxazole core, a nitrophenyl substituent, and a carboxylic acid moiety.[1][2] The oxazole ring is a privileged scaffold in medicinal chemistry, known to be present in a variety of biologically active molecules.[3][4] The nitrophenyl group can enhance the reactivity of the molecule, while the carboxylic acid group can participate in key binding interactions with biological targets.[5][6] Given its potential use in developing pharmaceuticals with antitumor and antimicrobial properties, a thorough understanding of its selectivity is crucial to mitigate off-target effects and ensure therapeutic efficacy.[7][8]

This guide will provide a comparative framework for evaluating the cross-reactivity of this compound against a panel of putative targets and off-targets. We will also compare its hypothetical performance with structurally related analogs to illustrate how subtle chemical modifications can significantly impact selectivity.

Designing a Comprehensive Cross-Reactivity Study

A robust cross-reactivity study aims to identify unintended binding of a compound to proteins other than its intended target.[9] This is essential for predicting potential side effects and understanding the compound's overall biological activity.[10][11]

Hypothetical Primary Target and Rationale

Based on the known biological activities of similar phenyl-oxazole derivatives, we will hypothesize that this compound is an inhibitor of Phosphodiesterase 4 (PDE4) .[12] PDE4 is a well-established drug target for inflammatory diseases.

Selection of Alternative Compounds for Comparison

To provide a meaningful comparison, we will include two structurally related compounds in our hypothetical study:

  • Alternative 1 (Amide derivative): 5-(4-Nitrophenyl)oxazole-4-carboxamide. The replacement of the carboxylic acid with a carboxamide can alter the charge and hydrogen bonding capacity of the molecule.

  • Alternative 2 (Reduced nitro group): 5-(4-Aminophenyl)oxazole-4-carboxylic acid. The reduction of the nitro group to an amine will significantly change the electronic properties and potential for off-target interactions.

Panel of Off-Target Proteins

The selection of an appropriate off-target panel is critical. This panel should include:

  • Structurally related targets: Other phosphodiesterase family members (PDE1, PDE2, PDE3, PDE5, etc.).

  • Common off-targets for nitrophenyl compounds: Enzymes involved in nitroreduction, such as NAD(P)H:quinone oxidoreductase 1 (NQO1).

  • Proteins known to bind carboxylic acids: For example, certain classes of transporters and receptors.

  • A broad panel of safety-relevant targets: This can include kinases, GPCRs, and ion channels to identify unforeseen interactions.[13]

Experimental Protocols for Cross-Reactivity Assessment

A multi-pronged approach using a combination of in vitro assays is recommended for a thorough cross-reactivity assessment.

Competitive Binding Assay (Radioligand Displacement)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its target protein.

Protocol:

  • Prepare a series of dilutions of the test compounds (this compound and alternatives).

  • In a multi-well plate, incubate the target protein (e.g., recombinant human PDE4) with a constant concentration of a specific radioligand.

  • Add the diluted test compounds to the wells and incubate to allow for competitive binding.

  • Wash the plate to remove unbound radioligand.

  • Measure the remaining radioactivity in each well using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50).

Enzyme-Linked Immunosorbent Assay (ELISA)

A competitive ELISA can be adapted to assess binding to a wider range of proteins.

Protocol:

  • Coat a multi-well plate with the target or off-target protein.

  • Block non-specific binding sites.

  • Prepare a mixture of a fixed concentration of a biotinylated ligand (or a primary antibody against the target) and serial dilutions of the test compound.

  • Add the mixture to the wells and incubate.

  • Wash the plate and add streptavidin-HRP (or a secondary HRP-conjugated antibody).

  • Add a chromogenic substrate and measure the absorbance.

  • Calculate the IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a target protein in its native cellular environment upon ligand binding.

Protocol:

  • Treat cultured cells with the test compound or vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Separate soluble and aggregated proteins by centrifugation.

  • Analyze the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

  • Determine the shift in the melting temperature of the target protein in the presence of the compound.

Hypothetical Comparative Data

The following tables present hypothetical data from our designed cross-reactivity study.

Table 1: Comparative Binding Affinities (IC50, µM) against PDE Family Members

CompoundPDE4BPDE1APDE2APDE3APDE5A
This compound 0.5 25>10050>100
Alternative 1 (Amide derivative) 1.2 40>10075>100
Alternative 2 (Amine derivative) 0.8 15>10030>100

Table 2: Off-Target Screening Results (Percent Inhibition at 10 µM)

CompoundNQO1hERGCOX-1COX-2
This compound 45%<5%15%10%
Alternative 1 (Amide derivative) 50%<5%12%8%
Alternative 2 (Amine derivative) 5%<5%18%12%

Visualizing Experimental Workflows

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Analysis cluster_3 Results c1 5-(4-Nitrophenyl)oxazole- 4-carboxylic acid a1 Competitive Binding Assay (e.g., Radioligand Displacement) c1->a1 Test Compound a2 ELISA c1->a2 Test Compound a3 Cellular Thermal Shift Assay (CETSA) c1->a3 Test Compound c2 Alternative 1 (Amide derivative) c2->a1 Test Compound c2->a2 Test Compound c2->a3 Test Compound c3 Alternative 2 (Amine derivative) c3->a1 Test Compound c3->a2 Test Compound c3->a3 Test Compound d1 IC50 Determination a1->d1 d2 Percent Inhibition Calculation a1->d2 a2->d1 a2->d2 d3 Melting Curve Shift Analysis a3->d3 r1 On-Target Affinity d1->r1 r2 Off-Target Profile d2->r2 d3->r1 r3 Selectivity Index r1->r3 r2->r3

Interpretation and Discussion

Based on our hypothetical data, this compound demonstrates potent inhibition of PDE4B. However, it also shows some cross-reactivity with other PDE family members, albeit at significantly higher concentrations. The 45% inhibition of NQO1 at 10 µM suggests a potential for off-target effects related to its nitro group, which warrants further investigation.

Alternative 2, with the amino group, shows a much-reduced interaction with NQO1, highlighting a successful strategy to mitigate this specific off-target liability. While its potency against PDE4B is slightly reduced compared to the parent compound, its improved selectivity profile might make it a more desirable candidate for further development. Alternative 1, the amide derivative, shows slightly lower potency and a similar off-target profile to the parent compound, suggesting that modification at the carboxylic acid might be less impactful for improving selectivity in this case.

These hypothetical results underscore the importance of systematic cross-reactivity profiling in early drug discovery. By comparing structurally related analogs, researchers can identify key structural motifs that contribute to both on-target potency and off-target interactions, enabling data-driven lead optimization.

Conclusion

The comprehensive cross-reactivity profiling of this compound and its analogs is a critical step in evaluating its therapeutic potential. A combination of in vitro assays, such as competitive binding, ELISA, and CETSA, provides a robust framework for identifying both on-target and off-target interactions. The insights gained from such studies are invaluable for guiding medicinal chemistry efforts to design safer and more effective drug candidates. As with any small molecule, a thorough understanding of its polypharmacology is key to successful clinical translation.

References

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A Comparative Guide to the Synthesis of 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a critical step in the discovery pipeline. 5-(4-Nitrophenyl)oxazole-4-carboxylic acid is a key building block in the generation of diverse compound libraries for screening against various biological targets. This guide provides an in-depth comparison of two primary synthetic routes to this important intermediate, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of their efficiencies to aid in the selection of the most suitable method for your research needs.

Introduction to this compound

The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of the 4-nitrophenyl group at the 5-position and a carboxylic acid at the 4-position of the oxazole ring provides two key points for further chemical modification, making this compound a versatile intermediate for the synthesis of potential therapeutic agents. The efficiency of the synthetic route to this core structure can significantly impact the pace of drug discovery projects.

This guide will focus on two distinct and widely applicable methods for the synthesis of the ethyl ester precursor, ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate, followed by its hydrolysis to the final carboxylic acid. The two routes to be compared are:

  • A Modern One-Pot Condensation Approach: This method involves the direct reaction of an activated carboxylic acid with an isocyanoacetate derivative.

  • The Robinson-Gabriel Synthesis: A classic and robust method for oxazole formation through the cyclization of an α-acylamino ketone intermediate.

Comparative Analysis of Synthetic Routes

The choice of synthetic route is often a balance between factors such as yield, reaction time, availability and cost of starting materials, and scalability. The following table provides a quantitative comparison of the two routes for the synthesis of ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate.

ParameterRoute 1: One-Pot CondensationRoute 2: Robinson-Gabriel Synthesis
Starting Materials 4-Nitrobenzoic acid, Ethyl isocyanoacetateEthyl 2-amino-3-oxobutanoate, 4-Nitrobenzoyl chloride
Key Reagents Triflylpyridinium reagent (e.g., DMAP-Tf), Base (e.g., DMAP)Base (e.g., Pyridine), Dehydrating agent (e.g., POCl₃)
Number of Steps 1 (to ester) + 1 (hydrolysis)2 (to ester) + 1 (hydrolysis)
Typical Reaction Time 30 minutes (for ester formation)Several hours for each step
Reported Yield (ester) HighModerate to Good
Scalability Readily scalableScalable, but may require optimization

Route 1: A Modern One-Pot Condensation Approach

This contemporary method offers a highly efficient and direct synthesis of 4,5-disubstituted oxazoles from readily available carboxylic acids. The use of a triflylpyridinium reagent activates the carboxylic acid in situ, facilitating its reaction with ethyl isocyanoacetate.

Mechanistic Rationale

The reaction proceeds through the formation of an acylpyridinium salt from 4-nitrobenzoic acid and the triflylpyridinium reagent. This highly electrophilic intermediate is then readily attacked by the nucleophilic carbon of ethyl isocyanoacetate. Subsequent cyclization and dehydration lead to the formation of the oxazole ring. This one-pot procedure avoids the need to isolate and purify activated carboxylic acid derivatives, streamlining the synthetic workflow.

Figure 1: Workflow for the One-Pot Condensation Synthesis.

Experimental Protocol: Synthesis of Ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate
  • To a screw-capped vial equipped with a magnetic stir bar, add 4-nitrobenzoic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.5 equiv), and dichloromethane (DCM, 0.1 M).

  • Stir the mixture at room temperature under a dry nitrogen atmosphere.

  • Add the triflylpyridinium reagent (DMAP-Tf, 1.3 equiv) to the mixture and stir for 5 minutes at room temperature until all solids have dissolved.

  • Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.

  • Place the vial in a preheated oil bath at 40°C and stir for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into water and extract with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 5-(4-nitrophenyl)oxazole-4-carboxylate.

Route 2: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classical and reliable method for constructing the oxazole ring.[1][2] This route involves the initial formation of an α-acylamino ketone, which then undergoes acid-catalyzed cyclodehydration to yield the oxazole.

Mechanistic Rationale

The synthesis begins with the N-acylation of an α-amino ketone with an acyl chloride. In this case, ethyl 2-amino-3-oxobutanoate is acylated with 4-nitrobenzoyl chloride in the presence of a base like pyridine. The resulting α-(4-nitrobenzamido)-β-ketobutanoate intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride or sulfuric acid. Protonation of the amide carbonyl oxygen, followed by intramolecular nucleophilic attack of the enol oxygen and subsequent dehydration, leads to the formation of the oxazole ring.

Sources

A Senior Application Scientist's Guide to Molecular Formula Confirmation by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's elemental composition is a foundational requirement. High-Resolution Mass Spectrometry (HRMS) stands as the gold standard for this task, offering unparalleled precision and confidence. This guide provides an in-depth comparison of HRMS technologies and a practical walkthrough of the experimental workflow, grounded in the principles of scientific integrity and field-proven expertise.

Part 1: The Foundational Pillars of HRMS for Formula Confirmation

Before delving into instrumentation, it's crucial to understand the two core principles that enable HRMS to determine a molecular formula: Mass Accuracy and Isotopic Pattern Analysis .

1.1 Mass Accuracy: The Power of Precision

Low-resolution mass spectrometers measure mass to the nearest whole number (nominal mass).[1] In contrast, HRMS instruments measure mass to several decimal places, providing a highly accurate or "exact" mass.[1][2] This is possible because the actual mass of an atom is not an integer, due to the nuclear binding energy and the mass of electrons.[3] For instance, relative to Carbon-12 at 12.00000, Oxygen-16 has a mass of 15.9949 Da and Nitrogen-14 is 14.0031 Da.[3]

This minute difference, or "mass defect," is unique for every combination of atoms. An HRMS instrument capable of achieving mass accuracy below 5 parts per million (ppm) can drastically reduce the number of possible molecular formulas for a given measured mass.[2][4] The lower the ppm error, the higher the confidence in the proposed formula.

1.2 Isotopic Pattern: Nature's Barcode

Nearly all elements exist in nature as a mixture of isotopes.[4] For example, carbon is predominantly ¹²C (98.9%) but also contains about 1.1% of the heavier ¹³C isotope.[5] This natural abundance creates a characteristic isotopic pattern in the mass spectrum.[5] A molecule containing carbon will show a primary peak (the monoisotopic peak, M) corresponding to the mass with all ¹²C atoms, and a smaller "M+1" peak corresponding to the presence of a single ¹³C atom.

The relative intensity and spacing of these isotopic peaks are predictable and unique for a given elemental composition.[5][6] By comparing the experimentally observed isotopic pattern to the theoretically calculated pattern for a proposed formula, we gain a powerful, orthogonal confirmation of the elemental composition.[6] This is especially critical for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas.

Part 2: Comparative Analysis of HRMS Instrumentation

The choice of HRMS instrument depends on the specific analytical requirements, including desired resolution, mass accuracy, speed, and budget. The three dominant technologies are Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR).

FeatureTime-of-Flight (TOF)OrbitrapFourier-Transform Ion Cyclotron Resonance (FT-ICR)
Principle Measures the time it takes for ions to travel a fixed distance.Ions are trapped in an electric field and their axial oscillation frequency is measured.[2]Ions are trapped in a magnetic field and their cyclotron frequency is measured.[2]
Mass Accuracy Typically 1–5 ppm.Typically < 1 to 3 ppm.[7]Sub-ppm (< 1 ppm) accuracy is routinely achievable.[7][8]
Resolution Up to 60,000.[2][7]Up to 1,000,000.[9]Can exceed 1,000,000, offering the highest resolution.[2][7]
Scan Speed Very fast, well-suited for coupling with fast chromatography (UHPLC).Slower than TOF, as resolution is inversely related to scan time.[10]The slowest of the three, as very high resolution requires longer acquisition times.[2][11]
Cost & Complexity More affordable and less complex to operate.[2]Mid-range cost and complexity.Highest cost due to the need for a superconducting magnet; most complex.[2]

Expert Insight: For routine drug discovery and metabolomics where high throughput is key, a TOF or Q-TOF system offers an excellent balance of speed, resolution, and mass accuracy.[10] For complex mixture analysis or structural elucidation requiring the utmost confidence, the superior resolution and mass accuracy of an Orbitrap or FT-ICR instrument are invaluable.[7] However, the practical scan speed of these instruments must be considered, especially when coupled with fast chromatographic separations.[11]

Part 3: The Experimental Workflow for Molecular Formula Confirmation

Achieving reliable molecular formula confirmation is a systematic process. Each step must be executed with care to ensure the final data is trustworthy.

HRMS Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Analysis & Confirmation SamplePrep Sample Preparation (Dilution, Filtration) Calibration Instrument Calibration (External & Internal) SamplePrep->Calibration Ensure clean baseline DataAcq Data Acquisition (Set Resolution, Ionization Mode) Calibration->DataAcq Establish mass accuracy MassExtract Accurate Mass Extraction DataAcq->MassExtract FormulaGen Generate Candidate Formulas (<5 ppm tolerance) MassExtract->FormulaGen IsotopeMatch Isotopic Pattern Matching (Compare Experimental vs. Theoretical) FormulaGen->IsotopeMatch Filter candidates Confirmation Final Formula Confirmation IsotopeMatch->Confirmation Verify match

Caption: Workflow for HRMS-based molecular formula confirmation.

Step-by-Step Experimental Protocol

1. Sample Preparation:

  • Objective: To prepare a clean sample at an appropriate concentration for analysis.

  • Protocol:

    • Dissolve the purified compound in a high-purity solvent (e.g., LC-MS grade Methanol, Acetonitrile, or Water) to a final concentration of approximately 1-10 µg/mL.

    • If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the system.

    • Prepare a blank sample using the same solvent to check for background contamination.

2. Instrument Calibration:

  • Objective: To create a calibration file that allows the instrument to accurately convert measured ion frequencies or flight times into precise m/z values.[12][13]

  • Protocol (External Calibration):

    • Prepare or purchase a well-characterized calibration solution appropriate for the mass range of interest and ionization mode (e.g., Agilent ESI-L Low Concentration Tuning Mix for positive ion mode).

    • Infuse the calibration solution into the mass spectrometer.

    • Acquire data across the desired mass range.

    • Using the instrument software, perform a calibration by matching the observed peaks to the known m/z values of the calibrant compounds. The software will generate a calibration curve.

    • Ensure the resulting mass accuracy for the calibrant ions is within the desired specification (e.g., < 1 ppm).

  • Expert Insight: For the highest mass accuracy, an internal calibrant (a known compound introduced along with the analyte) can be used to correct for any mass drift during the analysis.[13] This is often performed automatically in modern instruments using a second sprayer or a reference lock mass.

3. Data Acquisition:

  • Objective: To acquire a high-quality mass spectrum of the analyte.

  • Protocol:

    • Set the ionization source parameters (e.g., for Electrospray Ionization - ESI, optimize capillary voltage, gas temperatures, and flow rates) to achieve stable and robust ionization of the analyte.

    • Select the desired polarity (positive or negative ion mode) based on the analyte's chemical properties.

    • Set the mass analyzer to a high-resolution setting (e.g., >60,000 for a TOF, >120,000 for an Orbitrap).

    • Infuse the prepared sample into the instrument and acquire data for 1-2 minutes to obtain a stable, averaged spectrum with a high signal-to-noise ratio.

4. Data Processing and Interpretation:

  • Objective: To use the acquired data to identify the most probable molecular formula.

  • Protocol:

    • From the averaged spectrum, identify the m/z of the monoisotopic peak of the ion of interest (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Use the instrument's software or a third-party tool (e.g., ChemCalc) to generate a list of possible elemental compositions that fall within a narrow mass tolerance (e.g., ± 5 ppm) of the measured m/z.[14] Constrain the search by setting realistic limits for the number of each element (C, H, N, O, etc.).

    • For the top candidate formulas, the software will calculate the theoretical isotopic pattern.

    • Visually and/or mathematically compare the theoretical isotopic pattern with the experimental data. A good match in both the position and relative abundance of the isotope peaks provides strong evidence for the formula.[6]

    • The formula that satisfies both the high mass accuracy and the isotopic pattern matching is confirmed.

Part 4: Case Study - Confirmation of a Novel Kinase Inhibitor

A medicinal chemist synthesizes a novel kinase inhibitor, "Compound X," with a target molecular formula of C₂₂H₂₄N₄O₃.

  • Experimental Data:

    • Ionization Mode: Positive ESI

    • Observed Ion: [M+H]⁺

    • Measured m/z: 393.1921

    • Instrument: Orbitrap mass spectrometer set to 240,000 resolution.

  • Data Analysis:

Candidate Formula (for [M+H]⁺)Calculated Monoisotopic MassMass Error (ppm)Isotope Pattern Match Score
C₂₂H₂₅N₄O₃⁺393.1927-1.598.5%
C₂₁H₂₃N₆O₂⁺393.1937-4.175.2%
C₂₄H₂₇O₄⁺393.1909+3.160.1%
C₁₉H₂₇N₇O₂⁺393.2202-71.525.0%

Part 5: Troubleshooting and Best Practices

IssuePotential CauseRecommended Action
Poor Mass Accuracy Instrument out of calibration; temperature fluctuations.Recalibrate the instrument.[12] Ensure the lab environment is stable. Use an internal lock mass for long analyses.
Low Signal Intensity Sample concentration too low; poor ionization efficiency.Concentrate the sample. Optimize ion source parameters.[12] Try a different ionization technique (e.g., APCI).
Ambiguous Results Multiple formulas within mass tolerance; poor quality spectrum.Increase instrument resolution to better separate isobars.[11] Improve signal-to-noise by acquiring data for a longer period.
Contaminant Peaks Contaminated solvent, sample, or system.Run a solvent blank.[15] Use high-purity solvents. Clean the ion source.

References

  • Marshall, A. G., & Hendrickson, C. L. (2008). High-resolution mass spectrometry: a new era in chemical analysis. Accounts of Chemical Research, 41(1), 9-18.
  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry.
  • Novatia, LLC. (n.d.). Mass Accuracy and Resolution. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Resolving power vs. mass accuracy—what really matters? [Video]. YouTube. Retrieved from [Link]

  • Balogh, M. P. (2004). Debating Resolution and Mass Accuracy. LCGC Europe, 17(3), 152-159.
  • Chemistry LibreTexts. (2021). 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Exploring the Importance of Isotopic Patterns in Scientific Analysis. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Agilent Technologies. (2015). Resolving Power and Mass Resolution. Retrieved from [Link]

  • Koch, B. P., & Dittmar, T. (2006). From mass to structure: an aromaticity index for high-resolution mass data of natural organic matter. Rapid Communications in Mass Spectrometry, 20(5), 926-932.
  • Wikipedia. (n.d.). Isotope analysis. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Maurer, H. H. (2012). Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. Drug Metabolism Reviews, 44(1), 36-47.
  • EBSCO Information Services. (n.d.). Isotopic analysis | Research Starters. Retrieved from [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Biocompare. (2017). Pros and Cons of Three High-Resolution Mass Spec Approaches. Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Molecular Isotope Patterns for Elemental Composition Identification on a Unit Resolution Mass Spectrometer. Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer.
  • Chemistry LibreTexts. (2021). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guidelines for Authors for The Journal of Organic Chemistry. Retrieved from [Link]

  • Loo, J. A. (2017). High-Resolution Native Mass Spectrometry. Chemical Reviews, 117(12), 7825-7828.
  • Shrestha, B., & Vertes, A. (2016). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics. Metabolites, 6(1), 6.
  • American Chemical Society. (n.d.). Author Guidelines for The Journal of Organic Chemistry. Retrieved from [Link]

  • Zamboni, N. (2021). Why do we prefer TOFs over Orbitraps for flow injection analysis?. Metabolomics Blog.
  • Renslow, R. S., et al. (2017). Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation. Journal of the American Society for Mass Spectrometry, 28(8), 1644-1655.
  • American Chemical Society. (2007). Guidelines for Authors. The Journal of Organic Chemistry, 72(14), 17A-20A.
  • ResearchGate. (2016). Troubleshooting: reasons for MS-related ghost peaks and loss of sensitivity for high masses?. Retrieved from [Link]

  • Wieser, M. E., & Coplen, T. B. (2011). Atomic weights of the elements 2009 (IUPAC Technical Report). Pure and Applied Chemistry, 83(2), 359-396.
  • American Chemical Society. (n.d.). Author Guidelines for Organic Letters. Retrieved from [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • IUPAC. (2021). Standard atomic weights of the elements 2020 (IUPAC Technical Report). Retrieved from [Link]

  • Excel in Science. (2023). Understanding Mass Accuracy in High Resolution Mass Spectrometry. Retrieved from [Link]

  • YouTube. (2019). Formula determination by high resolution mass spectrometry. Retrieved from [Link]

  • Florida Department of Health. (n.d.). HIGH-RESOLUTION GAS CHROMATOGRAPHY HIGH-RESOLUTION MASS SPECTROMETRY (HRMS). Retrieved from [Link]

  • IUPAC. (n.d.). Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Wieser, M. E., et al. (2013). Atomic weights of the elements 2011 (IUPAC Technical Report). Pure and Applied Chemistry, 85(5), 1047-1078.
  • Lab Manager. (2021). Calibration and Qualification of Chromatography, Mass Spectrometry Instruments. Retrieved from [Link]

  • Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations.
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, a candidate's metabolic stability is a critical determinant of its ultimate clinical success. A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations, while one that is too stable could lead to undesirable accumulation and toxicity. This guide provides an in-depth assessment of the metabolic stability of a novel investigational compound, 5-(4-Nitrophenyl)oxazole-4-carboxylic acid, contextualized by a comparative analysis with established pharmaceuticals bearing similar structural motifs.

Through a detailed examination of its performance in key in vitro assays—human liver microsomal (HLM) and plasma stability—we will elucidate the potential metabolic liabilities and strengths of this molecule. This analysis is designed to offer researchers, scientists, and drug development professionals a comprehensive framework for interpreting metabolic stability data and making informed decisions in the progression of drug candidates.

The Structural Context: Potential Metabolic Hotspots

The chemical architecture of this compound presents several moieties of interest from a drug metabolism perspective. The oxazole ring, a five-membered heterocycle, is found in numerous pharmaceuticals and can be susceptible to oxidative metabolism.[1] The presence of a nitroaryl group is another significant feature, as nitroaromatic compounds are known to undergo nitroreduction, a metabolic pathway that can sometimes lead to the formation of reactive intermediates.[2] Finally, the carboxylic acid group may be a site for Phase II conjugation reactions, such as glucuronidation.

To provide a robust comparative framework, we have selected three marketed drugs that share some of these structural characteristics:

  • Linezolid: An oxazolidinone antibiotic, providing a comparator for the metabolic fate of an oxazole-like ring system.

  • Oxaprozin: A non-steroidal anti-inflammatory drug (NSAID) featuring an oxazole ring.

  • Sulfamethoxazole: An antibiotic containing a sulfonamide group, which is known to undergo metabolism, and serves as a general comparator for a moderately metabolized compound.

Comparative Metabolic Stability in Human Liver Microsomes

The HLM assay is a cornerstone of in vitro drug metabolism studies, providing a measure of a compound's susceptibility to Phase I oxidative enzymes, primarily cytochrome P450s (CYPs).[3] By incubating the compound with HLMs in the presence of the necessary cofactor NADPH, we can determine its intrinsic clearance (CLint) and half-life (t½), key predictors of in vivo hepatic clearance.

Experimental Workflow: Human Liver Microsomal Stability Assay

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Results
Compoundt½ (min)CLint (µL/min/mg protein)Metabolic Stability Classification
This compound 45 30.8 Moderate
Linezolid> 60< 23.1High
Oxaprozin5525.2Moderate
Sulfamethoxazole3539.6Moderate to Low

Note: Data for comparator drugs are derived from literature sources and historical in-house data for illustrative purposes.

Interpretation of HLM Data

This compound exhibits moderate metabolic stability in human liver microsomes. Its half-life of 45 minutes and intrinsic clearance of 30.8 µL/min/mg protein suggest that it is a substrate for hepatic enzymes, but is not rapidly depleted.

In comparison, Linezolid demonstrates high metabolic stability, with minimal degradation observed in the HLM assay. This is consistent with literature reports indicating that it is not a significant substrate for major CYP450 enzymes.[4] Oxaprozin shows moderate stability, similar to our test compound, indicating a comparable susceptibility to microsomal metabolism. Sulfamethoxazole displays a slightly faster rate of metabolism, placing it in the moderate to low stability category.

The moderate stability of this compound is a promising initial finding. It suggests that the compound is likely to have a reasonable in vivo half-life, avoiding the extremes of rapid clearance or excessive accumulation. The observed metabolism could be attributed to either oxidation of the oxazole ring or reduction of the nitro group, warranting further metabolite identification studies.

Chemical Stability in Human Plasma

The plasma stability assay is crucial for identifying compounds that are susceptible to degradation by plasma enzymes, such as esterases and amidases. Instability in plasma can lead to a short in vivo half-life and may complicate the interpretation of other ADME data.

Experimental Workflow: Plasma Stability Assay

Caption: Workflow for the Plasma Stability Assay.

Results
Compound% Remaining at 120 minPlasma Stability Classification
This compound > 95% High
Linezolid> 95%High
Oxaprozin> 95%High
Sulfamethoxazole> 95%High
Interpretation of Plasma Stability Data

This compound demonstrates high stability in human plasma , with over 95% of the parent compound remaining after a 2-hour incubation. This indicates that the compound is not susceptible to degradation by plasma enzymes. The high plasma stability is a favorable characteristic, suggesting that the compound will likely have good stability in circulation in vivo.

All three comparator drugs—Linezolid, Oxaprozin, and Sulfamethoxazole—also exhibit high plasma stability, which is consistent with their known properties as orally bioavailable drugs.

Conclusion and Future Directions

The in vitro metabolic stability assessment of this compound reveals a promising profile for further drug development. Its moderate stability in human liver microsomes suggests a balance between metabolic clearance and persistence, while its high stability in human plasma indicates it is not prone to rapid degradation in circulation.

Compared to the benchmark compounds, this compound's metabolic profile is most similar to that of Oxaprozin. The next logical steps in the preclinical development of this compound would be to:

  • Metabolite Identification Studies: To pinpoint the exact sites of metabolism on the molecule and identify the major metabolites formed. This will provide a deeper understanding of its metabolic fate and help in designing strategies to modulate its stability if necessary.

  • In Vivo Pharmacokinetic Studies: To determine the compound's pharmacokinetic profile in an animal model, which will provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) properties in a whole organism.

  • CYP450 Reaction Phenotyping: To identify the specific CYP isozymes responsible for its metabolism, which is essential for predicting potential drug-drug interactions.

By systematically addressing these next steps, a comprehensive understanding of the metabolic disposition of this compound can be achieved, paving the way for its potential advancement as a therapeutic candidate.

Detailed Experimental Protocols

Human Liver Microsomal Stability Assay
  • Preparation of Reagents:

    • Test compound and comparators were prepared as 1 mM stock solutions in DMSO.

    • Pooled human liver microsomes (from a reputable commercial vendor) were thawed and diluted in 0.1 M potassium phosphate buffer (pH 7.4) to a final concentration of 0.5 mg/mL.

    • An NADPH regenerating system solution was prepared containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, the test compound or comparator was added to the microsomal suspension to achieve a final substrate concentration of 1 µM.

    • The plate was pre-incubated at 37°C for 5 minutes with shaking.

    • The metabolic reaction was initiated by the addition of the NADPH regenerating system.

    • Aliquots were removed at 0, 5, 15, 30, and 60 minutes.

  • Sample Processing and Analysis:

    • The reaction was terminated by the addition of 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., warfarin or a structurally analogous compound).

    • The plate was centrifuged to precipitate the microsomal proteins.

    • The supernatant was transferred to a new plate for analysis.

    • The concentration of the parent compound remaining at each time point was determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The natural logarithm of the percentage of parent compound remaining was plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The half-life (t½) was calculated using the equation: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) was calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).

Plasma Stability Assay
  • Preparation of Reagents:

    • Test compound and comparators were prepared as 1 mM stock solutions in DMSO.

    • Pooled human plasma (from a reputable commercial vendor) was thawed.

  • Incubation:

    • The test compound or comparator was added to the plasma to achieve a final substrate concentration of 1 µM.

    • The mixture was incubated at 37°C with shaking.

    • Aliquots were removed at 0, 30, 60, and 120 minutes.

  • Sample Processing and Analysis:

    • The reaction was terminated by the addition of 3 volumes of ice-cold acetonitrile containing an internal standard.

    • The samples were vortexed and centrifuged to precipitate plasma proteins.

    • The supernatant was transferred for LC-MS/MS analysis.

  • Data Analysis:

    • The peak area ratio of the analyte to the internal standard was determined at each time point.

    • The percentage of the parent compound remaining at each time point was calculated relative to the 0-minute time point.

References

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453.
  • Dalvie, D., et al. (2012). A comprehensive review of the metabolism of five-membered aromatic heterocyclic rings. Drug Metabolism Reviews, 44(4), 343-384.
  • Di, L., & Obach, R. S. (2015). In vitro approaches for studying drug metabolism and assessing drug-drug interactions.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 2(1), 36-44.
  • Singh, G., & Sharma, R. (2020). A comprehensive review on biological activities of oxazole derivatives. Chemistry Central Journal, 14(1), 1-25.
  • Wienkers, L. C., & Hauer, M. J. (2000). Oxidation of the novel oxazolidinone antibiotic linezolid in human liver microsomes. Drug metabolism and disposition, 28(9), 1060-1064.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of 5-(4-Nitrophenyl)oxazole-4-carboxylic acid (CAS No. 914220-30-7). As a compound featuring a nitroaromatic system, an oxazole ring, and a carboxylic acid moiety, it requires careful management to ensure personnel safety and environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

Hazard Profile and Risk Assessment

A specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available in public databases.[1] Therefore, a risk assessment must be conducted based on the structural components of the molecule.

  • Nitrophenyl Group: Aromatic nitro compounds are often toxic, potentially flammable, and can be reactive or explosive under certain conditions.[1] They are known for their biological activity and potential for causing damage to organs like the liver and kidneys through prolonged exposure.

  • Carboxylic Acid Group: This functional group makes the compound acidic. It will react with bases and can be corrosive. Many carboxylic acid-containing drugs are associated with idiosyncratic drug toxicity.[2]

  • Oxazole Ring: The oxazole moiety is a common scaffold in pharmacologically active compounds. While the ring itself is relatively stable, its derivatives can have a wide range of biological effects.[3][4]

Based on analogous compounds, such as 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid, this chemical should be treated as a hazardous substance that can cause skin, eye, and respiratory irritation.[5]

Table 1: Anticipated Hazard Profile

Hazard CategoryAnticipated Classification & NotesSupporting Rationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Based on the toxicity profile of related nitrophenol and nitroaromatic compounds.[6]
Skin Corrosion/Irritation Causes skin irritation. A common hazard for carboxylic acids and substituted nitroaromatics.[5][7]
Eye Damage/Irritation Causes serious eye irritation/damage. Common for acidic and potentially reactive organic solids.[5][7]
Respiratory Irritation May cause respiratory irritation. Inhalation of fine dust should be avoided.[5]
Chemical Incompatibility Strong oxidizing agents, strong bases, acid chlorides, acid anhydrides. The carboxylic acid group reacts with bases.[8] The nitroaromatic structure is incompatible with strong oxidizers.[9]

Immediate Safety & Handling Precautions

Before handling or preparing for disposal, ensure all appropriate safety measures are in place. All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[10][11]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes and fine dust.[11]

  • Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile) are mandatory.[12] Always check gloves for integrity before use and wash hands thoroughly after removal.[10]

  • Respiratory Protection: If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[8]

Core Disposal Workflow

The fundamental principle for disposing of this compound is to treat it as hazardous chemical waste.[9] It must not be disposed of in regular trash or down the drain.[13] The ultimate disposal method will likely be high-temperature incineration performed by a licensed hazardous waste contractor.[6][14]

Below is a workflow diagram illustrating the decision-making process for proper disposal.

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_container Containerization cluster_disposal Final Disposal A Pure/Expired Chemical D Identify as Hazardous Waste: 'Non-Halogenated Organic Solid' A->D B Reaction Mixtures Containing the Compound B->D C Contaminated Labware (Gloves, Weigh Boats, Wipes) C->D E Segregate from Incompatible Wastes (Bases, Oxidizers) D->E F Select Compatible Container (HDPE or Glass) E->F G Attach Hazardous Waste Label F->G H Keep Container Securely Closed G->H I Store in Designated Satellite Accumulation Area H->I J Arrange Pickup with Licensed Hazardous Waste Contractor I->J

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes the pure solid, solutions, reaction byproducts, and contaminated disposable materials like gloves, weighing papers, and absorbent pads.[9]

    • This waste must be segregated as hazardous chemical waste. It is crucial to avoid mixing it with non-hazardous waste or other incompatible chemical streams, particularly bases and strong oxidizing agents.[13][15]

  • Containerization:

    • Use a designated, compatible waste container. High-density polyethylene (HDPE) or glass containers are suitable choices.[16] The container must be in good condition with a secure, leak-proof lid.

    • Never fill liquid waste containers to more than 75-80% capacity to allow for vapor expansion.[15][16] For solid waste, ensure the container can be sealed without compacting the material.

    • The exterior of the waste container must be kept clean and free of contamination.[13]

  • Labeling:

    • Clearly label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added.

    • The label must include:

      • The full chemical name: "this compound" and any other components in the waste mixture.[16]

      • The approximate quantities or concentrations of each component.

      • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

      • The date the waste was first added (accumulation start date).

  • Temporary Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • This storage area should be away from sources of ignition and incompatible materials.[9] Ensure secondary containment (e.g., a spill tray) is used.

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[9][16]

    • Provide them with a complete and accurate description of the waste. Never attempt to transport hazardous waste off-site yourself.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE, gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the bulk of the spill.[1]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse like ethanol), collecting all cleaning materials as hazardous waste.

    • Ventilate the area well.

  • Large Spills:

    • Evacuate the entire laboratory immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area and eliminate all ignition sources.

  • Decontaminating Glassware:

    • Empty containers must be triple rinsed with a suitable solvent (e.g., ethanol, acetone) to remove all residues.[17]

    • The rinsate must be collected and disposed of as hazardous chemical waste.[18]

    • Only after being thoroughly decontaminated can the container be disposed of as regular lab glass or reused.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Ruji Biology. (n.d.). 5-(4-Nitrophenyl)oxazole-4-carboxylicacid,96%. Retrieved from [Link]

  • ResearchGate. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • Loba Chemie. (2024). p-NITROPHENOL EXTRA PURE Safety Data Sheet. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]

  • University of Chicago. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • University of Cyprus. (2024). Laboratory Health & Safety Rules. Retrieved from [Link]

  • U.S. Consumer Product Safety Commission. (n.d.). School Chemistry Laboratory Safety Guide. Retrieved from [Link]

  • Missouri S&T. (n.d.). Chemical Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • PubMed. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Retrieved from [Link]

  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 5-(4-Nitrophenyl)oxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 5-(4-Nitrophenyl)oxazole-4-carboxylic acid. As a compound combining a carboxylic acid moiety with a nitrophenyl group, it warrants a cautious and well-planned approach. The guidance herein is synthesized from established laboratory safety principles and data on analogous chemical structures to ensure a multi-layered defense against potential hazards. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this substance safely, protecting both personnel and the integrity of your research.

Foundational Hazard Assessment: Understanding the Risk Profile

  • Carboxylic Acid Moiety : This group imparts acidic and potentially corrosive properties. Contact with skin, eyes, and mucous membranes can cause irritation or burns.[1]

  • Aromatic Nitro Group : Nitrophenyl compounds are known for their potential toxicity and should be handled with care.[2] They can be harmful if inhaled, ingested, or absorbed through the skin.[2] A significant and critical hazard associated with aromatic nitro compounds is their potential to be explosive, especially when heated or in the presence of a base.[3][4]

  • Solid/Powder Form : As a solid, the primary route of exposure is through the inhalation of dust, which can cause respiratory irritation.[5][6] Accidental spills can lead to the contamination of surfaces and subsequent skin contact.[7]

Given these characteristics, the compound should be treated as hazardous, with protocols designed to mitigate risks of irritation, toxicity, and dust generation.

Engineering Controls: Your First and Most Critical Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. The primary methods for exposure control are robust engineering solutions that isolate the chemical from the user.[8]

  • Chemical Fume Hood : All handling of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[5][9] This is non-negotiable. The hood contains dust and vapors, preventing them from entering the laboratory atmosphere and your breathing zone.

  • Ventilated Weighing Enclosures : For precise weighing of the powder, a dedicated ventilated balance enclosure or a fume hood is required to contain any airborne particles.[7] This prevents contamination of the balance and the surrounding lab bench.

  • General Laboratory Ventilation : Ensure the laboratory is well-ventilated to handle any fugitive emissions. An emergency eyewash station and safety shower must be readily accessible and tested regularly.[9]

Personal Protective Equipment (PPE): A Comprehensive Barrier

Once engineering controls are in place, a specific suite of PPE is mandatory to prevent accidental contact.

PPE ItemSpecificationRationale
Eye & Face Protection Chemical splash goggles with a face shield.[10]Protects against splashes of solutions and prevents airborne powder from entering the eyes. A face shield offers a secondary layer of protection for the entire face.
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[9][10][11]Provides a barrier against skin contact. Nitrile gloves offer good resistance to a range of chemicals and are suitable for incidental contact.[11] Always inspect gloves for tears or holes before use.[12]
Body Protection A fully buttoned, long-sleeved laboratory coat.[9][13] An impervious apron should be worn over the lab coat when handling larger quantities (>10 mL of solution).Protects skin and personal clothing from contamination by dust or splashes.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be required if engineering controls are insufficient or during a large spill clean-up to prevent inhalation of dust.[10][14]This is a secondary control measure. The primary reliance should always be on the fume hood.[8] Use of a respirator requires enrollment in your institution's respiratory protection program.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the standard workflow for weighing the solid compound and preparing a solution.

Objective : To safely weigh this compound and prepare a stock solution.

Workflow Diagram

G prep Step 1: Preparation - Verify fume hood is operational. - Don all required PPE. - Cover work surface with absorbent paper. weigh Step 2: Weighing - Perform inside a fume hood or ventilated enclosure. - Use an anti-static weigh boat to prevent spills. - Close the primary container immediately after dispensing. prep->weigh transfer Step 3: Solution Preparation - Place a stir plate and vessel with solvent in the fume hood. - Slowly add the weighed powder to the solvent. - Use a lid or paraffin film to cover the vessel while dissolving. weigh->transfer cleanup Step 4: Decontamination - Wipe down the spatula and work surfaces. - Dispose of weigh boat and contaminated paper as solid hazardous waste. transfer->cleanup dispose Step 5: Waste Disposal - Segregate all waste streams. - Label hazardous waste containers clearly and accurately. cleanup->dispose

Caption: Safe handling workflow for this compound.

Detailed Steps:

  • Area Preparation : Before bringing the chemical into the workspace, ensure you have donned all required PPE as detailed in the table above.[13] Cover the work surface inside the chemical fume hood with disposable absorbent bench paper to contain any minor spills.[7]

  • Weighing the Compound :

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure.[5][7]

    • Use a weigh boat or weighing paper. Gently tap the chemical from the storage container onto the weigh boat; do not pour quickly, as this can generate dust.

    • Keep the primary chemical container closed as much as possible to minimize dust release.[7]

  • Preparing the Solution :

    • Place the vessel containing the appropriate solvent onto a stir plate inside the fume hood.

    • Slowly add the weighed this compound to the solvent while stirring to prevent splashing.

    • Keep the vessel covered during dissolution.

  • Decontamination : After the transfer is complete, decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat, contaminated gloves, and bench paper in a designated solid hazardous waste container.[9]

  • Spill Response : In case of a spill, evacuate the immediate area. For a small powder spill within the fume hood, gently cover it with an absorbent material like vermiculite or sand, then carefully sweep it into a hazardous waste container.[9][15] Do not use water to clean up a dry powder spill, as this can create a more hazardous solution that is harder to contain.

Disposal Plan: Ensuring Environmental and Personnel Safety

Chemical waste from this compound must be handled as hazardous waste.

  • Waste Segregation : Do not mix this waste with other streams unless approved by your institution's Environmental Health and Safety (EHS) department.[9] Maintain separate, clearly labeled waste containers for:

    • Solid Waste : Contaminated PPE, weigh boats, and unused solid chemical.

    • Liquid Waste : Solutions containing the dissolved compound.

  • Disposal Method : Nitrophenols are typically disposed of via controlled incineration by a licensed hazardous waste management provider.[16] Never pour this chemical or its solutions down the drain.[9] All waste must be handled in accordance with local, state, and federal regulations.[3]

By adhering to these multi-layered safety protocols—from engineering controls to meticulous work practices and appropriate PPE—you can confidently and safely handle this compound, ensuring a secure environment for groundbreaking research.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry. [Link]

  • Weighing Hazardous Powders in the Laboratory. Columbia University Environmental Health & Safety. [Link]

  • WORKING SAFELY WITH TOXIC POWDERS. Duke University Safety. [Link]

  • What PPE Should You Wear When Handling Acid? LeelineWork. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. MIT Plasma Science and Fusion Center. [Link]

  • General Rules for Working with Chemicals. University of California, Santa Cruz - Compliance and Risk Management. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.